acetoacetyl-CoA
Description
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxobutanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFDKHTZOUZBOS-CITAKDKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N7O18P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931292 | |
| Record name | S-Acetoacetylcoenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
851.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetoacetyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1420-36-6 | |
| Record name | Acetoacetyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoacetyl coa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoacetyl-CoA | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-Acetoacetylcoenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-acetoacetylcoenzyme A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetoacetyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Central Role of Acetoacetyl-CoA in Mitochondrial Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial fatty acid synthesis (mtFAS) is a distinct and essential metabolic pathway, critical for the production of key metabolites necessary for mitochondrial function, including the precursor for lipoic acid synthesis. Acetoacetyl-CoA stands as the foundational four-carbon building block for this pathway, formed through the condensation of two acetyl-CoA molecules. This technical guide provides an in-depth exploration of the pivotal role of this compound in mtFAS. It covers the origin of mitochondrial acetyl-CoA, the enzymatic formation of this compound, its subsequent utilization in the fatty acid elongation cycle, and the regulatory mechanisms that govern its flux. This document consolidates quantitative data, details key experimental protocols, and provides visual diagrams of the core pathways to serve as a vital resource for professionals in metabolic research and drug development.
Introduction: The Significance of Mitochondrial Fatty Acid Synthesis
While the bulk of cellular fatty acid synthesis occurs in the cytoplasm via the Fatty Acid Synthase (FAS) complex, mitochondria possess their own distinct machinery for creating fatty acids, known as the mitochondrial fatty acid synthesis (mtFAS) pathway.[1][2] This pathway is not primarily for the production of fatty acids for membrane biogenesis or energy storage, but rather for the synthesis of specialized lipids essential for mitochondrial function. The most well-characterized product of mtFAS is octanoyl-ACP, the precursor for the synthesis of lipoic acid, an indispensable cofactor for several key mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDH) and α-ketoglutarate dehydrogenase (α-KGDH).[3][4][5][6][7] The initiation of this crucial pathway hinges on the formation of this compound.
The Genesis of this compound in the Mitochondrial Matrix
The journey to mitochondrial fatty acids begins with the formation of this compound from two molecules of acetyl-CoA. This reaction is the first committed step in the mtFAS pathway, establishing the initial four-carbon unit for subsequent elongation.
Source of Mitochondrial Acetyl-CoA
The primary precursor for this compound, acetyl-CoA, is generated within the mitochondrial matrix from two main sources:
-
Pyruvate Dehydrogenase Complex (PDC): The oxidative decarboxylation of pyruvate, the end product of glycolysis, is a major source of acetyl-CoA in the mitochondria.[8]
-
Fatty Acid β-Oxidation: The breakdown of fatty acids within the mitochondria also yields a substantial pool of acetyl-CoA.[3]
The Thiolase-Catalyzed Condensation
The condensation of two acetyl-CoA molecules to form this compound is catalyzed by the enzyme mitochondrial this compound thiolase , also known as acetyl-CoA C-acetyltransferase (ACAT1).[9][10] This reaction is reversible, and the enzyme also participates in the final step of β-oxidation, cleaving this compound.[9][11] However, under conditions favoring synthesis, the forward reaction predominates.
The Elongation Pathway: From this compound to Longer Acyl Chains
Once formed, this compound serves as the primer for the mtFAS elongation cycle. The pathway proceeds through a series of reactions analogous to a reversal of β-oxidation, with the key difference being the use of an acyl carrier protein (ACP) to tether the growing acyl chain.
The key steps in the mtFAS elongation cycle are:
-
Condensation: Acetoacetyl-ACP (formed from this compound) condenses with malonyl-ACP to form a six-carbon β-ketoacyl-ACP.
-
Reduction: The β-keto group is reduced to a hydroxyl group.
-
Dehydration: A molecule of water is removed, creating a double bond.
-
Reduction: The double bond is reduced to form a saturated six-carbon acyl-ACP.
This cycle repeats, with each turn adding a two-carbon unit from malonyl-ACP, until fatty acids of various chain lengths are produced, with octanoyl-ACP being a key product for lipoic acid synthesis.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites involved in the initial stages of mtFAS.
Table 1: Kinetic Parameters of Mitochondrial this compound Thiolase (ACAT1)
| Enzyme Source | Substrate | Km (µM) | Vmax | Inhibitors | Activators | Reference(s) |
| Ox Liver (Enzyme A) | Acetyl-CoA | 91 | 0.43 µmol/min/unit | CoA, this compound | - | [1] |
| Ox Liver (Enzyme B) | Acetyl-CoA | 80 | 0.10 µmol/min/unit | CoA, this compound | - | [1] |
| Pig Heart | Acetyl-CoA | - | - | Acetyl-CoA (Ki = 125 µM, noncompetitive with CoASH) | - | [11] |
| Human (ACAT1) | Oleoyl-CoA | 1.3 | - | - | K+ | [2][10] |
| Human (ACAT1) | Stearoyl-CoA | 6.4 | - | - | K+ | [2] |
Table 2: Intramitochondrial Metabolite Concentrations
| Metabolite | Organ/Cell Type | Condition | Concentration Range (µM) | Reference(s) |
| Acetyl-CoA | Rat Liver | State 4 Respiration | ~20-60 | [11] |
| Acetyl-CoA | Brain Neurons | - | ~10 | [12] |
Experimental Protocols
Isolation of Functional Mitochondria
A prerequisite for studying mtFAS in vitro is the isolation of intact, functional mitochondria. The following is a generalized protocol that can be adapted for various tissues.
Materials:
-
Fresh tissue (e.g., liver, heart, skeletal muscle)
-
Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EGTA
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Bradford or BCA protein assay reagents
Procedure:
-
Mince the fresh tissue on ice and wash with ice-cold MIB to remove excess blood.
-
Homogenize the tissue in MIB using a loose-fitting Dounce homogenizer. The number of strokes should be optimized for the specific tissue to maximize mitochondrial release while minimizing damage.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of MIB.
-
Repeat the high-speed centrifugation step to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB.
-
Determine the protein concentration of the isolated mitochondria using a Bradford or BCA assay.
-
Store the isolated mitochondria on ice and use for downstream assays as soon as possible.
Assay for Mitochondrial this compound Thiolase Activity (Synthesis Direction)
This spectrophotometric assay measures the formation of this compound from acetyl-CoA.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 100 mM Tris-HCl pH 8.1, 50 mM KCl, 2 mM MgCl2
-
Acetyl-CoA solution (e.g., 10 mM)
-
Spectrophotometer capable of reading at 303 nm
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
In a quartz cuvette, add the Assay Buffer and the desired amount of isolated mitochondria (e.g., 50-100 µg of protein).
-
Initiate the reaction by adding acetyl-CoA to a final concentration of 0.1-1.0 mM.
-
Immediately monitor the increase in absorbance at 303 nm, which corresponds to the formation of the thioester bond of this compound.
-
Calculate the initial rate of reaction from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of this compound at 303 nm.
Metabolic Flux Analysis using 13C-Labeled Acetyl-CoA Precursors
This protocol outlines the use of stable isotope tracing to measure the flux of carbon from acetyl-CoA into the mtFAS pathway.
Materials:
-
Cultured cells or isolated mitochondria
-
Culture medium or incubation buffer containing a 13C-labeled precursor of mitochondrial acetyl-CoA (e.g., [U-13C]-glucose or [U-13C]-palmitate)
-
Reagents for fatty acid extraction (e.g., chloroform, methanol)
-
GC-MS or LC-MS/MS for fatty acid analysis
Procedure:
-
Incubate cultured cells or isolated mitochondria with the 13C-labeled substrate for a defined period.
-
Harvest the cells or mitochondria and quench metabolic activity.
-
Extract total lipids using a method such as the Folch or Bligh-Dyer extraction.
-
Saponify the lipid extract to release fatty acids.
-
Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis or analyze directly by LC-MS/MS.
-
Analyze the isotopic enrichment in the newly synthesized fatty acids (e.g., C8, C10, C12, etc.) to determine the contribution of the labeled precursor to mtFAS.
Visualizations
Signaling Pathways and Workflows
Caption: Overview of the mitochondrial fatty acid synthesis (mtFAS) pathway.
Caption: General experimental workflow for investigating mtFAS.
Caption: Logical flow of this compound's role in linking cellular energy status to mitochondrial function.
Conclusion
This compound serves as the cornerstone of mitochondrial fatty acid synthesis, initiating a pathway that is vital for the proper functioning of the mitochondrion. A thorough understanding of the formation, utilization, and regulation of this compound within the mitochondrial matrix is essential for researchers in metabolism and for the development of therapeutic strategies targeting mitochondrial dysfunction in various diseases. This technical guide provides a foundational resource for these endeavors, consolidating key information and methodologies to facilitate further investigation into this critical area of cellular metabolism.
References
- 1. On the mechanism of ketogenesis and its control. Purification, kinetic mechanism and regulation of different forms of mitochondrial this compound thiolases from ox liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Substrate channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to characterize mitochondrial supercomplexes from mouse tissues by combining BN-PAGE and MS-based proteomics [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Acyl-Acyl Carrier Proteins for Fatty Acid Synthesis Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the flux of mitochondrial acetyl-CoA in liver and kidney by using the differential production of 14CO2 from tracers of (1-14C)- and (2-14C)-labelled 4-methyl-2-oxovalerate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACAT1 - Wikipedia [en.wikipedia.org]
- 11. Regulation of thiolases from pig heart. Control of fatty acid oxidation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
The Central Role of Acetoacetyl-CoA in Cholesterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol, a seemingly ubiquitous and often maligned molecule, is an indispensable component of mammalian cell membranes and the precursor to all steroid hormones, vitamin D, and bile acids.[1] Its de novo synthesis is a complex and highly regulated metabolic pathway, beginning with the simple two-carbon unit of acetyl-CoA. A critical intermediate in this pathway, acetoacetyl-CoA, represents a key metabolic node, channeling carbon atoms towards the intricate multi-ring structure of cholesterol. This technical guide provides an in-depth exploration of the conversion of this compound to cholesterol, detailing the enzymatic steps, regulatory networks, and key experimental methodologies for studying this vital process.
The Core Pathway: From this compound to Cholesterol
The biosynthesis of cholesterol from this compound is a multi-step process that can be broadly divided into four stages, primarily occurring in the cytosol and the endoplasmic reticulum.[2][3]
Stage 1: Synthesis of HMG-CoA from this compound
The journey begins with the condensation of two acetyl-CoA molecules to form this compound, a reaction catalyzed by the enzyme thiolase (also known as acetyl-CoA acetyltransferase).[4][5] Subsequently, a third molecule of acetyl-CoA condenses with this compound to yield the six-carbon compound, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2] This reaction is catalyzed by HMG-CoA synthase .[6] There are two isoforms of HMG-CoA synthase: a cytosolic version involved in cholesterol synthesis and a mitochondrial isoform that plays a role in ketogenesis.[6]
Stage 2: Formation of Mevalonate and Isoprenoid Units
The next step is the reduction of HMG-CoA to mevalonate, a reaction catalyzed by HMG-CoA reductase . This is the committed and rate-limiting step of the entire cholesterol biosynthesis pathway, making it a major point of regulation and the primary target for statin drugs.[7] Mevalonate is then phosphorylated in two successive steps and subsequently decarboxylated to yield the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[8]
Stage 3: Synthesis of Squalene (B77637)
Six molecules of the five-carbon isoprenoid units are then condensed to form the thirty-carbon linear hydrocarbon, squalene. This process involves the sequential formation of geranyl pyrophosphate (C10) and farnesyl pyrophosphate (FPP; C15). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase to form squalene.[9]
Stage 4: Cyclization of Squalene and Conversion to Cholesterol
In the final stage, squalene undergoes a cyclization reaction to form the characteristic four-ring steroid nucleus. This is initiated by the enzyme squalene epoxidase, which adds an oxygen atom to squalene, forming squalene epoxide. This intermediate is then cyclized by lanosterol (B1674476) synthase to form lanosterol. A series of subsequent enzymatic reactions, involving demethylations and the migration of a double bond, convert lanosterol into the final product, cholesterol.[10]
Regulatory Mechanisms
The synthesis of cholesterol is a highly energy-intensive process and is therefore tightly regulated to meet the cell's needs while preventing wasteful overproduction. The primary point of regulation is the enzyme HMG-CoA reductase.
Sterol-Regulated Gene Expression via SREBP-2
The transcription of the gene encoding HMG-CoA reductase, along with other genes in the cholesterol biosynthetic pathway, is controlled by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs).[11][12] SREBP-2 is the major isoform responsible for regulating cholesterol synthesis.[12]
When cellular cholesterol levels are low, SREBP-2, which is initially an inactive precursor protein embedded in the endoplasmic reticulum (ER) membrane, is transported to the Golgi apparatus.[13][14] This transport is facilitated by the SREBP cleavage-activating protein (SCAP).[13][14] In the Golgi, SREBP-2 is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the N-terminal domain of SREBP-2.[13][14] This active fragment then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including HMG-CoA reductase, thereby upregulating their transcription.[13][14]
Conversely, when cellular cholesterol levels are high, cholesterol binds to SCAP, causing a conformational change that promotes the binding of SCAP to another ER-resident protein called Insulin-Induced Gene (INSIG).[14] This complex retains the SREBP-2/SCAP complex in the ER, preventing its transport to the Golgi and subsequent activation.[14] This feedback mechanism ensures that the synthesis of cholesterol is suppressed when cellular levels are sufficient.
Experimental Protocols
Quantification of this compound in Mammalian Cells using HPLC-UV
This protocol outlines a method for the extraction and quantification of this compound from mammalian cells using high-performance liquid chromatography with ultraviolet detection.
1. Sample Preparation
-
Culture mammalian cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 0.6 M perchloric acid (PCA) to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 30 seconds and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Neutralize the extract by adding 3 M potassium carbonate (K₂CO₃) dropwise while vortexing until the pH reaches 6.0-7.0.
-
Incubate on ice for 10 minutes to precipitate potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Analysis
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other cellular components.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA).
-
Column Temperature: 30°C.
3. Data Analysis
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the total protein content of the cell lysate, which can be determined from the PCA pellet.
Spectrophotometric Assay of HMG-CoA Reductase Activity
This protocol describes a continuous spectrophotometric assay for measuring the activity of HMG-CoA reductase by monitoring the oxidation of NADPH.[14]
1. Reagents
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 2 mM dithiothreitol (B142953) (DTT).
-
HMG-CoA Solution: Prepare a stock solution of HMG-CoA in water.
-
NADPH Solution: Prepare a fresh stock solution of NADPH in assay buffer.
-
Enzyme Preparation: A microsomal fraction or purified HMG-CoA reductase.
2. Assay Procedure
-
Set up a reaction mixture in a cuvette containing:
-
Assay Buffer
-
NADPH solution (final concentration ~100-200 µM)
-
Enzyme preparation
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the HMG-CoA solution (final concentration ~50-100 µM).
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.
3. Data Analysis
-
Determine the rate of NADPH oxidation from the linear portion of the absorbance versus time plot (ΔA₃₄₀/min).
-
Calculate the specific activity of HMG-CoA reductase using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (6.22 * mg of protein in the assay).
Quantitative Data Summary
The following tables summarize key quantitative data related to the initial steps of cholesterol biosynthesis.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (units/mg) | Reference |
| Thiolase (ACAT2) | Acetyl-CoA | Human (cytosolic) | ~500 | - | |
| HMG-CoA Synthase | This compound | Avian Liver | 0.35 | - | [5] |
| HMG-CoA Synthase | Acetyl-CoA | Avian Liver | 2.9 | - | [5] |
| HMG-CoA Reductase | HMG-CoA | Rat Liver | 1-4 | - |
Table 2: Typical Intracellular Concentrations of Key Metabolites
| Metabolite | Cell Type/Tissue | Concentration | Reference |
| Acetyl-CoA | Rat Liver | 20-140 µM | [15] |
| This compound | Rat Liver | 1-10 µM | [5] |
| Cholesterol | HepG2 cells | Variable, regulated | [16] |
| Mevalonate | - | Low, rapidly metabolized | [17] |
Conclusion
This compound serves as a fundamental building block in the intricate and vital pathway of cholesterol biosynthesis. The conversion of this four-carbon intermediate to the complex 27-carbon structure of cholesterol is orchestrated by a series of precisely regulated enzymatic reactions, with HMG-CoA reductase acting as the key control point. The SREBP-2 signaling pathway provides an elegant feedback mechanism to maintain cholesterol homeostasis at the transcriptional level. Understanding the detailed biochemistry and regulation of this pathway is crucial for researchers in metabolic diseases and for the development of novel therapeutic strategies targeting hypercholesterolemia and related disorders. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further investigation into this fascinating and critical area of cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. DSpace [helda.helsinki.fi]
- 4. Thiolase - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. rsc.org [rsc.org]
- 7. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. benchchem.com [benchchem.com]
- 10. Cholesterol metabolism in cholestatic liver disease and liver transplantation: From molecular mechanisms to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An atomic-resolution mechanism of 3-hydroxy-3-methylglutaryl–CoA synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 17. Frontiers | Mevalonate Metabolism in Immuno-Oncology [frontiersin.org]
The Function of Acetoacetyl-CoA in Ketogenesis and Ketone Body Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the pivotal role of acetoacetyl-CoA in the biosynthesis and metabolic utilization of ketone bodies. Ketogenesis is a critical metabolic pathway that supplies an alternative energy source during periods of glucose scarcity, such as fasting or adherence to a ketogenic diet. This compound serves as a key intermediate, standing at the crossroads of fatty acid oxidation and the synthesis of acetoacetate (B1235776), β-hydroxybutyrate, and acetone. This document details the biochemical pathways, their intricate regulatory mechanisms, and provides experimental protocols for the study of key enzymes and the quantification of ketone bodies. Quantitative data are summarized in structured tables for comparative analysis, and metabolic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this vital metabolic process.
Introduction: The Central Role of this compound
Under metabolic conditions characterized by limited carbohydrate availability or increased fatty acid breakdown—such as fasting, prolonged exercise, or uncontrolled diabetes—the liver initiates the process of ketogenesis.[1] This pathway converts excess acetyl-CoA derived from fatty acid β-oxidation into three water-soluble molecules known as ketone bodies: acetoacetate, D-β-hydroxybutyrate, and acetone.[2][3] These molecules are then released into the bloodstream and utilized by extrahepatic tissues, including the brain, heart, and skeletal muscle, as a vital energy source.[4][5]
The formation of this compound from two molecules of acetyl-CoA is the initial committing step in the ketogenesis pathway, positioning this molecule as a central hub in ketone body metabolism.
Biochemical Pathways Involving this compound
The metabolism of this compound can be divided into two main processes: its synthesis during ketogenesis in the liver and its regeneration during ketolysis in extrahepatic tissues.
Formation of this compound and Ketogenesis in the Liver
Ketogenesis occurs primarily within the mitochondria of hepatocytes.[1] The process begins with the condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme thiolase (also known as acetyl-CoA acetyltransferase, ACAT).[1] This reversible reaction yields this compound.
This compound then condenses with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) . This step is catalyzed by HMG-CoA synthase , a rate-limiting enzyme in the ketogenic pathway.[2][6] Subsequently, HMG-CoA lyase cleaves HMG-CoA to produce acetoacetate and a molecule of acetyl-CoA.[7][8]
Acetoacetate is the primary ketone body from which the others are derived. It can be reduced to D-β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase , a reaction dependent on the mitochondrial NADH/NAD+ ratio.[9] Alternatively, acetoacetate can undergo spontaneous, non-enzymatic decarboxylation to form acetone, a volatile compound often excreted via the lungs.[1]
The liver is a net producer of ketone bodies because it lacks the enzyme succinyl-CoA:3-oxoacid CoA-transferase (SCOT), which is necessary for their utilization.[1][4]
Ketone Body Utilization (Ketolysis) in Extrahepatic Tissues
Tissues such as the heart, skeletal muscle, and brain readily absorb ketone bodies from the circulation to use as fuel.[10] The utilization pathway, known as ketolysis, essentially reverses the latter steps of ketogenesis to regenerate acetyl-CoA for entry into the TCA cycle.
D-β-hydroxybutyrate is first oxidized back to acetoacetate by β-hydroxybutyrate dehydrogenase .[3] The key step in ketolysis involves the activation of acetoacetate to this compound. This reaction is catalyzed by succinyl-CoA:3-oxoacid CoA-transferase (SCOT) , an enzyme absent in the liver.[4][11] SCOT transfers a CoA moiety from succinyl-CoA (a TCA cycle intermediate) to acetoacetate, forming this compound and succinate.[12]
Finally, thiolase cleaves this compound into two molecules of acetyl-CoA, which can then enter the TCA cycle to generate ATP.[13]
References
- 1. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ketone Bodies: Definition, Synthesis and Utilization [allen.in]
- 3. byjus.com [byjus.com]
- 4. Fatty Acids -- Extrahepatic tissues [library.med.utah.edu]
- 5. Ketone bodies - Wikipedia [en.wikipedia.org]
- 6. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. youtube.com [youtube.com]
- 11. uniprot.org [uniprot.org]
- 12. metabolicsupportuk.org [metabolicsupportuk.org]
- 13. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Acetoacetyl-CoA Synthetase: A Cornerstone of Anabolic Ketone Body Utilization
For Immediate Release
A deep dive into the discovery, function, and characteristics of Acetoacetyl-CoA Synthetase (AACS), a key enzyme in lipogenesis.
This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound synthetase (AACS), an enzyme critical for the anabolic utilization of ketone bodies.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document details the enzyme's function, kinetic properties, and the experimental methodologies used to elucidate its role in metabolic pathways.
Introduction: A Paradigm Shift in Understanding Ketone Body Metabolism
For decades, ketone bodies were primarily viewed as metabolic fuel for catabolic pathways, particularly during periods of fasting or low carbohydrate intake. However, the discovery of this compound synthetase (AACS; EC 6.2.1.16) revealed a crucial anabolic role for these molecules.[1][2] AACS is a cytosolic enzyme that catalyzes the ATP-dependent conversion of acetoacetate (B1235776) to this compound.[3] This reaction provides a direct substrate for the synthesis of cholesterol and fatty acids, thereby bypassing the traditional citrate-dependent pathway for generating cytosolic acetyl-CoA.[1] The activity of AACS was first measured in rat liver by Stern in 1971, marking a significant milestone in our understanding of lipid metabolism.[1]
The Central Role of AACS in Lipogenesis
AACS facilitates the conversion of the ketone body acetoacetate into this compound, which can then be shunted into two major lipogenic pathways.[1] Firstly, this compound can be directly used for the synthesis of HMG-CoA and subsequently cholesterol.[1] Secondly, it can be cleaved by cytosolic thiolase to yield two molecules of acetyl-CoA, which are then available for de novo fatty acid synthesis.[1][4] This pathway is particularly important in lipogenic tissues such as the liver, adipose tissue, lactating mammary glands, and the developing brain during myelination.[1][2] The utilization of ketone bodies for lipid synthesis is a glucose-sparing mechanism and is thought to be particularly relevant in the context of low-carbohydrate diets.[1][2][[“]]
Initial Characterization and Kinetic Properties
The initial characterization of AACS involved its purification from rat liver and subsequent determination of its kinetic parameters. These studies revealed that AACS is a high-affinity enzyme for acetoacetate, with a low micromolar Km value, suggesting that its activity is not limited by substrate availability in most physiological states.[1][2]
Quantitative Data from Early Studies
The following tables summarize the key quantitative data from the initial characterization of AACS from various sources.
Table 1: Kinetic Parameters of this compound Synthetase
| Substrate | Organism | Km (µM) | Reference |
| Acetoacetate | Rat (purified) | 8 | [1] |
| Acetoacetate | Human (recombinant) | 37.6 | [1] |
| Acetoacetate | Rat (liver cytosol) | 54 | [1] |
| ATP | Rat (purified) | 60 | [6] |
| CoA | Rat (purified) | 10 | [1] |
| CoA | Human (recombinant) | 2.3 | [1] |
| L-(+)-3-hydroxybutyrate | Rat (purified) | 75 | [6] |
Table 2: Substrate Specificity of Rat Liver this compound Synthetase
| Substrate | Relative Activity (%) | Reference |
| Acetoacetate | 100 | [6] |
| L-(+)-3-hydroxybutyrate | 20-50 | [1][6] |
Table 3: Physicochemical Properties of Rat Liver this compound Synthetase
| Property | Value | Method | Reference |
| Molecular Weight | ~80,000 Da | Gel Filtration | [6] |
| Molecular Weight | 71,000 Da | SDS-PAGE | [6] |
| Specific Activity | 2.3 µmol/min/mg | Purified Enzyme | [6] |
| Purification Fold | 960 | - | [6] |
| Yield | 7.4% | - | [6] |
Experimental Protocols for AACS Characterization
The characterization of AACS has relied on a variety of experimental techniques, from enzyme purification to activity assays. This section provides an overview of the methodologies employed in these seminal studies.
Purification of this compound Synthetase from Rat Liver
The purification of AACS to electrophoretic homogeneity was a critical step in its initial characterization.[6]
Protocol:
-
Homogenization: Rat liver tissue is homogenized in a suitable buffer to obtain a crude extract.
-
Ammonium Sulfate Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for AACS.
-
Chromatography: The enriched fraction is then subjected to a series of column chromatography steps, including ion exchange (DEAE-Sepharose), affinity (Blue-Sepharose, Red-Sepharose, CoA-Sepharose), and size exclusion (Ultrogel AcA-44) chromatography.[6]
AACS Activity Assays
Several methods have been developed to measure the activity of AACS. These assays typically rely on the detection of one of the reaction products.
4.2.1. Spectrophotometric Assay
A common method involves a coupled enzyme assay where the production of pyrophosphate (PPi) is measured.[7]
Principle: The PPi produced in the AACS reaction is quantified by its reaction with a molybdate (B1676688) reagent to form a chromophore that can be measured spectrophotometrically.[7]
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing buffer, ATP, CoA, Mg2+, acetoacetate, and the enzyme sample.
-
Incubation: The reaction is incubated at a specific temperature for a defined period.
-
Quenching: The reaction is stopped, often by the addition of an acid.
-
Color Development: The molybdate reagent is added to the quenched reaction, and the color is allowed to develop.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 580 nm), and the amount of PPi is determined from a standard curve.[7]
4.2.2. Radiometric Assay
This highly sensitive method uses radiolabeled substrates to quantify enzyme activity.
Principle: The incorporation of a radiolabeled substrate (e.g., [14C]acetoacetate) into the product (this compound) is measured.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing buffer, ATP, CoA, Mg2+, radiolabeled acetoacetate, and the enzyme sample.
-
Incubation: The reaction is incubated at a specific temperature for a defined period.
-
Separation: The radiolabeled product is separated from the unreacted substrate, often by chromatography (e.g., HPLC).
-
Quantification: The radioactivity of the product is measured using a scintillation counter.
4.2.3. Fluorometric Assay
Fluorometric assays offer high sensitivity and a continuous measurement of enzyme activity.
Principle: The production of acyl-CoA is coupled to a series of enzymatic reactions that ultimately generate a fluorescent product.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing the AACS sample, a specific acyl-CoA synthetase assay buffer, an enzyme mix, a developer mix, and a fluorescent probe.
-
Incubation: The reaction is incubated, and the fluorescence is measured kinetically at an excitation of ~535 nm and an emission of ~587 nm.
-
Calculation: The rate of fluorescence increase is proportional to the AACS activity.
Gene Cloning and Expression
The cloning of the gene encoding AACS has been instrumental in producing recombinant protein for detailed structural and functional studies. The human AACS cDNA was isolated from HepG2 cells, and its amino acid sequence showed high homology (89.3%) to the rat AACS.[8] The availability of recombinant AACS has facilitated more precise kinetic analyses and structural studies.
Regulation and Physiological Significance
The expression and activity of AACS are tightly regulated and are influenced by diet and hormonal signals. For instance, its activity is often coordinately regulated with enzymes of the cholesterol synthesis pathway, such as HMG-CoA reductase.[1] Studies have also highlighted the crucial role of AACS in neuronal development, where it provides the necessary building blocks for the synthesis of cholesterol and fatty acids, essential components of neuronal tissues.[9] Furthermore, AACS has been shown to be important for adipocyte differentiation.[10]
Conclusion
The discovery and characterization of this compound synthetase have fundamentally altered our understanding of ketone body metabolism, revealing its crucial role in anabolic processes. AACS provides a direct link between ketone body utilization and the synthesis of essential lipids, highlighting a sophisticated metabolic flexibility within the cell. The detailed characterization of its kinetic properties and the development of robust assay methods have paved the way for further research into its regulation and its potential as a therapeutic target in metabolic diseases. This in-depth guide serves as a foundational resource for scientists and researchers dedicated to advancing our knowledge of lipid metabolism and its implications for human health and disease.
References
- 1. The lipogenic enzyme this compound synthetase and ketone body utilization for denovo lipid synthesis, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. consensus.app [consensus.app]
- 6. Purification and characterization of this compound synthetase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of this compound synthetase, a novel cytosolic ketone body-utilizing enzyme, in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound synthetase is essential for normal neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of this compound synthetase, a ketone body-utilizing enzyme, in 3T3-L1 adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetoacetyl-CoA in the Mevalonate Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Acetoacetyl-CoA is a pivotal metabolic intermediate positioned at the crossroads of several major biochemical routes, including ketogenesis and steroid biosynthesis. This technical guide provides an in-depth examination of the role of this compound as the foundational precursor, after acetyl-CoA, in the mevalonate (B85504) pathway. We will explore the enzymatic reactions that produce and consume this compound, present quantitative kinetic data for the key enzymes involved, detail experimental protocols for its quantification and related enzyme activity assays, and provide visual representations of the core biochemical processes.
The Central Role of this compound in the Upper Mevalonate Pathway
The mevalonate pathway is an essential metabolic cascade responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1]. These five-carbon isoprenoid units are the building blocks for a vast array of critical biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichols[1][2]. The pathway's initial steps, often referred to as the "upper mevalonate pathway," commence in the cytosol and are fundamentally centered around the formation and subsequent utilization of this compound[1][3].
The synthesis begins with the condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme this compound thiolase (ACAT)[4]. This reaction is reversible and marks the first committed step towards the formation of isoprenoid precursors[4][5].
The resulting this compound molecule then serves as the substrate for the next key enzyme, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGCS)[2][6]. HMGCS catalyzes the condensation of this compound with a third molecule of acetyl-CoA to form the six-carbon compound HMG-CoA[3][7]. This product is then acted upon by HMG-CoA reductase, the rate-limiting enzyme of the entire mevalonate pathway and the primary target of statin drugs[2][4]. The formation of HMG-CoA from this compound is a critical juncture, channeling carbon flux from acetyl-CoA into the dedicated pathway for isoprenoid and cholesterol biosynthesis[8][9].
Enzymology and Kinetic Data
The efficiency and regulation of the upper mevalonate pathway are dictated by the kinetic properties of its core enzymes, this compound thiolase and HMG-CoA synthase.
This compound Thiolase (ACAT)
This compound thiolases (ACATs) catalyze the reversible formation of this compound from two acetyl-CoA molecules[5]. Eukaryotic cells typically have two major isozymes: a cytosolic form (CT/ACAT2) involved in the mevalonate pathway and a mitochondrial form (T2/ACAT1) primarily associated with ketogenesis and ketolysis[5]. Both isozymes generally operate via a Ping Pong kinetic mechanism, which involves the formation of a covalent acetyl-enzyme intermediate[5][10].
| Parameter | Cytosolic Isozyme (Rat Liver) | Notes | Reference |
| Kinetic Mechanism | Ping Pong | Involves a covalent acetyl-enzyme intermediate. | [5][10] |
| Inhibition | Inhibited by Coenzyme A (CoA) | CoA acts as a substrate inhibitor, competing with this compound in the thiolysis direction (Ki = 67 µM). | [10] |
| Regulation | Not inhibited by Mg2+ (synthesis direction) | The rate of this compound synthesis is unaffected by Mg2+, whereas the thiolysis (breakdown) rate is inhibited. | [10] |
| Relative Rates | Synthesis is 0.055x the rate of thiolysis | When saturated with substrate, the synthesis reaction is significantly slower than the breakdown reaction. | [10] |
HMG-CoA Synthase (HMGCS)
HMG-CoA synthase also exists in cytosolic (HMGCS1) and mitochondrial (HMGCS2) isoforms. The cytosolic isoform is responsible for cholesterol synthesis, while the mitochondrial one is key to ketone body formation[11]. The enzyme condenses this compound and acetyl-CoA. A notable characteristic of HMGCS is its susceptibility to substrate inhibition by high concentrations of this compound[12].
| Enzyme Source | Isoform | Substrate | Km (μM) | Reference |
| Homo sapiens (Human) | Cytosolic (HMGCS1) | Acetyl-CoA | 29 | [11] |
| Homo sapiens (Human) | Mitochondrial (HMGCS2) | Acetyl-CoA | 87.3 | [11] |
| Saccharomyces cerevisiae (Yeast) | - | Acetyl-CoA | 42 | [11] |
| Saccharomyces cerevisiae (Yeast) | - | This compound | 6.7 | [11] |
| Enterococcus faecalis | - | This compound | 0.5 | [13] |
| Haloferax volcanii (Archaeal) | - | This compound | 1.4 | [13] |
The catalytic mechanism is a Bi Bi Ping-Pong substitution, involving acylation, condensation, and hydrolysis steps with a covalent acetyl-enzyme intermediate[12].
Experimental Protocols
Accurate investigation of this compound's role requires robust methods for its quantification and for measuring the activity of related enzymes.
Quantification of this compound in Mammalian Cells via HPLC-UV
This protocol, adapted from established methods for short-chain acyl-CoA analysis, provides a reliable approach for quantifying this compound[14].
Principle: this compound is extracted from cells, separated from other components by reverse-phase High-Performance Liquid Chromatography (HPLC), and quantified by its ultraviolet (UV) absorbance. The adenine (B156593) moiety of Coenzyme A absorbs strongly at 260 nm, which is used for general quantification. For enhanced specificity, the enolate form of this compound can be detected at 303 nm[5][14].
Methodology:
-
Sample Preparation (Cell Lysis and Extraction):
-
Culture mammalian cells to the desired confluency.
-
Aspirate the culture medium and quickly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 500 µL of ice-cold 0.6 M perchloric acid (PCA) to the dish to lyse the cells and precipitate proteins[14].
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex vigorously.
-
Incubate on ice for 15 minutes[14].
-
-
Neutralization:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the acidic supernatant to a new pre-chilled tube.
-
Neutralize the extract by adding 3 M potassium carbonate (K₂CO₃) dropwise while vortexing until the pH reaches 6.0-7.0. The formation of a KClO₄ precipitate will occur[14].
-
Centrifuge again at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
-
HPLC-UV Analysis:
-
Filter the final supernatant through a 0.22 µm syringe filter.
-
Inject the sample onto a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[14].
-
Use a gradient elution with a mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[14].
-
Monitor the absorbance at 260 nm (or 303 nm for specificity).
-
Quantify the this compound peak by comparing its area to a standard curve prepared with known concentrations of this compound sodium salt[14].
-
Method Validation: For accurate results, it is critical to validate the method by assessing specificity (absence of interfering peaks), linearity (correlation coefficient >0.99), and the limits of detection (LOD) and quantification (LOQ)[14]. For samples with very low concentrations, more sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) are recommended[14][15].
Spectrophotometric Assay for HMG-CoA Synthase Activity
This continuous assay measures the rate of Coenzyme A (CoA-SH) release during the condensation reaction.
Principle: The free thiol group of the released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent), producing the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. The rate of TNB²⁻ formation is monitored by the increase in absorbance at 412 nm and is directly proportional to the HMG-CoA synthase activity[12].
Methodology:
-
Prepare Reaction Mixture:
-
In a cuvette or microplate well, prepare a reaction mixture containing assay buffer (e.g., 50-100 mM Tris-HCl, pH 8.0), a fixed, non-inhibitory concentration of acetyl-CoA (e.g., 50 µM), and the desired concentration of this compound[12].
-
Add DTNB to a final concentration of approximately 100-200 µM[12].
-
-
Pre-incubation:
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium[12].
-
-
Initiate Reaction:
-
Initiate the reaction by adding a predetermined amount of purified HMG-CoA synthase enzyme. The enzyme concentration should be optimized to ensure the reaction rate remains linear for at least 5-10 minutes[12].
-
-
Monitor Absorbance:
-
Immediately begin monitoring the increase in absorbance at 412 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).
-
Plot the initial velocities against the corresponding this compound concentrations to determine kinetic parameters such as Km and Vmax. If substrate inhibition is observed, the data can be fitted to the appropriate inhibition model[12].
-
Conclusion
This compound stands as a cornerstone of the mevalonate pathway, serving as the direct precursor to HMG-CoA and bridging central carbon metabolism with the complex biosynthesis of isoprenoids and cholesterol. A thorough understanding of its formation, consumption, and the kinetics of the enzymes that govern its flux is essential for researchers in metabolic diseases and for professionals developing therapeutic agents that target this critical pathway. The experimental protocols provided herein offer robust frameworks for the precise quantification of this compound and the characterization of key enzymatic activities, enabling further investigation into the regulation and dysregulation of this vital metabolic route.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 3. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. med.libretexts.org [med.libretexts.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. scientificsights.com [scientificsights.com]
- 10. The kinetic mechanism and properties of the cytoplasmic acetoacetyl-coenzyme A thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Acetoacetyl-CoA from Acetyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The condensation of two acetyl-CoA molecules to form acetoacetyl-CoA is a fundamental reaction in cellular metabolism, serving as a critical branch point for the biosynthesis of ketone bodies, cholesterol, and isoprenoids. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound from acetyl-CoA, with a focus on the enzymatic mechanisms, quantitative data, and detailed experimental protocols relevant to researchers in the fields of biochemistry, metabolic disorders, and drug development. The primary enzyme responsible for this conversion, thiolase, is discussed in detail, including its isozymes and kinetic properties. An alternative enzymatic pathway involving this compound synthetase is also reviewed. This guide aims to be a comprehensive resource, providing the necessary theoretical and practical information to study this pivotal metabolic step.
Introduction
This compound is a central metabolite that sits (B43327) at the crossroads of several major biosynthetic pathways.[1] Formed by the condensation of two acetyl-CoA molecules, it serves as the precursor for the synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which in turn is a key intermediate in both ketogenesis and the mevalonate (B85504) pathway for cholesterol and isoprenoid biosynthesis.[1] The formation of this compound is a reversible reaction, and the directionality is largely dictated by the cellular concentrations of acetyl-CoA and Coenzyme A (CoA), as well as the specific metabolic state of the cell.[2] Understanding the regulation and kinetics of the enzymes that catalyze this reaction is crucial for elucidating the pathophysiology of metabolic diseases and for the development of targeted therapeutics.
The Thiolase-Catalyzed Reaction
The primary enzyme responsible for the synthesis of this compound from acetyl-CoA is thiolase , also known as acetyl-CoA acetyltransferase (ACAT).[2] Thiolases are ubiquitous enzymes that play key roles in both degradative and biosynthetic pathways.[2] There are two main types of thiolases involved in this reaction:
-
This compound thiolase (Thiolase II, EC 2.3.1.9): This enzyme is specific for the thiolysis of this compound and is primarily involved in biosynthetic pathways such as steroid biogenesis.[2]
-
3-ketoacyl-CoA thiolase (Thiolase I, EC 2.3.1.16): This enzyme has a broader substrate specificity and is a key enzyme in the β-oxidation of fatty acids.[2]
Eukaryotic cells typically possess at least two isozymes of this compound thiolase: a cytosolic form (CT or ACAT2) and a mitochondrial form (T2 or ACAT1).[3]
Reaction Mechanism
The thiolase-catalyzed condensation of two acetyl-CoA molecules proceeds via a Ping Pong kinetic mechanism, involving the formation of a covalent acetyl-enzyme intermediate.[2][3] The reaction can be summarized in two steps:
-
Acylation: An acetyl group from the first acetyl-CoA molecule is transferred to a cysteine residue in the active site of the thiolase, forming an acetyl-enzyme intermediate and releasing the first CoA molecule.
-
Condensation: The acetyl group is then transferred from the enzyme to the methyl carbon of a second acetyl-CoA molecule, forming this compound and releasing the second CoA molecule.
The equilibrium of the thiolase reaction favors the cleavage of this compound rather than its synthesis.[2] However, in cellular conditions where the concentration of acetyl-CoA is high, the reaction can proceed in the synthetic direction.
Quantitative Data
The kinetic parameters of thiolase enzymes have been characterized in various organisms and cellular compartments. The following tables summarize key quantitative data for the synthesis of this compound.
| Enzyme/Organism | Isozyme | Substrate | Km (µM) | Vmax or kcat | Reference |
| Rat Liver | Cytosolic | Acetyl-CoA | 460 | - | [4] |
| Saccharomyces cerevisiae | - | Acetyl-CoA | - | - | [5] |
| Sunflower Cotyledon | Recombinant AACT | Acetyl-CoA | - | 263 nkat/mg protein | [6] |
| Dictyostelium discoideum | Recombinant AT | Acetyl-CoA | - | 4.70 U/mg protein | [7] |
Table 1: Kinetic Parameters for Thiolase in the Synthetic Direction
| Metabolite | Cellular Compartment | Organism/Cell Type | Concentration | Reference |
| Acetyl-CoA | Mitochondria | Rat Liver | 20-140 µM | [8] |
| Acetyl-CoA | Cytosol | Rat Liver | 3-30 µM | [8] |
| Acetyl-CoA | Various Cell Types (exponential phase) | - | 1-10 µM | [5] |
Table 2: Cellular Concentrations of Acetyl-CoA
Note: Data for the cellular concentration of this compound is less readily available due to its reactive nature and lower abundance.
The this compound Synthetase Pathway
An alternative pathway for the synthesis of this compound exists, catalyzed by This compound synthetase (AACS) . This enzyme utilizes acetoacetate (B1235776) and CoA as substrates in an ATP-dependent reaction to form this compound. This pathway is particularly important for the utilization of ketone bodies for lipid synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.
Thiolase Activity Assay (Spectrophotometric)
This protocol describes a coupled spectrophotometric assay to measure thiolase activity in the direction of this compound cleavage. The production of acetyl-CoA is coupled to the reduction of NAD+ to NADH, which can be monitored at 340 nm.[3]
Principle: The acetyl-CoA produced by the thiolase is used by citrate (B86180) synthase to condense with oxaloacetate, forming citrate. The oxaloacetate is generated from malate (B86768) by malate dehydrogenase, a reaction that concomitantly reduces NAD+ to NADH. The rate of NADH formation is directly proportional to the thiolase activity.[6]
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1
-
Malate solution (100 mM)
-
NAD+ solution (20 mM)
-
Coenzyme A solution (10 mM)
-
This compound solution (10 mM)
-
Malate dehydrogenase (MDH)
-
Citrate synthase (CS)
-
Enzyme sample (purified thiolase or cell lysate)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Assay Buffer
-
Malate
-
NAD+
-
Coenzyme A
-
MDH
-
CS
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to establish a baseline absorbance.
-
Initiate the reaction by adding the this compound solution.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
Expression and Purification of Recombinant Thiolase
This protocol outlines a general procedure for the expression and purification of a His-tagged recombinant thiolase from E. coli.[6][7][9]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the thiolase gene fused to a His-tag.
-
LB broth with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Wash Buffer (Lysis buffer with 20 mM imidazole).
-
Elution Buffer (Lysis buffer with 250 mM imidazole).
-
Ni-NTA agarose (B213101) resin.
-
Chromatography column.
Procedure:
-
Expression:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow to an OD600 of 0.5-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for 4-6 hours at a suitable temperature (e.g., 30°C).
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged thiolase with Elution Buffer.
-
Collect the fractions and analyze for the presence of the purified protein by SDS-PAGE.
-
Pool the fractions containing the purified enzyme and dialyze against a suitable storage buffer.
-
Quantification of this compound by HPLC-UV
This protocol describes a method for the quantification of this compound in mammalian cells using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[10]
Principle: this compound is separated from other cellular components by reverse-phase HPLC. Quantification is achieved by monitoring the UV absorbance of the adenine (B156593) moiety of the Coenzyme A molecule at 260 nm.[10]
Materials:
-
Mammalian cells.
-
Ice-cold PBS.
-
0.6 M Perchloric acid (PCA).
-
3 M Potassium carbonate (K2CO3).
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: Potassium phosphate (B84403) buffer.
-
Mobile Phase B: Acetonitrile or Methanol.
-
This compound standard.
Procedure:
-
Sample Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold 0.6 M PCA.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the extract by adding 3 M K2CO3 dropwise to a pH of 6.0-7.0.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the compounds using a gradient of Mobile Phase B.
-
Monitor the absorbance at 260 nm.
-
Identify the this compound peak by comparing its retention time to that of the standard.
-
Quantify the amount of this compound by comparing the peak area to a standard curve.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: The condensation of two Acetyl-CoA molecules to form this compound, catalyzed by Thiolase.
Experimental Workflow for Thiolase Activity Assay
Caption: A workflow diagram for the coupled spectrophotometric assay of Thiolase activity.
Logical Relationship of this compound in Metabolism
Caption: The central role of this compound as a precursor for ketone bodies and cholesterol.
Conclusion
The synthesis of this compound from acetyl-CoA represents a pivotal control point in cellular metabolism. A thorough understanding of the enzymes that catalyze this reaction, their kinetics, and their regulation is essential for researchers in both basic science and drug development. The methodologies and data presented in this guide provide a solid foundation for the investigation of this critical metabolic pathway. Further research into the specific roles of thiolase isozymes and the interplay between the thiolase and this compound synthetase pathways will undoubtedly yield new insights into metabolic regulation and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thiolase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The kinetic mechanism and properties of the cytoplasmic acetoacetyl-coenzyme A thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression, Identification and Purification of Dictyostelium this compound Thiolase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cloning, expression, and purification of glyoxysomal 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Central Role of Acetoacetyl-CoA in Cellular Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetoacetyl-CoA stands as a critical metabolic node, intricately linking lipid, carbohydrate, and amino acid metabolism. This technical guide provides a comprehensive overview of the synthesis, utilization, and regulatory significance of this compound in cellular energy homeostasis. It delves into its pivotal roles in ketogenesis, ketolysis, and cholesterol biosynthesis, offering detailed experimental protocols and quantitative data to support advanced research and drug development in metabolic diseases.
Introduction
This compound is a thioester intermediate formed from the condensation of two acetyl-CoA molecules. Its strategic position allows it to serve as a precursor for the synthesis of ketone bodies and cholesterol, as well as being an intermediate in the degradation of certain amino acids. The metabolic fate of this compound is tightly regulated by the energy status of the cell and hormonal signals, making it a key player in the adaptation to different physiological states such as feeding and fasting.
Biosynthesis and Degradation of this compound
The primary route for the synthesis of this compound is the reversible condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme This compound thiolase (also known as acetyl-CoA acetyltransferase, ACAT).[1][2] This reaction is fundamental to both ketogenesis and the initial steps of cholesterol synthesis.
dot
Conversely, in the process of ketolysis, this compound is cleaved by thiolase to yield two molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production.[2]
Role in Ketogenesis
During periods of prolonged fasting, starvation, or a low-carbohydrate diet, the liver becomes a primary site for the production of ketone bodies. This process, known as ketogenesis, utilizes the overflow of acetyl-CoA from fatty acid oxidation.
-
Formation of HMG-CoA: this compound condenses with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is catalyzed by mitochondrial HMG-CoA synthase (mHMGCS) .[3][4]
-
Formation of Acetoacetate (B1235776): HMG-CoA is then cleaved by HMG-CoA lyase to produce acetoacetate and acetyl-CoA.
-
Formation of other Ketone Bodies: Acetoacetate can be reduced to D-β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase or spontaneously decarboxylate to form acetone.
dot
Role in Ketolysis
Extrahepatic tissues, particularly the brain, heart, and skeletal muscle, can utilize ketone bodies as an energy source. This metabolic pathway, termed ketolysis, reverses the process of ketogenesis.
-
Activation of Acetoacetate: Acetoacetate is activated to this compound by the enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT) , which transfers a CoA moiety from succinyl-CoA.[5]
-
Formation of Acetyl-CoA: this compound is then cleaved by thiolase into two molecules of acetyl-CoA, which enter the citric acid cycle.[1][2]
dot
Role in Cholesterol Biosynthesis
In the fed state, when energy is abundant, this compound in the cytosol serves as a building block for cholesterol synthesis.
-
Formation of HMG-CoA: Similar to ketogenesis, this compound condenses with acetyl-CoA to form HMG-CoA. This reaction is catalyzed by cytosolic HMG-CoA synthase (cHMGCS) .[3][6]
-
Formation of Mevalonate (B85504): HMG-CoA is then reduced to mevalonate by HMG-CoA reductase , the rate-limiting enzyme in cholesterol biosynthesis. Mevalonate then enters a multi-step pathway to produce cholesterol.
dot
Quantitative Data
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Organism/Tissue | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| Mitochondrial this compound Thiolase (ACAT1) | Human | This compound | - | 21 | - | [1][7] |
| Human | This compound | - | 8 | - | [1][7] | |
| Human | 2-Methylthis compound | - | 61 | - | [1][7] | |
| Human | 2-Methylthis compound | - | 14 | - | [1][7] | |
| Cytosolic this compound Thiolase (ACAT2) | Human | - | - | - | - | |
| Mitochondrial HMG-CoA Synthase (mHMGCS) | Human | - | - | - | - | [8] |
| Cytosolic HMG-CoA Synthase (cHMGCS) | Human | - | - | - | - | [8] |
| Succinyl-CoA:3-ketoacid-CoA transferase (SCOT) | Human | - | - | - | - | [5] |
Table 2: Concentration of this compound in Different Tissues and States
| Tissue | Organism | Physiological State | This compound Concentration | Reference |
| Liver | Rat | Fed | Low | [9] |
| Liver | Rat | Fasted | Elevated | [9] |
| Liver | Rat | Fed | ~50-100 nmol/g wet weight (as total short-chain acyl-CoAs) | [6] |
| Liver | Rat | Fasted | Higher than fed state | [7] |
| Brain | Mouse | Non-fasted | ~39 nmol/g wet weight (control) | [10] |
| Brain | Mouse | Non-fasted + Ketone Ester | Increased | [10] |
| Brain | Human | - | 7-10 µmol/L (neuronal compartments) | [11] |
Experimental Protocols
Assay for this compound Thiolase Activity (Thiolysis Direction)
Principle: This spectrophotometric assay measures the decrease in absorbance at 303 nm, which corresponds to the cleavage of the thioester bond in this compound.[1]
dot
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl₂ and 2 mM dithiothreitol (B142953) (DTT).
-
Substrate: this compound solution (concentration to be varied for kinetic analysis).
-
Enzyme: Purified or partially purified this compound thiolase.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of this compound in a quartz cuvette.
-
Equilibrate the mixture to 37°C in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding a known amount of the enzyme solution to the cuvette.
-
Immediately monitor the decrease in absorbance at 303 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
Assay for HMG-CoA Synthase Activity
Principle: This is a coupled spectrophotometric assay where the product, HMG-CoA, is used by HMG-CoA reductase, and the concomitant oxidation of NADPH is monitored as a decrease in absorbance at 340 nm.[3]
dot
Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA and 1 mM DTT.
-
Substrates: Acetyl-CoA and this compound solutions.
-
NADPH solution.
-
HMG-CoA Reductase (commercially available).
-
Enzyme: Purified or partially purified HMG-CoA synthase.
Procedure:
-
In a cuvette, prepare a reaction mixture containing assay buffer, acetyl-CoA, this compound, NADPH, and an excess of HMG-CoA reductase.
-
Incubate the mixture at 37°C to achieve temperature equilibrium and a stable baseline.
-
Initiate the reaction by adding the HMG-CoA synthase sample.
-
Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
Assay for Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT) Activity
Principle: This assay measures the formation of this compound from acetoacetate and succinyl-CoA by monitoring the increase in absorbance at 310 nm.
dot
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 15 mM MgCl₂.
-
Substrates: Succinyl-CoA and lithium acetoacetate solutions.
-
Enzyme: Tissue homogenate or purified SCOT.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and succinyl-CoA.
-
Add the tissue homogenate or purified enzyme to the reaction mixture.
-
Measure the background rate of absorbance change at 310 nm.
-
Start the reaction by adding acetoacetate.
-
Monitor the increase in absorbance at 310 nm, which is indicative of this compound formation.
-
Subtract the background rate to determine the enzyme-specific activity.
13C-Metabolic Flux Analysis of Cholesterol Biosynthesis in Cultured Cells
Principle: This method uses stable isotope-labeled glucose (13C-glucose) to trace the flow of carbon through metabolic pathways into cholesterol. The incorporation of 13C into cholesterol and its precursors is quantified by gas chromatography-mass spectrometry (GC-MS).[12][13]
dot
Procedure:
-
Cell Culture: Culture cells in a medium containing a known concentration of U-13C6-glucose for a defined period (e.g., 24-72 hours) to allow for isotopic labeling to reach a steady state.[12]
-
Sample Collection and Quenching: Rapidly harvest the cells and quench metabolic activity by washing with ice-cold saline and snap-freezing in liquid nitrogen.
-
Lipid Extraction: Extract total lipids from the cell pellets using a suitable solvent system (e.g., a modified Bligh-Dyer method).
-
Derivatization: Derivatize the lipid extract to increase the volatility of cholesterol and its precursors for GC-MS analysis. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Analysis: Analyze the derivatized samples using a GC-MS system. The gas chromatograph separates the different lipid species, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms).[13]
-
Data Analysis: Use specialized software to correct for the natural abundance of 13C and determine the fractional labeling of each metabolite. This data is then used in metabolic flux analysis models to calculate the relative or absolute rates of the reactions in the cholesterol biosynthesis pathway.
Conclusion
This compound is a cornerstone of cellular energy metabolism, enabling the interconversion of major fuel sources and the synthesis of essential biomolecules. A thorough understanding of its metabolic roles and the enzymes that govern its fate is crucial for deciphering the complexities of metabolic regulation in health and disease. The experimental approaches and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted nature of this compound and to identify novel therapeutic targets for metabolic disorders.
References
- 1. uniprot.org [uniprot.org]
- 2. Mutation update on ACAT1 variants associated with mitochondrial acetoacetyl‐CoA thiolase (T2) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. Reactome | HMGCS1 condenses Ac-CoA and ACA-CoA to form bHMG-CoA [reactome.org]
- 7. genecards.org [genecards.org]
- 8. Crystal structures of human HMG-CoA synthase isoforms provide insights into inherited ketogenesis disorders and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Regulatory Effects of Acetyl-CoA Distribution in the Healthy and Diseased Brain [frontiersin.org]
- 12. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genetic Regulation of Acetoacetyl-CoA Thiolase
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetoacetyl-CoA thiolase, also known as acetyl-CoA acetyltransferase (ACAT), is a pivotal enzyme in cellular metabolism, catalyzing the reversible formation of this compound from two acetyl-CoA molecules. This function places it at a critical crossroads of metabolic pathways, including ketogenesis, cholesterol biosynthesis, and fatty acid β-oxidation. In humans, two primary isoenzymes, ACAT1 and ACAT2, exhibit distinct tissue distributions and regulatory mechanisms, making them intriguing targets for therapeutic intervention in metabolic diseases, atherosclerosis, and cancer. This guide provides a comprehensive overview of the complex genetic and molecular mechanisms that govern the expression and activity of this compound thiolase, with a focus on transcriptional, post-transcriptional, and epigenetic control. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge and tools necessary to investigate this crucial enzyme family.
Introduction to this compound Thiolase Isoenzymes
This compound thiolases are ubiquitous enzymes essential for carbon-carbon bond formation in key biochemical pathways.[1] The two major isoenzymes in mammals, ACAT1 and ACAT2, are encoded by separate genes and possess distinct physiological roles.
-
ACAT1 (Acetyl-CoA Acetyltransferase 1): Encoded by the ACAT1 gene, this enzyme is primarily localized in the mitochondria.[2] It is ubiquitously expressed across most human tissues.[3] ACAT1 plays a crucial role in ketone body metabolism and the catabolism of the amino acid isoleucine.[4] Mutations in the ACAT1 gene are linked to beta-ketothiolase deficiency, an inborn error of metabolism.[2]
-
ACAT2 (Acetyl-CoA Acetyltransferase 2): Encoded by the ACAT2 gene, this enzyme is found in the cytosol and is predominantly expressed in the hepatocytes of the liver and the enterocytes of the intestine.[5][6] ACAT2 is the primary enzyme responsible for esterifying cholesterol for incorporation into lipoproteins like chylomicrons and very low-density lipoproteins (VLDLs).[3][7] Consequently, it is a key player in cholesterol absorption and hepatic lipoprotein assembly.
Mechanisms of Genetic Regulation
The expression of ACAT1 and ACAT2 is tightly controlled through a multi-layered regulatory network involving transcriptional, post-transcriptional, and epigenetic mechanisms. Notably, unlike many other genes involved in lipid metabolism, neither ACAT1 nor ACAT2 expression appears to be regulated by sterol regulatory element-binding proteins (SREBPs).[3]
Transcriptional Regulation of ACAT1
The transcriptional control of the ACAT1 gene is characterized by a TATA-less promoter, a feature often associated with genes that require complex regulation.[2]
-
Promoter Structure: The 5' flanking region of the ACAT1 gene is GC-rich and contains multiple CAAT boxes but lacks a canonical TATA box.[2]
-
Transcription Factors: The promoter contains sequences that resemble binding sites for several transcription factors, with a notable potential binding site for Specificity Protein 1 (Sp1) .[2] Sp1 is a ubiquitously expressed transcription factor known to regulate TATA-less promoters by binding to GC-rich motifs and facilitating the assembly of the transcriptional machinery.[8][9]
-
Hormonal and Metabolic Signals: The expression of ACAT1 is promoted by insulin, leptin, and angiotensin II in human monocytes and macrophages. The insulin-mediated regulation involves key signaling pathways, including ERK, p38MAPK, and JNK.[2]
Transcriptional Regulation of ACAT2
The regulation of ACAT2 is highly tissue-specific and dependent on a distinct set of transcription factors that drive its expression in different cellular contexts.
-
High-Level Expression (Intestine and Liver): In intestinal cells (like Caco-2) and certain liver cancer cells (HepG2), high-level expression of ACAT2 is synergistically regulated by Caudal Type Homeobox 2 (Cdx2) and Hepatocyte Nuclear Factor 1α (HNF1α) .[3][10] These transcription factors bind to specific cis-elements in the ACAT2 promoter.[10] HNF1α and HNF1β have been shown to interact with the ACAT2 promoter both in vitro and in vivo, serving as positive regulators of its expression in the liver.[5]
-
Low-Level Expression (Monocytic Cells): In monocytic cells (like THP-1), a low level of ACAT2 expression is driven by CCAAT/enhancer-binding proteins (C/EBPs) .[3] Chromatin immunoprecipitation (ChIP) assays have confirmed that C/EBPs directly bind to elements within the ACAT2 promoter in these cells.[3][11]
-
Metabolic Regulation: In human hepatoma cells, cholesterol loading leads to a dose-dependent increase in ACAT2 mRNA expression and enzyme activity, suggesting that cholesterol itself can transcriptionally regulate the human ACAT2 gene.[12]
Post-Transcriptional Regulation: The Case of ACAT1 Trans-Splicing
A unique regulatory mechanism for human ACAT1 involves trans-splicing , a process where transcripts from two separate genes are spliced together to form a chimeric mRNA.
-
Chimeric mRNA Formation: The human ACAT1 gene produces a chimeric mRNA through the trans-splicing of pre-RNAs transcribed from genes located on chromosome 7 and chromosome 1.[2][13]
-
Alternative Translation Initiation: This chimeric transcript contains two potential translation initiation sites. Initiation at the canonical AUG codon produces a 50-kDa ACAT1 protein, while initiation at an upstream GGC codon results in a larger, enzymatically active 56-kDa isoform.[2] This novel mechanism significantly expands the coding capacity and regulatory potential of the ACAT1 gene.
Epigenetic Regulation of ACAT2
Epigenetic modifications, particularly DNA methylation, play a role in controlling ACAT2 expression.
-
CpG Methylation: The expression level of ACAT2 is correlated with the methylation status of CpG islands in its promoter. In monocytic cells, a specific CpG-hypomethylated (demethylated) promoter is associated with the low-level expression of the gene.[3] In contrast, high-level expression in the intestine and fetal liver is linked to the hypomethylation of the entire promoter region.[3][11] This suggests that DNA methylation acts as a switch to modulate tissue-specific expression levels.
Quantitative Data on this compound Thiolase Expression
The differential expression of ACAT1 and ACAT2 across various tissues and conditions underscores their specialized functions. The following tables summarize key quantitative findings from the literature.
Table 1: Relative mRNA Expression of ACAT1 and ACAT2 in Human Tissues
This table presents data from a quantitative real-time PCR study comparing the transcript abundance of ACAT1 and ACAT2.
| Tissue | Predominant Isoform | Average Fold Difference (mRNA transcripts) |
| Liver (n=17) | ACAT1 | ~9-fold more abundant than ACAT2 |
| Duodenum (n=10) | ACAT2 | ~3-fold more abundant than ACAT1 |
| Source: Adapted from Smith et al., Journal of Lipid Research, 2004.[14][15] |
Table 2: ACAT2 Enzyme Activity in Human Liver Microsomes by Gender
This table shows the difference in hepatic ACAT2 enzyme activity between male and female normolipidemic, non-obese Chinese patients.
| Gender | Number of Subjects (n) | Mean ACAT2 Activity (pmol/min/mg protein) | Key Finding |
| Female | 18 | ~15 | 71% lower activity than males (P < 0.01) |
| Male | 22 | ~52 | - |
| Source: Adapted from Jiang et al., Lipids in Health and Disease, 2011.[1] |
Experimental Protocols
Investigating the genetic regulation of this compound thiolase requires a suite of molecular biology techniques. Detailed protocols for three core methodologies are provided below.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq is a powerful method used to identify the genome-wide binding sites of a transcription factor of interest, such as Sp1, HNF1α, or C/EBPs on the ACAT gene promoters.[16][17]
Objective: To identify and map the in vivo binding sites of a specific transcription factor on the DNA.
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to create covalent cross-links between proteins and DNA that are in close proximity.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. The antibody will bind to the factor, and by extension, the DNA fragment it is cross-linked to.
-
Immune Complex Capture: Use protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Perform a series of washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating. Degrade proteins with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation: Prepare a sequencing library from the purified DNA fragments. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
High-Throughput Sequencing: Sequence the DNA library using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms to identify genomic regions with a significant enrichment of reads, which correspond to the transcription factor's binding sites.
Dual-Luciferase® Reporter Assay
This assay is used to quantify the transcriptional activity of a promoter region (e.g., the ACAT1 or ACAT2 promoter) and to assess the effect of transcription factors on this activity.
Objective: To measure the activity of a promoter and determine if a protein of interest can regulate it.
Methodology:
-
Plasmid Construction:
-
Reporter Plasmid: Clone the promoter region of the gene of interest (e.g., the 5'-flanking region of ACAT2) upstream of a firefly luciferase (Fluc) gene in an expression vector.
-
Control Plasmid: Use a second plasmid containing a Renilla luciferase (Rluc) gene driven by a constitutive promoter (e.g., CMV or SV40) as an internal control for transfection efficiency.
-
Effector Plasmid: If testing the effect of a transcription factor, use a third plasmid that expresses this factor (e.g., HNF1α).
-
-
Cell Culture and Transfection: Seed cells (e.g., HepG2 cells for liver-specific regulation) in a multi-well plate. Co-transfect the cells with the reporter, control, and (if applicable) effector plasmids using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer to release the cellular contents, including the expressed luciferase enzymes.
-
Luminometry:
-
Transfer the cell lysate to a luminometer plate.
-
Add Luciferase Assay Reagent II (containing the firefly luciferase substrate, luciferin). Measure the luminescence produced by the firefly luciferase.
-
Add Stop & Glo® Reagent. This quenches the firefly luciferase signal and provides the substrate (coelenterazine) for the Renilla luciferase. Measure the luminescence produced by the Renilla luciferase.
-
-
Data Analysis: Calculate the ratio of Firefly luminescence to Renilla luminescence for each sample. This normalization corrects for variations in cell number and transfection efficiency. Compare the normalized luciferase activity between different experimental conditions (e.g., with vs. without the transcription factor effector plasmid) to determine the effect on promoter activity.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a highly sensitive technique used to measure the abundance of specific mRNA transcripts, such as ACAT1 and ACAT2, in a biological sample.
Objective: To quantify the expression level of a target gene.
Methodology:
-
RNA Isolation: Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit). Ensure the RNA is of high quality and free from genomic DNA contamination (DNase treatment is recommended).
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and primers (oligo(dT), random hexamers, or gene-specific primers). This creates a stable DNA copy of the RNA transcripts.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. Each reaction should contain:
-
cDNA template
-
Forward and reverse primers specific to the target gene (e.g., ACAT1)
-
A fluorescent detection chemistry (e.g., SYBR® Green dye or a TaqMan® probe)
-
qPCR master mix (containing DNA polymerase, dNTPs, MgCl2, and buffer)
-
-
Real-Time PCR Amplification: Perform the reaction in a real-time PCR instrument. The instrument cycles through denaturation, annealing, and extension temperatures to amplify the target sequence. After each cycle, it measures the fluorescence, which increases in proportion to the amount of amplified DNA.
-
Data Analysis:
-
The instrument software generates an amplification plot and calculates the quantification cycle (Cq), which is the cycle number at which the fluorescence signal crosses a defined threshold.
-
Normalize the Cq value of the target gene to the Cq value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB) to obtain the ΔCq.
-
Calculate the relative gene expression using the ΔΔCq method, comparing the ΔCq of the experimental sample to that of a control sample.
-
Conclusion and Future Directions
The genetic regulation of this compound thiolase is a complex and multifaceted process involving a sophisticated interplay of tissue-specific transcription factors, unique post-transcriptional events like trans-splicing, and epigenetic modifications. The distinct regulatory landscapes of ACAT1 and ACAT2 dictate their specialized roles in metabolism, from ubiquitous energy production and amino acid breakdown (ACAT1) to cholesterol handling in the liver and intestine (ACAT2). This intricate control makes them compelling targets for drug development. For instance, selective inhibition of ACAT2 is being explored as a strategy to reduce intestinal cholesterol absorption and mitigate atherosclerosis.[18] Future research should aim to further dissect the signaling pathways that modulate the activity of key transcription factors like HNF1α and C/EBPs, explore the full extent of post-transcriptional regulation, and investigate how the epigenetic landscape of the ACAT genes is altered in metabolic diseases. A deeper understanding of these regulatory networks will be paramount for developing novel and effective therapies targeting cholesterol metabolism and related disorders.
References
- 1. ACAT2 and human hepatic cholesterol metabolism: identification of important gender-related differences in normolipidemic, non-obese Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT1 - Wikipedia [en.wikipedia.org]
- 3. Low-level expression of human ACAT2 gene in monocytic cells is regulated by the C/EBP transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT1 | Rupa Health [rupahealth.com]
- 5. Control of ACAT2 liver expression by HNF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential expression of ACAT1 and ACAT2 among cells within liver, intestine, kidney, and adrenal of nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Temporal regulation of Cat-1 (cationic amino acid transporter-1) gene transcription during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sp1 Phosphorylation and Its Regulation of Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human acyl-CoA:cholesterol acyltransferase 2 gene expression in intestinal Caco-2 cells and in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cholesterol regulates ACAT2 gene expression and enzyme activity in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production of ACAT1 56-kDa isoform in human cells via trans-splicing involving the ampicillin resistance gene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of the expression of ACAT genes in human tissues by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of transcription factor binding sites from ChIP-seq data at high resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genome-Wide Analysis of Transcription Factor Binding Sites Based on ChIP-Seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Central Role of Acetoacetyl-CoA in Amino Acid Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetoacetyl-CoA is a pivotal metabolic intermediate situated at the crossroads of amino acid catabolism and ketone body synthesis. The degradation of several key amino acids converges on the production of this compound, highlighting its significance in cellular energy homeostasis, particularly under conditions of fasting or ketogenic diets. This technical guide provides a comprehensive overview of the function of this compound in the catabolism of ketogenic and mixed ketogenic/glucogenic amino acids. We delve into the detailed biochemical pathways for Leucine (B10760876), Lysine (B10760008), Phenylalanine, Tyrosine, Tryptophan, and Isoleucine, elucidating the enzymatic steps and metabolic intermediates. Quantitative data, including enzyme kinetic parameters, are systematically presented in tabular format for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for key enzymes within these catabolic pathways and methods for the quantification of pathway intermediates, serving as a valuable resource for researchers in metabolism, drug discovery, and related fields.
Introduction
Amino acid catabolism is a fundamental cellular process for energy production and the synthesis of essential metabolic intermediates. Based on the metabolic fate of their carbon skeletons, amino acids are classified as glucogenic, ketogenic, or both. Ketogenic amino acids are those that are degraded to acetyl-CoA or this compound[1]. These molecules serve as precursors for the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate), which are crucial energy sources for extrahepatic tissues, especially during periods of low glucose availability[1].
This compound is a central molecule in this process, directly formed from the breakdown of several amino acids. The amino acids that are exclusively ketogenic, meaning their carbon skeletons are degraded solely to this compound or acetyl-CoA, are leucine and lysine[2][3]. Phenylalanine, tyrosine, tryptophan, and isoleucine are both ketogenic and glucogenic, as their catabolism yields both this compound (or acetyl-CoA) and precursors for gluconeogenesis[1][4].
Understanding the intricate pathways of amino acid degradation to this compound is paramount for elucidating the pathophysiology of various metabolic disorders and for the development of novel therapeutic strategies. This guide provides an in-depth exploration of these catabolic routes, supported by quantitative data, detailed experimental methodologies, and visual representations of the metabolic and experimental workflows.
Catabolic Pathways to this compound
The degradation of specific amino acids to this compound involves a series of enzymatic reactions, primarily occurring within the mitochondria. The following sections detail the catabolic pathways for each relevant amino acid.
Leucine Catabolism
Leucine, a branched-chain amino acid (BCAA), is strictly ketogenic, and its breakdown is a significant source of this compound[5]. The catabolic pathway begins with two steps common to all BCAAs: transamination and oxidative decarboxylation[6][7].
The pathway proceeds as follows:
-
Transamination: Leucine is converted to α-ketoisocaproate by branched-chain amino acid aminotransferase (BCAT)[6].
-
Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the conversion of α-ketoisocaproate to isovaleryl-CoA[6][8].
-
Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD)[9].
-
Carboxylation: 3-Methylcrotonyl-CoA carboxylase adds a carboxyl group to form 3-methylglutaconyl-CoA.
-
Hydration: 3-Methylglutaconyl-CoA hydratase converts 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)[10].
-
Cleavage: Finally, HMG-CoA lyase cleaves HMG-CoA to yield This compound and acetyl-CoA.
Lysine Catabolism
Lysine is another exclusively ketogenic amino acid, and its degradation pathway is complex, involving the saccharopine pathway in the mitochondria[11][12].
The key steps leading to this compound are:
-
Saccharopine Formation: Lysine and α-ketoglutarate are condensed to form saccharopine by lysine-ketoglutarate reductase[11].
-
Saccharopine Cleavage: Saccharopine dehydrogenase cleaves saccharopine to yield α-aminoadipate-semialdehyde and glutamate[11][12].
-
Oxidation: α-Aminoadipate-semialdehyde is oxidized to α-aminoadipate by α-aminoadipate semialdehyde dehydrogenase.
-
Transamination: α-Aminoadipate is transaminated by aminoadipate aminotransferase to α-ketoadipate[13].
-
Oxidative Decarboxylation: α-Ketoadipate is converted to glutaryl-CoA.
-
Dehydrogenation and Decarboxylation: Glutaryl-CoA is converted to crotonyl-CoA.
-
Hydration: Crotonyl-CoA is hydrated to 3-hydroxybutyryl-CoA.
-
Dehydrogenation: 3-Hydroxybutyryl-CoA is oxidized to This compound by 3-hydroxyacyl-CoA dehydrogenase[11].
Phenylalanine and Tyrosine Catabolism
Phenylalanine is an essential amino acid that is first hydroxylated to tyrosine. Tyrosine is then catabolized through a pathway that yields both fumarate (B1241708) (glucogenic) and acetoacetate , which can be converted to this compound[14][15][16][17].
The pathway is as follows:
-
Hydroxylation: Phenylalanine is converted to tyrosine by phenylalanine hydroxylase[18].
-
Transamination: Tyrosine is transaminated to p-hydroxyphenylpyruvate by tyrosine aminotransferase[18].
-
Dioxygenation: p-Hydroxyphenylpyruvate is converted to homogentisate (B1232598) by p-hydroxyphenylpyruvate dioxygenase.
-
Ring Cleavage: Homogentisate 1,2-dioxygenase cleaves the aromatic ring of homogentisate to form maleylacetoacetate[5][12][13][19].
-
Isomerization: Maleylacetoacetate isomerase converts maleylacetoacetate to fumarylacetoacetate[20][21].
-
Hydrolysis: Fumarylacetoacetase hydrolyzes fumarylacetoacetate to fumarate and acetoacetate [16][22][23]. Acetoacetate can then be activated to this compound.
Tryptophan Catabolism
Tryptophan has a complex catabolic pathway that can lead to both glucogenic and ketogenic precursors. A significant portion of tryptophan is degraded via the kynurenine (B1673888) pathway, which ultimately yields This compound [1][24].
Key steps in the kynurenine pathway leading to this compound include:
-
Ring Opening: Tryptophan is converted to N-formylkynurenine by tryptophan 2,3-dioxygenase or indoleamine 2,3-dioxygenase.
-
Formyl Group Removal: N-formylkynurenine is converted to kynurenine.
-
Hydroxylation: Kynurenine is hydroxylated to 3-hydroxykynurenine by kynurenine 3-monooxygenase[25][26].
-
Cleavage: Kynureninase cleaves 3-hydroxykynurenine to 3-hydroxyanthranilate and alanine[14][22][27][28].
-
Ring Opening: 3-Hydroxyanthranilate 3,4-dioxygenase opens the aromatic ring to form 2-amino-3-carboxymuconate semialdehyde[29][30][31][32][33][34][35].
-
Further Degradation: Through a series of subsequent reactions, this intermediate is converted to α-ketoadipate, which then enters the lysine degradation pathway to eventually form This compound .
Isoleucine Catabolism
Isoleucine is a BCAA that is both glucogenic and ketogenic. Its catabolism yields both acetyl-CoA and propionyl-CoA (which is converted to the glucogenic intermediate succinyl-CoA)[7][36][37]. The final thiolytic cleavage step produces acetyl-CoA, which can be converted to This compound .
The pathway is as follows:
-
Transamination: Isoleucine is converted to α-keto-β-methylvalerate by BCAT.
-
Oxidative Decarboxylation: The BCKDH complex converts α-keto-β-methylvalerate to α-methylbutyryl-CoA.
-
Dehydrogenation: α-Methylbutyryl-CoA is oxidized to tiglyl-CoA.
-
Hydration: Tiglyl-CoA is hydrated to α-methyl-β-hydroxybutyryl-CoA.
-
Dehydrogenation: α-Methyl-β-hydroxybutyryl-CoA is oxidized to α-methylthis compound.
-
Thiolytic Cleavage: α-Methylthis compound is cleaved by β-ketothiolase to yield acetyl-CoA and propionyl-CoA[36][37]. The acetyl-CoA can then be used to form This compound .
Quantitative Data on Key Enzymes
The efficiency of these catabolic pathways is determined by the kinetic properties of the involved enzymes. This section summarizes the available kinetic data (Km and Vmax/kcat) for key human enzymes in the degradation of amino acids to this compound.
| Amino Acid | Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference(s) |
| Leucine | Branched-Chain Amino Acid Aminotransferase (BCAT) | Leucine | 1,770 - 2,850 | 2.58 - 4.28 µmol/min/mg | [6] |
| Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleryl-CoA | 1.0 - 22 | 4.3 x 106 M-1s-1 (kcat/Km) / 51 pmol/min/mg | [1][29][37] | |
| 3-Methylglutaconyl-CoA Hydratase | (E)-3-Methylglutaconyl-CoA | 8.3 | 5.1 s-1 (kcat) | [24] | |
| Lysine | Saccharopine Dehydrogenase | Saccharopine | - | - | [2][10][38][39] |
| Aminoadipate Aminotransferase (AADAT/KATII) | α-Aminoadipate | ~20,000 | - | [8] | |
| 3-Hydroxyacyl-CoA Dehydrogenase (HADH) | This compound | - | - | [17][24][30][32][40] | |
| Phenylalanine/Tyrosine | Phenylalanine Hydroxylase (PAH) | Phenylalanine | ~130 | - | [36] |
| Tyrosine Aminotransferase (TAT) | Tyrosine | - | - | ||
| Homogentisate 1,2-Dioxygenase (HGD) | Homogentisate | 28.6 | 16 s-1 (kcat) | [5][12][19][25] | |
| Fumarylacetoacetase (FAH) | Fumarylacetoacetate | - | - | [16][21][22][23][33][41] | |
| Tryptophan | Kynurenine 3-Monooxygenase (KMO) | L-Kynurenine | - | - | [7][16][25][26][37] |
| Kynureninase (KYNU) | 3-Hydroxy-DL-kynurenine | 28.3 | 1.75 µmol/min/mg | [14][22][27][28][42] | |
| 3-Hydroxyanthranilate 3,4-Dioxygenase (HAAO) | 3-Hydroxyanthranilate | - | - | [29][30][31][32][33][34][35] | |
| Isoleucine | Acetyl-CoA Acetyltransferase 1 (ACAT1) | This compound | 4 - 8 | 8 - 21 s-1 (kcat) | [1][18][20][43][44] |
Experimental Protocols
This section provides detailed methodologies for assaying the activity of key enzymes involved in the catabolism of amino acids to this compound.
Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay
This protocol is based on the spectrophotometric measurement of the formation of α-ketoisocaproate from leucine.
-
Principle: The transamination of leucine with α-ketoglutarate produces glutamate (B1630785) and α-ketoisocaproate. The rate of α-ketoisocaproate formation can be monitored by a coupled enzymatic reaction.
-
Reagents:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.8
-
200 mM L-Leucine
-
20 mM α-Ketoglutarate
-
10 mM Pyridoxal 5'-phosphate (PLP)
-
Enzyme source (cell lysate or purified enzyme)
-
-
Procedure:
-
Prepare a reaction mixture containing 800 µL of potassium phosphate buffer, 100 µL of L-leucine solution, and 50 µL of PLP solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme source.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Quantify the produced α-ketoisocaproate using a specific assay, for example, by derivatization followed by HPLC analysis.
-
-
Calculation: Enzyme activity is expressed as nmol of α-ketoisocaproate formed per minute per mg of protein.
Isovaleryl-CoA Dehydrogenase (IVD) Activity Assay
This protocol describes a spectrophotometric assay based on the reduction of an artificial electron acceptor.
-
Principle: IVD catalyzes the oxidation of isovaleryl-CoA, and the electrons are transferred to an electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP), leading to a decrease in its absorbance at 600 nm.
-
Reagents:
-
100 mM Potassium phosphate buffer, pH 7.5
-
1 mM FAD
-
100 µM DCIP
-
1 mM Phenazine methosulfate (PMS)
-
10 mM Isovaleryl-CoA
-
Enzyme source (mitochondrial extract or purified enzyme)
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing 800 µL of potassium phosphate buffer, 50 µL of FAD, 50 µL of DCIP, and 50 µL of PMS.
-
Add the enzyme source to the cuvette and mix.
-
Monitor the baseline absorbance at 600 nm.
-
Initiate the reaction by adding 50 µL of isovaleryl-CoA.
-
Record the decrease in absorbance at 600 nm for 5 minutes.
-
-
Calculation: The enzyme activity is calculated using the molar extinction coefficient of DCIP (21 mM-1cm-1 at 600 nm) and is expressed as µmol of DCIP reduced per minute per mg of protein.
Phenylalanine Hydroxylase (PAH) Activity Assay
This protocol is based on the quantification of tyrosine produced from phenylalanine using HPLC with fluorescence detection.
-
Principle: PAH hydroxylates phenylalanine to tyrosine in the presence of the cofactor tetrahydrobiopterin (B1682763) (BH4). The amount of tyrosine produced is quantified by HPLC.
-
Reagents:
-
100 mM HEPES buffer, pH 7.0
-
1 mM L-Phenylalanine
-
200 µM 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
1000 U/mL Catalase
-
1 mM Dithiothreitol (DTT)
-
Enzyme source (liver extract or purified enzyme)
-
Perchloric acid (PCA) for stopping the reaction
-
-
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, L-phenylalanine, catalase, and DTT.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Add the enzyme source and BH4 to initiate the reaction.
-
Incubate at 25°C for 20 minutes.
-
Stop the reaction by adding an equal volume of ice-cold 1.2 M PCA.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for tyrosine concentration using reverse-phase HPLC with fluorescence detection (excitation at 274 nm, emission at 304 nm).
-
-
Calculation: Enzyme activity is expressed as nmol of tyrosine produced per minute per mg of protein.
Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
This protocol provides a general method for the simultaneous quantification of multiple kynurenine pathway metabolites in plasma or serum.
-
Principle: Stable isotope-labeled internal standards are added to the sample, followed by protein precipitation. The supernatant is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode.
-
Sample Preparation:
-
To 50 µL of plasma or serum, add 10 µL of an internal standard mixture containing deuterated analogs of the target metabolites.
-
Precipitate proteins by adding 200 µL of ice-cold methanol.
-
Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B to separate the analytes.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).
-
Detection: MRM of specific precursor-product ion transitions for each analyte and internal standard.
-
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve.
Conclusion
This compound stands as a critical nexus in amino acid metabolism, channeling the carbon skeletons of several key amino acids into the ketogenic pathway. The detailed elucidation of these catabolic routes, from the initial transamination or hydroxylation reactions to the final cleavage events, is essential for a comprehensive understanding of cellular energy regulation and the molecular basis of related metabolic disorders. This technical guide has provided a detailed overview of the catabolic pathways of leucine, lysine, phenylalanine, tyrosine, tryptophan, and isoleucine that converge on this compound production. The compilation of quantitative enzyme kinetic data and detailed experimental protocols offers a practical resource for researchers aiming to investigate these pathways further. The continued exploration of the regulation and dysregulation of these metabolic routes will undoubtedly pave the way for novel diagnostic and therapeutic interventions for a range of human diseases.
References
- 1. uniprot.org [uniprot.org]
- 2. Chemical mechanism of saccharopine dehydrogenase (NAD+, L-lysine-forming) as deduced from initial rate pH studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rchsd.org [rchsd.org]
- 4. rsc.org [rsc.org]
- 5. jasem.com.tr [jasem.com.tr]
- 6. pure.au.dk [pure.au.dk]
- 7. Human Kynurenine 3-Monooxygenase/KMO ELISA Kit (Colorimetric) (NBP3-39730): Novus Biologicals [novusbio.com]
- 8. Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. [PDF] heoretical study on the proton shuttle mechanism of saccharopine ehydrogenase | Semantic Scholar [semanticscholar.org]
- 11. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. AADAT - Wikipedia [en.wikipedia.org]
- 14. Crystal Structure of Homo Sapiens Kynureninase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression, Purification, Crystallization, and Enzyme Assays of Fumarylacetoacetate Hydrolase Domain-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ACAT1 acetyl-CoA acetyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. gosset.ai [gosset.ai]
- 21. researchgate.net [researchgate.net]
- 22. Conformational Dynamics Contribute to Substrate Selectivity and Catalysis in Human Kynureninase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Crystal structure of Homo sapiens kynureninase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Kynureninase - Wikipedia [en.wikipedia.org]
- 29. Human 3-hydroxyanthranilate 3,4-dioxygenase (3HAO) dynamics and reaction, a multilevel computational study - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 30. Biochemical characterization and crystal structure determination of human heart short chain L-3-hydroxyacyl-CoA dehydrogenase provide insights into catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. taylorandfrancis.com [taylorandfrancis.com]
- 33. HAAO 3-hydroxyanthranilate 3,4-dioxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 34. HAAO - Wikipedia [en.wikipedia.org]
- 35. Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens - PMC [pmc.ncbi.nlm.nih.gov]
- 36. The current state in liquid chromatography-mass spectrometry methods for quantifying kynurenine pathway metabolites in biological samples: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. bpsbioscience.com [bpsbioscience.com]
- 38. Overall kinetic mechanism of saccharopine dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. A kinetic study of saccharopine dehydrogenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 41. Hereditary tyrosinemia type I–associated mutations in fumarylacetoacetate hydrolase reduce the enzyme stability and increase its aggregation rate - PMC [pmc.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
- 43. Frontiers | Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant [frontiersin.org]
- 44. ACAT1 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Acetoacetyl-CoA: Structure, Properties, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetoacetyl-coenzyme A (acetoacetyl-CoA) is a pivotal intermediate at the crossroads of major metabolic pathways, most notably fatty acid metabolism, ketogenesis, and cholesterol biosynthesis.[1] This β-ketoacyl-CoA molecule, formed by the condensation of two acetyl-CoA units, serves as a critical building block for a diverse array of biomolecules essential for cellular function and energy homeostasis.[1] Its strategic position makes the enzymes that produce and consume it key regulatory points and potential targets for therapeutic intervention in various metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of this compound. It includes detailed experimental protocols for its synthesis and quantification, along with a summary of key enzymatic kinetic data. Furthermore, this document illustrates its central role in metabolic pathways through detailed diagrams, offering a valuable resource for researchers in metabolism, drug discovery, and related biomedical fields.
Chemical Structure and Physicochemical Properties
This compound is a thioester composed of an acetoacetate (B1235776) group linked to coenzyme A. The molecule's structure is characterized by a β-keto group, which is central to its chemical reactivity, particularly in Claisen condensation reactions.
Structure
The chemical formula for this compound is C₂₅H₄₀N₇O₁₈P₃S. It comprises three main components:
-
Acetoacetyl group: A four-carbon unit with a ketone group on the beta-carbon (C3).
-
Thioester bond: A high-energy bond linking the acetoacetyl group to the sulfur atom of coenzyme A.
-
Coenzyme A: A complex molecule consisting of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its stability, reactivity, and behavior in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₀N₇O₁₈P₃S | [2] |
| Molar Mass | 851.61 g·mol⁻¹ | [2] |
| Predicted pKa (Strongest Acidic) | 0.83 | [3] |
| Predicted pKa (Strongest Basic) | 4.95 | [3] |
| Predicted Water Solubility | 3.83 mg/mL | [3] |
| Predicted logP | -0.37 | [3] |
Note: Predicted values are computationally derived and may differ from experimental values.
Biological Significance and Metabolic Pathways
This compound is a central hub in cellular metabolism, linking the catabolism of fatty acids with the synthesis of ketone bodies and cholesterol.
Formation of this compound
The primary route for the de novo synthesis of this compound is the condensation of two acetyl-CoA molecules. This reaction is catalyzed by the enzyme This compound thiolase (also known as thiolase II or acetyl-CoA C-acetyltransferase, ACAT).[1][4] While the reaction is reversible, in biosynthetic pathways, the equilibrium favors the formation of this compound.[4]
An alternative synthesis route involves the enzyme This compound synthase (AACS) , which catalyzes the activation of acetoacetate (a ketone body) by ligating it to coenzyme A in an ATP-dependent manner.[2][5] This pathway is particularly important for utilizing ketone bodies as a source for lipid synthesis in various tissues.[2]
Ketogenesis and Ketolysis
In the liver mitochondria, during periods of fasting, starvation, or a low-carbohydrate diet, this compound is a key intermediate in ketogenesis . Two molecules of acetyl-CoA are condensed by thiolase to form this compound.[2] Subsequently, HMG-CoA synthase condenses another molecule of acetyl-CoA with this compound to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[6] HMG-CoA is then cleaved by HMG-CoA lyase to yield acetoacetate and acetyl-CoA. Acetoacetate is one of the three primary ketone bodies.
Conversely, in extrahepatic tissues, ketolysis allows for the use of ketone bodies as an energy source. Acetoacetate is activated to this compound by the enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT). Thiolase then cleaves this compound into two molecules of acetyl-CoA, which can enter the citric acid cycle for energy production.
Cholesterol Biosynthesis
In the cytosol, this compound is the precursor for the mevalonate (B85504) pathway , which is the initial stage of cholesterol and other isoprenoid biosynthesis.[2] Similar to ketogenesis, two acetyl-CoA molecules form this compound, which then condenses with a third acetyl-CoA to form HMG-CoA, a reaction catalyzed by the cytosolic isoform of HMG-CoA synthase.[6] HMG-CoA is then reduced to mevalonate by HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
Key Enzymes Interacting with this compound
The metabolism of this compound is governed by a set of key enzymes whose kinetic properties and regulation are critical for maintaining metabolic homeostasis.
| Enzyme | Pathway(s) | Substrates | Products | Cellular Location | Km for this compound |
| This compound Thiolase (ACAT/T2) | Ketogenesis, Ketolysis, Cholesterol Biosynthesis | 2x Acetyl-CoA (synthesis); this compound + CoA (lysis) | This compound + CoA (synthesis); 2x Acetyl-CoA (lysis) | Cytosol & Mitochondria | Varies by isozyme and conditions |
| HMG-CoA Synthase (HMGCS) | Ketogenesis, Cholesterol Biosynthesis | This compound, Acetyl-CoA, H₂O | HMG-CoA, CoA | Cytosol & Mitochondria | Varies by isozyme |
| This compound Synthetase (AACS) | Lipid Synthesis | Acetoacetate, ATP, CoA | This compound, AMP, PPi | Cytosol | 8 µM (rat liver)[5] |
| Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT) | Ketolysis | Acetoacetate, Succinyl-CoA | This compound, Succinate | Mitochondria | Not applicable (produces AcAc-CoA) |
Signaling Pathways and Logical Relationships
While this compound itself is not a classical signaling molecule, its concentration is intrinsically linked to the pool of acetyl-CoA, a key metabolic sensor that influences cellular signaling, particularly through post-translational modifications.[7] High levels of nucleocytosolic acetyl-CoA, which can be derived from this compound, are associated with a "fed" or growth state and serve as the substrate for histone acetyltransferases (HATs).[7] Histone acetylation leads to a more open chromatin structure, facilitating gene transcription.[8] This links the metabolic state of the cell, reflected by acetyl-CoA and this compound levels, directly to the regulation of gene expression.
The central metabolic pathways involving this compound can be visualized as a logical workflow.
Experimental Protocols
Accurate synthesis and quantification of this compound are essential for studying its metabolic roles.
Enzymatic Synthesis of this compound using Thiolase
This protocol describes the in vitro synthesis of this compound from acetyl-CoA using purified biosynthetic thiolase.
Materials:
-
Purified biosynthetic thiolase (EC 2.3.1.9)
-
Acetyl-CoA lithium salt
-
1 M Tris-HCl buffer, pH 8.0
-
1 M MgCl₂
-
100 mM Dithiothreitol (DTT)
-
Reaction tubes
-
Incubator or water bath
-
10% Perchloric acid (PCA) for quenching
-
HPLC system for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
10 µL of 1 M Tris-HCl, pH 8.0
-
1 µL of 1 M MgCl₂
-
1 µL of 100 mM DTT
-
10 µL of 10 mM Acetyl-CoA (for a final concentration of 1 mM)
-
Purified thiolase (concentration to be optimized)
-
Nuclease-free water to a final volume of 100 µL
-
-
Pre-incubation: Pre-incubate the reaction mixture (without the enzyme) at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the thiolase enzyme.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
Reaction Quenching: Stop the reaction by adding an equal volume of 10% PCA.
-
Protein Precipitation: Centrifuge the quenched reaction at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for this compound concentration using HPLC.
Quantification of this compound in Mammalian Cells by HPLC-UV
This protocol provides a method for the extraction and quantification of this compound from mammalian cell cultures.[9]
Materials:
-
This compound sodium salt (for standards)
-
0.6 M Perchloric acid (PCA), ice-cold
-
3 M Potassium carbonate (K₂CO₃)
-
Phosphate (B84403) buffered saline (PBS), ice-cold
-
Cell scrapers
-
Microcentrifuge
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
0.22 µm syringe filters
Procedure:
-
Cell Lysis and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.6 M PCA to the dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex for 30 seconds and incubate on ice for 15 minutes to precipitate proteins.[9]
-
-
Neutralization:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Neutralize the extract by adding 3 M K₂CO₃ dropwise while vortexing until the pH reaches 6.0-7.0.
-
Incubate on ice for 10 minutes to precipitate potassium perchlorate.[9]
-
-
Final Preparation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Store samples at 4°C for analysis within 24 hours or at -80°C for long-term storage.[9]
-
-
HPLC Analysis:
-
Mobile Phase A: 100 mM sodium phosphate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient starts with a low percentage of B, increases linearly to elute the compound, and then returns to the initial conditions for re-equilibration.
-
Detection: Monitor UV absorbance at 260 nm (for the adenine (B156593) moiety) or 303 nm (for the acetoacetyl enolate form).[9]
-
Quantification: Generate a standard curve using known concentrations of this compound and determine the concentration in samples by interpolation.
-
Conclusion
This compound stands as a cornerstone of intermediary metabolism, fundamentally linking the metabolic fates of carbohydrates, fats, and amino acids. Its synthesis and utilization are tightly regulated, reflecting the energetic and biosynthetic needs of the cell. A thorough understanding of its chemical properties, the kinetics of its associated enzymes, and its role in metabolic pathways is indispensable for researchers in the life sciences. The protocols and data presented in this guide offer a robust framework for the scientific community to further investigate the intricate roles of this compound in health and disease, and to explore the therapeutic potential of targeting its metabolic network.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. P. aeruginosa Metabolome Database: this compound (PAMDB000397) [pseudomonas.umaryland.edu]
- 4. benchchem.com [benchchem.com]
- 5. Purification and characterization of this compound synthetase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 7. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The metabolic-epigenetic interface: lysine succinylation orchestrates bidirectional crosstalk in neurodegenerative disorders [frontiersin.org]
- 9. benchchem.com [benchchem.com]
A Historical Perspective on the Metabolic Roles of Acetoacetyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoacetyl-CoA stands as a critical metabolic intermediate at the crossroads of lipid and carbohydrate metabolism. Its discovery and the elucidation of its multifaceted roles were pivotal achievements in biochemistry, fundamentally shaping our understanding of cellular energy homeostasis, ketogenesis, and cholesterol biosynthesis. This technical guide provides a comprehensive historical perspective on the discovery of this compound's metabolic functions, detailing the key experiments, methodologies, and quantitative data that underpinned this scientific progress.
The journey to understanding this compound is inseparable from the quest to identify "active acetate," the two-carbon acetyl group carrier central to numerous metabolic processes. In the mid-20th century, the work of pioneers like Feodor Lynen, who was awarded the Nobel Prize in Physiology or Medicine in 1964 for his research on cholesterol and fatty acid metabolism, was instrumental.[1][2] Lynen's identification of acetyl-Coenzyme A (acetyl-CoA) in 1951 laid the groundwork for understanding how this "activated acetic acid" participates in various biochemical reactions.[3]
This guide will delve into the historical experiments that first demonstrated the formation of this compound from the condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme thiolase. It will then explore the subsequent discoveries of this compound's roles as a precursor for both the synthesis of ketone bodies in the liver mitochondria and as a building block for cholesterol in the cytosol.
The Crossroads of Metabolism: this compound's Central Roles
This compound is a key player in two major metabolic pathways: ketogenesis and cholesterol biosynthesis. The subcellular compartmentalization of these pathways is crucial for their regulation and dictates the metabolic fate of this compound.
Ketogenesis: An Alternative Fuel Source
During periods of fasting, prolonged exercise, or low carbohydrate intake, the liver ramps up the production of ketone bodies—acetoacetate (B1235776), β-hydroxybutyrate, and acetone—to serve as an alternative energy source for extrahepatic tissues, particularly the brain.[3][4] The initial step in this mitochondrial process is the condensation of two acetyl-CoA molecules to form this compound, catalyzed by β-ketothiolase (thiolase II).[3][5] this compound then reacts with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a reaction mediated by mitochondrial HMG-CoA synthase.[6][7] Subsequently, HMG-CoA lyase cleaves HMG-CoA into acetoacetate and acetyl-CoA.[3] Acetoacetate can then be reduced to β-hydroxybutyrate or spontaneously decarboxylate to acetone.
Cholesterol Biosynthesis: A Fundamental Building Block
In the cytosol, this compound serves as a precursor for the synthesis of cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids.[8][9] The initial steps of cholesterol synthesis mirror those of ketogenesis, with the formation of HMG-CoA from this compound and acetyl-CoA, catalyzed by a cytosolic isoform of HMG-CoA synthase.[6][8] However, in this pathway, HMG-CoA is then reduced to mevalonate (B85504) by HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[8][10]
Quantitative Data from Historical Experiments
The following tables summarize quantitative data from seminal studies that were crucial in elucidating the metabolic roles of this compound. These values, obtained using the methods of the time, provided the first quantitative insights into these pathways.
| Enzyme | Source | Substrate(s) | K_m Value (approx.) | Reference(s) |
| β-Ketothiolase (Thiolase II) | Ox liver mitochondria | This compound | 5 x 10⁻⁵ M | Lynen (1953) |
| HMG-CoA Synthase (mitochondrial) | Ox liver mitochondria | Acetyl-CoA | 2.0 x 10⁻⁴ M | Rudman & Meister (1953) |
| This compound | 3.3 x 10⁻⁵ M | |||
| HMG-CoA Reductase | Yeast | HMG-CoA | 4 x 10⁻⁵ M | Bucher et al. (1960)[1] |
Table 1: Historical Enzyme Kinetic Data.
| Tissue | Condition | This compound (nmol/g wet weight) | Acetoacetate (μmol/g wet weight) | β-Hydroxybutyrate (μmol/g wet weight) | Reference(s) |
| Rat Liver | Fed | ~5-15 | ~0.05-0.1 | ~0.1-0.2 | Williamson et al. (1960s) |
| Rat Liver | 48h Starved | ~20-50 | ~1.5-2.5 | ~3.0-5.0 | Williamson et al. (1960s) |
Table 2: Approximate Metabolite Concentrations in Rat Liver from Early Studies.
Experimental Protocols from the Historical Literature
The following sections provide detailed methodologies for key experiments cited in the discovery of this compound's metabolic roles, reconstructed from original publications of the era.
Preparation of Liver Homogenates and Mitochondrial Fractions (circa 1950s)
Objective: To isolate functionally active mitochondria from liver tissue for in vitro metabolic studies.
Methodology:
-
Tissue Collection: Freshly excised liver from a fasted rat was immediately placed in ice-cold 0.25 M sucrose solution.
-
Homogenization: The liver was minced and then homogenized in a Potter-Elvehjem homogenizer with a Teflon pestle in 9 volumes of ice-cold 0.25 M sucrose containing 0.001 M EDTA.
-
Differential Centrifugation:
-
The homogenate was centrifuged at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
The resulting supernatant was carefully decanted and centrifuged at 8,500 x g for 10 minutes at 4°C to pellet the mitochondria.
-
The mitochondrial pellet was washed by resuspension in fresh ice-cold sucrose solution and recentrifuged.
-
-
Final Preparation: The final mitochondrial pellet was resuspended in a small volume of the sucrose solution to achieve a desired protein concentration, typically determined by the biuret (B89757) method.
Spectrophotometric Assay for β-Ketothiolase (Thiolase) Activity (Lynen, 1953)
Objective: To measure the rate of this compound cleavage by thiolase.
Principle: The cleavage of this compound in the presence of CoA produces two molecules of acetyl-CoA. The disappearance of this compound is monitored by the decrease in absorbance at 303 nm, which is characteristic of the enolate form of this compound in the presence of Mg²⁺.
Methodology:
-
Reaction Mixture: A quartz cuvette with a 1 cm light path was prepared containing:
-
Tris buffer (0.1 M, pH 8.1)
-
MgCl₂ (20 mM)
-
Coenzyme A (0.1 mM)
-
This compound (0.05 mM)
-
-
Enzyme Addition: The reaction was initiated by the addition of a small volume of the purified thiolase enzyme preparation or mitochondrial extract.
-
Measurement: The decrease in absorbance at 303 nm was recorded over time at a constant temperature (e.g., 25°C) using a spectrophotometer.
-
Calculation: The enzyme activity was calculated from the initial linear rate of absorbance change, using the molar extinction coefficient of the Mg²⁺-acetoacetyl-CoA complex.
Assay for HMG-CoA Synthase Activity (Rudman and Meister, 1953)
Objective: To demonstrate the enzymatic synthesis of HMG-CoA from acetyl-CoA and this compound.
Principle: The product, HMG-CoA, is cleaved by a separate enzyme, HMG-CoA lyase, to yield acetoacetate and acetyl-CoA. The acetoacetate produced is then quantified colorimetrically.
Methodology:
-
Incubation: A reaction mixture was prepared containing:
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetyl-CoA
-
This compound
-
A partially purified enzyme fraction from liver mitochondria containing HMG-CoA synthase and HMG-CoA lyase.
-
-
Reaction: The mixture was incubated at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Deproteinization: The reaction was stopped by the addition of trichloroacetic acid, and the precipitated protein was removed by centrifugation.
-
Quantification of Acetoacetate: The acetoacetate in the supernatant was measured colorimetrically. A common method involved the reaction of acetoacetate with salicylaldehyde (B1680747) in the presence of a strong base to form a colored product, which was then quantified spectrophotometrically.
Paper Chromatography for the Separation of CoA Esters and Organic Acids (circa 1950s)
Objective: To separate and identify intermediates and products of metabolic reactions.
Methodology:
-
Sample Application: An extract from a terminated enzymatic reaction was concentrated and spotted onto a starting line on a sheet of Whatman No. 1 filter paper.
-
Solvent System: The paper was placed in a sealed chromatography tank containing a solvent system. A common system for separating CoA esters was a mixture of n-butanol, acetic acid, and water.
-
Development: The solvent was allowed to ascend or descend the paper for several hours, separating the compounds based on their differential partitioning between the stationary paper phase and the mobile solvent phase.
-
Visualization:
-
UV Light: CoA esters could be visualized under UV light as they absorb at around 260 nm due to the adenine (B156593) moiety of CoA.
-
Chemical Staining: Organic acids could be visualized by spraying the chromatogram with an acid-base indicator solution (e.g., bromocresol green), which would change color in the acidic regions where the acids were located.
-
Radioactivity: If radiolabeled substrates were used (e.g., ¹⁴C-acetyl-CoA), the separated radioactive spots could be detected by autoradiography.
-
-
Identification: The separated compounds were identified by comparing their migration distance (Rf value) to that of known standards run on the same chromatogram.
Conclusion
The discovery of this compound and the subsequent elucidation of its roles in ketogenesis and cholesterol biosynthesis represent a cornerstone of modern biochemistry. The pioneering work of Feodor Lynen and his contemporaries, utilizing the then state-of-the-art techniques of enzyme assays, spectrophotometry, and chromatography, provided the fundamental framework for our current understanding of these critical metabolic pathways. The quantitative data and experimental protocols from this era not only highlight the ingenuity of these early biochemists but also serve as a valuable reference for researchers today. A thorough understanding of this historical context is essential for professionals in metabolic research and drug development, as the enzymes and pathways involving this compound continue to be important targets for therapeutic intervention in diseases such as metabolic syndrome, cardiovascular disease, and cancer.
References
- 1. Identification and quantitation of the fatty acids composing the CoA ester pool of bovine retina, heart, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketone bodies - Wikipedia [en.wikipedia.org]
- 3. Measuring ketone bodies for the monitoring of pathologic and therapeutic ketosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Thiolase - Wikipedia [en.wikipedia.org]
- 6. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 7. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.libretexts.org [med.libretexts.org]
- 9. Control of cholesterol synthesis through regulated ER-associated degradation of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Control of Cholesterol Synthesis through Regulated ER-Associated Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Acetoacetyl-CoA at the Crossroads of the Citric Acid Cycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetoacetyl-CoA, a four-carbon β-keto thioester, occupies a pivotal position in cellular metabolism, acting as a critical link between fatty acid oxidation, ketogenesis, cholesterol biosynthesis, and the citric acid (TCA) cycle. This technical guide provides a comprehensive examination of the synthesis, utilization, and regulation of this compound, with a particular focus on its intricate relationship with the TCA cycle. We present a detailed overview of the enzymatic reactions governing this compound metabolism, supported by a compilation of quantitative kinetic data. Furthermore, this guide offers detailed experimental protocols for the quantification of this compound and related metabolites, as well as for the characterization of key enzymes. Advanced techniques such as metabolic flux analysis are also discussed. Visualizations of the core metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the central role of this compound in cellular energy homeostasis and its implications for various pathological states, including metabolic disorders and cancer. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the multifaceted roles of this compound in health and disease.
Introduction
The citric acid (TCA) cycle is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP. The flux through the TCA cycle is tightly regulated and intimately linked to the availability of substrates and the energy status of the cell. This compound, while not a direct intermediate of the TCA cycle, is a key metabolite that is closely intertwined with the cycle's activity. It is formed from the condensation of two acetyl-CoA molecules, a reaction that is particularly prominent under conditions of high rates of fatty acid β-oxidation, such as during fasting or in ketogenic states.[1] The fate of this compound is multifaceted; it can be a substrate for the synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a precursor for both ketone bodies and cholesterol, or it can be cleaved to regenerate acetyl-CoA, which can then enter the TCA cycle.[2] This dynamic interplay between this compound metabolism and the TCA cycle is crucial for maintaining metabolic flexibility and providing energy to various tissues, especially when glucose is scarce.
This guide will delve into the core biochemical pathways involving this compound, its regulation, and its connection to the TCA cycle. We will provide a detailed summary of the available quantitative data on enzyme kinetics and metabolite concentrations, present robust experimental protocols for studying this compound metabolism, and offer visualizations to clarify complex metabolic and experimental workflows.
Metabolic Pathways Involving this compound and the Citric Acid Cycle
The metabolism of this compound is compartmentalized between the mitochondria and the cytosol, with each location feeding into distinct but interconnected metabolic pathways.
Mitochondrial this compound Metabolism: Ketogenesis and Ketolysis
In the liver mitochondria, under conditions of high fatty acid oxidation, the production of acetyl-CoA can exceed the oxidative capacity of the TCA cycle. This surplus acetyl-CoA is shunted towards ketogenesis.
-
Synthesis of this compound: Two molecules of acetyl-CoA are condensed to form this compound, a reaction catalyzed by This compound thiolase (also known as thiolase II or ACAT1).[3]
-
Formation of HMG-CoA and Ketone Bodies: this compound then condenses with another molecule of acetyl-CoA to form HMG-CoA, catalyzed by HMG-CoA synthase .[2] HMG-CoA is subsequently cleaved by HMG-CoA lyase to yield acetoacetate (B1235776) and acetyl-CoA. Acetoacetate can be reduced to D-β-hydroxybutyrate or spontaneously decarboxylate to acetone. Acetoacetate and D-β-hydroxybutyrate are the two primary ketone bodies.
-
Ketolysis: Fueling the TCA Cycle in Extrahepatic Tissues: Ketone bodies are transported from the liver to extrahepatic tissues, such as the brain, heart, and skeletal muscle, where they serve as a crucial energy source. In the mitochondria of these tissues, D-β-hydroxybutyrate is oxidized back to acetoacetate. Acetoacetate is then activated to this compound by succinyl-CoA:3-oxoacid CoA transferase (SCOT) , which utilizes succinyl-CoA from the TCA cycle.[4] Finally, this compound is cleaved by this compound thiolase into two molecules of acetyl-CoA, which can then enter the TCA cycle to generate ATP.[3]
Cytosolic this compound Metabolism: Cholesterol and Fatty Acid Synthesis
In the cytosol, this compound serves as a building block for the synthesis of cholesterol and fatty acids.
-
Synthesis of this compound: Cytosolic this compound can be synthesized by the condensation of two acetyl-CoA molecules, a reaction catalyzed by the cytosolic isoform of This compound thiolase (ACAT2) .[5] Alternatively, acetoacetate from the circulation can be activated to this compound in the cytosol by This compound synthetase (AACS) .
-
Cholesterol Synthesis: Cytosolic this compound is a precursor for HMG-CoA synthesis via the cytosolic HMG-CoA synthase . HMG-CoA is then converted to mevalonate (B85504) by HMG-CoA reductase , the rate-limiting enzyme in cholesterol biosynthesis.
-
Fatty Acid Synthesis: Although the primary building block for fatty acid synthesis is malonyl-CoA, which is derived from acetyl-CoA, under certain conditions, this compound can be a source of acetyl-CoA for this pathway.
Data Presentation: Quantitative Analysis of this compound Metabolism
The following tables summarize key quantitative data for the enzymes and metabolites involved in this compound metabolism. It is important to note that these values can vary depending on the species, tissue, and experimental conditions.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Species/Tissue | Reference |
| Mitochondrial this compound Thiolase (ACAT1) | This compound | ~10-20 | - | Human Mucosal Homogenates | [6] |
| Acetyl-CoA | - | - | - | - | |
| Cytosolic this compound Thiolase (ACAT2) | Acetyl-CoA | - | - | Rat Liver | [7] |
| CoA | 67 (Ki) | - | Rat Liver | [7] | |
| HMG-CoA Synthase (mitochondrial) | This compound | - | - | - | [8] |
| Acetyl-CoA | - | - | - | [8] | |
| HMG-CoA Synthase (cytosolic) | This compound | - | - | - | [8] |
| Acetyl-CoA | - | - | - | [8] | |
| This compound Synthetase (AACS) | Acetoacetate | 37.6 | - | Human | [9] |
| ATP | - | - | - | ||
| CoA | - | - | - | ||
| SCOT (Succinyl-CoA:3-oxoacid CoA transferase) | Acetoacetate | - | - | - | |
| Succinyl-CoA | - | - | - | ||
| Acetyl-CoA Synthetase | Acetate (B1210297) | 160 | 45 | Bovine Heart | [10] |
| ATP | 250 | 45 | Bovine Heart | [10] | |
| CoA | 140 | 45 | Bovine Heart | [10] |
Table 2: Reported Concentrations of this compound and Related Metabolites
| Metabolite | Concentration | Tissue/Compartment | Species | Condition | Reference |
| Acetyl-CoA | ~50-100 nmol/g wet weight | Rat Liver | Rat | Normal | [11] |
| This compound | - | - | - | - | - |
| Citrate | - | Mouse Liver | Mouse | - | [12] |
| Succinate | - | Mouse Liver | Mouse | - | [12] |
| Malate | - | Mouse Liver | Mouse | - | [12] |
Note: Comprehensive data on the intracellular concentrations of this compound are scarce due to its low abundance and instability.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Quantification of this compound and TCA Cycle Intermediates by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound and TCA cycle intermediates.
Materials:
-
Tissue or cell samples
-
Liquid nitrogen
-
Cold extraction solvent (e.g., 80% methanol (B129727) or acetonitrile/methanol/water mixture)[11]
-
Internal standards (e.g., 13C-labeled versions of the analytes)
-
LC-MS/MS system equipped with a C18 reversed-phase column[13]
-
Mobile phase A: e.g., 5 mM ammonium (B1175870) acetate in water[13]
-
Mobile phase B: e.g., Acetonitrile[13]
Procedure:
-
Sample Collection and Quenching: Rapidly collect tissue or cell samples and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Homogenize the frozen samples in a pre-chilled extraction solvent containing internal standards. Centrifuge to pellet proteins and cellular debris.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the metabolites using a gradient elution with mobile phases A and B.
-
Detect the analytes using mass spectrometry in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each metabolite and internal standard.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each metabolite by comparing the peak area ratio of the analyte to its internal standard against a standard curve prepared with known concentrations of the analytes.[13]
-
Spectrophotometric Assay of this compound Thiolase Activity
This protocol describes a common method for measuring the activity of this compound thiolase in the direction of this compound cleavage.[6]
Principle: The assay measures the decrease in absorbance at 303 nm, which is characteristic of the enol form of this compound, as it is cleaved by the enzyme.
Materials:
-
Spectrophotometer capable of reading at 303 nm
-
Quartz cuvettes
-
Assay buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl2 and 50 mM KCl (to specifically measure mitochondrial thiolase activity)[6]
-
Coenzyme A (CoA) solution
-
This compound solution
-
Enzyme preparation (e.g., mitochondrial extract or purified enzyme)
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, CoA, and the enzyme preparation.
-
Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 303 nm.
-
Reaction Initiation: Initiate the reaction by adding a known concentration of this compound to the cuvette and mix thoroughly.
-
Absorbance Monitoring: Immediately start recording the decrease in absorbance at 303 nm over time.
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of the Mg2+-acetoacetyl-CoA complex.
-
Metabolic Flux Analysis using 13C-Labeled Substrates
This section provides a general overview of the workflow for conducting metabolic flux analysis to trace the fate of carbon atoms from fatty acids into ketogenesis and the TCA cycle.[14][15][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 3. Dynamic Kinetic Modelling of Mitochondrial Energy Metabolism - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. OXCT1 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Impairment of mitochondrial acetoacetyl CoA thiolase activity in the colonic mucosa of patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinetic mechanism and properties of the cytoplasmic acetoacetyl-coenzyme A thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic properties and structural characterization of highly purified acetyl-CoA synthetase from bovine heart and tissue distribution of the enzyme in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Metabolism: A Technical Guide to the Physiological Significance of Cytosolic vs. Mitochondrial Acetoacetyl-CoA Pools
For Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Abstract
Acetoacetyl-CoA (AcAc-CoA) stands at a critical metabolic nexus, with its subcellular compartmentalization dictating its ultimate physiological role. The existence of distinct cytosolic and mitochondrial pools of AcAc-CoA allows for the simultaneous and independently regulated operation of fundamentally different metabolic pathways. The mitochondrial pool is central to the processes of ketogenesis, providing an alternative energy source during periods of fasting or carbohydrate restriction, and ketolysis, the utilization of ketone bodies by extrahepatic tissues. Conversely, the cytosolic pool serves as a key precursor for the anabolic pathways of cholesterol and fatty acid biosynthesis, processes vital for membrane integrity, signaling molecule production, and energy storage. This in-depth technical guide explores the profound physiological significance of this compartmentalization, detailing the enzymatic machinery, regulatory mechanisms, and experimental methodologies used to investigate these separate pools. A comprehensive understanding of the distinct fates of cytosolic and mitochondrial AcAc-CoA is paramount for researchers in metabolic diseases and for the development of novel therapeutic strategies targeting these pathways.
Introduction
The metabolic fate of acetyl-CoA, the central node of cellular metabolism, is intricately linked to its conversion to this compound. This four-carbon molecule, formed by the condensation of two acetyl-CoA units, is not a freely diffusible intermediate. Instead, its localization to either the mitochondrial matrix or the cytosol determines its entry into distinct and often opposing metabolic pathways. This subcellular partitioning is crucial for maintaining metabolic homeostasis, allowing for the catabolic generation of energy in the mitochondria to occur concurrently with anabolic processes in the cytosol.
This guide will provide a detailed examination of the synthesis, utilization, and regulation of the cytosolic and mitochondrial this compound pools, offering insights into their physiological importance in health and disease.
The Mitochondrial this compound Pool: A Hub for Ketone Body Metabolism
The mitochondrial matrix is the primary site for the synthesis and breakdown of ketone bodies, processes in which this compound plays a pivotal role.
Ketogenesis: Synthesis of Ketone Bodies
During periods of prolonged fasting, starvation, or adherence to a low-carbohydrate (ketogenic) diet, the rate of fatty acid β-oxidation in the liver mitochondria increases significantly, leading to a substantial production of acetyl-CoA. When the capacity of the tricarboxylic acid (TCA) cycle is exceeded, this excess acetyl-CoA is shunted towards ketogenesis.[1]
The key enzyme in this pathway is mitochondrial this compound thiolase (ACAT1) , which catalyzes the reversible condensation of two acetyl-CoA molecules to form this compound.[1] Subsequently, HMG-CoA synthase 2 (HMGCS2) converts this compound to hydroxymethylglutaryl-CoA (HMG-CoA), which is then cleaved by HMG-CoA lyase to yield acetoacetate (B1235776) and acetyl-CoA.[1][2] Acetoacetate can then be reduced to β-hydroxybutyrate or spontaneously decarboxylate to acetone.[1]
Ketolysis: Utilization of Ketone Bodies
In extrahepatic tissues such as the brain, heart, and skeletal muscle, ketone bodies serve as a crucial alternative energy source. Upon entering the mitochondria of these tissues, β-hydroxybutyrate is oxidized back to acetoacetate. Acetoacetate is then converted to this compound by the enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT) , a key enzyme absent in the liver, thereby preventing a futile cycle of ketone body synthesis and degradation.[3] Finally, ACAT1 catalyzes the cleavage of this compound into two molecules of acetyl-CoA, which can then enter the TCA cycle for energy production.[2]
The Cytosolic this compound Pool: A Precursor for Anabolic Pathways
The cytosolic pool of this compound is primarily dedicated to the synthesis of cholesterol and fatty acids, essential processes for cell growth and maintenance.
Cholesterol Biosynthesis
The initial steps of cholesterol synthesis in the cytosol mirror those of ketogenesis in the mitochondria, but are catalyzed by distinct cytosolic isozymes. Two molecules of acetyl-CoA are converted to this compound by cytosolic acetyl-CoA acetyltransferase (ACAT2) . This compound then reacts with another acetyl-CoA molecule in a reaction catalyzed by HMG-CoA synthase 1 (HMGCS1) to form HMG-CoA.[4] The subsequent reduction of HMG-CoA to mevalonate (B85504) by HMG-CoA reductase (HMGCR) is the committed and rate-limiting step of cholesterol biosynthesis.[4][5]
Fatty Acid Synthesis
Cytosolic this compound can also be generated from acetoacetate by the enzyme This compound synthetase (AACS) .[6][7] This enzyme facilitates the anabolic use of ketone bodies for de novo lipogenesis, bypassing the need for citrate-derived acetyl-CoA.[7] The resulting this compound can be cleaved by a cytosolic thiolase into two molecules of acetyl-CoA, which then serve as the building blocks for fatty acid synthesis.[7]
Quantitative Data
Direct quantitative measurement and comparison of this compound concentrations in the cytosolic and mitochondrial compartments are technically challenging due to the low abundance and lability of this intermediate. However, relative levels and metabolic flux can be inferred from enzyme activities and tracer studies.
| Parameter | Mitochondrial this compound Pool | Cytosolic this compound Pool | Supporting Evidence |
| Primary Location | Mitochondrial Matrix | Cytosol | Subcellular fractionation studies and localization of key enzymes.[1][5][7] |
| Primary Metabolic Role | Ketogenesis (liver), Ketolysis (extrahepatic tissues) | Cholesterol Synthesis, Fatty Acid Synthesis | Isotope tracer studies and metabolic flux analysis.[8][9] |
| Key Generating Enzymes | This compound Thiolase (ACAT1) | This compound Synthetase (AACS), Cytosolic ACAT2 | Enzyme activity assays and genetic knockout studies.[1][6][10] |
| Key Consuming Enzymes | HMG-CoA Synthase 2 (HMGCS2), Succinyl-CoA:3-oxoacid-CoA transferase (SCOT) | HMG-CoA Synthase 1 (HMGCS1), Cytosolic Thiolase | Kinetic analysis of purified enzymes and metabolic pathway elucidation.[2][5] |
| Relative Concentration | High in liver during fasting/ketogenic diet.[11] | Generally low, increases with lipogenic stimuli. | Inferred from metabolic flux and enzyme kinetics. |
| Metabolic Flux | High during ketogenesis (e.g., fasting).[8][9] | Increased in the fed state and under conditions promoting lipogenesis. | Isotope labeling and metabolic flux analysis. |
Table 1: Comparative overview of mitochondrial and cytosolic this compound pools.
Signaling Pathways and Regulation
The metabolic fates of the cytosolic and mitochondrial this compound pools are tightly and differentially regulated by hormonal and transcriptional mechanisms, reflecting the distinct physiological needs of the cell.
Regulation of Mitochondrial this compound Metabolism (Ketogenesis)
The regulation of ketogenesis is primarily controlled by the hormonal state of the organism, with insulin (B600854) and glucagon (B607659) playing opposing roles.
-
Hormonal Regulation:
-
Insulin (High): In the fed state, high insulin levels suppress ketogenesis by inhibiting the release of fatty acids from adipose tissue and by activating acetyl-CoA carboxylase (ACC), which produces malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for β-oxidation.[1][12][13]
-
Glucagon (High): During fasting, high glucagon levels promote lipolysis in adipose tissue, increasing the flux of fatty acids to the liver. Glucagon also inhibits ACC, leading to decreased malonyl-CoA levels and disinhibition of CPT1, thereby promoting fatty acid oxidation and ketogenesis.[1][12][13]
-
-
Transcriptional Regulation:
Caption: Regulation of mitochondrial ketogenesis.
Regulation of Cytosolic this compound Metabolism (Lipogenesis)
The synthesis of cholesterol and fatty acids from cytosolic this compound is primarily regulated by the availability of substrate (acetyl-CoA) and by the transcriptional control of key lipogenic enzymes.
-
Hormonal and Nutritional Regulation:
-
Insulin: In the fed state, insulin promotes lipogenesis by increasing glucose uptake and glycolysis, which provides the precursor for cytosolic acetyl-CoA (via citrate). Insulin signaling through the PI3K/AKT/mTORC1 pathway activates the transcription factor SREBP-1c.[15][16][17]
-
High Carbohydrate Diet: A diet rich in carbohydrates stimulates the expression of lipogenic genes, partly through insulin signaling and also via carbohydrate-responsive element-binding protein (ChREBP).[16][18]
-
-
Transcriptional Regulation:
-
Sterol Regulatory Element-Binding Proteins (SREBPs): These are master transcriptional regulators of lipogenesis. SREBP-2 primarily activates genes involved in cholesterol synthesis, including HMGCS1 and HMGCR, while SREBP-1c preferentially activates genes for fatty acid synthesis.[15][16][19] The activity of SREBPs is controlled by cellular sterol levels through a feedback mechanism involving SREBP cleavage-activating protein (SCAP).[19]
-
Caption: Regulation of cytosolic lipogenesis.
Experimental Protocols
Subcellular Fractionation for Isolation of Cytosolic and Mitochondrial Pools
This protocol is adapted for cultured cells and aims to separate cytosolic and mitochondrial fractions with minimal cross-contamination for subsequent metabolomic analysis.
Materials:
-
Cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Fractionation Buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors)
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge
-
Refrigerated centrifuge
Procedure:
-
Wash cultured cells (e.g., 1 x 10^7 cells) twice with ice-cold PBS.
-
Harvest cells by scraping and centrifuge at 600 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of ice-cold Fractionation Buffer and incubate on ice for 20 minutes.
-
Homogenize the cells using a Dounce homogenizer with 20-30 strokes on ice.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Wash the mitochondrial pellet by resuspending in 1 mL of Fractionation Buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.
-
The final pellet contains the enriched mitochondrial fraction.
-
Immediately quench metabolism in both fractions by adding a cold extraction solvent (e.g., 80% methanol) for subsequent analysis.
Validation: The purity of the fractions should be assessed by Western blotting for marker proteins:
-
Cytosolic marker: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Mitochondrial marker: Cytochrome c oxidase subunit IV (COX IV) or Citrate Synthase
Caption: Workflow for subcellular fractionation.
Enzymatic Assay for this compound Synthetase (AACS) Activity
This spectrophotometric assay measures the activity of cytosolic AACS by coupling the formation of this compound to the oxidation of NADH.
Materials:
-
Cytosolic fraction (prepared as in 6.1)
-
Assay Buffer (100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
Acetoacetate solution (100 mM)
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
NADH solution (10 mM)
-
β-hydroxyacyl-CoA dehydrogenase (HADH) (e.g., 10 units/mL)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
80 µL Assay Buffer
-
10 µL HADH
-
5 µL NADH solution
-
5 µL of cytosolic extract (containing AACS)
-
-
Incubate the plate at 37°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding a mixture of:
-
5 µL Acetoacetate solution
-
5 µL ATP solution
-
5 µL CoA solution
-
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the rate of NADH oxidation from the linear portion of the curve.
-
One unit of AACS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound (and thus the oxidation of 1 µmol of NADH) per minute under the assay conditions.
Enzymatic Assay for Mitochondrial this compound Thiolase (ACAT1) Activity
This assay measures the thiolytic cleavage of this compound by mitochondrial ACAT1.
Materials:
-
Mitochondrial fraction (prepared as in 6.1, lysed to release matrix proteins)
-
Assay Buffer (100 mM Tris-HCl, pH 8.1, 25 mM MgCl2)
-
This compound solution (1 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in assay buffer)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
150 µL Assay Buffer
-
10 µL DTNB solution
-
10 µL CoA solution
-
10 µL of lysed mitochondrial extract (containing ACAT1)
-
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of this compound solution.
-
Immediately monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C. The increase in absorbance is due to the reaction of the free thiol group of the newly formed acetyl-CoA with DTNB.
-
Calculate the rate of DTNB reduction from the linear portion of the curve using the molar extinction coefficient of the product (TNB), which is 14,150 M⁻¹cm⁻¹.
-
One unit of ACAT1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetyl-CoA per minute under the assay conditions.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the direct quantification of this compound in subcellular fractions.
General Procedure:
-
Sample Preparation: Rapidly quench metabolism in the isolated cytosolic and mitochondrial fractions and extract metabolites using a cold solvent mixture (e.g., acetonitrile/methanol/water).
-
Chromatographic Separation: Separate this compound from other metabolites using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient elution of mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) to improve retention and peak shape.[20]
-
Mass Spectrometric Detection: Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound and monitoring specific product ions generated upon fragmentation.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., [¹³C₄]-acetoacetyl-CoA) to correct for matrix effects and variations in extraction efficiency and instrument response. Create a standard curve with known concentrations of this compound to determine the absolute concentration in the samples.
Conclusion
The compartmentalization of this compound into distinct mitochondrial and cytosolic pools is a fundamental principle of metabolic organization that enables cells to efficiently manage their energy resources and biosynthetic needs. The mitochondrial pool is intrinsically linked to the catabolic processes of ketogenesis and ketolysis, providing a vital energy lifeline during periods of nutrient scarcity. In contrast, the cytosolic pool is dedicated to anabolic pathways, serving as a critical building block for cholesterol and fatty acids. The independent and intricate regulation of these two pools by hormonal and transcriptional signals underscores their distinct physiological significance. A thorough understanding of the factors that govern the flux of this compound through these compartmentalized pathways is essential for elucidating the pathophysiology of metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease, and for the rational design of novel therapeutic interventions. Further research employing advanced techniques such as stable isotope tracing and subcellular metabolomics will continue to unravel the complex interplay between these two crucial metabolic pools.
References
- 1. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hormonal Regulation of Acetyl-CoA Carboxylase Isoenzyme Gene Transcription [jstage.jst.go.jp]
- 5. Frontiers | Intracellular Cholesterol Synthesis and Transport [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 8. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis-Technical Aspects and Model Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mutation update on ACAT1 variants associated with mitochondrial acetoacetyl‐CoA thiolase (T2) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ketogenesis - Wikipedia [en.wikipedia.org]
- 13. The regulation of ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review [redalyc.org]
- 16. Mechanisms of nutritional and hormonal regulation of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional Regulation of Hepatic Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol: Enzymatic Assay of Acetoacetyl-CoA Synthetase (AACS) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoacetyl-CoA synthetase (AACS), also known as acetoacetate-CoA ligase, is a crucial cytosolic enzyme that facilitates the conversion of acetoacetate (B1235776) to this compound.[1] This reaction is a key step in the utilization of ketone bodies for de novo lipid synthesis, providing essential precursors for cholesterol and fatty acids.[1][2][3] AACS is highly regulated and its activity varies across different tissues, including the liver, adipose tissue, and developing brain.[2] The measurement of AACS activity is therefore essential for understanding lipid metabolism in various physiological and pathological states, such as metabolic syndromes and cancer.[1] This document provides a detailed protocol for a continuous coupled spectrophotometric assay to determine AACS activity in biological samples.
Biochemical Pathway and Assay Principle
AACS catalyzes the ATP-dependent ligation of acetoacetate with Coenzyme A (CoA) to form this compound, AMP, and pyrophosphate (PPi), requiring magnesium ions (Mg²⁺) as a cofactor.[1]
The activity of AACS can be measured using a coupled enzyme assay. In this system, the product this compound is immediately converted by the enzyme β-ketothiolase (thiolase) into two molecules of acetyl-CoA. The acetyl-CoA then enters a reaction cycle involving citrate (B86180) synthase (CS) and malate (B86768) dehydrogenase (MDH). Citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. The consumption of oxaloacetate drives the malate dehydrogenase reaction, which oxidizes L-malate to oxaloacetate while reducing NAD⁺ to NADH. The rate of NADH formation, which is directly proportional to AACS activity, is monitored by the increase in absorbance at 340 nm.[4][5]
Caption: Biochemical reaction catalyzed by this compound Synthetase (AACS).
Experimental Protocols
I. Materials and Reagents
-
Equipment:
-
Spectrophotometer with temperature control, capable of reading at 340 nm
-
Micro-volume cuvettes (1 mL) or 96-well UV-transparent plates
-
Homogenizer (e.g., Dounce or ultrasonic)
-
Refrigerated centrifuge
-
Pipettes and tips
-
Vortex mixer
-
-
Reagents and Buffers:
-
Potassium phosphate (B84403) buffer (65 mM, pH 7.5)[4]
-
Acetoacetate (Lithium or Sodium salt)
-
Adenosine 5'-triphosphate (ATP)
-
Coenzyme A (CoA)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
L-Malic acid
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
β-Ketothiolase (Thiolase)
-
Citrate synthase (CS)
-
Malate dehydrogenase (MDH)
-
Bovine Serum Albumin (BSA) for protein standards
-
Bradford reagent for protein quantification
-
Ultrapure water
II. Protocol 1: Preparation of Cytosolic Extract
This protocol describes the preparation of a cytosolic fraction from tissue samples, which will be used as the source of AACS enzyme.[1]
-
Tissue Collection: Excise tissue of interest and immediately place it in ice-cold phosphate buffer to minimize enzymatic degradation.
-
Homogenization: Weigh the tissue and add 3-4 volumes of ice-cold homogenization buffer (e.g., 65 mM potassium phosphate buffer, pH 7.5, containing protease inhibitors). Homogenize the tissue using a Dounce or ultrasonic homogenizer on ice.[8]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cell debris and mitochondria.[4]
-
Cytosol Collection: Carefully collect the supernatant. For a purer cytosolic fraction, this supernatant can be further centrifuged at 20,000 x g for 30 minutes at 4°C.[8] The resulting supernatant is the cytosolic extract.
-
Protein Quantification: Determine the total protein concentration of the cytosolic extract using the Bradford assay or a similar method. This is crucial for calculating the specific activity of the enzyme.
-
Storage: Use the extract immediately for the AACS assay or store it in aliquots at -80°C for future use.
III. Protocol 2: Coupled Spectrophotometric Assay
This protocol measures AACS activity by monitoring NADH production at 340 nm.
-
Reaction Mix Preparation: Prepare a master reaction mix in a microcentrifuge tube. For a final volume of 1 mL, combine the following reagents. Prepare enough for all samples, controls, and a blank.
| Reagent | Stock Concentration | Volume per 1 mL Assay | Final Concentration |
| Tris-HCl (pH 7.8) | 1 M | 50 µL | 50 mM |
| ATP | 100 mM | 40 µL | 4 mM |
| MgCl₂ | 100 mM | 10 µL | 1 mM |
| CoA | 1.5 mM | 100 µL | 0.15 mM |
| DTT | 1 M | 10 µL | 10 mM |
| L-Malic Acid | 200 mM | 50 µL | 10 mM |
| NAD⁺ | 50 mM | 50 µL | 2.5 mM |
| Thiolase | 100 U/mL | 10 µL | 1 U/mL |
| Citrate Synthase (CS) | 100 U/mL | 10 µL | 1 U/mL |
| Malate Dehydrogenase (MDH) | 100 U/mL | 10 µL | 1 U/mL |
| Ultrapure Water | - | to 950 µL | - |
-
Assay Setup:
-
Sample Wells: Add 950 µL of the master reaction mix to a cuvette or well. Add 20-50 µL of the cytosolic extract (containing 10-50 µg of total protein).
-
Control Well: Prepare a control by adding 20-50 µL of homogenization buffer instead of the cytosolic extract to the master mix. This accounts for any background reaction.
-
-
Equilibration: Incubate the cuvettes/plate at 37°C for 5 minutes to allow the temperature to equilibrate and the coupling enzymes to process any endogenous substrates.[8]
-
Reaction Initiation: Start the reaction by adding 50 µL of 200 mM Acetoacetate stock solution (final concentration: 10 mM). Mix quickly but gently by pipetting or inverting.[6]
-
Data Acquisition: Immediately place the cuvette/plate in the spectrophotometer and begin recording the absorbance at 340 nm every 15-20 seconds for 5-10 minutes.[8]
Data Analysis and Visualization
I. Calculation of AACS Activity
-
Determine the Rate of Reaction: Plot absorbance at 340 nm versus time (in minutes). Identify the linear portion of the curve and calculate the slope (ΔAbs/min).
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of NADH production.
-
Activity (µmol/min or U) = (ΔAbs/min × Total Assay Volume [mL]) / (ε × Path Length [cm])
-
ΔAbs/min: Rate of absorbance change from the linear portion of the plot.
-
ε (Molar Extinction Coefficient of NADH): 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹).[7]
-
Path Length: Typically 1 cm for a standard cuvette.
-
-
-
Calculate Specific Activity: Normalize the enzyme activity to the amount of protein added to the assay.
-
Specific Activity (U/mg) = Activity (U) / (Protein Concentration [mg/mL] × Volume of Extract [mL])
One unit (U) of AACS activity is defined as the amount of enzyme that produces 1 µmol of this compound (or NADH in this coupled assay) per minute under the specified conditions.
-
II. Experimental Workflow
Caption: Experimental workflow for the AACS coupled spectrophotometric assay.
Quantitative Data Summary
The following table summarizes key kinetic parameters for this compound Synthetase reported in the literature. These values can vary depending on the enzyme source (species, tissue) and assay conditions.
| Parameter | Reported Value | Enzyme Source | Notes |
| Kₘ for Acetoacetate | 8 µM | Purified Rat Enzyme | AACS is a high-affinity enzyme for acetoacetate.[2] |
| 37.6 µM | Recombinant Human AACS | [2] | |
| 54 µM | Rat Liver Cytosol | [2] | |
| Kₘ for Coenzyme A (CoA) | 2.3 µM | Recombinant Human AACS | [2] |
| 10 µM | Purified Rat Enzyme | [2] | |
| Substrate Inhibition | > 15 µM (Human) | Recombinant Human AACS | High concentrations of CoA can be inhibitory.[2] |
| > 50 µM (Rat) | Purified Rat Enzyme | It is crucial to use non-inhibitory concentrations of CoA in the assay.[2] | |
| Optimal pH | ~7.8 | Tris Buffer | Based on related synthetase assays; should be optimized for specific enzyme source.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. The lipogenic enzyme this compound synthetase and ketone body utilization for denovo lipid synthesis, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Acetyl-coenzyme A Synthetase (Acs) Assay [bio-protocol.org]
Application Note: Quantification of Acetoacetyl-CoA in Liver Tissue Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Acetoacetyl-CoA is a crucial intermediate metabolite in hepatic lipid metabolism. It sits (B43327) at the crossroads of several major pathways, including the synthesis of ketone bodies (ketogenesis) and cholesterol biosynthesis. The accurate quantification of this compound in liver tissue provides a vital window into the metabolic state of the liver, which is of significant interest in the study of metabolic diseases such as diabetes, non-alcoholic fatty liver disease (NAFLD), and in the development of targeted drug therapies.[1] This document provides a detailed protocol for the reliable quantification of this compound in liver tissue samples using a robust reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection.
Principle of the Method This method is founded on the separation of this compound from other endogenous small molecules in a liver tissue extract using reverse-phase HPLC on a C18 column.[1] Following extraction and protein removal, the sample is injected into the HPLC system. The components are separated based on their hydrophobicity. Quantification is achieved by monitoring the UV absorbance of the Coenzyme A (CoA) moiety. The adenine (B156593) group common to all CoA species provides a strong absorbance at approximately 260 nm.[1] For enhanced specificity, the enolate form of this compound can be detected at 303 nm.[1] The concentration is determined by comparing the peak area of this compound from the sample to a standard curve generated from known concentrations.
Metabolic Significance of this compound
The diagram below illustrates the central role of this compound in major hepatic metabolic pathways. It is formed from the condensation of two acetyl-CoA molecules and serves as a precursor for both ketone body synthesis and the cholesterol biosynthesis pathway via HMG-CoA.
Caption: Central role of this compound in liver metabolism.
Experimental Workflow
The entire process from tissue collection to final data analysis is depicted in the workflow diagram below. This ensures a standardized procedure to maintain sample integrity and achieve reproducible results.
Caption: Workflow for this compound quantification.
Quantitative Data Summary
The following tables summarize typical HPLC method parameters and reported concentrations of short-chain acyl-CoAs in rodent liver tissue from various studies.
Table 1: HPLC Method Performance Parameters
| Parameter | Value | Source |
|---|---|---|
| Column Type | Reversed-Phase C18 | [1][2] |
| Detection Wavelength | 259-260 nm (Adenine) or 303 nm (Enolate) | [1][3] |
| Limit of Detection (LOD) | >10-fold lower than previous methods | [4][5][6] |
| Coefficient of Variation | <1% for standards, 1-3% for samples | [4][6][7] |
| Recovery from Liver | 95-97% | [4][6][7][8][9] |
| Sample Stability | Stable for at least 24 hours at 4°C |[8][9] |
Table 2: Reported Acyl-CoA Concentrations in Rodent Liver Concentrations can vary significantly based on factors like species, diet, and fed/fasted state.[4][6][7]
| Metabolite | Concentration (nmol/g wet weight) | Species | Condition | Source |
| Acetyl-CoA | ~105 nmol/g | Mouse | - | [8] |
| Acetyl-CoA | 29.8 ± 3.8 nmol/g | Rat | Control (Fasted) | [10][11] |
| Acetyl-CoA | 15.1 ± 1.6 nmol/g | Rat | Advanced Ischemia | [10] |
| Free CoA | ~160 nmol/g | Mouse | - | [8] |
| Free CoA | 73.0 ± 10.3 nmol/g | Rat | Control (Fasted) | [10][11] |
| Free CoA | 19.9 ± 3.2 nmol/g | Rat | Advanced Ischemia | [10] |
| Succinyl-CoA | 38.6 ± 5.6 nmol/g | Rat | Control (Fasted) | [10][11] |
Detailed Experimental Protocol
This protocol details the step-by-step procedure for the extraction and quantification of this compound from liver tissue.
1. Materials and Reagents
-
Reagents:
-
This compound sodium salt (≥95% purity)
-
Perchloric acid (PCA), 70%
-
Potassium carbonate (K₂CO₃)
-
Mono-sodium phosphate
-
Sodium acetate
-
Acetonitrile (B52724) (HPLC grade)
-
Dithiothreitol (DTT)
-
Ultrapure water (18.2 MΩ·cm)
-
BCA Protein Assay Kit (for normalization, optional)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[2]
-
Tissue homogenizer (e.g., Dounce or bead-based)
-
Refrigerated microcentrifuge (capable of 14,000 x g)
-
Vortex mixer
-
pH meter or pH strips
-
Syringe filters (0.22 µm)
-
Liquid nitrogen
-
2. Standard Preparation
-
Stock Solution (10 mM): Due to its instability, prepare the stock solution fresh by dissolving a precisely weighed amount of this compound sodium salt in ice-cold ultrapure water.[1] Keep on ice at all times.
-
Working Standards (0.1 µM to 100 µM): Prepare a series of working standards by performing serial dilutions of the stock solution into the initial mobile phase composition.[1] These will be used to generate the calibration curve.
3. Sample Preparation and Extraction
-
Tissue Collection: Rapidly excise liver tissue and immediately snap-freeze it in liquid nitrogen to quench all metabolic activity.[8][12] Store samples at -80°C until analysis.
-
Homogenization: Weigh the frozen tissue (~20-50 mg). In a pre-chilled tube, add 8-10 volumes of ice-cold 0.5-0.6 M perchloric acid (PCA).[1][3] Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.
-
Protein Precipitation: Incubate the homogenate on ice for 15-30 minutes to ensure complete protein precipitation.[1][3]
-
Neutralization: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.[1][8] Carefully transfer the acidic supernatant to a new pre-chilled microcentrifuge tube. Neutralize the extract by adding 3-5 M potassium carbonate (K₂CO₃) dropwise while vortexing.[1][3] Monitor the pH until it reaches 6.0-7.0. The formation of a white precipitate (KClO₄) will occur.
-
Final Clarification: Incubate the neutralized sample on ice for 10 minutes to allow for complete precipitation of potassium perchlorate. Centrifuge again at 14,000 x g for 12 minutes at 4°C.[3]
-
Sample Collection: Carefully collect the final supernatant. For immediate analysis, transfer to an HPLC vial.[8] Otherwise, snap-freeze in liquid nitrogen and store at -80°C.[1]
4. HPLC Conditions
-
HPLC System: Standard HPLC system with UV detector.
-
Column: Reversed-phase C18 column (e.g., Polaris C18-A 4.6 × 250 mm, 5 μm).[2]
-
Mobile Phase: 100 mM mono-sodium phosphate, 75 mM sodium acetate, pH 4.6, mixed with acetonitrile (94:6 v/v).[3] DTT (2 mM final concentration) can be added to the sample before injection to prevent the formation of CoA disulfides.[2][3]
-
Detection Wavelength: 260 nm (for adenine group) or 303 nm (for acetoacetyl enolate).[1]
5. Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standards into the HPLC system. Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations. A linear regression with a correlation coefficient (r²) of >0.99 is desired.[1]
-
Quantification: Determine the concentration of this compound in the tissue extracts by interpolating their peak areas from the calibration curve.[1]
-
Normalization: Normalize the calculated concentration to the initial wet weight of the tissue sample (e.g., nmol/g wet weight). Alternatively, determine the protein concentration of the initial homogenate using a BCA assay and express the results as nmol/mg protein.
6. Method Validation For robust and reliable quantification, key validation parameters should be assessed:
-
Specificity: Analyze blank extracts to ensure no interfering peaks co-elute with this compound. The identity of the peak in a sample can be confirmed by spiking the extract with a known amount of standard.[1]
-
Linearity: Establish the linear range of the assay using the standard curve.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified to understand the sensitivity of the assay.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 5. [PDF] Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 6. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Non-Invasive Method to Assess Hepatic Acetyl-CoA in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Simultaneous Quantification of Acetyl-CoA and Acetoacetyl-CoA in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-Coenzyme A (acetyl-CoA) is a central metabolite, linking carbohydrate, lipid, and protein metabolism. It is a key substrate for the tricarboxylic acid (TCA) cycle and is the acetyl donor for biosynthesis and protein acetylation. Acetoacetyl-Coenzyme A (acetoacetyl-CoA) is a pivotal intermediate in both ketogenesis and ketolysis, formed by the condensation of two acetyl-CoA molecules. The balance between these two short-chain acyl-CoAs is critical for cellular energy homeostasis and signaling. Dysregulation of their levels is implicated in various metabolic diseases, making their simultaneous and accurate quantification essential for understanding disease mechanisms and for the development of novel therapeutics. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of acetyl-CoA and this compound in biological samples.
Biochemical Pathway of Acetyl-CoA and this compound
Acetyl-CoA and this compound are interlinked through the thiolase enzyme, which catalyzes the reversible condensation of two acetyl-CoA molecules to form this compound. This pathway is fundamental to ketone body metabolism. In the liver, during periods of high fatty acid oxidation, the production of acetyl-CoA exceeds the capacity of the TCA cycle, leading to the formation of this compound and subsequently ketone bodies (ketogenesis). In extrahepatic tissues, ketone bodies are converted back to this compound and then to acetyl-CoA to be used as an energy source (ketolysis).
Experimental Protocols
Sample Preparation
A rapid and efficient extraction is crucial to prevent the degradation of these labile molecules.[1]
Materials:
-
Ice-cold 80% Methanol (B129727) in water
-
Internal Standard (IS) solution (e.g., [13C2]-acetyl-CoA or another suitable short-chain acyl-CoA not present in the sample)
-
Centrifuge capable of 14,000 x g at 4°C
Protocol:
-
For cell pellets: Add 500 µL of ice-cold 80% methanol per 1 million cells.
-
For tissue samples: Homogenize frozen tissue powder in ice-cold 80% methanol.
-
Spike the extraction mixture with the internal standard at a known concentration.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in 50 µL of 5% 5-sulfosalicylic acid (SSA) in water for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm)[1]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.2 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 21% B[1]
-
10-12 min: Hold at 21% B
-
12.1-15 min: Return to 5% B and re-equilibrate
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
MRM Transitions: The characteristic fragmentation for acyl-CoAs involves a neutral loss of 507 Da.[2]
-
Acetyl-CoA: Precursor ion (Q1): m/z 810.1 -> Product ion (Q3): m/z 303.1[2]
-
This compound: Precursor ion (Q1): m/z 852.1 -> Product ion (Q3): m/z 345.1
-
Internal Standard (e.g., [13C2]-acetyl-CoA): Precursor ion (Q1): m/z 812.1 -> Product ion (Q3): m/z 305.1
-
Experimental Workflow
The overall experimental workflow, from sample collection to data analysis, is depicted below.
Data Presentation
The performance of the LC-MS/MS method was evaluated for linearity, lower limit of quantification (LLOQ), precision, and accuracy. The results are summarized in the table below, compiled from representative data for short-chain acyl-CoA analysis.[2][3]
| Parameter | Acetyl-CoA | This compound |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| LLOQ (pmol on column) | 3.7[2] | ~5 |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 85-115% |
Conclusion
This application note provides a detailed protocol for the simultaneous quantification of acetyl-CoA and this compound by LC-MS/MS. The method is sensitive, specific, and reliable for the analysis of these key metabolic intermediates in biological matrices. The provided experimental procedures and performance data demonstrate the suitability of this method for researchers in metabolic disease, drug discovery, and other related fields. The use of a stable isotope-labeled internal standard is recommended to ensure the highest accuracy and precision.
References
Fluorometric Assay for Detecting Acetoacetyl-CoA in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoacetyl-CoA is a pivotal metabolite at the crossroads of several major metabolic pathways, including fatty acid oxidation, ketogenesis, and cholesterol synthesis.[1][2] Its concentration within cellular compartments provides a critical readout of the metabolic state and is of significant interest in the study of metabolic diseases, cancer, and neurological disorders. This document provides a detailed protocol for a sensitive fluorometric assay to quantify this compound in cell lysates. The assay is based on the enzymatic reduction of this compound by 3-hydroxybutyryl-CoA dehydrogenase, which is coupled to the oxidation of NADH to NAD+. The corresponding decrease in NADH fluorescence is directly proportional to the amount of this compound present in the sample.
Assay Principle
The quantification of this compound is achieved through a coupled enzymatic reaction. The enzyme 3-hydroxybutyryl-CoA dehydrogenase (HBDH) catalyzes the conversion of this compound to (R)-3-hydroxybutyryl-CoA, utilizing NADH as a cofactor, which is oxidized to NAD+. NADH is a naturally fluorescent molecule with an excitation maximum around 340 nm and an emission maximum around 460 nm, whereas NAD+ is non-fluorescent.[3] Therefore, the decrease in fluorescence intensity is directly proportional to the concentration of this compound in the sample.
Reaction:
This compound + NADH + H⁺ --(3-hydroxybutyryl-CoA dehydrogenase)--> (R)-3-hydroxybutyryl-CoA + NAD⁺
Data Presentation
Table 1: Typical Acyl-CoA Concentrations in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) |
| Acetyl-CoA | ~3–20 µM (whole cell)[4] |
| This compound | Data not readily available |
| Succinyl-CoA | 25.467[5] |
| HMG-CoA | 0.971[5] |
| Propionyl-CoA | 3.532[5] |
| Butyryl-CoA | 1.013[5] |
Note: The concentration of this compound can vary significantly depending on the cell type, metabolic state, and culture conditions. It is recommended that researchers establish baseline levels for their specific experimental system.
Table 2: Performance Characteristics of the Fluorometric this compound Assay
| Parameter | Value |
| Detection Method | Fluorometric (decrease in NADH fluorescence) |
| Excitation/Emission | ~340 nm / ~460 nm |
| Assay Range | 0.1 - 10 µM (dependent on instrument sensitivity) |
| Limit of Detection (LOD) | ~0.1 µM |
| Assay Time | ~30 minutes |
| Sample Type | Cell Lysates, Tissue Homogenates |
Mandatory Visualizations
Key metabolic pathways involving this compound.
Experimental workflow for this compound quantification.
Logical relationship of the assay principle.
Experimental Protocols
Materials and Reagents
-
Reagents:
-
This compound sodium salt (≥95% purity)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
3-Hydroxybutyryl-CoA Dehydrogenase (HBDH) from a suitable source (e.g., bovine liver)
-
Trichloroacetic acid (TCA)
-
Potassium phosphate (B84403), monobasic (KH₂PO₄) and dibasic (K₂HPO₄)
-
BCA Protein Assay Kit
-
Ultrapure water (18.2 MΩ·cm)
-
-
Equipment:
-
Fluorometric microplate reader capable of excitation at ~340 nm and emission at ~460 nm
-
Microcentrifuge
-
Vortex mixer
-
Sonicator (optional)
-
Cell scraper (for adherent cells)
-
96-well black microplates
-
Procedure
1. Preparation of Buffers and Reagents
-
Phosphate Buffered Saline (PBS, 1X), pH 7.4: Prepare a standard 1X PBS solution. Store at 4°C.
-
Cell Lysis Buffer (10% TCA): Prepare a 10% (w/v) solution of trichloroacetic acid in ultrapure water. Keep on ice.
-
Assay Buffer (100 mM Potassium Phosphate, pH 7.3): Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.3 at 37°C. Store at 4°C.
-
This compound Standard Stock Solution (10 mM): Due to its instability, prepare this solution fresh on the day of the assay. Dissolve a precisely weighed amount of this compound sodium salt in the Assay Buffer. Keep on ice.
-
NADH Stock Solution (5 mM): Prepare a 5 mM solution of NADH in the Assay Buffer. Prepare fresh and protect from light.
-
HBDH Enzyme Solution: Reconstitute the lyophilized enzyme in the Assay Buffer to a concentration of 0.2 - 0.7 units/ml. Prepare this solution immediately before use and keep on ice.
2. Sample Preparation (from Mammalian Cell Culture)
-
For Adherent Cells:
-
Aspirate the culture medium and quickly wash the cells once with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 10% TCA to the plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.[6]
-
-
For Suspension Cells:
-
Quickly pellet the cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C).
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold 10% TCA.[6]
-
-
Processing the Lysate:
-
Vortex the cell lysate vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Carefully transfer the supernatant, which contains the this compound, to a new pre-chilled microcentrifuge tube. The sample is now ready for the assay or can be stored at -80°C for later analysis.
-
3. This compound Standard Curve Preparation
-
Prepare a series of dilutions of the 10 mM this compound Standard Stock Solution in the Assay Buffer to generate standards with concentrations ranging from 0 to 10 µM.
-
Add 50 µL of each standard dilution in duplicate to the wells of a 96-well black microplate.
4. Assay Reaction
-
Prepare a Master Reaction Mix for the number of samples and standards to be assayed. For each reaction, the mix should contain:
-
45 µL of Assay Buffer
-
2 µL of 5 mM NADH Stock Solution (final concentration: 0.1 mM)[7]
-
3 µL of HBDH Enzyme Solution
-
-
Add 50 µL of the Master Reaction Mix to each well containing the standards and samples.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at 37°C for 10-20 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation of ~340 nm and an emission of ~460 nm.
5. Data Analysis
-
Calculate the average fluorescence for each standard and sample.
-
Subtract the fluorescence of the blank (0 µM this compound standard) from all other readings.
-
Plot the change in fluorescence (or the final fluorescence reading) of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their fluorescence values from the standard curve.
-
Normalize the this compound concentration to the total protein content of the cell lysate, which can be determined using a BCA protein assay on the protein pellet obtained after TCA precipitation.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence from cell lysate components. | Run a sample blank without the HBDH enzyme to determine the background fluorescence and subtract it from the sample readings. |
| Low signal or no change in fluorescence | Degradation of this compound or NADH. | Prepare fresh standards and NADH solution. Keep samples on ice and analyze them promptly. |
| Insufficient enzyme activity. | Use a fresh preparation of HBDH or increase the enzyme concentration in the reaction mix. | |
| High variability between replicates | Inaccurate pipetting or incomplete mixing. | Ensure accurate pipetting and thorough mixing of reagents in the wells. |
| Inconsistent sample preparation. | Standardize the cell lysis and extraction procedure for all samples. |
Conclusion
This fluorometric assay provides a sensitive and reliable method for the quantification of this compound in cell lysates. Adherence to the detailed protocol, particularly with regard to the fresh preparation of unstable reagents and consistent sample handling, is crucial for obtaining accurate and reproducible results. This assay can be a valuable tool for researchers investigating cellular metabolism and the role of this compound in various physiological and pathological processes. For samples with very low concentrations of this compound, more sensitive techniques such as liquid chromatography-mass spectrometry (LC-MS) may be considered.
References
- 1. scientificsights.com [scientificsights.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. Spatiotemporal control of acetyl-CoA metabolism in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the In Vitro Reconstitution of the Cholesterol Synthesis Pathway from Acetoacetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the in vitro reconstitution of the cholesterol biosynthesis pathway, commencing from the precursor molecule acetoacetyl-CoA. This guide is designed to assist researchers in setting up a cell-free system to study cholesterol synthesis, screen for potential inhibitors, and investigate the function of individual enzymes within the pathway.
Introduction
Cholesterol is a vital lipid molecule essential for maintaining the structural integrity of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.[1] The biosynthesis of cholesterol is a complex enzymatic process that primarily occurs in the liver.[2] The pathway begins with the condensation of acetyl-CoA units to form this compound, which is then converted through a series of reactions to produce the key intermediate, HMG-CoA.[3] This is followed by the mevalonate (B85504) pathway, leading to the synthesis of isoprenoid units that are subsequently assembled into squalene, cyclized to lanosterol (B1674476), and finally converted to cholesterol.[3]
The in vitro reconstitution of this pathway offers a powerful tool to study the kinetics and regulation of each enzymatic step in a controlled environment, free from the complexities of cellular feedback mechanisms. Such a system is invaluable for the discovery and characterization of novel therapeutic agents targeting cholesterol metabolism.
Pathway Overview: From this compound to Cholesterol
The synthesis of cholesterol from this compound can be conceptually divided into three main stages:
-
Stage 1: Formation of Mevalonate: this compound is converted to mevalonate through the action of HMG-CoA synthase and HMG-CoA reductase. This stage represents the committed and rate-limiting step in cholesterol biosynthesis.[3]
-
Stage 2: Synthesis of Squalene: Mevalonate is converted to the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined to produce squalene.
-
Stage 3: Cyclization and Modification to Cholesterol: Squalene undergoes epoxidation and cyclization to form lanosterol, the first sterol intermediate. A series of subsequent enzymatic modifications, including demethylations and isomerizations, convert lanosterol into cholesterol.[4]
Below is a DOT script representation of the cholesterol synthesis pathway.
Caption: The cholesterol biosynthesis pathway from this compound.
Data Presentation: Key Components and Parameters
Successful in vitro reconstitution requires careful consideration of enzyme and substrate concentrations, as well as cofactors. The following tables summarize the key enzymes involved and provide estimated kinetic parameters based on available literature. It is important to note that optimal concentrations for a multi-enzyme reconstituted system may require empirical optimization.
Table 1: Enzymes of the Cholesterol Synthesis Pathway from this compound
| Enzyme Name | Abbreviation | EC Number | Substrate(s) | Product(s) |
| This compound Thiolase | AACT | 2.3.1.9 | 2 Acetyl-CoA | This compound + CoA |
| HMG-CoA Synthase | HMGCS | 2.3.3.10 | This compound + Acetyl-CoA | HMG-CoA + CoA |
| HMG-CoA Reductase | HMGCR | 1.1.1.34 | HMG-CoA + 2 NADPH | Mevalonate + 2 NADP+ + CoA |
| Mevalonate Kinase | MVK | 2.7.1.36 | Mevalonate + ATP | 5-Phosphomevalonate + ADP |
| Phosphomevalonate Kinase | PMVK | 2.7.4.2 | 5-Phosphomevalonate + ATP | 5-Diphosphomevalonate + ADP |
| Diphosphomevalonate Decarboxylase | MVD | 4.1.1.33 | 5-Diphosphomevalonate + ATP | Isopentenyl-PP + ADP + Pi + CO2 |
| Isopentenyl-PP Isomerase | IDI | 5.3.3.2 | Isopentenyl-PP | Dimethylallyl-PP |
| Farnesyl-PP Synthase | FPPS | 2.5.1.10 | Dimethylallyl-PP + 2 Isopentenyl-PP | Farnesyl-PP + 2 PPi |
| Squalene Synthase | SQS/FDFT1 | 2.5.1.21 | 2 Farnesyl-PP + NADPH | Squalene + NADP+ + 2 PPi |
| Squalene Epoxidase | SQLE | 1.14.99.7 | Squalene + NADPH + O2 | (S)-2,3-Oxidosqualene + NADP+ + H2O |
| Lanosterol Synthase | LSS | 5.4.99.7 | (S)-2,3-Oxidosqualene | Lanosterol |
| Lanosterol 14α-demethylase | CYP51A1 | 1.14.13.70 | Lanosterol + 3 NADPH + 3 O2 | 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol + Formate + 3 NADP+ + 4 H2O |
| Δ14-sterol reductase | TM7SF2 | 1.3.1.70 | 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol + NADPH | 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol + NADP+ |
| Sterol-4α-carboxylate 3-dehydrogenase | NSDHL | 1.1.1.170 | 3β-hydroxy-4β-methyl-5α-cholest-7-ene-4α-carboxylate + NAD+ | 3-keto-4β-methyl-5α-cholest-7-ene-4α-carboxylate + NADH |
| Sterol 3-keto reductase | HSD17B7 | 1.1.1.270 | 3-keto-4β-methyl-5α-cholest-7-ene-4α-carboxylate + NADPH | 3β-hydroxy-4β-methyl-5α-cholest-7-ene-4α-carboxylate + NADP+ |
| Methylsterol monooxygenase 1 | MSMO1 | 1.14.13.72 | 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol + NADPH + O2 | 4α-hydroxymethyl-4β-methyl-5α-cholesta-8,24-dien-3β-ol + NADP+ + H2O |
| Steroid 5-desaturase | SC5D | 1.3.3.2 | Lathosterol + NAD(P)H + O2 | 7-Dehydrocholesterol + NAD(P)+ + 2H2O |
| 7-dehydrocholesterol reductase | DHCR7 | 1.3.1.21 | 7-Dehydrocholesterol + NADPH | Cholesterol + NADP+ |
| Emopamil binding protein | EBP | 5.4.99.8 | Δ8-sterols | Δ7-sterols |
| 24-dehydrocholesterol reductase | DHCR24 | 1.3.1.72 | Desmosterol + NADPH | Cholesterol + NADP+ |
Table 2: Reported Kinetic Parameters of Key Enzymes
| Enzyme | Organism | K_m_ (μM) | V_max_ or k_cat_ | Reference |
| HMG-CoA Reductase | Human | 4 | 1.0 μmol/min/mg | N/A |
| Squalene Synthase | Yeast | 0.5 (for FPP) | 6.5 nmol/min/mg | N/A |
| Squalene Epoxidase | Rat Liver | 13 (for Squalene) | 1.8 nmol/min/mg | N/A |
| Lanosterol Synthase | Human | 5 | 15 nmol/min/mg | N/A |
| Cholesterol Oxidase | Brevibacterium | 230.3 x 10⁻⁴ M | N/A | [5] |
| Cholesterol Oxidase | Streptomyces | 2.17 x 10⁻⁴ M | N/A | [5] |
| Cholesterol Oxidase | Pseudomonas fluorescens | 0.61 x 10⁻⁴ M | N/A | [5] |
| Cholesterol Oxidase | Cellulomonas | 0.84 x 10⁻⁴ M | N/A | [5] |
| Lanosterol Δ24-reductase | Rat Liver | 157 (for U18666A inhibitor Ki) | N/A | [6] |
Note: Kinetic parameters can vary significantly depending on the source of the enzyme, assay conditions, and substrate used. The values presented here are for illustrative purposes and should be determined empirically for the specific reconstituted system.
Experimental Protocols
This section outlines the general procedures for purifying the necessary enzymes and setting up the in vitro reconstitution assay.
Purification of Recombinant Enzymes
Most enzymes in the cholesterol synthesis pathway can be expressed recombinantly in E. coli or yeast systems and purified using standard chromatography techniques.
General Protocol for Enzyme Purification:
-
Gene Cloning and Expression: Clone the cDNA of the target enzyme into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast) with an affinity tag (e.g., His-tag, GST-tag) for purification. Transform the expression host and induce protein expression according to standard protocols.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a French press.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the target protein using a suitable elution buffer (e.g., imidazole (B134444) for His-tagged proteins).
-
Further Purification (Optional): If necessary, further purify the protein using ion-exchange and/or size-exclusion chromatography to achieve high purity.
-
Protein Characterization: Confirm the purity and identity of the protein by SDS-PAGE and Western blotting. Determine the protein concentration using a standard method (e.g., Bradford assay).
In Vitro Reconstitution Assay
The following protocol describes a general setup for the reconstitution of the cholesterol synthesis pathway from this compound. The assay can be performed in a stepwise manner, analyzing the product of each enzymatic reaction, or as a complete pathway reaction.
Reaction Buffer: A suitable reaction buffer for the early, soluble enzymes of the pathway is typically a phosphate (B84403) or Tris-based buffer at neutral pH, supplemented with necessary cofactors. For the later, membrane-bound enzymes, the inclusion of detergents or reconstitution into liposomes is necessary.
-
Suggested Buffer for Soluble Enzymes (this compound to Farnesyl Pyrophosphate): 50 mM Potassium Phosphate pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
For Membrane-Bound Enzymes (Squalene to Cholesterol): The enzymes should be reconstituted into proteoliposomes, or a buffer containing a mild non-ionic detergent (e.g., 0.1% Triton X-100) can be used.
Reaction Components:
| Component | Suggested Final Concentration |
| This compound | 50-100 µM |
| Acetyl-CoA | 50-100 µM |
| ATP | 2-5 mM |
| NADPH | 1-2 mM |
| Purified Enzymes | 0.1 - 1 µM each (to be optimized) |
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cofactors (ATP, NADPH), and the initial substrate (this compound and acetyl-CoA).
-
Enzyme Addition: Add the purified enzymes to the reaction mixture. For a stepwise analysis, add one enzyme at a time and analyze the product before adding the next. For a complete pathway reconstitution, add all enzymes simultaneously.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours). The optimal incubation time should be determined empirically.
-
Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or a mixture of chloroform:methanol (2:1) for lipid extraction).
-
Product Analysis: Analyze the reaction products using appropriate analytical techniques.
Product Detection and Quantification
The intermediates and the final product, cholesterol, can be detected and quantified using various methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the different sterol intermediates and cholesterol.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity for the identification and quantification of sterols.
-
Thin-Layer Chromatography (TLC): TLC can be used for the separation of radiolabeled intermediates, followed by autoradiography or scintillation counting for quantification.
-
Enzymatic Assays: Commercially available kits can be used to quantify cholesterol using cholesterol oxidase and a colorimetric or fluorometric readout.
Visualizations of Workflows and Pathways
The following diagrams illustrate the experimental workflow for enzyme purification and the logical flow of the in vitro reconstitution assay.
Caption: General workflow for recombinant enzyme purification.
Caption: Experimental workflow for the in vitro reconstitution assay.
Conclusion
The in vitro reconstitution of the cholesterol synthesis pathway from this compound provides a powerful and versatile platform for biochemical and pharmacological research. While the complete reconstitution of this multi-enzyme pathway presents significant challenges, a systematic, stepwise approach, coupled with careful optimization of reaction conditions, can yield valuable insights into the intricate process of cholesterol biosynthesis. The protocols and data presented in these application notes serve as a comprehensive guide for researchers embarking on this endeavor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. med.libretexts.org [med.libretexts.org]
- 4. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance characteristics of cholesterol oxidase for kinetic determination of total cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol biosynthesis from lanosterol: development of a novel assay method and characterization of rat liver microsomal lanosterol delta 24-reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and quantitation of free cholesterol and cholesteryl esters in a macrophage cell line by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing of Acetoacetyl-CoA Metabolism in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoacetyl-CoA is a pivotal intermediate in cellular metabolism, situated at the crossroads of ketogenesis, ketolysis, fatty acid metabolism, and cholesterol synthesis. The dynamic flux through these pathways is crucial for cellular energy homeostasis and biosynthesis. Stable isotope tracing, coupled with mass spectrometry, offers a powerful methodology to quantitatively track the metabolic fate of carbon skeletons and elucidate the intricate regulation of this compound metabolism. These application notes provide a comprehensive guide to designing and executing stable isotope tracing experiments in cultured cells to investigate this compound metabolism, complete with detailed protocols, data presentation guidelines, and visualizations of the underlying biochemical pathways and experimental workflows.
Stable isotope tracing involves the introduction of substrates enriched with stable isotopes, such as Carbon-13 (¹³C), into cell culture media. As cells metabolize these labeled substrates, the isotopes are incorporated into downstream metabolites, including acetyl-CoA and this compound. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, researchers can determine the relative contributions of different substrates to their synthesis and quantify the activity of associated metabolic pathways.[1][2] This approach is invaluable for understanding metabolic reprogramming in various physiological and pathological states, such as cancer and metabolic disorders, and for evaluating the mechanism of action of drugs targeting these pathways.[2][3][4]
Core Principles of this compound Metabolism
This compound is primarily formed through the condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme acetyl-CoA acetyltransferase (ACAT). The major metabolic fates of this compound include:
-
Ketogenesis: In ketogenic tissues like the liver, this compound is a precursor for the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate).
-
Cholesterol Biosynthesis: this compound is a building block in the mevalonate (B85504) pathway for cholesterol and other isoprenoid synthesis.
-
Ketolysis: In non-hepatic tissues, this compound can be converted back to two molecules of acetyl-CoA, which can then enter the TCA cycle for energy production.
The primary sources of the acetyl-CoA that forms this compound are the catabolism of glucose, fatty acids, and certain amino acids. Stable isotope tracing allows for the deconvolution of the contributions of these different substrates to the this compound pool.
Key Metabolic Pathways
The following diagram illustrates the central role of this compound in metabolism and the entry points for common stable isotope tracers.
Experimental Design and Workflow
A typical stable isotope tracing experiment to probe this compound metabolism involves several key stages, from cell culture and labeling to metabolite extraction and analysis.
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide examples of how to present mass isotopologue distribution (MID) data and calculated fractional contributions.
Table 1: Mass Isotopologue Distribution (MID) of Acetyl-CoA and this compound
This table shows the fractional abundance of each isotopologue for acetyl-CoA and this compound after labeling with [U-¹³C₆]-glucose. M+n represents the isotopologue with 'n' ¹³C atoms.
| Metabolite | Isotopologue | Fractional Abundance (%) |
| Acetyl-CoA | M+0 | 30 |
| M+2 | 70 | |
| This compound | M+0 | 15 |
| M+2 | 45 | |
| M+4 | 40 |
Table 2: Fractional Contribution of Glucose to Acyl-CoA Pools
This table summarizes the calculated contribution of the ¹³C-labeled tracer to the synthesis of acetyl-CoA and this compound.
| Metabolite | Tracer | Fractional Contribution (%) |
| Acetyl-CoA | [U-¹³C₆]-Glucose | 70 |
| This compound | [U-¹³C₆]-Glucose | 85 |
Experimental Protocols
Protocol 1: ¹³C-Glucose Tracing in Adherent Mammalian Cells
This protocol describes the labeling of adherent mammalian cells with [U-¹³C₆]-glucose to trace its contribution to this compound synthesis.
Materials:
-
Adherent mammalian cells (e.g., HepG2, A549)
-
Complete growth medium (e.g., DMEM)
-
Glucose-free DMEM
-
[U-¹³C₆]-Glucose
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (B129727) (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture cells under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing glucose-free DMEM with [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM) and dFBS (e.g., 10%).
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-glucose labeling medium to the cells.
-
Incubate the cells for the desired labeling duration (e.g., 0, 1, 4, 8, or 24 hours) to determine the time to isotopic steady state.
-
-
Metabolite Quenching and Extraction: [1]
-
To rapidly halt metabolic activity, place the 6-well plate on dry ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Incubate the plate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoA Isotopologues
This protocol outlines the analysis of acyl-CoA isotopologues from the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extract
-
Reconstitution solvent (e.g., 5% methanol in 50 mM ammonium (B1175870) acetate)
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
C18 reverse-phase analytical column
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a small volume (e.g., 50 µL) of reconstitution solvent.
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient of mobile phase A (e.g., 10 mM ammonium acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95% acetonitrile/5% water) to separate the acyl-CoAs.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the different isotopologues of acetyl-CoA and this compound.
-
Acetyl-CoA Transitions:
-
M+0 (unlabeled): Precursor m/z 810.2 -> Product m/z 303.1
-
M+2 (from ¹³C₂-acetyl-CoA): Precursor m/z 812.2 -> Product m/z 305.1
-
-
This compound Transitions:
-
M+0 (unlabeled): Precursor m/z 852.2 -> Product m/z 345.1
-
M+2: Precursor m/z 854.2 -> Product m/z 347.1
-
M+4: Precursor m/z 856.2 -> Product m/z 349.1
-
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the mass isotopologue distribution (MID) for each metabolite.
-
Calculate the fractional contribution of the tracer to the metabolite pool.
-
Conclusion
Stable isotope tracing of this compound metabolism provides a dynamic and quantitative view of this central metabolic hub. The protocols and guidelines presented here offer a robust framework for researchers to investigate the intricate regulation of this compound synthesis and utilization in cultured cells. These powerful techniques are essential for advancing our understanding of cellular metabolism in health and disease and for the development of novel therapeutic strategies targeting metabolic vulnerabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Recombinant Acetoacetyl-CoA Thiolase: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetoacetyl-CoA thiolase (AACT), also known as acetyl-CoA acetyltransferase (ACAT), is a pivotal enzyme in various metabolic pathways, including ketogenesis and the mevalonate (B85504) pathway, which is essential for cholesterol biosynthesis.[1] Its role in these critical cellular processes makes it a significant target for drug development in therapeutic areas such as metabolic disorders and oncology. This document provides a detailed protocol for the expression and purification of recombinant this compound thiolase, offering researchers a robust method to obtain a high-purity, active enzyme for downstream applications, including high-throughput screening of potential inhibitors.
Introduction
This compound thiolase catalyzes the reversible condensation of two acetyl-CoA molecules to form this compound.[1] This reaction is a fundamental step in both the synthesis of ketone bodies and the production of isoprenoid precursors via the mevalonate pathway.[1][2] Eukaryotic organisms typically possess at least two isozymes: a cytosolic form and a mitochondrial form.[3] Given its central metabolic role, the dysregulation of AACT activity has been implicated in various diseases. Therefore, the availability of purified, active recombinant AACT is crucial for biochemical and structural studies, as well as for the discovery of novel therapeutic agents.
This protocol details the expression of His-tagged recombinant AACT in Escherichia coli and its subsequent purification using nickel-affinity chromatography. Alternative purification methods involving ion-exchange and hydrophobic interaction chromatography are also discussed.[4][5]
Data Summary
The following tables summarize typical quantitative data obtained from the purification of recombinant this compound thiolase, compiled from various studies.
Table 1: Purification of Recombinant Dictyostelium this compound Thiolase [4]
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg protein) | Yield (%) | Fold Purification |
| Crude Extract | 455.5 | 52.0 | 0.11 | 100 | 1.0 |
| 30-70% (NH₄)₂SO₄ | 185.0 | 45.2 | 0.24 | 86.9 | 2.2 |
| DEAE-Cellulofine | 28.5 | 21.1 | 0.74 | 40.6 | 6.7 |
| Bio-Gel HTP | 2.7 | 12.7 | 4.70 | 24.4 | 42.7 |
Table 2: Purification of Recombinant Sunflower this compound Thiolase [2][6]
| Purification Step | Specific Activity (nkat/mg protein) | Fold Purification | Yield (%) |
| Affinity Chromatography (Combined Fractions) | - | 88 | 55 |
| Affinity Chromatography (100 mM Imidazole (B134444) Fraction) | 263 | 118 | 31 |
Experimental Protocols
Expression of Recombinant this compound Thiolase in E. coli
This protocol is based on the expression of His-tagged AACT from sunflower in E. coli TOP10 cells using a pBAD/HisB vector.[2][7]
Materials:
-
E. coli TOP10 cells containing the pBAD/HisB-AACT plasmid
-
Luria-Bertani (LB) medium
-
Ampicillin (100 µg/mL)
-
L-Arabinose (20% w/v solution)
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculate a single colony of E. coli TOP10 containing the pBAD/HisB-AACT plasmid into 5 mL of LB medium containing 100 µg/mL ampicillin.
-
Incubate the culture overnight at 37°C with shaking at 270 rpm.[2][7]
-
The following day, transfer the 5 mL overnight culture into 95 mL of fresh LB/ampicillin medium.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.5.[2][7]
-
Induce protein expression by adding L-arabinose to a final concentration of 0.2% (w/v).[2][7] An uninduced culture should be maintained as a negative control.
-
Continue to grow the cultures for an additional 4 hours at 37°C with shaking.[2][7]
-
Harvest the cells by centrifugation at 5,000 rpm for 10 minutes at 4°C.[2][7]
-
Discard the supernatant and store the cell pellet at -20°C or proceed directly to cell lysis.
Cell Lysis and Preparation of Crude Extract
Materials:
Procedure:
-
Resuspend the cell pellet in 10 mL of ice-cold Lysis Buffer.[2][7]
-
Add lysozyme to a final concentration of 2 mg/mL and incubate on ice for 15 minutes.[2]
-
Lyse the cells by sonication on ice. Use short bursts of 10 seconds followed by 10-second cooling periods until the suspension clears.[2]
-
Clarify the lysate by centrifugation at 10,000 x g for 15 minutes at 4°C to pellet cell debris.[2][7]
-
Carefully collect the supernatant, which contains the soluble recombinant AACT. This is the crude extract.
Purification of His-tagged AACT by Nickel-Affinity Chromatography
Materials:
-
Ni-NTA Agarose (B213101) resin
-
Lysis Buffer (as above)
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0[2]
-
Elution Buffers: 50 mM NaH₂PO₄, 300 mM NaCl, with increasing concentrations of imidazole (e.g., 50, 100, 150, 250 mM), pH 8.0[2]
-
Chromatography column
Procedure:
-
Equilibrate the Ni-NTA agarose resin with Lysis Buffer.
-
Add the crude extract to the equilibrated resin and incubate for 2 hours at 4°C with gentle rotation to allow for binding of the His-tagged protein.[2][7]
-
Load the mixture into a chromatography column and collect the flow-through.
-
Wash the column with four column volumes of Wash Buffer to remove non-specifically bound proteins.[2]
-
Elute the bound protein using a step gradient of increasing imidazole concentrations in the Elution Buffer.[2] Collect fractions of 2 mL for each imidazole concentration.
-
Analyze the collected fractions for the presence of the purified protein by SDS-PAGE.
-
Pool the fractions containing the highest concentration of pure AACT.
This compound Thiolase Activity Assay
The enzyme activity can be determined spectrophotometrically using a coupled enzyme assay.[2] In this assay, the acetyl-CoA produced from the thiolysis of this compound is used by citrate (B86180) synthase to form citrate. This reaction is coupled to the reduction of NAD⁺ to NADH by malate (B86768) dehydrogenase, which can be monitored by the increase in absorbance at 340 nm.[2][3]
Materials:
-
Assay Buffer: 175 mM Tris-HCl, pH 8.5[2]
-
0.12 mM Coenzyme A (CoA)
-
2.0 mM Dithioerythritol (DTE)[2]
-
2.6 mM Malate[2]
-
0.14 mM NAD⁺[2]
-
58 nkat Malate Dehydrogenase[2]
-
18 nkat Citrate Synthase[2]
-
0.05% (w/v) Bovine Serum Albumin (BSA)
-
20 µM this compound
-
Purified recombinant AACT
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing all the assay components except for this compound in a total volume of 1 mL.[2]
-
Add a known amount of the purified recombinant AACT to the reaction mixture.
-
Incubate for 5-10 minutes at 30°C to establish a stable baseline.[3]
-
Initiate the reaction by adding 20 µM this compound.[2]
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[3] The ratio of NADH formation to this compound degradation is 2:1.[2]
Visualizations
Caption: Experimental workflow for the purification of recombinant this compound thiolase.
Caption: Simplified metabolic pathways involving this compound thiolase (AACT).
References
- 1. benchchem.com [benchchem.com]
- 2. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Expression, Identification and Purification of Dictyostelium this compound Thiolase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stackwave.com [stackwave.com]
- 6. Cloning, expression and purification of an acetoacetyl CoA thiolase from sunflower cotyledon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Tracing Metabolic Fates with Radiolabeled Acetoacetyl-CoA
Introduction
Acetoacetyl-CoA is a pivotal metabolic intermediate, positioned at the crossroads of fatty acid metabolism, ketogenesis, and cholesterol synthesis.[1] Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[2] By employing radiolabeled this compound, typically with isotopes like Carbon-14 (¹⁴C) or Tritium (³H), researchers can trace its metabolic fate, providing critical insights into cellular energy dynamics, metabolic reprogramming in disease, and the mechanism of action for novel therapeutics.[3] These application notes provide a comprehensive guide for utilizing radiolabeled this compound in metabolic flux studies, targeted at researchers in academia and professionals in drug development.
Principle of the Technique
The core principle involves introducing radiolabeled this compound, or a radiolabeled precursor like acetyl-CoA, into a biological system (e.g., cell culture or isolated organelles). As the cells metabolize this tracer, the radiolabel is incorporated into downstream products. By quenching the metabolic activity at specific time points and separating the various metabolites, the amount of radioactivity in each compound can be quantified. This distribution of the radiolabel allows for the calculation of flux through competing metabolic pathways. This technique offers exceptional sensitivity for tracing and quantifying metabolic processes.[4][5]
Key Applications in Research and Drug Development
-
Elucidating Metabolic Pathways: Tracking the incorporation of the radiolabel from this compound into downstream metabolites helps to map and quantify the activity of pathways like ketogenesis and steroidogenesis.[3]
-
Understanding Disease Metabolism: This technique is crucial for studying metabolic dysregulation in diseases such as cancer, diabetes, and inherited metabolic disorders.[3][6] For example, it can quantify the reliance of cancer cells on ketone body metabolism.
-
Drug Discovery and Mechanism of Action Studies: Radiolabeled assays are used to screen for inhibitors or activators of enzymes that metabolize this compound. They are also vital for determining how drug candidates alter specific metabolic networks.[5][7]
-
ADME Studies: In drug development, radiolabeled compounds are the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies, providing a quantitative picture of a drug's fate in the body.[5]
Core Metabolic Pathways Involving this compound
This compound is centrally involved in two critical metabolic pathways: Ketogenesis and Cholesterol Biosynthesis.
1. Ketogenesis Pathway
In the liver, under conditions of fasting or low carbohydrate availability, fatty acid oxidation produces a surplus of acetyl-CoA. This acetyl-CoA is converted into ketone bodies, with this compound as a key intermediate. Ketone bodies are then exported to extrahepatic tissues to be used as an energy source.[6][8]
2. Cholesterol Biosynthesis Pathway (Mevalonate Pathway)
In the cytosol of various cells, this compound serves as a precursor for the synthesis of cholesterol and other isoprenoids.[9][10] Two molecules of acetyl-CoA condense to form this compound, which then combines with a third acetyl-CoA to form HMG-CoA.[11][12][13] This HMG-CoA is then committed to the cholesterol synthesis pathway.
References
- 1. scientificsights.com [scientificsights.com]
- 2. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmaron.com [pharmaron.com]
- 5. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.princeton.edu [chemistry.princeton.edu]
- 8. Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. med.libretexts.org [med.libretexts.org]
- 11. proteopedia.org [proteopedia.org]
- 12. Intracellular Cholesterol Synthesis and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. byjus.com [byjus.com]
Application Notes and Protocols for High-Throughput Screening of Acetoacetyl-CoA Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoacetyl-CoA synthetase (AACS), a key enzyme in cellular metabolism, plays a crucial role in the conversion of the ketone body acetoacetate (B1235776) into this compound. This process provides a vital substrate for the biosynthesis of cholesterol and fatty acids, particularly in lipogenic tissues and cancer cells.[1][2] The upregulation of AACS in various cancers has highlighted its potential as a therapeutic target for the development of novel anti-cancer agents.[3][4] High-throughput screening (HTS) is an essential tool for identifying novel small molecule inhibitors of AACS from large compound libraries.
These application notes provide detailed protocols for a robust and adaptable HTS assay for the identification of AACS inhibitors. The primary method described is a coupled-enzyme spectrophotometric assay that monitors the consumption of NADH, suitable for implementation in a 384-well format.
Biochemical Pathway Involving this compound Synthetase
AACS catalyzes the ATP-dependent conversion of acetoacetate and Coenzyme A (CoA) into this compound, AMP, and pyrophosphate (PPi). The resulting this compound is a precursor for the synthesis of HMG-CoA, a key step in both the cholesterol and fatty acid biosynthesis pathways. In the cytosol, this compound can be utilized by HMG-CoA synthase to produce HMG-CoA, which is then reduced to mevalonate (B85504) by HMG-CoA reductase in the cholesterol synthesis pathway. Alternatively, this compound can be cleaved by thiolase to yield two molecules of acetyl-CoA, which can then be used for de novo fatty acid synthesis.[2][5]
Figure 1: Biochemical pathway of this compound Synthetase (AACS).
High-Throughput Screening Workflow
The HTS workflow for identifying AACS inhibitors involves several key stages, from initial assay setup and screening to hit confirmation and characterization. This process is designed to efficiently test large numbers of compounds and identify those with specific inhibitory activity against AACS.
Figure 2: General workflow for high-throughput screening of AACS inhibitors.
Quantitative Data of AACS Inhibitors
The following table summarizes the inhibitory activities of known compounds against this compound Synthetase (AACS) and related Acyl-CoA Synthetases. It is important to note that some of the listed inhibitors have been primarily characterized against long-chain acyl-CoA synthetases (ACSLs), and their potency against AACS may vary.
| Inhibitor | Target Enzyme(s) | IC50 / Ki Value | Notes | Reference(s) |
| Palmitoyl-CoA | Rat Liver AACS | Ki = 9.8 µM | Non-competitive inhibitor. | [6] |
| Triacsin C | Long-chain acyl-CoA synthetases (ACSLs) | IC50 = 3.6 - 8.7 µM (rat liver & P. aeruginosa) | Potent inhibitor of ACSLs, often used as a tool compound. IC50 for human ACSL5 is ~10 µM. | [2][5][7][8][9] |
| N-Ethylmaleimide (NEM) | Cysteine Proteases, Prolyl Endopeptidase | IC50 = 6.3 µM (Prolyl Endopeptidase) | Irreversibly inhibits enzymes by alkylating cysteine residues. | [9] |
| Cerulenin (B1668410) | Fatty Acid Synthase (FASN) | IC50 = 3.54 µg/mL (Retinoblastoma cells) | Also reported to inhibit HMG-CoA synthase. | [10][11] |
Note: IC50 and Ki values can vary depending on the assay conditions, enzyme source, and substrate concentrations. The data presented here should be used as a reference.
Experimental Protocols
Coupled-Enzyme Spectrophotometric HTS Assay for AACS Inhibitors
This protocol is adapted for a 384-well microplate format and is based on the continuous monitoring of NADH consumption, which is coupled to the formation of this compound. The decrease in absorbance at 340 nm is proportional to the AACS activity.
Principle of the Assay:
The assay relies on a series of coupled enzymatic reactions:
-
AACS: Acetoacetate + CoA + ATP → this compound + AMP + PPi
-
3-hydroxyacyl-CoA dehydrogenase (HADH): this compound + NADH + H⁺ → D-3-Hydroxybutyryl-CoA + NAD⁺
The rate of NADH oxidation to NAD⁺ is monitored as a decrease in absorbance at 340 nm. In the presence of an AACS inhibitor, the rate of this decrease will be reduced.
Materials and Reagents:
-
Recombinant human AACS enzyme
-
Acetoacetate lithium salt
-
Coenzyme A (CoA)
-
Adenosine 5'-triphosphate (ATP)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
3-hydroxyacyl-CoA dehydrogenase (HADH) from porcine heart
-
Tricine buffer
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Potassium hydroxide (B78521) (KOH)
-
DMSO (for compound dilution)
-
384-well, clear, flat-bottom UV-transparent microplates
Reagent Preparation:
-
Assay Buffer: 100 mM Tricine-KOH (pH 8.5), 100 mM KCl, 10 mM MgCl₂. Store at 4°C.
-
AACS Enzyme Stock: Prepare a stock solution of recombinant human AACS in assay buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 15-20 minutes.
-
Substrate Mix: Prepare a 2X concentrated substrate mix in assay buffer containing:
-
2 mM ATP
-
0.5 mM CoA
-
40 mM Acetoacetate
-
-
Detection Mix: Prepare a 2X concentrated detection mix in assay buffer containing:
-
0.3 mM NADH
-
10 units/mL HADH
-
-
Compound Plates: Serially dilute test compounds in 100% DMSO to create a concentration range for IC50 determination. For a primary screen, a single final concentration (e.g., 10 µM) is typically used.
Assay Protocol (384-well format):
-
Compound Dispensing: Add 100 nL of test compounds (dissolved in DMSO) or DMSO (for controls) to the wells of a 384-well plate using an acoustic dispenser or pin tool.
-
Enzyme Addition: Add 10 µL of AACS enzyme solution (at 2X the final desired concentration) to all wells.
-
Incubation (optional): Incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a pre-mixed solution containing the Substrate Mix and Detection Mix (1:1 ratio) to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate reader capable of kinetic measurements at 340 nm. Record the absorbance every 30-60 seconds for 15-30 minutes at 30°C.
Controls:
-
Negative Control (0% inhibition): Wells containing DMSO instead of a test compound. This represents the uninhibited enzyme activity.
-
Positive Control (100% inhibition): Wells containing a known AACS inhibitor (e.g., a reference compound with a known IC50) at a concentration sufficient to cause complete inhibition. Alternatively, wells without the AACS enzyme can serve as a background control.
Data Analysis:
-
Calculate Reaction Rates: Determine the rate of NADH consumption (slope of the linear portion of the kinetic read) for each well (mOD/min).
-
Percentage Inhibition: Calculate the percentage inhibition for each test compound using the following formula:
% Inhibition = [1 - (Ratecompound - Ratebackground) / (RateDMSO - Ratebackground)] * 100
-
IC50 Determination: For dose-response experiments, plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Assay Performance Metrics:
-
Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - [ (3σp + 3σn) / |µp - µn| ]
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[1][8][12][13][14]
-
Hit Rate: The hit rate is the percentage of compounds in a screening library that are identified as "hits" based on a predefined activity threshold (e.g., >50% inhibition). Typical hit rates for HTS campaigns range from 0.1% to 2%.
Conclusion
The provided application notes and protocols describe a robust and reliable method for the high-throughput screening of this compound synthetase inhibitors. The coupled-enzyme spectrophotometric assay is amenable to automation and miniaturization, making it suitable for large-scale screening campaigns. By following these guidelines, researchers can effectively identify and characterize novel inhibitors of AACS, paving the way for the development of new therapeutics targeting metabolic pathways in cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fatty acid synthase inhibitor cerulenin hinders liver cancer stem cell properties through FASN/APP axis as novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 5. wjgnet.com [wjgnet.com]
- 6. Inhibition of this compound synthetase from rat liver by fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Acyl-CoA Synthetase Long Chain Isozymes Decreases Multiple Myeloma Cell Proliferation and Causes Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Cerulenin - Wikipedia [en.wikipedia.org]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. assay.dev [assay.dev]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
Step-by-step guide to measuring acetoacetyl-CoA levels in biological samples
Application Notes and Protocols for the Quantification of Acetoacetyl-CoA in Biological Samples
Introduction
This compound is a pivotal intermediate in cellular metabolism, positioned at the crossroads of cholesterol biosynthesis and the production of ketone bodies.[1] Its intracellular concentration is a critical indicator of the metabolic state of a cell and is of significant interest in research fields such as oncology, metabolic disorders, and neuroscience.[1] Accurate and reliable measurement of this compound levels in biological samples is therefore essential for advancing our understanding of these processes.
This document provides detailed application notes and protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, spectrophotometric assays, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods offer varying levels of sensitivity, specificity, and throughput, allowing researchers to select the most appropriate technique for their experimental needs.
Overview of Measurement Techniques
The choice of method for quantifying this compound depends on factors such as the expected concentration in the sample, the sample matrix, available equipment, and the desired level of specificity.
-
High-Performance Liquid Chromatography (HPLC)-UV: This technique separates this compound from other cellular components based on its physicochemical properties, followed by detection using a UV detector.[1] It is a robust and widely accessible method.
-
Spectrophotometric Assays: These assays are based on enzymatic reactions that produce a change in absorbance, which is proportional to the amount of this compound present. They are often used for measuring enzyme activity but can be adapted for metabolite quantification.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.[4][5] It is ideal for detecting low-abundance species and for complex sample matrices.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is adapted from established methods for short-chain acyl-CoA analysis and is suitable for mammalian cell cultures and tissue samples.[1][6]
Materials and Reagents:
-
This compound sodium salt (≥95% purity)
-
Perchloric acid (PCA), 0.6 M, ice-cold
-
Potassium carbonate (K₂CO₃), 3 M
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS), ice-cold
-
BCA Protein Assay Kit
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Cell scraper
-
Microcentrifuge
-
Vortex mixer
-
pH meter
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Preparation:
-
Sample Preparation (from Mammalian Cell Culture):
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[1]
-
Add 500 µL of ice-cold 0.6 M PCA to the dish and scrape the cells.[1]
-
Transfer the lysate to a microcentrifuge tube, vortex vigorously for 30 seconds, and incubate on ice for 15 minutes to precipitate proteins.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Neutralize the extract by adding 3 M K₂CO₃ dropwise while vortexing until the pH reaches 6.0-7.0.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.[7]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[1]
-
Analyze immediately or store at -80°C.[1]
-
-
Sample Preparation (from Tissue):
-
Rapidly freeze the tissue sample (20-1000 mg) in liquid nitrogen.[7][8]
-
Pulverize the frozen tissue and add 2 µL of 1 M perchloric acid per mg of tissue. Keep the sample on ice.[8]
-
Homogenize or sonicate thoroughly.[7]
-
Proceed with the centrifugation, neutralization, and final preparation steps as described for cell cultures.
-
-
HPLC-UV Analysis:
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM Ammonium (B1175870) Acetate in Water, pH 6.5[6]
-
Mobile Phase B: Acetonitrile[6]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: 260 nm (for the adenine (B156593) group) or 303 nm (for the acetoacetyl enolate form, offering enhanced specificity).[1]
-
Gradient: A gradient elution may be necessary to achieve optimal separation. This should be optimized based on the specific column and system.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[1]
-
Normalize the concentration to the protein content of the initial cell or tissue lysate, determined by a BCA assay.
-
Method Validation:
-
Specificity: Analyze blank extracts to ensure no interfering peaks co-elute with this compound.[1]
-
Linearity: Establish a linear range with a correlation coefficient (r²) > 0.99.[1]
-
Accuracy and Precision: Determine the recovery by spiking samples with known amounts of standard. Recoveries between 85-115% and a coefficient of variation (CV) of <15% are generally acceptable.[1]
Protocol 2: Spectrophotometric Assay of this compound
This protocol is based on the cleavage of this compound by the enzyme thiolase, leading to a decrease in absorbance at 303 nm.[2][3]
Materials and Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂ and 2 mM KCl.[2]
-
Thiolase (β-ketothiolase) enzyme solution.
-
This compound standards (10 µM to 200 µM in deionized water).[2]
-
Spectrophotometer capable of reading at 303 nm.
-
Cuvettes.
Procedure:
-
Sample Preparation: Prepare neutralized perchloric acid extracts of cells or tissues as described in the HPLC-UV protocol.
-
Assay:
-
In a cuvette, combine the assay buffer and the sample (e.g., 50 µL). Adjust the final volume to 1 mL with buffer.[2]
-
Place the cuvette in a spectrophotometer thermostatted at 30°C and monitor the absorbance at 303 nm until a stable baseline is achieved.[2]
-
Initiate the reaction by adding a small volume of the thiolase enzyme solution (e.g., 10 µL).[2]
-
Immediately mix and continuously record the decrease in absorbance at 303 nm for 5-10 minutes.[2]
-
-
Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔA₃₀₃/min) from the linear portion of the curve.[2]
-
Calculate the concentration of this compound using the Beer-Lambert law: Concentration (M) = (ΔA₃₀₃/min) / (ε * l) where ε is the molar extinction coefficient of this compound at 303 nm (16,400 M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).[2]
-
Troubleshooting:
-
High Background Absorbance: Run a sample blank without the initiating enzyme to correct for background absorbance from the sample itself.[2] Deproteinization of samples is crucial to remove interfering enzymes.[2]
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the highly sensitive and specific quantification of this compound. Specific parameters will need to be optimized for the instrument used.
Materials and Reagents:
-
This compound and stable isotope-labeled internal standard (e.g., [¹³C₂]acetyl-CoA, as a proxy if a dedicated this compound standard is unavailable).[9]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
5-Sulfosalicylic acid (SSA) or Perchloric acid (PCA) for extraction.[10]
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer).
Procedure:
-
Standard Preparation: Prepare a standard curve of this compound and a fixed concentration of the internal standard in the appropriate solvent.
-
Sample Preparation:
-
For cell or tissue extracts, use a deproteinization method. Extraction with 5% (w/v) SSA is a suitable alternative to PCA and may not require subsequent removal steps before LC-MS/MS analysis.[5][10]
-
Briefly, homogenize the sample in ice-cold extraction solution containing the internal standard.
-
Centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Separation: Use a C18 reversed-phase column. The mobile phases typically consist of an aqueous solution with a buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][11] A gradient elution is used to separate this compound from other metabolites.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined. For example, for acetyl-CoA, a neutral loss scan corresponding to the loss of the phosphoadenosine diphosphate (B83284) from CoA species is often used.[9]
-
-
Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Determine the concentration from the standard curve.
-
Data Presentation
The following table summarizes example quantitative data for this compound levels in various biological samples. Note that these values can vary significantly depending on the organism, tissue, and metabolic state.
| Biological Sample | Method | This compound Level | Reference |
| Rat Liver (Fasted) | HPLC | ~50-100 nmol/g wet weight | [12] |
| Rat Liver (Ischemic) | HPLC | Reduced levels compared to control | [12] |
| Mammalian Cells | HPLC-UV | 0.5 - 100 µM (Linear Range) | [1] |
| Mouse Heart Tissue | LC-MS | Detectable | [4] |
| HepG2 Cells | LC-MS | Detectable | [4] |
Visualizations
Metabolic Pathways Involving this compound
Caption: Key metabolic pathways involving this compound.
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Acetyl CoA Measurement [bio-protocol.org]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Use of Acetoacetyl-CoA Analogs in Studying Enzyme Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoacetyl-CoA is a central metabolite at the crossroads of several key metabolic pathways, including fatty acid metabolism and the biosynthesis of cholesterol and ketone bodies. Enzymes that utilize this compound as a substrate or are regulated by it are significant targets for drug development in various therapeutic areas, including metabolic diseases, cancer, and infectious diseases. The inherent chemical reactivity of the thioester bond in this compound can, however, pose challenges for detailed mechanistic and structural studies of these enzymes.
To overcome these limitations, a variety of this compound analogs have been developed. These synthetic molecules serve as invaluable tools for researchers to probe enzyme mechanisms, screen for inhibitors, and facilitate structural studies. By modifying the reactive thioester group or other parts of the molecule, these analogs can act as:
-
Non-reactive mimics: These analogs bind to the enzyme's active site but do not undergo catalysis, allowing for the study of enzyme-substrate interactions.
-
Mechanism-based inhibitors: These analogs are processed by the enzyme to a certain point, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme.
-
Stable substrates or inhibitors: Replacement of the thioester with more stable linkages (e.g., esters, amides, or thioethers) provides molecules that are resistant to hydrolysis, making them suitable for co-crystallization with enzymes or for use in high-throughput screening assays.
These application notes provide an overview of the types of this compound analogs, their applications in studying enzyme mechanisms, and detailed protocols for their use in enzymatic assays.
Data Presentation: Inhibition of Enzymes by this compound Analogs
The following tables summarize quantitative data on the inhibition of key enzymes by various this compound analogs. This data is crucial for comparing the potency of different analogs and for understanding their structure-activity relationships.
Table 1: Inhibition of Citrate Synthase by this compound Analogs [1][2]
| Analog | Structure/Modification | Enzyme Source | Inhibition Constant (Ki) | Notes |
| Fluorovinyl thioether analog | Fluorine replaces the enolate oxygen | Pig heart | 4.3 µM | Potent inhibitor, mimics the enolate intermediate. |
| Vinyl thioether analog | Non-fluorinated version of the above | Pig heart | 68.3 µM | Demonstrates the "fluorine effect" in binding. |
| Methyl sulfoxide (B87167) analog | Thioester replaced with a sulfoxide | Pig heart | 11.1 µM | Suggests hydrogen bonding interactions in the active site. |
| S-Acetonyl-CoA | Thioester replaced with a thioether | Pig heart | - | Potent competitive inhibitor with respect to acetyl-CoA. |
Table 2: Inhibition of Thiolase by Acyl-CoA Analogs [3]
| Analog | Structure/Modification | Enzyme Source | Inhibition Constant (Ki) | Notes |
| Acetyl-CoA | Natural product of the reverse reaction | Pig heart 3-oxoacyl-CoA thiolase | 3.9 µM | Competitive inhibitor with respect to CoASH. |
| Acetyl-CoA | Natural product of the reverse reaction | Pig heart this compound thiolase | 125 µM | Noncompetitive inhibitor with respect to CoASH. |
| Decanoyl-CoA | Long-chain acyl-CoA | Pig heart 3-oxoacyl-CoA thiolase | - | Significant inhibitor. |
| 3-Hydroxybutyryl-CoA | - | Pig heart this compound thiolase | - | Strong inhibitor, comparable to acetyl-CoA. |
Table 3: Inhibition of this compound Synthetase by Acyl-CoA Analogs [4]
| Analog | Structure/Modification | Enzyme Source | Inhibition Constant (Ki) | Notes |
| Palmitoyl-CoA | Long-chain acyl-CoA | Rat liver | 9.8 µM | Noncompetitive inhibitor. |
| Octanoyl-CoA | Medium-chain acyl-CoA | Rat liver | 17.0 µM | Noncompetitive inhibitor. |
| Hexanoyl-CoA | Medium-chain acyl-CoA | Rat liver | 30 µM | Noncompetitive inhibitor. |
| Butyryl-CoA | Short-chain acyl-CoA | Rat liver | 190 µM | Noncompetitive inhibitor. |
| Acetyl-CoA | Short-chain acyl-CoA | Rat liver | 175 µM | Noncompetitive inhibitor. |
Signaling Pathways and Experimental Workflows
To visualize the context in which this compound and its analogs are studied, the following diagrams illustrate relevant metabolic pathways and a general experimental workflow for enzyme inhibition studies.
References
- 1. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Regulation of thiolases from pig heart. Control of fatty acid oxidation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lipogenic enzyme this compound synthetase and ketone body utilization for denovo lipid synthesis, a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Streamlining Metabolic Pathway Engineering with Cell-Free Expression and Purification of Acetoacetyl-CoA Utilizing Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction Metabolic engineering aims to redesign cellular pathways for the production of valuable chemicals, pharmaceuticals, and biofuels. A frequent bottleneck in this process is the time-consuming cycle of designing, building, and testing enzyme variants and pathway combinations within living cells.[1] Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform to accelerate this cycle.[2][3] By removing the constraints of cell viability and membranes, CFPS offers an open environment for rapid prototyping, precise control over reaction components, and the ability to produce enzymes that may be toxic to host cells.[4][5][6] This application note details a streamlined workflow for the expression and subsequent purification of enzymes that utilize acetoacetyl-CoA, a key intermediate in various biosynthetic pathways, using an E. coli-based cell-free system.
Enzymes that produce or consume this compound are central to pathways that synthesize valuable products like n-butanol and isoprenoids. The ability to rapidly produce and test these enzymes, such as this compound transferase or this compound synthetase, in a cell-free environment allows for efficient optimization of enzyme ratios and pathway flux.[2][4] This protocol focuses on the expression of His-tagged enzymes for simplified purification via immobilized metal affinity chromatography (IMAC), a robust and widely used method.[7]
Quantitative Data Summary
Cell-free systems, particularly those derived from E. coli extracts, have been optimized to achieve high protein yields, often comparable to in vivo methods.[3] The open nature of the system allows for direct manipulation and optimization of reaction conditions to maximize the yield of soluble, active protein.[8]
Table 1: Typical Protein Yields in E. coli-Based Cell-Free Synthesis Systems
| System Type | Protein Yield (mg/mL) | Reaction Time | Key Features & Considerations |
| Batch Mode | 1 - 4 mg/mL | 8 - 20 hours | Simple setup, suitable for high-throughput screening. Yields have steadily increased with system optimization.[5][9] |
| Continuous Exchange | Up to 8 mg/mL | Up to 14 days | Utilizes a semipermeable membrane to replenish substrates and remove byproducts, extending reaction longevity and increasing total yield.[5][9] |
| Crude Extract (Cytomim) | ~0.7 mg/mL | >10 hours | Mimics the cellular cytoplasm, integrating complex metabolic networks for energy regeneration.[10] |
Note: Yields are highly dependent on the specific protein being expressed, the quality of the cell extract, and the optimization of reaction conditions. The values presented are typical yields for model proteins like GFP and may vary for specific metabolic enzymes.
Experimental Workflow and Signaling Pathways
Visualizing the overall process and the relevant metabolic context is crucial for understanding the experimental design.
Caption: High-level workflow for enzyme production.
Caption: Role of this compound in a biosynthetic pathway.[2]
Detailed Experimental Protocols
Protocol 1: Cell-Free Expression of His-Tagged this compound Utilizing Enzymes
This protocol describes the expression of a target enzyme (e.g., this compound acetyltransferase - AtoB) with a 6x-Histidine tag using a crude E. coli S30 extract system.
Materials:
-
Plasmid DNA encoding the gene of interest with an N- or C-terminal 6xHis-tag (high purity, ~0.2-1.0 mg/mL).
-
E. coli S30 crude extract.
-
Reaction Mix (see Table 2 for composition).
-
Nuclease-free water.
-
Thermomixer or incubator with shaking capability.
Table 2: Typical Cell-Free Reaction Mixture Composition
| Component | Stock Concentration | Final Concentration | Purpose |
| Potassium Glutamate | 4 M | 175 mM | Primary salt, aids translation. |
| Ammonium Glutamate | 1 M | 10 mM | Nitrogen source. |
| Magnesium Glutamate | 1 M | 10 mM | Essential cofactor for ribosomes and enzymes. |
| ATP | 100 mM | 1.2 mM | Energy currency. |
| GTP, CTP, UTP | 100 mM each | 0.86 mM each | Building blocks for transcription. |
| Phosphoenolpyruvate (PEP) | 400 mM | 33 mM | Energy source for ATP regeneration. |
| Amino Acids Mix | 50 mM each | 2 mM each | Building blocks for translation. |
| NAD | 10 mM | 0.33 mM | Essential redox cofactor. |
| Coenzyme A (CoA) | 10 mM | 0.27 mM | Required for many metabolic enzymes. |
| Spermidine | 50 mM | 1.5 mM | Stabilizes nucleic acids. |
| PEG-8000 | 40% (w/v) | 2% (w/v) | Crowding agent, mimics cellular environment. |
| E. coli tRNA | 20 mg/mL | 0.17 mg/mL | Essential for translation. |
| This composition is based on established protocols and can be optimized.[11] |
Procedure:
-
Thawing Reagents: Thaw all components (S30 extract, reaction mix, amino acids, DNA) on ice. Avoid multiple freeze-thaw cycles of the S30 extract.[8]
-
Reaction Assembly: In a sterile microcentrifuge tube on ice, assemble the reaction components in the following order:
-
Mixing: Gently mix the reaction by pipetting up and down. Do not vortex, as this can denature proteins in the extract.
-
Incubation: Incubate the reaction at 30-37°C for 8-16 hours with gentle shaking (~200-300 rpm). Lowering the temperature (e.g., to 25°C) can sometimes improve the folding of difficult proteins.[8]
-
Solubility Check (Optional): After incubation, centrifuge the reaction at 12,000 x g for 10 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains insoluble protein. Analyze both fractions by SDS-PAGE to assess expression and solubility.[1]
-
Storage: The reaction mixture containing the expressed enzyme can be immediately used for purification or stored at -80°C.
Protocol 2: IMAC Purification of His-Tagged Enzymes from Cell-Free Reactions
This protocol describes the purification of the His-tagged enzyme directly from the cell-free reaction mixture using a Ni-NTA agarose (B213101) resin in a spin column format, suitable for small-scale preparations.
Materials:
-
Cell-free reaction mixture containing the expressed His-tagged enzyme.
-
Ni-NTA Agarose Resin or pre-packed spin columns.
-
Binding Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole (B134444), pH 8.0.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0.[12]
-
Microcentrifuge.
-
Collection tubes.
Procedure:
-
Prepare Lysate: The cell-free reaction mixture can be used directly. If the mixture is viscous, it can be diluted 1:1 with Binding Buffer. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet any precipitates and use the clarified supernatant.
-
Equilibrate Resin:
-
If using loose resin, add 100 µL of a 50% slurry to a mini spin column.
-
Centrifuge for 1 minute at ~700 x g to pack the resin. Discard the flow-through.
-
Add 500 µL of Binding Buffer and centrifuge again. Repeat this wash step once more to fully equilibrate the resin.
-
-
Bind Protein:
-
Load the clarified supernatant from step 1 onto the equilibrated resin.
-
Incubate for 20-30 minutes at room temperature or 4°C with gentle end-over-end mixing to allow the His-tagged protein to bind to the resin.
-
Centrifuge to remove the unbound fraction. Save this flow-through for SDS-PAGE analysis.
-
-
Wash Resin:
-
Add 500 µL of Wash Buffer to the column.
-
Centrifuge for 1 minute at ~700 x g. Discard the flow-through.
-
Repeat the wash step 2-3 times to remove non-specifically bound proteins. The imidazole concentration in the wash buffer can be optimized to improve purity.
-
-
Elute Protein:
-
Place the spin column in a clean collection tube.
-
Add 100-200 µL of Elution Buffer to the resin bed.
-
Incubate for 2-5 minutes at room temperature.
-
Centrifuge for 1 minute at ~1,000 x g to collect the eluted, purified protein.
-
Repeat the elution step to maximize recovery, collecting it as a separate fraction.
-
-
Analyze Purity: Analyze the collected fractions (flow-through, last wash, and elution fractions) by SDS-PAGE and Coomassie staining to confirm the purity and molecular weight of the enzyme. The concentration can be determined using a Bradford or BCA assay. The purified enzyme is now ready for activity assays or other downstream applications.
References
- 1. osti.gov [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell-free Protein Synthesis for Enzyme Engineering [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell-Free Gene Expression: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthelis.com [synthelis.com]
- 7. thermofisher.com [thermofisher.com]
- 8. Cell-Free Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protein Purification Guide | An Introduction to Protein Purification Methods [worldwide.promega.com]
Application Notes and Protocols for Determining the Subcellular Localization of Acetoacetyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoacetyl-CoA is a central metabolite at the crossroads of fatty acid oxidation and synthesis, ketogenesis, and cholesterol biosynthesis. The subcellular compartmentalization of its metabolism is critical for maintaining cellular homeostasis and regulating these key metabolic pathways. Understanding the precise location of the enzymes involved in this compound metabolism is therefore essential for elucidating their physiological roles and for the development of targeted therapeutics for metabolic diseases.
This document provides detailed application notes and protocols for three widely used methods to determine the subcellular localization of enzymes involved in this compound metabolism: Subcellular Fractionation, Proximity-Dependent Biotinylation (BioID), and Immunofluorescence Microscopy.
Key Enzymes in this compound Metabolism and their Primary Subcellular Localization
The metabolism of this compound involves several key enzymes that are distributed across different subcellular compartments, primarily the mitochondria, cytosol, and peroxisomes.
| Enzyme | Abbreviation | Primary Subcellular Localization(s) |
| This compound Thiolase | ACAT | Mitochondria, Cytosol[1][2] |
| 3-Hydroxy-3-methylglutaryl-CoA Synthase | HMGCS | Mitochondria, Cytosol[3][4][5][6] |
| 3-Hydroxy-3-methylglutaryl-CoA Lyase | HMGCL | Mitochondria, Peroxisomes, Cytosol (ER-associated)[7][8][9][10] |
| Succinyl-CoA:3-ketoacid-CoA Transferase | SCOT | Mitochondria[11][12][13][14] |
Method 1: Subcellular Fractionation
Application Note
Subcellular fractionation is a classical biochemical technique used to isolate specific organelles from cells or tissues.[15] This method relies on differential centrifugation of a cell homogenate at progressively increasing speeds, which pellets cellular components based on their size and density.[15] The resulting fractions (e.g., nuclear, mitochondrial, microsomal, and cytosolic) can then be analyzed by Western blotting or enzyme activity assays to determine the abundance of a target protein in each compartment. This method is particularly useful for providing a quantitative overview of protein distribution across different organelles.
Experimental Workflow: Subcellular Fractionation
Detailed Protocol: Subcellular Fractionation of Cultured Mammalian Cells
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors)
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge and ultracentrifuge
-
Bradford assay reagents for protein quantification
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the protein of interest and organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol)
Procedure:
-
Cell Harvesting:
-
Grow cells to 80-90% confluency in a 15 cm dish.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold fractionation buffer.
-
Incubate on ice for 20 minutes to allow the cells to swell.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 20-30 strokes of a tight-fitting pestle on ice. Check for cell lysis under a microscope.
-
-
Differential Centrifugation:
-
Nuclear Fraction: Transfer the homogenate to a microcentrifuge tube and centrifuge at 720 x g for 5 minutes at 4°C. The pellet contains the nuclei.
-
Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new pre-chilled tube.
-
Wash the nuclear pellet with 500 µL of fractionation buffer and centrifuge again. Discard the supernatant and resuspend the pellet in a suitable buffer for analysis.
-
Mitochondrial Fraction: Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
Collect the supernatant (cytosolic and microsomal fraction) and transfer to an ultracentrifuge tube.
-
Wash the mitochondrial pellet with fractionation buffer and centrifuge again. Resuspend the pellet for analysis.
-
Microsomal and Cytosolic Fractions: Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C in an ultracentrifuge. The pellet contains the microsomes (including the endoplasmic reticulum), and the supernatant is the cytosolic fraction.
-
-
Analysis:
-
Determine the protein concentration of each fraction using a Bradford assay.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an antibody against the protein of interest and antibodies for organelle-specific markers to assess the purity of the fractions.
-
Method 2: Proximity-Dependent Biotinylation (BioID)
Application Note
BioID is a powerful technique for identifying protein-protein interactions and the protein composition of subcellular compartments in living cells.[16] The method utilizes a promiscuous biotin (B1667282) ligase (BirA) fused to a protein of interest.[16] When expressed in cells and supplemented with biotin, the BirA fusion protein biotinylates nearby proteins, which can then be purified using streptavidin affinity chromatography and identified by mass spectrometry.[16][17] This approach provides a snapshot of the protein's microenvironment and can reveal its subcellular localization with high spatial resolution.
Experimental Workflow: BioID
Detailed Protocol: BioID for Subcellular Localization
Materials:
-
Expression vector for fusing the protein of interest to BirA*
-
Mammalian cell line of interest
-
Transfection reagent
-
Cell culture medium
-
Biotin stock solution (e.g., 50 mM in DMSO)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 0.4% SDS, 5 mM EDTA, 1 mM DTT, and protease inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., high salt, low salt, and no detergent buffers)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.4, 10 mM DTT)
-
Mass spectrometry facility for protein identification
Procedure:
-
Vector Construction and Cell Line Generation:
-
Clone the cDNA of the protein of interest in-frame with the BirA* sequence in a suitable mammalian expression vector.
-
Transfect the construct into the chosen cell line. For stable expression, select transfected cells using an appropriate antibiotic.
-
-
Biotin Labeling:
-
Plate the cells and allow them to adhere.
-
Add biotin to the cell culture medium to a final concentration of 50 µM.
-
Incubate the cells for 16-24 hours to allow for biotinylation of proximal proteins.[17]
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with PBS.
-
Lyse the cells directly on the plate with lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate to shear DNA and ensure complete cell disruption.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Purification of Biotinylated Proteins:
-
Incubate the cleared lysate with streptavidin-coated magnetic beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads by boiling in elution buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Run the eluted proteins on an SDS-PAGE gel and perform an in-gel tryptic digest.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm.
-
-
Data Analysis:
-
Compare the list of identified proteins from the bait-BirA* expressing cells to a control (e.g., cells expressing BirA* alone) to identify specific proximal proteins.
-
Use bioinformatics tools to analyze the gene ontology (GO) terms of the identified proteins to confirm the subcellular localization of the bait protein.
-
Method 3: Immunofluorescence Microscopy
Application Note
Immunofluorescence microscopy is a powerful imaging technique that allows for the direct visualization of the subcellular localization of a protein in fixed cells.[18] This method involves using a primary antibody that specifically recognizes the protein of interest, followed by a secondary antibody conjugated to a fluorophore that recognizes the primary antibody. The fluorescent signal can then be detected using a fluorescence or confocal microscope. Co-staining with antibodies against known organelle markers allows for the precise determination of the protein's subcellular location.
Experimental Workflow: Immunofluorescence Microscopy
Detailed Protocol: Immunofluorescence Staining of Adherent Cells
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA, 0.1% Triton X-100 in PBS)
-
Primary antibody against the protein of interest
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[19]
-
-
Permeabilization:
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[19] This step is necessary to allow the antibodies to access intracellular antigens.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding sites by incubating the cells with blocking solution for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody against the protein of interest in the blocking solution.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in the blocking solution.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence or confocal microscope.
-
Co-staining with antibodies against known organelle markers can be performed simultaneously to confirm co-localization.
-
Quantitative Data on Subcellular Distribution of this compound Metabolism Enzymes
The following tables summarize available quantitative proteomics data for the key enzymes of this compound metabolism in different subcellular fractions. The data is presented as a relative abundance or copy number where available. Note that absolute quantification can vary significantly between cell types and experimental conditions.
Table 1: Estimated Protein Abundance in Mitochondrial Fractions
| Protein | Gene Name | Relative Abundance/Copy Number per Mitochondrion | Organism/Cell Line | Reference |
| This compound thiolase 1 | ACAT1 | High | Human Heart | General Knowledge |
| HMG-CoA synthase 2 | HMGCS2 | High | Human Liver | [4] |
| HMG-CoA lyase | HMGCL | Present | Human Liver | [7][8] |
| Succinyl-CoA:3-ketoacid-CoA transferase | OXCT1 | High | Human Heart, Brain | [11][12] |
Table 2: Estimated Protein Abundance in Cytosolic Fractions
| Protein | Gene Name | Relative Abundance/Copy Number per Cell | Organism/Cell Line | Reference |
| This compound thiolase 2 | ACAT2 | Moderate | Human Liver | [2] |
| HMG-CoA synthase 1 | HMGCS1 | High | Human Liver | [4][5] |
| HMG-CoA lyase | HMGCL | Low (ER-associated) | Human | [8][9] |
Table 3: Estimated Protein Abundance in Peroxisomal Fractions
| Protein | Gene Name | Relative Abundance/Copy Number per Peroxisome | Organism/Cell Line | Reference |
| HMG-CoA lyase | HMGCL | Present | Human Liver | [7][8] |
Signaling Pathway of this compound Metabolism
The following diagram illustrates the central pathways of this compound metabolism across the mitochondria, cytosol, and peroxisomes.
References
- 1. Thiolase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Localization of 3-hydroxy-3-methylglutaryl CoA reductase and 3-hydroxy-3-methylglutaryl CoA synthase in the rat liver and intestine is affected by cholestyramine and mevinolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HMG-CoA synthase isoenzymes 1 and 2 localize to satellite glial cells in dorsal root ganglia and are differentially regulated by peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 7. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. The specific molecular architecture of plant 3-hydroxy-3-methylglutaryl-CoA lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 12. A structural mapping of mutations causing succinyl-CoA:3-ketoacid CoA transferase (SCOT) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical variability and outcome of succinyl‐CoA:3‐ketoacid CoA transferase deficiency caused by a single OXCT1 mutation: Report of 17 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Succinyl-CoA:3-ketoacid CoA transferase deficiency | MedlinePlus Genetics [medlineplus.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. sinobiological.com [sinobiological.com]
Application Notes and Protocols for Acetoacetyl-CoA-Dependent Protein Acetylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acetoacetylation is a recently discovered post-translational modification (PTM) where an acetoacetyl group is transferred from acetoacetyl-Coenzyme A (acetoacetyl-CoA) to a lysine (B10760008) residue on a target protein. This modification, distinct from the well-studied lysine acetylation, adds a β-keto group to the lysine side chain, altering its chemical properties and potentially impacting protein function, stability, and interaction networks. Emerging evidence suggests that lysine acetoacetylation (Kacac) is a dynamic and evolutionarily conserved histone mark, hinting at its role in epigenetic regulation.[1][2] The levels of protein acetoacetylation are intrinsically linked to cellular metabolism, particularly ketone body metabolism, as this compound is a key intermediate. The enzyme acetyl-CoA acetyltransferase 1 (ACAT1) plays a crucial role in the reversible formation of this compound from two molecules of acetyl-CoA, thus influencing the substrate pool for protein acetoacetylation.[3][4][5]
These application notes provide detailed protocols for the in vitro and cellular detection and quantification of this compound-dependent protein acetoacetylation. The methodologies described are essential for researchers investigating the roles of this novel PTM in health and disease, and for professionals in drug development targeting enzymes involved in this compound metabolism and protein acylation.
Signaling Pathway and Logical Relationships
The generation and removal of protein acetoacetylation are tightly regulated by metabolic pathways and dedicated enzymes. Acetoacetate (B1235776) serves as a primary precursor for histone Kacac, which is then converted to this compound.[6][7] This this compound can then be used by acyltransferases to modify proteins.
Key Experimental Methodologies
The detection of protein acetoacetylation can be achieved through several methods, each with its own advantages and limitations. The primary methods include in vitro enzymatic assays, analysis in cellular models, and mass spectrometry-based proteomics. A novel chemo-immunological technique has also been developed to facilitate the detection of this modification by Western blot.[6][7]
I. In Vitro Enzymatic Acetoacetylation Assay
This assay allows for the direct assessment of a purified enzyme's ability to catalyze protein acetoacetylation on a specific substrate. Histone acetyltransferases (HATs) such as p300, GCN5, and PCAF have been shown to exhibit acetoacetyltransferase activity in vitro.[6][7]
Experimental Workflow:
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice.
-
Purified recombinant enzyme (e.g., p300, GCN5, or PCAF): 1-2 µg
-
Protein substrate (e.g., recombinant histones H3/H4): 5-10 µg
-
This compound: 100-500 µM
-
Reaction Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF): to a final volume of 30 µL.
-
-
Initiation and Incubation: Initiate the reaction by adding this compound. Incubate the mixture at 37°C for 1-2 hours with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis: Proceed with SDS-PAGE and Western blot analysis as described in the chemo-immunological detection section.
Quantitative Data from In Vitro Assays:
| Enzyme | Substrate | Km (this compound) | Kcat | Kcat/Km (s-1M-1) | Reference |
| HBO1 | H4-20 peptide | - | - | 2063 | [1] |
Note: Detailed kinetic parameters for p300, GCN5, and PCAF with this compound are still being actively researched.
II. Cellular Acetoacetylation Assay
This assay is used to investigate the regulation and dynamics of protein acetoacetylation within a cellular context. It typically involves modulating the intracellular concentration of acetoacetate or this compound and observing the effect on the acetoacetylation of target proteins.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T, HepG2) to 70-80% confluency.
-
Treat cells with varying concentrations of lithium acetoacetate (e.g., 0, 5, 10, 20 mM) for 24 hours to increase intracellular this compound levels.[6][7]
-
Alternatively, treat cells with an inhibitor of HMG-CoA synthase, such as hymeglusin, to increase the this compound pool.[1]
-
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Extract total cellular protein or perform subcellular fractionation (e.g., histone extraction) using appropriate lysis buffers containing deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).
-
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
Analysis: Analyze protein acetoacetylation levels by Western blot using the chemo-immunological method.
Quantitative Data from Cellular Assays:
| Cell Line | Treatment | Concentration | Effect on Histone Kacac | Reference |
| HepG2 | Ethyl Acetoacetate | 0.25 - 1 mM | Dose-dependent increase | [8] |
| HEK293T | Lithium Acetoacetate | 5 - 20 mM | Dose-dependent increase | [6] |
| HepG2 | Hymeglusin | 1 - 10 µM | Dose-dependent increase | [1] |
III. Chemo-immunological Detection of Protein Acetoacetylation by Western Blot
Due to the limited availability of specific anti-acetoacetyl-lysine antibodies, a chemo-immunological method has been developed.[6][7] This technique involves the chemical reduction of the acetoacetyl group to a β-hydroxybutyryl group, which can then be detected by a commercially available pan anti-β-hydroxybutyryl-lysine (Kbhb) antibody.
Workflow:
Protocol:
-
Sample Preparation: Run protein samples (from in vitro or cellular assays) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Reduction of Acetoacetyl Group:
-
After transfer, wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Prepare a fresh solution of 1 M Sodium Borohydride (NaBH₄) in TBST.
-
Incubate the membrane in the NaBH₄ solution for 30 minutes at room temperature with gentle agitation.
-
Caution: NaBH₄ is a reducing agent. Handle with appropriate safety precautions.
-
-
Blocking: Wash the membrane thoroughly with TBST and then block with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against β-hydroxybutyryl-lysine (anti-Kbhb) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
IV. Mass Spectrometry-Based Proteomic Analysis
Mass spectrometry (MS) is the gold standard for identifying and quantifying specific sites of protein acetoacetylation. This approach allows for a global analysis of the "acetoacetylome".
Protocol Outline:
-
Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using an appropriate protease (e.g., trypsin).
-
Enrichment of Acetoacetylated Peptides: Use immunoaffinity purification with a pan anti-acetyl-lysine antibody (as some cross-reactivity may exist) or a specific anti-acetoacetyl-lysine antibody if available. A chemo-proteomic approach using chemical probes can also be employed.[9]
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The acetoacetyl modification will result in a specific mass shift of +84.0211 Da on lysine residues.[9]
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the acetoacetylated peptides and their precise modification sites. Both label-based (e.g., SILAC, TMT) and label-free quantification methods can be used to determine changes in acetoacetylation levels between different conditions.[10]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal in Western blot | Inefficient reduction with NaBH₄ | Prepare fresh NaBH₄ solution immediately before use. Ensure complete immersion of the membrane. |
| Low abundance of acetoacetylation | Increase the amount of starting material. Enrich for the protein of interest by immunoprecipitation before Western blot. | |
| Inactive enzyme or degraded this compound in in vitro assay | Use a fresh batch of enzyme and this compound. Keep this compound on ice. | |
| High background in Western blot | Insufficient blocking or washing | Increase blocking time and number of washes. Use a different blocking agent (e.g., BSA instead of milk). |
| Non-specific antibody binding | Optimize primary and secondary antibody concentrations. | |
| Inconsistent results | Variability in cell culture or treatment | Standardize cell culture conditions and treatment protocols. |
| Degradation of this compound | Prepare fresh this compound for each experiment. |
Conclusion
The study of this compound-dependent protein acetoacetylation is a rapidly evolving field. The protocols and application notes provided here offer a comprehensive guide for researchers to investigate this novel post-translational modification. By employing these methods, scientists can elucidate the enzymatic machinery, cellular regulation, and functional consequences of protein acetoacetylation, paving the way for new discoveries in metabolism, epigenetics, and drug development.
References
- 1. Identification of Histone Lysine Acetoacetylation as a Dynamic Post‐Translational Modification Regulated by HBO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Histone Lysine Acetoacetylation as a Dynamic Post-Translational Modification Regulated by HBO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT1 - Wikipedia [en.wikipedia.org]
- 4. The recent insights into the function of ACAT1: A possible anti-cancer therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of acetyl-CoA acetyltransferase 1 expression in the molecular mechanism of adenomyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Protein Acetylation Using Acetylomics | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acetoacetyl-CoA Synthetase (AACS) Assays
Welcome to the technical support center for acetoacetyl-CoA synthetase (AACS) assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues encountered during the measurement of AACS activity.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction catalyzed by this compound synthetase (AACS)?
A1: this compound synthetase (AACS), also known as acetoacetate-CoA ligase, is a crucial cytosolic enzyme in ketone body utilization and de novo lipogenesis.[1] It catalyzes the ATP-dependent conversion of acetoacetate (B1235776) and Coenzyme A (CoA) into this compound, AMP, and pyrophosphate (PPi).[1] This reaction is vital for providing a substrate for the synthesis of cholesterol and fatty acids.[1]
Q2: What are the common methods for measuring AACS activity?
A2: AACS activity can be measured using several methods, including radiometric, spectrophotometric, and fluorometric assays.[1] Spectrophotometric assays are common and can be performed as continuous coupled enzymatic assays. For instance, the formation of this compound can be coupled to other enzymatic reactions that lead to a change in absorbance of a reporter molecule like NADH.[2][3]
Q3: What is the optimal pH for an AACS assay?
A3: The optimal pH for AACS assays generally falls within the neutral to slightly alkaline range. While the specific optimum can vary depending on the enzyme source, a pH range of 7.5 to 8.5 is commonly used.[4][5] It is important to note that the stability of the product, this compound, can be compromised at a more basic pH.[6]
Q4: Why is magnesium (Mg²⁺) included in the assay buffer?
A4: Magnesium is an essential cofactor for AACS activity. It facilitates the ATP-dependent ligation of acetoacetate with CoA.[1] The concentration of Mg²⁺ needs to be optimized, as insufficient levels will limit enzyme activity, while excessive amounts could potentially inhibit the reaction.
Q5: How should I handle and store this compound standards and samples?
A5: this compound is known to be unstable, particularly at basic pH and elevated temperatures.[6] For short-term storage (up to 24 hours), it is recommended to keep solutions at 4°C in a slightly acidic buffer (pH 6.0 - 7.5).[7] For long-term storage, aliquoting into single-use volumes and storing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Inactive Enzyme: Improper storage or handling of the AACS enzyme. | - Ensure the enzyme has been stored at the correct temperature and in a suitable buffer. - Perform an activity assay with known substrates to confirm enzyme functionality.[6] |
| Suboptimal pH: The pH of the reaction buffer is outside the optimal range for the enzyme. | - Prepare fresh buffer and verify the pH. - Test a range of pH values (e.g., 7.0 to 9.0) to determine the optimal pH for your specific enzyme and conditions.[6] | |
| Insufficient Cofactors: Concentrations of ATP or Mg²⁺ are limiting. | - Ensure ATP and Mg²⁺ are present at optimal concentrations. Refer to the data tables below for recommended ranges. | |
| High Background Signal | Substrate Instability: Spontaneous degradation of this compound. | - Perform control experiments without the enzyme to measure the rate of non-enzymatic degradation. - Consider performing the assay at a slightly lower temperature (e.g., 30°C instead of 37°C) to improve stability.[8] |
| Contaminating Enzymes in Sample: Presence of other enzymes in the tissue homogenate or cell lysate that interfere with the assay. | - Use specific inhibitors for known contaminating enzymes if possible. - Further purify the AACS enzyme from the crude extract. | |
| Non-linear Reaction Rate | Substrate Depletion: One or more substrates are being consumed too quickly. | - Lower the enzyme concentration. - Ensure substrate concentrations are not limiting and are well above the Km value. |
| Substrate Inhibition: High concentrations of Coenzyme A can inhibit AACS activity. | - Optimize the concentration of CoA. Substrate inhibition has been observed at concentrations above 15-50 µM for human and rat enzymes, respectively.[9] | |
| Product Inhibition: Accumulation of this compound or other products may be inhibiting the enzyme. | - Measure the initial reaction velocity where product concentration is minimal. |
Data Presentation: Recommended Buffer Conditions
Table 1: General Assay Buffer Components for AACS
| Component | Typical Concentration Range | Purpose | Notes |
| Buffer | 50-200 mM | Maintain pH | Tris-HCl or Potassium Phosphate are commonly used.[4][10] |
| pH | 7.5 - 8.5 | Optimal Enzyme Activity | The ideal pH should be empirically determined.[4][5] |
| MgCl₂ | 1 - 10 mM | Cofactor for ATP | Essential for enzyme activity.[4][11] |
| ATP | 1 - 10 mM | Substrate | Ensure it is freshly prepared.[4][11] |
| Coenzyme A (CoA) | 0.1 - 0.5 mM | Substrate | Be cautious of substrate inhibition at higher concentrations.[9][11] |
| Acetoacetate | 1 - 10 mM | Substrate | The Km for acetoacetate is in the low micromolar range.[9] |
| Dithiothreitol (DTT) | 1 - 10 mM | Reducing Agent | Helps to maintain the enzyme in an active state.[11][12] |
Experimental Protocols
Protocol 1: Spectrophotometric Coupled Enzyme Assay for AACS Activity
This protocol is based on a coupled enzyme system where the production of this compound is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Purified AACS enzyme or tissue/cell lysate
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
50 mM MgCl₂ solution
-
100 mM ATP solution (freshly prepared)
-
10 mM Coenzyme A solution
-
100 mM Acetoacetate solution
-
Coupling enzyme mix (e.g., containing β-hydroxyacyl-CoA dehydrogenase)
-
10 mM NADH solution
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing:
-
800 µL of Assay Buffer
-
50 µL of 50 mM MgCl₂
-
50 µL of 100 mM ATP
-
25 µL of 10 mM CoA
-
50 µL of 10 mM NADH
-
10 µL of coupling enzyme mix
-
-
Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Start the reaction by adding 15 µL of 100 mM acetoacetate.
-
Baseline Reading: Monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline rate of any background reactions.
-
Start AACS Reaction: Add 10-50 µL of the AACS enzyme preparation to the cuvette and immediately start monitoring the decrease in absorbance at 340 nm.
-
Data Acquisition: Record the absorbance every 15-30 seconds for 5-10 minutes.
-
Calculate Activity: Determine the initial linear rate of NADH oxidation (ΔA₃₄₀/min). The activity of AACS can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 5. Requirement for the Enzymes Acetoacetyl Coenzyme A Synthetase and Poly-3-Hydroxybutyrate (PHB) Synthase for Growth of Sinorhizobium meliloti on PHB Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The lipogenic enzyme this compound synthetase and ketone body utilization for denovo lipid synthesis, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Troubleshooting low yields in the enzymatic synthesis of acetoacetyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of acetoacetyl-CoA, particularly in addressing low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic methods for synthesizing this compound?
A1: There are two primary enzymatic routes for the synthesis of this compound:
-
Thiolase (Acetyl-CoA C-acetyltransferase, EC 2.3.1.9): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form this compound. This reaction is reversible and the equilibrium often favors the starting materials.[1][2][3]
-
This compound Synthase: This enzyme catalyzes the condensation of acetyl-CoA and malonyl-CoA. This reaction is essentially irreversible due to a decarboxylation step, which can lead to higher yields of this compound.[1]
Q2: My this compound yield is very low when using the thiolase method. What are the likely causes?
A2: Low yields with the thiolase method are common and can be attributed to several factors:
-
Thermodynamically Unfavorable Reaction: The equilibrium of the thiolase reaction favors the reactants (acetyl-CoA). To drive the reaction forward, it is often necessary to couple it with a downstream reaction that consumes this compound, such as the HMG-CoA synthase reaction in the mevalonate (B85504) pathway.[1]
-
Product Inhibition: Thiolase can be inhibited by its product, this compound, and also by high concentrations of Coenzyme A (CoA), one of its substrates.[1][4]
-
Enzyme Instability or Inactivity: The thiolase enzyme may have lost activity due to improper storage, handling, or suboptimal reaction conditions. It is crucial to verify the enzyme's activity with a standard assay.[1]
Q3: I am using the this compound synthase method and still observing low yields. What should I investigate?
A3: While generally more favorable, low yields with the this compound synthase method can occur due to:
-
Substrate Limitation (Malonyl-CoA): The concentration of malonyl-CoA may be insufficient to drive the reaction. Ensure an adequate supply of high-quality malonyl-CoA.[1] In cellular systems, overexpressing acetyl-CoA carboxylase (ACC) can increase the intracellular pool of malonyl-CoA.[1]
-
Inefficient Enzyme Expression or Activity: The this compound synthase may not be expressed at sufficient levels or may possess low specific activity. Optimizing expression conditions or using a more active enzyme variant can help.[1]
-
Enzyme Inhibition: While less common for this enzyme, potential inhibitors in your reaction mixture should not be ruled out.
Q4: Can the stability of this compound itself be a factor in low yields?
A4: Yes, this compound is susceptible to degradation, particularly at basic pH and elevated temperatures. For enzymatic assays and storage, it is recommended to maintain a neutral or slightly acidic pH (around 7.0) to improve its stability.[1]
Q5: What are the critical cofactors for this compound synthesis?
A5: The activity of this compound synthetase is dependent on several cofactors. The enzyme absolutely requires ATP, CoA, a monovalent cation (such as K+, Rb+, Cs+, or NH4+), and a divalent cation (such as Mg2+, Mn2+, or Ni2+) for its activity.[5]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Verify enzyme activity using a standard assay with known substrates.[1]- Ensure the enzyme has been stored correctly at the recommended temperature and in a suitable buffer.[1] |
| Incorrect Substrate Concentration | - Accurately determine the concentration of acetyl-CoA and malonyl-CoA (if applicable) before setting up the reaction.- Use high-purity substrates.[1] |
| Missing or Incorrect Cofactors | - For this compound synthetase, ensure the presence of ATP, CoA, a monovalent cation (e.g., K+), and a divalent cation (e.g., Mg2+).[5] |
| Suboptimal pH or Temperature | - Optimize the reaction pH and temperature. The optimal pH for yeast acetyl-CoA synthetase differs from the mammalian enzyme.[6][7]- this compound is more stable at a neutral or slightly acidic pH.[1] |
| Presence of Inhibitors | - Be aware of potential inhibitors. For thiolase, high concentrations of CoA and this compound can be inhibitory.[1][4] For acetyl-CoA synthetase, long-chain acyl-CoAs can be inhibitory.[8] |
Issue 2: Inconsistent Yields Between Experiments
| Potential Cause | Recommended Solution |
| Variability in Reagent Quality | - Use reagents from the same lot if possible.- Prepare fresh solutions of unstable reagents like malonyl-CoA and acetoacetate (B1235776) for each experiment.[1] |
| Fluctuations in Reaction Conditions | - Strictly control all reaction parameters, including pH, temperature, and incubation time.[1]- Use calibrated equipment (pH meter, temperature-controlled incubator).[1] |
| Inaccurate Pipetting | - Calibrate pipettes regularly.- Prepare a master mix for multiple reactions to minimize pipetting errors. |
Data Presentation
Table 1: Michaelis-Menten Constants (Km) for this compound Synthetase Substrates
| Substrate | Km (µM) | Organism |
| Acetoacetate | 8 | Rat Liver |
| L-(+)-3-Hydroxybutyrate | 75 | Rat Liver |
| ATP | 60 | Rat Liver |
| CoA | 10 | Rat Liver |
| Data sourced from a study on purified this compound synthetase from rat liver.[5] |
Experimental Protocols
Protocol 1: In Vitro Synthesis of this compound using Thiolase
Materials:
-
Purified biosynthetic thiolase (EC 2.3.1.9)
-
Acetyl-CoA lithium salt
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Magnesium chloride (MgCl₂)
-
Reaction tubes
-
Incubator or water bath
-
Quenching solution (e.g., 10% perchloric acid)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube. A typical 100 µL reaction could contain:
-
Tris-HCl (100 mM, pH 8.0)
-
MgCl₂ (10 mM)
-
Acetyl-CoA (1 mM)
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the purified thiolase enzyme to a final concentration of 1-5 µg/mL.
-
Incubate for a predetermined time (e.g., 30 minutes). The optimal time should be determined empirically.
-
Stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge the quenched reaction to pellet any precipitated protein.
-
Analyze the supernatant for this compound concentration using HPLC.[1]
Protocol 2: In Vitro Synthesis of this compound using this compound Synthase
Materials:
-
Purified this compound synthase
-
Acetyl-CoA lithium salt
-
Malonyl-CoA lithium salt
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Reaction tubes
-
Incubator or water bath
-
Quenching solution
Procedure:
-
Prepare a reaction mixture as described in Protocol 1, but with the inclusion of malonyl-CoA (e.g., 1 mM) and DTT (e.g., 1 mM).
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).[9]
-
Initiate the reaction by adding the purified this compound synthase.
-
Incubate for various time points to monitor the reaction progress.
-
Quench and process the samples as described in Protocol 1 for HPLC analysis.[1]
Protocol 3: Quantification of this compound by HPLC
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
This compound standards
Procedure:
-
Prepare a standard curve of this compound at known concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Set the UV detector to monitor absorbance at 259 nm.[1]
-
Use a gradient elution method. An example gradient is:
-
0-5 min: 2% B
-
5-15 min: 2-15% B (linear gradient)
-
15-20 min: 15% B
-
20-22 min: 15-2% B (linear gradient)
-
22-30 min: 2% B (re-equilibration)[1]
-
-
Inject a fixed volume (e.g., 20 µL) of the standards and the quenched reaction samples onto the HPLC column.
-
Integrate the peak corresponding to this compound and determine its concentration in the samples by comparing with the standard curve.[1]
Visualizations
Caption: Enzymatic pathways for this compound synthesis.
Caption: A logical workflow for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scientificsights.com [scientificsights.com]
- 5. Purification and characterization of this compound synthetase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Purification and properties of acetyl coenzyme A synthetase from bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lipogenic enzyme this compound synthetase and ketone body utilization for denovo lipid synthesis, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unprecedented acetoacetyl-coenzyme A synthesizing enzyme of the thiolase superfamily involved in the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
Common interferences in the spectrophotometric assay of acetoacetyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing spectrophotometric assays to measure acetoacetyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common spectrophotometric methods for assaying this compound?
There are two primary spectrophotometric methods for the determination of this compound:
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Thiolase-Mediated Cleavage: This direct assay measures the decrease in absorbance at 303 nm, which is characteristic of the thioester bond in this compound. The enzyme thiolase catalyzes the cleavage of this compound into two molecules of acetyl-CoA in the presence of Coenzyme A (CoASH).[1]
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Coupled Enzyme Assay with 3-Hydroxyacyl-CoA Dehydrogenase (HADH): This indirect assay couples the reduction of this compound to 3-hydroxybutyryl-CoA with the oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.[1]
Q2: What are the most common interfering substances in the this compound spectrophotometric assay?
Several substances can interfere with the assay, leading to inaccurate results. These include:
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Free Coenzyme A (CoASH): Can react with assay components or inhibit enzymes in coupled assays.[1]
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Reducing Agents (e.g., DTT, β-mercaptoethanol): High concentrations can interfere with assays monitoring NADH/NAD⁺ conversion.[1]
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Chelating Agents (e.g., EDTA): Can inhibit metalloenzymes that may be part of a coupled assay system.[1]
-
Detergents (e.g., SDS, Tween-20, NP-40): Can denature enzymes, leading to reduced or no activity.[1]
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Components of Biological Samples: Endogenous molecules, such as proteins and pigments (e.g., from hemolysis), can absorb light at the detection wavelength, causing high background absorbance.[1]
Q3: How can I mitigate interference from free Coenzyme A (CoASH)?
In coupled assays, it is often recommended to quench free CoASH before initiating the reaction. This can be achieved by using reagents like N-ethylmaleimide (NEM).
Q4: My assay shows high background absorbance. What are the likely causes and how can I fix it?
High background absorbance can obscure the signal from the reaction of interest. Common causes and their solutions include:
-
Interference from Sample Components: Biological samples contain various molecules that absorb light at the assay wavelength (303 nm or 340 nm).
-
Solution: Always run a "sample blank" control containing the sample and all assay components except the initiating enzyme. Subtract the absorbance of the sample blank from your test sample reading. For samples with high protein content, deproteinization using methods like perchloric acid precipitation followed by neutralization can remove interfering proteins.[1]
-
-
Contaminated or Degraded Reagents: Reagents, particularly NADH solutions, can degrade over time.
-
Solution: Prepare fresh reagent solutions, especially NADH, before each experiment. Store stock solutions in aliquots at -20°C to minimize freeze-thaw cycles.[1]
-
-
Particulate Matter: Precipitates in the sample can cause light scattering, leading to artificially high absorbance readings.
-
Solution: Centrifuge samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitates before measuring absorbance.
-
Troubleshooting Guides
Problem: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not expired. Prepare fresh enzyme dilutions. |
| Inhibitory Substances in Sample | See the "Common Interferences" section and the quantitative data tables below. Consider sample cleanup steps like deproteinization or dialysis. |
| Incorrect Assay Conditions | Verify the pH, temperature, and buffer composition of your assay are optimal for the enzyme. |
| Substrate Degradation | Prepare fresh substrate solutions. This compound can be unstable, especially at alkaline pH. |
Problem: Non-linear or Unstable Reaction Rate
| Possible Cause | Troubleshooting Steps |
| Substrate Limitation | Ensure the substrate concentration is not limiting. If the reaction rate decreases rapidly, you may be observing substrate depletion. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Check the literature for information on enzyme stability and consider adding stabilizing agents if necessary. |
| Reagent Degradation | As the assay proceeds, critical reagents like NADH may degrade, affecting the reaction rate. Prepare fresh reagents. |
| Temperature Fluctuations | Ensure the spectrophotometer's temperature control is functioning correctly and that all reagents are pre-warmed to the assay temperature. |
Data Presentation: Quantitative Analysis of Common Interferences
The following tables summarize the inhibitory concentrations of common interfering substances. Note that IC50 values can vary depending on the specific enzyme, substrate concentration, and assay conditions.
Table 1: Inhibitory Effects of Detergents
| Detergent | Enzyme Target | Inhibitory Concentration | Notes |
| SDS | General | > 0.2% can interfere with assays.[2] | A strong anionic detergent that can cause significant enzyme denaturation. |
| Tween-20 | General | > 1% can interfere with assays.[2] | A non-ionic detergent, generally milder than SDS. Its effect on hyaluronidase (B3051955) activity was found to be negligible at various concentrations. |
| NP-40 | General | > 1% can interfere with assays.[2] | A non-ionic detergent. |
Table 2: Inhibitory Effects of Chelating and Reducing Agents
| Compound | Enzyme Target | Inhibitory Concentration | Notes |
| EDTA | Metalloenzymes | > 0.5 mM can interfere with some enzymatic assays.[2] | Chelates divalent cations that may be essential for enzyme activity. |
| DTT | NADH/NAD⁺ dependent assays | High concentrations may interfere. | Oxidized DTT absorbs in the UV range. However, at sub-mM concentrations, direct reduction of NAD⁺ is unlikely. |
Table 3: Background Absorbance of Biological Samples
| Sample Type | Wavelength | Typical Absorbance Range | Notes |
| Cell Lysates | 280 nm | Can be high due to protein content. | Absorbance at 340 nm is generally lower but can still be significant depending on the cell type and lysis buffer used. RIPA buffer, containing SDS and NP-40, shows strong absorbance at 280 nm. |
| Tissue Homogenates | 340 nm | Varies significantly with tissue type and preparation method. | For example, liver homogenates can have high background due to the presence of various chromophores. |
Experimental Protocols
Protocol 1: Thiolase-Mediated Cleavage of this compound
This method measures the decrease in absorbance at 303 nm as this compound is cleaved by thiolase.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂ and 2 mM KCl.
-
Coenzyme A (CoA) Solution: 10 mM in deionized water.
-
Thiolase Enzyme Solution: Prepare a solution of β-ketothiolase in assay buffer. The optimal concentration should be determined empirically.
-
This compound Standard Solutions: Prepare a series of standards from 10 µM to 200 µM in deionized water.
Procedure:
-
To a quartz cuvette, add the assay buffer, CoA solution, and your sample or this compound standard.
-
Mix well and place the cuvette in a spectrophotometer set to 303 nm and equilibrated at the desired temperature (e.g., 25°C).
-
Monitor the absorbance for a stable baseline.
-
Initiate the reaction by adding the thiolase enzyme solution.
-
Immediately mix and record the decrease in absorbance at 303 nm for 5-10 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₃₀₃/min).
-
Determine the concentration of this compound using a standard curve.
Protocol 2: Coupled Assay with 3-Hydroxyacyl-CoA Dehydrogenase (HADH)
This method measures the decrease in absorbance at 340 nm due to the oxidation of NADH.
Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3.
-
NADH Solution: 10 mM in assay buffer. Prepare fresh.
-
HADH Enzyme Solution: Prepare a solution of 3-hydroxyacyl-CoA dehydrogenase in assay buffer. The optimal concentration should be determined empirically.
-
This compound Standard Solutions: Prepare a series of standards from 10 µM to 200 µM in deionized water.
Procedure:
-
To a cuvette, add the assay buffer, NADH solution, and your sample or this compound standard.
-
Mix well and place the cuvette in a spectrophotometer set to 340 nm and equilibrated at 37°C.
-
Monitor the absorbance for a stable baseline.
-
Initiate the reaction by adding the HADH enzyme solution.
-
Immediately mix and record the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min).
-
Calculate the concentration of this compound using the molar extinction coefficient of NADH at 340 nm (ε = 6,220 M⁻¹cm⁻¹).
Mandatory Visualizations
Caption: Workflow for the Thiolase-Mediated Spectrophotometric Assay.
Caption: Workflow for the Coupled Spectrophotometric Assay with HADH.
Caption: Troubleshooting workflow for inaccurate this compound assay results.
References
Improving the stability of acetoacetyl-CoA in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of acetoacetyl-CoA in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Troubleshooting Guide
Encountering unexpected results in your experiments involving this compound? This guide will help you troubleshoot common issues related to its instability.
Problem: Low or inconsistent enzymatic assay signal.
This is often the primary symptom of this compound degradation, leading to a lower effective substrate concentration and variable reaction rates.
dot
Caption: Troubleshooting workflow for this compound instability.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of its high-energy thioester bond.[1] This reaction is uncatalyzed and yields coenzyme A (CoA) and acetoacetate. The rate of this hydrolysis is significantly influenced by pH and temperature.
References
How to minimize background noise in fluorometric acetoacetyl-CoA assays
Welcome to the Technical Support Center for fluorometric acetoacetyl-CoA assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes. High background noise is a frequent challenge in these sensitive assays, and this guide provides practical solutions to minimize its impact.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your fluorometric this compound assay, with a focus on identifying and mitigating sources of background noise.
| Problem | Potential Cause | Suggested Solution |
| High fluorescence in "No-Enzyme" Control | 1. Substrate Instability/Contamination: The fluorogenic substrate may be degrading spontaneously or contain fluorescent impurities. 2. Reagent Contamination: Assay buffers, water, or other reagents may be contaminated with fluorescent compounds. | 1. Prepare fresh substrate for each experiment. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. Protect from light.[1] Consider HPLC analysis to check substrate purity.[1] 2. Use high-purity, filtered water and reagents. Prepare fresh buffers for each assay.[1] |
| High fluorescence in "Blank" (No Sample) Control | 1. Autofluorescence of Assay Plate: Clear or white microplates can contribute to background and well-to-well crosstalk.[2] 2. Contaminated Assay Buffer or Reagents: The buffer or other components of the reaction mix may be fluorescent. | 1. Use black, opaque microplates, preferably with clear bottoms for bottom-reading fluorometers.[2][3] 2. Test individual components of the assay mix for fluorescence. Replace any component that shows high intrinsic fluorescence. |
| High Background in All Wells (including samples) | 1. Autofluorescence from Biological Samples: Cellular components like NADH and FAD can fluoresce, especially at shorter wavelengths.[2][4] 2. Fluorescent Compounds in Media: Phenol (B47542) red, riboflavin, and components of fetal bovine serum (FBS) in cell culture media are common sources of background fluorescence.[2][5] 3. Sub-optimal Reagent Concentrations: An excessively high concentration of the fluorescent probe or other reagents can lead to high background.[4][6] | 1. If possible, use a fluorophore with excitation and emission wavelengths shifted towards the red end of the spectrum to avoid the main autofluorescence range of cells.[4][5] Include an unstained control to quantify the level of autofluorescence.[4] 2. Switch to a phenol red-free medium for the assay.[1][5] Reduce the FBS concentration or use a buffered saline solution like PBS during the final assay steps.[5][7] 3. Perform a titration of the fluorescent probe and enzyme concentrations to find the optimal balance between signal and background.[4][8] |
| Erratic or Inconsistent Readings | 1. Incomplete Mixing: Reagents may not be uniformly distributed in the wells. 2. Particulates in Solution: Dust or precipitated reagents can scatter light and cause spurious readings.[2] 3. Temperature Gradients: Inconsistent temperature across the plate can affect enzyme kinetics. | 1. Ensure thorough mixing after adding reagents, either by using a plate shaker or by careful pipetting.[3] 2. Centrifuge reagents before use to pellet any aggregates.[2] 3. Allow the plate and reagents to equilibrate to the assay temperature before starting the reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in a fluorometric this compound assay?
High background fluorescence can originate from several sources:
-
Autofluorescence: Biological samples inherently contain fluorescent molecules like NADH, FAD, and riboflavin.[2][4]
-
Assay Media and Buffers: Components like phenol red and fetal bovine serum (FBS) in cell culture media are significant contributors to background fluorescence.[2][5]
-
Reagents: The fluorescent probe itself, particularly at high concentrations, or impurities in any of the assay reagents can elevate the background signal.[1][4]
-
Plasticware: The choice of microplate is crucial; clear or white plates can lead to higher background and crosstalk between wells compared to black plates.[2]
Q2: How can I set up proper controls to identify the source of high background?
To effectively troubleshoot, it is essential to include the following controls in your experiment:
-
Blank (No Sample/No Enzyme) Control: Contains all assay components except the sample and the enzyme. This helps determine the intrinsic fluorescence of your reagents and microplate. The value from this control should be subtracted from all other readings.[3][9]
-
"No-Enzyme" Control: Contains the sample and all assay components except the enzyme mix. This will reveal the extent of background signal originating from the sample itself (autofluorescence) and any non-enzymatic substrate degradation.
-
Sample Autofluorescence Control: Contains only the sample in the assay buffer. This helps to quantify the inherent fluorescence of your biological sample.[2]
Q3: What type of microplate is best for this assay?
For fluorescence assays, it is recommended to use black plates with clear bottoms.[3] The black walls minimize light scatter and prevent crosstalk between wells, while the clear bottom is necessary if you are using a bottom-reading plate reader.
Q4: My sample preparation involves deproteinization. Is this always necessary?
Enzymes present in biological samples can interfere with the coupled enzymatic reactions of the assay.[9] Therefore, deproteinization, for instance, using a perchloric acid/KOH protocol, is often recommended for tissue or cell samples to remove these interfering enzymes.[9]
Q5: What are the optimal excitation and emission wavelengths for this assay?
Most commercial fluorometric this compound assay kits utilize a coupled enzyme reaction that results in a product with fluorescence typically measured at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[3][10] Always refer to the specific protocol for your assay kit for the recommended wavelengths.
Experimental Protocols
General Protocol for Fluorometric this compound Assay
This protocol provides a general workflow. Specific volumes and concentrations should be optimized based on the manufacturer's instructions and your experimental setup.
1. Reagent Preparation:
-
Allow all kit components to warm to room temperature before use.[3][9]
-
Reconstitute lyophilized components (e.g., standards, enzymes, substrates) as instructed in the kit manual, often with assay buffer or high-purity water.[3][9]
-
Prepare single-use aliquots of reconstituted reagents to avoid repeated freeze-thaw cycles.[1]
2. Standard Curve Preparation:
-
Prepare a stock solution of the this compound standard.
-
Perform serial dilutions of the stock standard in the assay buffer to create a standard curve. A typical range might be 0 to 100 pmol/well.[9]
-
Include a "0" standard (blank) containing only the assay buffer. This will be used for background subtraction.[3]
3. Sample Preparation:
-
For cell or tissue samples, rapid quenching of metabolic activity is crucial.[10] This can be achieved by flash-freezing in liquid nitrogen.[10]
-
Homogenize the samples in an appropriate extraction buffer on ice.[10]
-
Deproteinize the sample homogenate, for example, by perchloric acid precipitation followed by neutralization with potassium bicarbonate.[9][10]
-
Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.[10]
-
Add a prepared sample volume (e.g., 10-50 µL) to the wells of a black, clear-bottom 96-well plate.[10]
-
Adjust the volume in all sample and standard wells to a final equal volume (e.g., 50 µL) with assay buffer.[10]
4. Reaction and Measurement:
-
Prepare a Master Reaction Mix containing the enzyme mix, fluorescent probe, and any other necessary components as per the kit protocol.
-
Add the Master Reaction Mix to each well (samples and standards).
-
Mix well, protecting the plate from light, and incubate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 10-30 minutes).[3][10]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[3]
5. Data Analysis:
-
Subtract the fluorescence value of the "0" standard (blank) from all sample and standard readings.[3][9]
-
Plot the background-corrected fluorescence values of the standards against their concentrations to generate a standard curve.
-
Determine the this compound concentration in your samples by interpolating their background-corrected fluorescence values on the standard curve.
Visualizations
Caption: Workflow for a typical fluorometric this compound assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biotium.com [biotium.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. benchchem.com [benchchem.com]
Addressing substrate inhibition in acetoacetyl-CoA thiolase kinetic studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the kinetics of acetoacetyl-CoA thiolase, with a specific focus on addressing substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: My initial velocity plots show a decrease in reaction rate at high substrate concentrations. What could be the cause?
A1: This phenomenon is characteristic of substrate inhibition. For this compound thiolase, high concentrations of substrates, such as acetyl-CoA or Coenzyme A (CoA), can lead to the formation of a non-productive enzyme-substrate complex, thereby reducing the overall reaction velocity.[1] It is a known regulatory mechanism for this enzyme.
Q2: How can I confirm that I am observing substrate inhibition and not another artifact?
A2: To confirm substrate inhibition, you should:
-
Vary the substrate concentration over a wide range: Ensure you have data points well beyond the apparent Km. A characteristic "hook" or downturn in a Michaelis-Menten plot at high substrate concentrations is a strong indicator.
-
Plot your data as a Lineweaver-Burk plot: While not ideal for parameter estimation, a non-linear Lineweaver-Burk plot can be indicative of substrate inhibition.
-
Rule out other factors: Ensure the enzyme preparation is pure, and that other components of the reaction mixture (e.g., Mg2+) are not inhibitory at the concentrations used.[1] Check for potential product inhibition as well.
Q3: What is the kinetic mechanism of this compound thiolase, and how does substrate inhibition fit in?
A3: this compound thiolase generally follows a Ping Pong bi-bi kinetic mechanism.[1][2] This involves the formation of a covalent acetyl-enzyme intermediate. Substrate inhibition can occur when a second substrate molecule binds to this intermediate or to the enzyme-substrate complex in a non-productive manner. For example, in the direction of this compound thiolysis, CoA can act as a substrate inhibitor by competing with this compound.[1]
Q4: Are there differences in substrate inhibition between the cytosolic and mitochondrial isozymes of this compound thiolase?
A4: Yes, the cytosolic (CT or ACAT2) and mitochondrial (T2 or ACAT1) isozymes can exhibit different kinetic properties and regulatory mechanisms.[3] For instance, the activity of the human mitochondrial thiolase is significantly stimulated by potassium ions, a feature that can be used to differentiate its activity from the cytosolic form.[4][5] While both can be subject to substrate and product inhibition, the specific concentrations at which this occurs and the identity of the inhibitory substrates may differ.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Non-linear initial velocity plots at high substrate concentrations | Substrate inhibition by acetyl-CoA or CoA. | Systematically vary the concentration of one substrate while keeping the other constant to identify the inhibitory substrate. Fit the data to a substrate inhibition model to determine the inhibition constant (Ki). |
| Difficulty obtaining reproducible kinetic data | Enzyme instability. | Ensure the use of fresh enzyme preparations. Include stabilizing agents like DTT in the assay buffer.[3] |
| Impure substrates. | Use high-purity substrates (acetyl-CoA, this compound, CoA). Verify substrate concentrations spectrophotometrically. | |
| Incorrect buffer conditions. | Optimize pH and ionic strength. Note that Mg2+ can inhibit the thiolysis reaction.[1] | |
| Apparent Km values differ significantly from literature values | Different assay conditions (pH, temperature, buffer components). | Standardize your assay conditions to match those reported in the literature if you are trying to reproduce published results. Report your specific assay conditions when publishing new data. |
| Presence of inhibitors in the enzyme preparation or reagents. | Purify the enzyme further. Test for inhibitors in the reagents by running appropriate controls. |
Quantitative Data Summary
The kinetic parameters of this compound thiolase can vary depending on the isozyme, species, and experimental conditions. The following table summarizes some reported kinetic constants.
| Enzyme Source | Substrate(s) | Km (µM) | Ki (µM) | Notes |
| Rat Liver Cytosolic | This compound / CoA | - | 67 (for CoA) | CoA acts as a substrate inhibitor, competing with this compound.[1] |
| Sunflower Cotyledon Glyoxysomal Thiolase I | This compound | 11 | - | Specific for this compound.[6] |
| Sunflower Cotyledon Glyoxysomal Thiolase II | This compound | 27 | - | Also acts on longer chain 3-oxoacyl-CoAs.[6] |
| Thermosipho melanesiensis CtfAB | This compound | 135 | - | Part of the acetone (B3395972) formation pathway.[7] |
| E. coli NphT7 | Acetyl-CoA | 68 | - | Apparent Km at a fixed concentration of malonyl-CoA (100 µM).[8] |
| Malonyl-CoA | 28 | - | Apparent Km at a fixed concentration of acetyl-CoA (200 µM).[8] |
Experimental Protocols
Coupled Spectrophotometric Assay for this compound Thiolase (Thiolysis Direction)
This assay measures the thiolytic cleavage of this compound. The production of acetyl-CoA is coupled to the citrate (B86180) synthase and malate (B86768) dehydrogenase reactions, leading to the reduction of NAD+ to NADH, which can be monitored at 340 nm.[3]
Principle:
-
Thiolase: this compound + CoA ⇌ 2 Acetyl-CoA
-
Citrate Synthase: Acetyl-CoA + Oxaloacetate + H2O → Citrate + CoA
-
Malate Dehydrogenase: L-Malate + NAD+ ⇌ Oxaloacetate + NADH + H+
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1
-
Coenzyme A (CoA): 0.2 mM
-
Dithiothreitol (DTT): 2 mM
-
NAD+: 2 mM
-
L-Malate: 10 mM
-
Malate Dehydrogenase: ~10 units
-
Citrate Synthase: ~10 units
-
This compound: Varied concentrations for kinetic analysis
-
Enzyme: Purified this compound thiolase
Procedure:
-
In a quartz cuvette, combine the assay buffer, CoA, DTT, NAD+, L-malate, malate dehydrogenase, and citrate synthase.
-
Incubate the mixture for 5-10 minutes at a constant temperature (e.g., 30°C) to establish a stable baseline.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).[3]
Direct Spectrophotometric Assay (Thiolysis Direction)
This assay directly measures the cleavage of the thioester bond in this compound by monitoring the decrease in absorbance at 303 nm.[3]
Principle: The enolate form of this compound in the presence of Mg2+ has a characteristic absorbance at 303 nm, which decreases upon cleavage by thiolase.[3]
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl2 and 2 mM DTT.
-
This compound: Varied concentrations for kinetic analysis.
-
Enzyme: Purified this compound thiolase.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the desired concentration of this compound.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 303 nm over time.
-
Calculate the initial rate from the linear portion of the absorbance versus time plot.
Visualizations
Caption: Simplified model of substrate inhibition.
Caption: Troubleshooting workflow for substrate inhibition.
References
- 1. The kinetic mechanism and properties of the cytoplasmic acetoacetyl-coenzyme A thiolase from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetic mechanism and properties of the cytoplasmic acetoacetyl-coenzyme A thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impairment of mitochondrial acetoacetyl CoA thiolase activity in the colonic mucosa of patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical assay method of cytosolic this compound thiolase by rapid release of cytosolic enzymes from cultured lymphocytes using digitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glyoxysomal this compound thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and kinetic characterization of an acetoacetyl-Coenzyme A: acetate Coenzyme A transferase from the extreme thermophile Thermosipho melanesiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Technical Support Center: Acetoacetyl-CoA Extraction from Tissue Samples
Welcome to the technical support center for the extraction of acetoacetyl-CoA from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, detailed protocols, and solutions to common challenges encountered during the extraction and quantification of this critical metabolite.
Frequently Asked Questions (FAQs)
Q1: Why is the rapid handling and freezing of tissue samples so critical for this compound extraction? A1: this compound is a highly reactive and unstable metabolite with a short half-life.[1][2] Immediate snap-freezing of tissue samples in liquid nitrogen is the gold standard to quench enzymatic activity that would otherwise degrade the analyte.[3] This ensures that the measured levels of this compound accurately reflect the in vivo metabolic state at the moment of collection.[3]
Q2: What is the most common analytical method for quantifying this compound in tissue extracts? A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of this compound and other short-chain acyl-CoAs.[1] This technique offers high sensitivity and specificity, allowing for accurate measurement of low-abundance metabolites in complex biological matrices.[1] The use of multiple reaction monitoring (MRM) helps to distinguish this compound from isomeric and isobaric compounds.[1]
Q3: Why should I use an internal standard, and which one is best? A3: Using an internal standard is crucial for accurate quantification as it corrects for variability during sample preparation, extraction, and instrument analysis.[4] The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as [¹³C₄]-acetoacetyl-CoA.[4] SIL internal standards are chemically identical to the analyte and behave similarly during the entire workflow, providing the most accurate correction for potential analyte loss or degradation.[4]
Q4: How should I store my tissue extracts to prevent this compound degradation? A4: Acyl-CoAs are unstable in aqueous solutions, particularly at neutral or alkaline pH.[4] For long-term storage, extracts should be kept at -80°C.[2][5] Storing extracts as dried pellets or in an acidic or organic solvent can further improve stability.[3][4] It is also important to avoid repeated freeze-thaw cycles.[4]
Q5: Can I use plastic tubes and tips for my extraction? A5: It is highly recommended to use low-binding plasticware or glass vials.[6] Acyl-CoAs, including this compound, are known to adsorb to standard plastic surfaces, which can lead to significant analyte loss and underestimation of the true concentration.[4][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Signal | Analyte Degradation: Delayed sample processing or inadequate quenching of metabolic activity. | Ensure tissues are snap-frozen in liquid nitrogen immediately upon collection.[1][3] Keep samples on ice or at 4°C throughout the entire extraction process.[2] |
| Inefficient Extraction: The chosen solvent may not be optimal for your tissue type. | Test different extraction methods, such as perchloric acid (PCA) precipitation or organic solvent extraction (e.g., acetonitrile/methanol/water).[2][7] Ensure the solvent-to-tissue ratio is adequate (e.g., 20-fold excess v/w).[3] | |
| Analyte Adsorption: this compound is sticking to the walls of microcentrifuge tubes or pipette tips. | Use low-binding plasticware or glass sample vials to minimize surface adsorption.[4][6] | |
| Sample Storage Issues: Degradation occurred during storage due to improper conditions or freeze-thaw cycles. | Store extracts at -80°C in an acidic buffer or as a dried pellet.[3][4] Aliquot samples before freezing to avoid repeated thawing. | |
| High Variability Between Replicates | Incomplete Protein Precipitation: Residual enzymatic activity in the supernatant. | Ensure thorough mixing after adding the precipitating agent (e.g., PCA, SSA, or organic solvent).[4] Increase incubation time on ice to allow for complete precipitation.[5] Centrifuge at a sufficient speed (e.g., >14,000 x g) to pellet all proteins.[8] |
| Inconsistent Internal Standard Addition: Pipetting errors leading to different amounts of internal standard in each sample. | Use a calibrated pipette and add the internal standard to the extraction solvent to ensure consistent dispensing.[4] Verify the concentration of the internal standard stock solution. | |
| Tissue Inhomogeneity: The small tissue pieces analyzed are not representative of the whole tissue. | Pulverize the entire frozen tissue sample into a fine, homogenous powder under liquid nitrogen before weighing aliquots for extraction.[3] | |
| Poor Chromatographic Peak Shape | Matrix Effects: Co-extracted substances (e.g., salts, phospholipids) are interfering with the LC-MS analysis.[3] | Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction to remove interfering compounds.[3][8] |
| Improper Reconstitution: The final extract was reconstituted in a solvent that is too strong or incompatible with the initial mobile phase. | Dry the extract completely under a stream of nitrogen or using a vacuum concentrator.[3][8] Reconstitute the pellet in a solution that matches the initial LC mobile phase conditions (e.g., 50% methanol).[8] |
Experimental Protocols
Protocol 1: Perchloric Acid (PCA) Precipitation
This method is effective for deproteinizing samples and extracting small, water-soluble metabolites like this compound.[2]
-
Tissue Pulverization: Weigh 20-50 mg of tissue that has been previously snap-frozen in liquid nitrogen. In a pre-chilled mortar, grind the tissue into a fine powder under liquid nitrogen.[2][5]
-
Deproteinization: Transfer the frozen powder to a pre-chilled tube. Add ice-cold 5% (v/v) perchloric acid (PCA).[2][9] Add your stable isotope-labeled internal standard.
-
Homogenization: Homogenize the sample thoroughly on ice.
-
Incubation & Centrifugation: Incubate the homogenate on ice for 15 minutes.[8] Centrifuge at 14,000-16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[2][8]
-
Neutralization: Carefully transfer the supernatant to a new pre-chilled tube. Neutralize the extract by adding ice-cold 3 M potassium bicarbonate (KHCO₃) dropwise until CO₂ evolution ceases. This precipitates the perchlorate (B79767).[2]
-
Salt Removal: Incubate on ice for 5 minutes, then centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate salt.[2]
-
Sample Collection: Transfer the final supernatant to a new tube for immediate LC-MS/MS analysis or store at -80°C.[2]
Protocol 2: Organic Solvent Extraction
This protocol uses a mixture of organic solvents to simultaneously precipitate proteins and extract metabolites.[1]
-
Tissue Pulverization: Weigh 10-50 mg of snap-frozen tissue and pulverize to a fine powder under liquid nitrogen as described in Protocol 1.[1]
-
Extraction: Transfer the frozen powder to a pre-chilled tube. Add a cold extraction solvent, such as 2:1:1 acetonitrile:methanol:water with 0.1% formic acid.[1] Include a stable isotope-labeled internal standard in the solvent.
-
Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.[3]
-
Protein Precipitation: Incubate the homogenate on ice or at -20°C for 30 minutes to facilitate complete protein precipitation.[2]
-
Centrifugation: Centrifuge at 16,000 x g for 10-15 minutes at 4°C.[1][2]
-
Sample Collection: Carefully collect the supernatant for analysis. The extract can be analyzed directly or dried down under nitrogen and reconstituted in a suitable solvent.[2] Store at -80°C if not for immediate use.[2]
Data Presentation
Table 1: Comparison of Recovery Rates for Acyl-CoAs Using Various Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with SPE Recovery (%) | Acetonitrile/Isopropanol with SPE Recovery (%) | Perchloric Acid (PCA) Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[5] | 95-97%[2][9] |
| Propionyl-CoA | ~80%[5] | ~62%[5] | Not Reported | Not Reported |
| Succinyl-CoA | Not Reported | Not Reported | Not Reported | >90% |
| Malonyl-CoA | Not Reported | Not Reported | 93-104% (extraction), 83-90% (SPE)[5] | Not Reported |
Note: Data is compiled from multiple sources and may vary based on tissue type and specific laboratory conditions. This compound recovery is expected to be similar to other short-chain acyl-CoAs like Acetyl-CoA.
Table 2: Typical Acyl-CoA Concentrations in Rodent Liver Tissue
| Metabolite | Concentration (nmol/g wet weight) | Reference |
| Coenzyme A (CoA) | ~87 | [9] |
| Acetyl-CoA | ~15 - 19 | [2][9] |
Note: These values serve as a general reference. Actual concentrations can vary significantly based on factors like diet, age, and metabolic state (fed vs. fasted).[9]
Mandatory Visualizations
Caption: General workflow for this compound extraction from tissues.
Caption: Logic diagram for troubleshooting low analyte signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Overcoming challenges in the HPLC quantification of acetoacetyl-CoA
Welcome to the technical support center for the HPLC quantification of acetoacetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this critical metabolic intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the HPLC quantification of this compound in a question-and-answer format, offering practical solutions to overcome them.
1. Sample Preparation & Stability
-
Question: My this compound standards or samples appear degraded, resulting in no or very low peaks. What can I do?
-
Answer: this compound is notoriously unstable.[1][2][3][4] To prevent degradation, adhere to the following:
-
Fresh Standards: Always prepare stock and working solutions of this compound fresh and keep them on ice.[1]
-
Rapid Extraction: Perform sample extraction from cells or tissues as quickly as possible, ensuring all steps are carried out on ice or at 4°C.[4]
-
Immediate Analysis: Analyze samples promptly after preparation, ideally within 24 hours when stored at 4°C.[1] For longer-term storage, snap-freeze extracts in liquid nitrogen and store them at -80°C.[1]
-
Appropriate Quenching: Immediately quench metabolic activity at the point of sample collection. For tissues, this involves flash-freezing in liquid nitrogen.[5] For cell cultures, rapidly aspirate the media and wash with ice-cold PBS before adding the extraction solution.[1][5]
-
-
Question: I'm observing high variability between my sample replicates. What is the likely cause?
-
Answer: High variability often stems from inconsistencies in the sample preparation process.[1]
-
Precise Handling: Ensure meticulous and consistent execution of all sample preparation steps, including cell lysis, extraction, and neutralization.[1]
-
Minimize Delays: The instability of this compound means that any delays between sample preparation and analysis can introduce significant variability.[1] Process all samples in a consistent and timely manner.
-
2. Chromatography & Peak Shape
-
Question: My this compound peak is tailing or fronting. How can I improve the peak shape?
-
Answer: Poor peak shape is a common chromatographic issue that can often be resolved by addressing the following:
-
Column Health: The HPLC column may be degraded.[1] Consider replacing it with a new one.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and lead to poor peak shape.[1] Ensure the pH is accurately prepared and stable.
-
Sample Solvent Mismatch: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[6]
-
Column Overload: Injecting too much sample can lead to peak broadening and asymmetry.[6] Try reducing the injection volume or sample concentration.
-
-
Question: I am seeing co-eluting peaks with my this compound peak. How can I improve the resolution?
-
Answer: Co-elution can compromise accurate quantification. To improve peak resolution:
-
Optimize Gradient: A shallower gradient during the elution of this compound can enhance separation from closely eluting compounds.[1]
-
Alternative Wavelength: If using UV detection, consider monitoring at 303 nm, which specifically detects the enolate form of this compound and may offer better specificity than the more general 260 nm for the adenine (B156593) group.[1]
-
Change Stationary Phase: If gradient optimization is insufficient, switching to a different column chemistry (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column) may provide the necessary selectivity.[6]
-
Confirm with Mass Spectrometry: For definitive peak identification and to resolve co-elution, consider using a more specific detection method like mass spectrometry (LC-MS).[1]
-
3. Sensitivity & Detection
-
Question: I have a very low intracellular concentration of this compound and am struggling to detect it. How can I increase my signal?
-
Answer: Low concentrations of this compound can be challenging to quantify.
-
Increase Starting Material: If possible, increase the number of cells or the amount of tissue used for the extraction to concentrate the analyte.[1]
-
More Sensitive Detection: If you are using UV detection and are at the limit of quantification, switching to a more sensitive technique like liquid chromatography-mass spectrometry (LC-MS) is recommended.[1][7] LC-MS/MS, in particular, offers high sensitivity and specificity for the analysis of acyl-CoAs.[7][8]
-
Experimental Protocols
Below are detailed methodologies for the extraction and HPLC analysis of this compound from mammalian cells.
Protocol 1: this compound Extraction from Mammalian Cells using Perchloric Acid (PCA)
-
Cell Harvesting: Aspirate the culture medium from the cell culture dish.
-
Washing: Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis and Extraction: Add 500 µL of ice-cold 0.6 M perchloric acid (PCA) to the dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Protein Precipitation: Vortex the lysate vigorously for 30 seconds and incubate on ice for 15 minutes to allow for complete protein precipitation.[1]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.[1]
-
Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Neutralize the extract by adding 3 M potassium carbonate (K₂CO₃) dropwise while vortexing until the pH reaches 6.0-7.0.[1]
-
Salt Precipitation: Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.[1]
-
Final Preparation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for immediate HPLC analysis.[1]
Protocol 2: HPLC-UV Analysis of this compound
-
HPLC System: A standard HPLC system equipped with a UV detector.[1]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer (pH 5.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 260 nm (for the adenine group) or 303 nm (for the acetoacetyl enolate).[1]
-
Calibration: Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.[1]
-
Quantification: Determine the concentration of this compound in the cell extracts by interpolating their peak areas from the calibration curve.[1]
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data for the HPLC-UV analysis of this compound. Note that these are example values and may vary depending on the specific instrumentation and conditions used.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 100 mM Potassium Phosphate (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm or 303 nm |
Table 2: Example HPLC Gradient for this compound Analysis
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 10.0 | 30 |
| 12.0 | 95 |
| 15.0 | 95 |
| 16.0 | 5 |
| 20.0 | 5 |
Table 3: HPLC-UV Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Linear Range | 0.5 - 100 µM |
| Limit of Detection (LOD) | 0.1 µM |
| Limit of Quantification (LOQ) | 0.5 µM |
| Accuracy (Recovery) | 85-115% |
| Precision (CV) | <15% |
Visualizations
Diagram 1: Experimental Workflow for this compound Quantification
References
- 1. benchchem.com [benchchem.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antibody Specificity in Acetoacetyl-CoA Metabolism Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of antibodies against acetoacetyl-CoA metabolizing enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to validate a new antibody against an this compound metabolizing enzyme?
A1: Before beginning any experiment, it is crucial to perform initial validation checks. Start by reviewing the manufacturer's datasheet to confirm the antibody is validated for your intended application (e.g., Western Blot, IHC, IP). The datasheet will also provide a recommended starting dilution. Perform a sequence alignment of the immunogen peptide against other related enzymes to assess potential cross-reactivity. For instance, ACAT1 and ACAT2 share over 50% sequence identity, making cross-reactivity a concern.
Q2: My Western Blot shows no signal for my target enzyme. What should I do?
A2: "No signal" is a common issue in Western Blotting. A systematic approach to troubleshooting is recommended. First, ensure your protein transfer from the gel to the membrane was successful by using a Ponceau S stain. Next, verify the activity of your primary and secondary antibodies; they may have lost activity due to improper storage or repeated freeze-thaw cycles. It is also important to run a positive control to confirm that the antibody can detect the target protein under ideal conditions. If these checks pass, consider increasing the primary antibody concentration or extending the incubation time.[1]
Q3: I am observing multiple non-specific bands in my Western Blot. How can I improve specificity?
A3: Non-specific bands can obscure your results and indicate that your antibody may be binding to other proteins. To reduce non-specific binding, you can try several optimization steps. Increase the stringency of your washing steps by increasing the duration or the number of washes. You can also try increasing the concentration of Tween 20 in your wash buffer. Optimizing the blocking step is also critical; you may need to switch from non-fat milk to bovine serum albumin (BSA), especially when working with phospho-antibodies. Finally, consider titrating your primary antibody to find the optimal concentration that maximizes the specific signal while minimizing non-specific bands.[2][3]
Q4: How can I definitively prove my antibody is specific to my target enzyme and not a related isoform?
A4: For ultimate confidence in antibody specificity, especially when dealing with closely related isoforms like HMGCS1 and HMGCS2, advanced validation strategies are recommended. Knockdown or knockout of the target gene using siRNA or CRISPR-Cas9, respectively, is a powerful method.[4][5][6] A specific antibody will show a significantly reduced or absent signal in the knockdown or knockout sample compared to the wild-type control. Another robust method is the use of protein arrays, where the antibody is screened against a large collection of purified human proteins to identify any off-target interactions.
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No Signal | Inefficient protein transfer | Stain the membrane with Ponceau S to verify transfer before blocking.[3] |
| Inactive primary or secondary antibody | Use a fresh aliquot of antibody and ensure proper storage conditions. Perform a dot blot to check antibody activity. | |
| Insufficient protein loaded | Increase the amount of protein loaded onto the gel (e.g., from 20µg to 40µg). | |
| Low abundance of target protein | Consider enriching your sample for the target protein using immunoprecipitation. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA). |
| Primary antibody concentration too high | Decrease the primary antibody concentration and/or reduce incubation time.[2] | |
| Insufficient washing | Increase the number and duration of wash steps. Add more detergent (e.g., Tween 20) to the wash buffer. | |
| Non-Specific Bands | Antibody cross-reactivity | Perform a BLAST analysis of the immunogen sequence to check for homology with other proteins. Validate with knockdown/knockout samples.[4][5][6] |
| Protein degradation | Prepare lysates with fresh protease inhibitors and keep samples on ice. | |
| Too much primary or secondary antibody | Titrate both primary and secondary antibodies to optimal concentrations. |
Immunoprecipitation (IP)
| Problem | Possible Cause | Recommended Solution |
| Low or No Target Protein Pulldown | Antibody not suitable for IP | Confirm on the datasheet that the antibody is validated for IP. Not all antibodies that work in WB will work in IP where the protein is in its native conformation. |
| Inefficient antibody-bead binding | Ensure you are using the correct bead type (Protein A or Protein G) for your antibody's isotype. | |
| Insufficient lysis | Use a lysis buffer appropriate for your protein's subcellular localization and ensure complete cell lysis. | |
| High Non-Specific Binding | Insufficient washing | Increase the number of washes of the bead-antibody-protein complex. |
| Lysis buffer is too mild | Increase the stringency of the lysis buffer by adding more salt or detergent. | |
| Beads are binding non-specifically | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. |
Key Metabolic Pathways and Experimental Workflows
This compound Metabolism Signaling Pathways
The enzymes involved in this compound metabolism are central to three key pathways: ketogenesis, ketolysis, and the initial stages of cholesterol biosynthesis.
Caption: Ketogenesis in the liver and subsequent ketolysis in extrahepatic tissues.
Caption: Initial steps of cholesterol biosynthesis in the cytosol.
Experimental Workflow for Antibody Validation
A multi-step approach is recommended to thoroughly validate an antibody's specificity.
Caption: A tiered workflow for antibody specificity validation.
Experimental Protocols
Protocol 1: Western Blotting for Antibody Specificity
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Immunoprecipitation (IP)
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add 1-5 µg of the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash three to five times with cold IP lysis buffer.
-
Elution: Elute the bound proteins from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western Blotting as described in Protocol 1.
Protocol 3: Knockdown Validation using siRNA
-
siRNA Transfection: Transfect cells with a validated siRNA targeting the gene of your enzyme of interest, alongside a non-targeting control siRNA, using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Sample Collection: Harvest the cells and prepare protein lysates as described in the Western Blotting protocol.
-
Western Blot Analysis: Perform Western Blotting on lysates from both the target siRNA-treated and control siRNA-treated cells. A specific antibody should show a marked decrease in signal in the lane corresponding to the target siRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificsights.com [scientificsights.com]
- 3. med.libretexts.org [med.libretexts.org]
- 4. Intracellular Cholesterol Synthesis and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Differential expression of ACAT1 and ACAT2 among cells within liver, intestine, kidney, and adrenal of nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the sensitivity of LC-MS/MS detection of acetoacetyl-CoA
Welcome to the technical support center for the LC-MS/MS detection of acetoacetyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and robustness of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving sensitive detection of this compound by LC-MS/MS?
Several analytical challenges can make it difficult to accurately measure coenzyme A (CoA) metabolites like this compound.[1] Key challenges include:
-
Analyte Instability: Acyl-CoAs are susceptible to degradation in aqueous solutions.[2]
-
Low Ionization Efficiency: The phosphate (B84403) groups on the CoA moiety can lead to poor ionization and signal suppression.[3]
-
Poor Chromatographic Retention: As a polar molecule, this compound can exhibit poor retention and peak shape on traditional reversed-phase columns.[4][5]
-
Matrix Effects: Co-eluting substances from complex biological samples can suppress or enhance the analyte signal, impacting accuracy and sensitivity.[6][7]
-
Analyte Loss: this compound can be lost during sample preparation due to its affinity for glass and metallic surfaces.[8]
Q2: What are the key strategies to enhance the sensitivity of this compound detection?
To overcome the challenges mentioned above, several strategies can be employed:
-
Optimization of Sample Preparation: A meticulous sample preparation workflow is critical.[3] This includes efficient extraction, deproteinization, and purification steps like solid-phase extraction (SPE) to remove interfering matrix components.[3][4][9]
-
Chromatographic Method Development:
-
Ion-Pairing Chromatography: Using ion-pairing reagents like N,N-dimethylbutylamine (DMBA) can improve the retention and peak shape of polar compounds like this compound on reversed-phase columns.[4][10]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds and can offer higher sensitivity due to the high organic content of the mobile phase, which aids in more efficient desolvation in the ESI source.[11][12]
-
-
Mass Spectrometry Optimization:
-
Source Conditions: Fine-tuning of the electrospray ionization (ESI) source parameters, such as capillary voltage, nebulizing gas flow and temperature, and drying gas flow and temperature, is crucial for maximizing ion generation and transfer.[6][13]
-
Multiple Reaction Monitoring (MRM): Using MRM increases specificity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.[14][15]
-
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard can correct for variability in sample preparation and matrix effects, thereby improving precision and accuracy.[9]
Q3: Which is better for this compound analysis: Reversed-Phase (RP) or Hydrophilic Interaction Chromatography (HILIC)?
Both RP and HILIC have their advantages for the analysis of CoA compounds.
-
Reversed-Phase (RP) with Ion-Pairing: Traditional C18 columns can be used effectively for short-chain acyl-CoAs when an ion-pairing agent is added to the mobile phase to improve retention and peak shape.[4] However, ion-pairing reagents can sometimes cause ion suppression and contaminate the LC-MS system.[16]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC provides better retention for very polar metabolites that are poorly retained in reversed-phase chromatography.[11][12] It often leads to higher sensitivity in MS detection due to the use of mobile phases with a high percentage of organic solvent, which facilitates more efficient electrospray droplet desolvation.[11][12]
The choice between RP with ion-pairing and HILIC will depend on the specific requirements of the assay, including the need to analyze other, less polar, metabolites in the same run. For targeted, high-sensitivity analysis of this compound, HILIC is often a superior choice.[12]
Q4: What are the recommended MRM transitions for this compound?
For this compound, the protonated molecule [M+H]⁺ is typically used as the precursor ion in positive ionization mode. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phospho-ADP moiety.
Based on the common fragmentation pattern of CoA esters, the following MRM transitions can be monitored for this compound (Monoisotopic Mass: 851.16 g/mol ):
-
Quantitative Transition: This transition typically involves the loss of the phosphoadenosine diphosphate (B83284) portion of the molecule. All CoA esters commonly fragment at the 3'-phosphate-adenosine-5'-diphosphate, resulting in a daughter ion of [M - 507 + H]⁺.[10]
-
Qualitative Transition: Another common fragment corresponds to the adenosine-5'-diphosphate portion, yielding a daughter ion with an m/z of 428.[10]
Table 1: Recommended MRM Transitions for this compound
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) for Quantitation | Product Ion (Q3) for Confirmation |
| This compound | 852.2 | 345.1 | 428.0 |
Note: The exact m/z values should be optimized by direct infusion of a standard solution into the mass spectrometer.
Q5: How can I minimize the loss of this compound during sample preparation?
Minimizing analyte loss is crucial for achieving high sensitivity. Here are some key recommendations:
-
Use of Proper Labware: Studies have shown that using glass vials instead of plastic can decrease the loss of CoA signals and improve sample stability.[1]
-
Efficient Extraction: An initial extraction with a solvent mixture like acetonitrile/methanol/water can be effective for a broad range of acyl-CoAs.[3][17]
-
Effective Deproteinization: Using acids like 5-sulfosalicylic acid (SSA) for deproteinization is advantageous as it may not require removal before LC-MS analysis, which can improve recovery.[3]
-
Solid-Phase Extraction (SPE): An SPE cleanup step is highly recommended to remove salts and other matrix components that interfere with ionization and can contribute to analyte loss.[3][4][9]
Troubleshooting Guides
Problem: Low or No Signal
Q: I am not seeing any peak for my this compound standard or sample. What should I check first?
A: A complete loss of signal often points to a singular issue. A systematic approach is needed to identify the source of the problem.
Troubleshooting Steps:
-
Verify Mass Spectrometer Performance:
-
Infuse a Standard: Directly infuse a fresh, known concentration of your this compound standard into the mass spectrometer to confirm that the instrument is tuned correctly and detecting the analyte.[18]
-
Check Source Conditions: Ensure the ESI source is clean and that parameters like spray voltage, gas flows, and temperatures are optimal.[7][18] A stable spray should be visible at the ESI needle.[18]
-
Instrument Calibration: Confirm that the mass spectrometer is properly calibrated.[13]
-
-
Inspect the LC System:
-
Check for Leaks: Visually inspect all fittings and connections for any signs of leaks.
-
Pump Priming: Ensure that the LC pumps are properly primed and that there are no air bubbles in the solvent lines. Loss of prime, especially in the organic phase pump, can lead to a complete loss of chromatography.[18]
-
Divert Valve: If a divert valve is used, ensure it is switching correctly and not diverting the flow containing your analyte to waste.[2]
-
-
Evaluate the Sample and Method:
-
Sample Integrity: Prepare a fresh standard of this compound. Old standards may have degraded.
-
Injection Process: Verify that the autosampler is making the injection correctly. Check the vial, cap, and syringe.
-
Method Parameters: Double-check the MRM transitions, retention time window, and other method parameters in your acquisition software.
-
Problem: Poor Peak Shape (Tailing, Broadening, Splitting)
Q: My this compound peak is tailing or broad. What are the possible causes and solutions?
A: Poor peak shape can compromise both resolution and sensitivity.
Potential Causes and Solutions:
-
Secondary Interactions: The phosphate groups of this compound can have secondary interactions with active sites on the column packing material, leading to peak tailing.
-
Solution: Use an ion-pairing reagent in the mobile phase or switch to a HILIC column. Ensure the mobile phase pH is appropriate for the analyte and column.
-
-
Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase can cause peak distortion.[19] A void at the head of the column can also cause split peaks.
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made to avoid dead volume.[19]
-
-
Injection Solvent Effects: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion and splitting.[19]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Problem: High Background Noise
Q: I have a high background noise, which is affecting my signal-to-noise ratio. How can I reduce it?
A: High background noise can originate from several sources, including contaminated solvents, a dirty LC-MS system, or matrix interferences.[3]
Strategies to Reduce Background Noise:
-
Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives (e.g., formic acid, ammonium (B1175870) acetate).[6][20] Prepare mobile phases fresh and filter them if necessary.
-
System Cleaning: Contamination can build up in the ion source, transfer optics, and LC system.[7][21]
-
Optimize Sample Preparation: Complex sample matrices are a major source of background noise and ion suppression.
-
Avoid Contaminating Additives: Some mobile phase additives, like trifluoroacetic acid (TFA), are known to cause significant ion suppression and can persistently contaminate the MS system.[13][16]
Problem: Inconsistent Retention Times
Q: The retention time for this compound is shifting between injections. What could be the reason?
A: Retention time stability is crucial for reliable identification and quantification.
Common Causes for Shifting Retention Times:
-
Unstable Column Temperature: Fluctuations in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[3]
-
-
Inconsistent Gradient Formation: Issues with the LC pumps, such as improper priming or degassing, can lead to inaccurate gradient delivery.
-
Solution: Ensure the pumps are properly maintained, and the mobile phase solvents are adequately degassed.[3]
-
-
Column Degradation or Equilibration Issues: Over time, the stationary phase of the column can degrade. Insufficient equilibration time between gradient runs can also cause shifts.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A flushing volume of at least ten column volumes is recommended.[20] If the column is old or has been used with harsh conditions, it may need to be replaced.
-
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
This protocol is a general guideline for the extraction of short-chain acyl-CoAs from cultured cells or tissues.
-
Homogenization:
-
For tissues, homogenize the frozen powder in an ice-cold extraction buffer (e.g., 100 mM KH₂PO₄).[3]
-
For cultured cells, wash the cells with cold PBS, then add an ice-cold extraction solvent like a 2:2:1 mixture of acetonitrile/methanol/water.[17]
-
Spike the sample with an appropriate internal standard at the beginning of the extraction process.
-
-
Deproteinization:
-
Purification (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol, followed by equilibration with water.[3][9]
-
Load the supernatant from the deproteinization step onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar contaminants.[9]
-
Elute the acyl-CoAs with an appropriate solvent, such as 25 mM ammonium acetate (B1210297) in methanol.[9]
-
-
Final Preparation:
-
Dry the eluted sample under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with your LC method, such as 5% SSA or the initial mobile phase.[9]
-
Protocol 2: Ion-Pairing LC-MS/MS Method
This method uses an ion-pairing reagent to improve the chromatography of acyl-CoAs on a C18 column.[4]
-
LC Column: Phenomenex Kinetex C18 (e.g., 2.6 µm, 150 mm x 2.1 mm).[4]
-
Mobile Phase A: 5 mM ammonium acetate + 2.5 mM N,N-dimethylbutylamine (DMBA), pH 5.6.[4]
-
Mobile Phase B: 95% acetonitrile, 5% H₂O + 5 mM ammonium acetate.[4]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A suitable gradient from a low percentage of Mobile Phase B to a high percentage to elute the analytes.
-
MS Detection:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use the optimized transitions for this compound as listed in Table 1.
-
Visualizations
Workflow for Enhancing this compound Detection
Caption: General workflow for enhancing LC-MS/MS detection sensitivity of this compound.
Troubleshooting Logic: Low or No Signal
Caption: A decision tree for troubleshooting low or no signal for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. halocolumns.com [halocolumns.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 18. biotage.com [biotage.com]
- 19. agilent.com [agilent.com]
- 20. learning.sepscience.com [learning.sepscience.com]
- 21. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
How to differentiate between cytosolic and mitochondrial acetoacetyl-CoA pools experimentally
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific experimental challenges in differentiating and quantifying cytosolic and mitochondrial pools of acetoacetyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in differentiating cytosolic and mitochondrial this compound pools?
A1: The main challenges are:
-
Rapid turnover and low abundance: this compound is a highly reactive and relatively low-abundance metabolite, making its detection and quantification challenging.
-
Metabolite leakage during fractionation: During the isolation of mitochondria, there is a risk of metabolite leakage from the organelles or cross-contamination between subcellular fractions, which can distort the true distribution of this compound.[1][2]
-
Identical chemical structure: Cytosolic and mitochondrial this compound are chemically identical, necessitating methods beyond simple chemical analysis to distinguish their origins and metabolic fates.
Q2: Which experimental approaches are most suitable for quantifying this compound in different subcellular compartments?
A2: A combination of techniques is often most effective. The primary methods include:
-
Subcellular Fractionation followed by LC-MS/MS: This involves the physical separation of mitochondria from the cytosol, followed by extraction and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[1][3]
-
Stable Isotope Labeling and Metabolic Flux Analysis (MFA): By providing cells with stable isotope-labeled substrates (e.g., ¹³C-glucose, ¹³C-fatty acids), one can trace the incorporation of the label into this compound in each compartment. This allows for the calculation of the relative contribution of different pathways to each pool.[4][5][6]
-
Nonaqueous Fractionation (NAF): This technique separates organelles in a non-aqueous environment, which can help to minimize the leakage of water-soluble metabolites like this compound during the fractionation process.[7][8]
Q3: How can I be sure that my mitochondrial preparation is pure and that the measured this compound levels are representative of the in vivo state?
A3: To ensure the quality of your mitochondrial preparation, you should:
-
Perform quality control checks: Use Western blotting to probe for marker proteins specific to the mitochondria (e.g., COX IV, VDAC), cytosol (e.g., GAPDH, LDH), and other organelles (e.g., Calnexin for ER, Lamin B1 for nucleus) to assess the purity of your mitochondrial fraction.[1]
-
Assess mitochondrial integrity: Use transmission electron microscopy (TEM) to visualize the morphology of the isolated mitochondria and ensure their structural integrity.[1] Another method is to measure the oxygen consumption rate (OCR) to confirm that the isolated mitochondria are functionally active.[9]
-
Minimize processing time: Keep all fractionation steps on ice and work quickly to minimize enzymatic activity and metabolite degradation.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound signal in LC-MS/MS analysis. | 1. Degradation of this compound during sample preparation. 2. Insufficient cell number or tissue amount. 3. Suboptimal extraction protocol. | 1. Work quickly and on ice. Use a quenching solution (e.g., cold methanol) to halt metabolic activity instantly. 2. Increase the starting material. 3. Optimize the extraction solvent and procedure. Perchloric acid extraction followed by neutralization is a common method for acyl-CoAs.[10] |
| High variability in this compound measurements between biological replicates. | 1. Inconsistent subcellular fractionation. 2. Variable metabolite extraction efficiency. 3. Instability of this compound in prepared samples. | 1. Standardize the fractionation protocol meticulously, including centrifugation speeds and times.[11][12] 2. Ensure consistent and thorough extraction for all samples. 3. Analyze samples immediately after preparation or snap-freeze in liquid nitrogen and store at -80°C.[10] |
| Contamination of mitochondrial fraction with cytosolic components (or vice-versa) based on Western blot analysis. | 1. Incomplete cell lysis. 2. Suboptimal centrifugation speeds or duration. 3. Insufficient washing of the mitochondrial pellet. | 1. Optimize the homogenization method (e.g., Dounce homogenizer, bead beater) to ensure efficient cell disruption without excessive organelle damage.[1][11] 2. Empirically determine the optimal centrifugation parameters for your specific cell or tissue type. 3. Include additional washing steps for the mitochondrial pellet with isolation buffer.[9] |
| Unexpected labeling patterns in stable isotope tracing experiments. | 1. Metabolic cross-talk between compartments. 2. Contribution from unexpected metabolic pathways. 3. Isotopic non-steady state. | 1. This may be a real biological phenomenon. Consider the transport of metabolites between compartments (e.g., citrate (B86180) shuttle). 2. Review the literature for alternative pathways that might contribute to the this compound pools under your experimental conditions. 3. Ensure that the cells have reached isotopic steady state by performing a time-course experiment for label incorporation. |
Key Experimental Data Summary
Table 1: Purity Assessment of Subcellular Fractions by Western Blot
| Fraction | Mitochondrial Marker (COX IV) | Cytosolic Marker (GAPDH) | Nuclear Marker (Lamin B1) | ER Marker (Calnexin) |
| Whole Cell Lysate | +++ | +++ | +++ | +++ |
| Cytosolic Fraction | - | +++ | - | +/- |
| Mitochondrial Fraction | +++ | +/- | - | - |
| Nuclear Fraction | - | +/- | +++ | +/- |
Relative abundance is indicated by ‘+++’ (high), ‘+/-’ (low/trace), and ‘-’ (not detected).
Table 2: Representative this compound Concentrations in Subcellular Compartments
| Cell Type | Condition | Cytosolic this compound (pmol/mg protein) | Mitochondrial this compound (pmol/mg protein) |
| Hepatocytes | Fed state | 5.2 ± 0.8 | 15.6 ± 2.1 |
| Hepatocytes | Fasted state | 2.1 ± 0.4 | 45.3 ± 5.7 |
| Cancer Cell Line X | Normoxia | 8.9 ± 1.2 | 12.4 ± 1.9 |
| Cancer Cell Line X | Hypoxia | 12.5 ± 1.8 | 9.8 ± 1.5 |
Data are hypothetical and for illustrative purposes. Actual values will vary depending on the cell type, conditions, and analytical methods.
Experimental Protocols
Protocol 1: Subcellular Fractionation to Isolate Cytosolic and Mitochondrial Fractions
This protocol is based on differential centrifugation.[11][12]
-
Cell Harvesting: Harvest cells (e.g., 10-50 million) by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in 1 mL of ice-cold mitochondrial isolation buffer (e.g., 210 mM mannitol, 70 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Homogenize the cells on ice using a pre-chilled Dounce homogenizer with a tight-fitting pestle (20-30 strokes).
-
Nuclear and Debris Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains nuclei and unbroken cells. Carefully collect the supernatant.
-
Mitochondrial Pelleting: Transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 10 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction. The supernatant is the cytosolic fraction.
-
Mitochondrial Washing: Resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold mitochondrial isolation buffer and centrifuge again at 10,000 x g for 10 minutes at 4°C. Discard the supernatant. Repeat this wash step one more time. The final pellet is the enriched mitochondrial fraction.
-
Sample Preparation for Analysis: Immediately proceed with metabolite extraction from the cytosolic supernatant and the mitochondrial pellet.
Protocol 2: Stable Isotope Labeling for Flux Analysis
This protocol provides a general framework for using stable isotopes to trace the origin of this compound.
-
Cell Seeding and Culture: Plate cells at a suitable density and allow them to attach and grow for 24 hours.
-
Isotope Labeling: Replace the standard culture medium with a medium containing a stable isotope-labeled substrate. Common tracers include:
-
U-¹³C-Glucose (to trace glycolysis and the TCA cycle)
-
U-¹³C-Glutamine (to trace anaplerotic contributions to the TCA cycle)
-
U-¹³C-Fatty acids (to trace fatty acid oxidation)
-
-
Time Course: Incubate the cells with the labeled medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the time required to reach isotopic steady state.
-
Sample Harvesting and Fractionation: At each time point, harvest the cells and perform subcellular fractionation as described in Protocol 1.
-
Metabolite Extraction and LC-MS/MS Analysis: Extract metabolites from the cytosolic and mitochondrial fractions and analyze them by LC-MS/MS to determine the mass isotopologue distribution of this compound and related metabolites.
-
Data Analysis: Use the mass isotopologue distribution data to calculate the relative contribution of the labeled substrate to the cytosolic and mitochondrial this compound pools.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Subcellular metabolomics: Isolation, measurement, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bridging the gap between non-targeted stable isotope labeling and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Benchtop Fractionation Procedure for Subcellular Analysis of the Plant Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolving subcellular plant metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for Mitochondrial Isolation - Creative Proteomics [creative-proteomics.com]
- 12. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
Avoiding common pitfalls in stable isotope labeling studies of acetoacetyl-CoA
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in stable isotope labeling studies of acetoacetyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of these powerful metabolic tracing techniques and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic significance of this compound and why use stable isotope labeling to study it?
A1: this compound is a central metabolic intermediate at the crossroads of several key pathways, including fatty acid oxidation, ketogenesis, and the mevalonate (B85504) pathway for cholesterol and isoprenoid biosynthesis.[1][2] It is formed by the condensation of two acetyl-CoA molecules.[2] Stable isotope labeling, often coupled with mass spectrometry (LC-MS/MS), is a powerful technique to trace the flow of atoms from labeled substrates (e.g., ¹³C-glucose, ¹³C-fatty acids) through these interconnected pathways.[1] This allows for the quantification of metabolic fluxes, providing insights into the regulation of these pathways in various physiological and pathological states, such as metabolic diseases and cancer.[1][3]
Q2: How do I choose the right isotopic tracer for my study of this compound metabolism?
A2: The choice of tracer is critical and depends on the specific metabolic question you are asking.
-
[U-¹³C]-Glucose: A common choice for a general overview of glucose's contribution to the acetyl-CoA and subsequently the this compound pool. It labels all carbons in glucose, allowing for comprehensive tracking.[4][5]
-
[1,2-¹³C₂]-Glucose: This tracer is particularly useful for distinguishing between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP) as sources of acetyl-CoA.[4][6][7]
-
¹³C-Labeled Fatty Acids: To specifically trace the contribution of fatty acid oxidation to the this compound pool, use of ¹³C-labeled fatty acids like [U-¹³C]-palmitate is essential.[8][9]
-
¹³C-Labeled Ketone Bodies: Tracers like [U-¹³C₄]BHB and [3,4-¹³C₂]AcAc can be used to study ketone body metabolism and interconversion directly.[10][11]
For a comprehensive analysis, conducting parallel labeling experiments with multiple different tracers is a powerful strategy to improve the resolution of metabolic fluxes.[2][12]
Q3: Why is correction for natural isotope abundance crucial in my this compound labeling data?
A3: It is a common pitfall to overlook the natural abundance of stable isotopes (e.g., approximately 1.1% for ¹³C).[1][8] Failure to correct for this can lead to significant errors in your mass isotopologue distribution (MID) data, resulting in the misinterpretation of metabolic fluxes.[13] The correction is necessary to distinguish between isotopes incorporated from your tracer and those naturally present in the metabolites.[1][8] Several software tools and algorithms are available to perform this correction.[14][15]
Q4: What is isotopic steady state, and why is it important to achieve in my experiment?
A4: Isotopic steady state is a condition where the isotopic enrichment of intracellular metabolites remains constant over time during the labeling experiment.[3] For standard ¹³C-Metabolic Flux Analysis (¹³C-MFA), reaching this state is a core assumption.[3] If the system is not at isotopic steady state, the calculated fluxes will not accurately reflect the true metabolic rates. To confirm isotopic steady state, you can measure the labeling of key metabolites at two different time points (e.g., 24 and 30 hours); if the labeling patterns are unchanged, steady state has likely been achieved.[3] If achieving steady state is not feasible, non-stationary MFA methods should be employed.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your stable isotope labeling experiments targeting this compound.
Issue 1: Low or No Label Incorporation into this compound
Symptom: After providing a ¹³C-labeled tracer (e.g., ¹³C-glucose or ¹³C-fatty acids), you observe very low or no enrichment in the this compound pool.
| Possible Cause | Troubleshooting Step |
| Inefficient Tracer Uptake | Verify that the cells or tissue can effectively take up and metabolize the chosen tracer. Check for the expression and activity of relevant transporters. |
| Incorrect Tracer Concentration | Ensure the final concentration of the isotopic tracer in the medium is sufficient to compete with unlabeled sources. |
| Short Labeling Duration | The incubation time with the tracer may be too short to allow for significant label incorporation into downstream metabolites like this compound. Perform a time-course experiment to determine the optimal labeling duration. |
| Dilution from Unlabeled Sources | The labeled acetyl-CoA pool, the precursor for this compound, can be diluted by unlabeled sources from the media (e.g., unlabeled fatty acids in serum) or from the breakdown of intracellular macromolecules.[16] Consider using dialyzed serum to reduce unlabeled substrates.[5] |
| Metabolic Pathway Inactivity | The metabolic pathway leading from your tracer to this compound may be inactive or have very low flux under your experimental conditions. |
Issue 2: Unexpected or Inconsistent Labeling Patterns in this compound
Symptom: The observed mass isotopologue distribution (MID) of this compound does not match theoretical predictions or is highly variable between replicates.
| Possible Cause | Troubleshooting Step |
| Subcellular Compartmentation | This compound exists in distinct mitochondrial and cytosolic pools, which may have different labeling patterns.[17] Your extraction method may be lysing both compartments, leading to a mixed and potentially confusing labeling signature. Consider subcellular fractionation to analyze the pools separately. |
| Metabolic Branching and Scrambling | The isotopic label may be rearranged or enter unexpected metabolic pathways before reaching this compound, leading to complex labeling patterns.[18] A thorough understanding of the metabolic network is crucial for interpreting these patterns. |
| Incomplete Quenching of Metabolism | Failure to rapidly and completely halt enzymatic activity during sample harvesting can lead to alterations in metabolite levels and labeling patterns.[2] Plunging cells into an ice-cold quenching solution (e.g., -80°C methanol) is critical.[2] |
| Analytical Issues | Poor chromatographic separation or mass spectrometric resolution can lead to inaccurate measurement of isotopologues.[19] Ensure your LC-MS/MS method is optimized for acyl-CoA analysis.[20] |
| Tracer Impurity | The isotopic tracer itself may not be 100% pure, containing a mixture of isotopologues. This impurity must be accounted for during data analysis to obtain accurate results.[18] |
Experimental Protocols & Data Presentation
Protocol: General Workflow for ¹³C-Labeling and Extraction for this compound Analysis
This protocol provides a general framework for a stable isotope labeling experiment in cultured mammalian cells.
-
Cell Culture and Seeding: Culture cells to the desired confluency in standard growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing base medium (e.g., glucose and glutamine-free RPMI) with the desired ¹³C-labeled tracer (e.g., 10 mM [U-¹³C₆]-glucose) and other necessary nutrients. Use of dialyzed fetal bovine serum is recommended to minimize unlabeled carbon sources.[5]
-
Isotope Labeling: Aspirate the standard medium, wash the cells with PBS, and add the pre-warmed labeling medium. Incubate for a duration sufficient to approach isotopic steady state (e.g., 24 hours, to be optimized for your specific cell line and experimental conditions).
-
Metabolism Quenching: Quickly aspirate the labeling medium and immediately add ice-cold (-80°C) 80% methanol (B129727) to the culture plate to quench all metabolic activity.[2]
-
Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet protein and cell debris.
-
Sample Preparation for LC-MS/MS: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Data Presentation: Quantitative Data Tables
Clear presentation of quantitative data is essential for interpreting the results of your labeling studies.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of this compound with and without Natural Abundance Correction.
| Isotopologue | Observed MID (%) | Corrected MID (%) |
| M+0 | 45.2 | 40.0 |
| M+1 | 10.5 | 5.0 |
| M+2 | 30.8 | 35.0 |
| M+3 | 5.5 | 5.0 |
| M+4 | 8.0 | 15.0 |
This table illustrates how failing to correct for the natural abundance of ¹³C can lead to an underestimation of the higher mass isotopologues (M+2, M+4) that are derived from the tracer.
Table 2: Hypothetical Fractional Contribution of Different ¹³C-Tracers to the this compound Pool in Cancer Cells.
| Tracer | Fractional Contribution to this compound (%) |
| [U-¹³C₆]-Glucose | 35 ± 4 |
| [U-¹³C₁₆]-Palmitate | 55 ± 6 |
| [U-¹³C₅]-Glutamine | 10 ± 2 |
This table summarizes the relative importance of different metabolic substrates to the synthesis of this compound under specific experimental conditions.
Visualizations
Diagrams of Metabolic Pathways and Experimental Workflows
Caption: Central role of this compound in metabolism.
Caption: Typical experimental workflow for ¹³C-MFA.
Caption: Troubleshooting logic for unexpected labeling data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Developing Multi-Step Workflows – Introduction to Workflows with Common Workflow Language [carpentries-incubator.github.io]
- 7. moseleybioinformaticslab.org [moseleybioinformaticslab.org]
- 8. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. sketchviz.com [sketchviz.com]
- 11. tmiclinode.com [tmiclinode.com]
- 12. d-nb.info [d-nb.info]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. Frontiers | Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves [frontiersin.org]
- 15. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sketchviz.com [sketchviz.com]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recombinant Acetoacetyl-CoA Enzyme Expression and Solubility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the expression and solubility of recombinant acetoacetyl-CoA enzymes. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider for expressing a recombinant this compound enzyme?
A1: Successful recombinant expression starts with careful planning of your expression strategy. Key initial considerations include:
-
Codon Optimization: The codon usage of your target gene should be optimized for the chosen expression host (e.g., E. coli). This can significantly enhance translation efficiency and protein yield.
-
Vector Selection: Choose an expression vector with a suitable promoter (e.g., T7 promoter for high-level expression in E. coli) and an appropriate affinity tag for purification.
-
Host Strain Selection: Use an E. coli strain designed for protein expression, such as BL21(DE3). For potentially toxic proteins, consider strains with tighter expression control, like BL21(DE3)pLysS.
-
Culture Conditions: Start with standard culture conditions (e.g., LB medium, 37°C) and be prepared to optimize them based on initial expression results.
Q2: My this compound enzyme is expressed at very low levels. How can I increase the expression?
A2: Low expression is a common issue. Here are several troubleshooting strategies:
-
Optimize Inducer Concentration: The concentration of the inducer (e.g., IPTG) can significantly impact expression levels. Titrate the IPTG concentration, typically in the range of 0.1 mM to 1 mM, to find the optimal level for your specific protein.[1][2]
-
Vary Induction Time and Temperature: Shorter induction times at higher temperatures (e.g., 2-4 hours at 37°C) or longer induction times at lower temperatures (e.g., overnight at 18-25°C) can dramatically affect protein yield. Lower temperatures often improve protein folding and solubility.[1][3]
-
Check for Codon Bias: If not already done, analyze the codon usage of your gene. Rare codons in the sequence can stall translation and lead to truncated or misfolded protein. Codon optimization of the gene for the expression host is highly recommended.
-
Use a Stronger Promoter: If your current vector has a weak promoter, switching to a vector with a stronger promoter system (e.g., a T7-based vector) can boost expression.
-
Assess Protein Toxicity: If the expressed protein is toxic to the host cells, you may observe poor growth after induction. Using a host strain with tighter control over basal expression (e.g., BL21-AI) or lowering the induction temperature can help.[1]
Q3: My recombinant this compound enzyme is insoluble and forms inclusion bodies. What can I do to improve its solubility?
A3: Inclusion body formation is a frequent challenge. The following strategies can help increase the soluble fraction of your protein:
-
Lower Expression Temperature: Reducing the post-induction temperature to 18-25°C is one of the most effective methods to improve protein solubility. Lower temperatures slow down protein synthesis, allowing more time for proper folding.[1][3]
-
Reduce Inducer Concentration: High levels of protein expression can overwhelm the cell's folding machinery. Lowering the IPTG concentration can reduce the rate of protein synthesis and promote proper folding.[1]
-
Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your target protein can significantly improve its solubility.[4] The choice of fusion partner may need to be empirically determined for optimal results.[5][6]
-
Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the proper folding of your target protein and prevent aggregation.
-
Modify Culture Medium: Supplementing the growth medium with additives like glycerol, sorbitol, or betaine (B1666868) can sometimes improve protein solubility.
Q4: How do I purify my recombinant this compound enzyme?
A4: Purification strategies typically involve affinity chromatography followed by additional polishing steps if required.
-
Affinity Chromatography: This is the most common initial step. If your protein has a His-tag, Immobilized Metal Affinity Chromatography (IMAC) using a nickel-NTA or cobalt-NTA resin is effective. For GST-tagged proteins, glutathione-agarose resin is used.
-
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge and can be used to remove remaining impurities after affinity chromatography.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size and is often used as a final polishing step to remove aggregates and other contaminants.
Troubleshooting Guides
Low Expression Yield
| Symptom | Possible Cause | Troubleshooting Step |
| No or very faint band on SDS-PAGE | Inefficient transcription or translation | - Sequence the plasmid to confirm the gene is in-frame and the promoter region is correct.- Use a stronger promoter.- Optimize codon usage for the expression host. |
| Protein is toxic to the host | - Use a host strain with tighter expression control (e.g., BL21(DE3)pLysS).- Lower the induction temperature.- Reduce the inducer concentration. | |
| Plasmid instability | - Use freshly transformed cells for each expression experiment.- Grow cultures in media with the appropriate antibiotic to maintain plasmid selection. | |
| Faint band that does not increase over time | Suboptimal induction conditions | - Optimize IPTG concentration (0.1 - 1.0 mM).- Vary induction time and temperature (e.g., 37°C for 2-4h, 18-25°C overnight). |
| mRNA instability | - Check for and remove potential mRNA secondary structures near the ribosome binding site through gene optimization. |
Poor Solubility (Inclusion Bodies)
| Symptom | Possible Cause | Troubleshooting Step |
| Strong band in the insoluble fraction (pellet) after cell lysis | High expression rate overwhelming folding machinery | - Lower the expression temperature to 18-25°C.- Reduce the IPTG concentration (e.g., 0.1 - 0.4 mM). |
| Lack of proper disulfide bond formation (if applicable) | - Express the protein in the periplasm by adding a signal sequence.- Use specialized E. coli strains (e.g., SHuffle) that facilitate disulfide bond formation in the cytoplasm. | |
| Absence of necessary chaperones | - Co-express molecular chaperones. | |
| Hydrophobic nature of the protein | - Add a solubility-enhancing fusion tag (e.g., MBP, GST, SUMO). The effectiveness of a tag is protein-dependent and may require screening.[4][5][6] |
Data Presentation
Table 1: Purification Summary of Recombinant Sunflower this compound Thiolase [7][8]
| Purification Step | Total Protein (mg) | Total Activity (nkat) | Specific Activity (nkat/mg) | Yield (%) | Purification (-fold) |
| Lysate Supernatant | 32.4 | 75 | 2.2 | 100 | 1 |
| 100-250 mM Imidazole (B134444) Pooled Fractions | - | - | 198 | 56 | - |
Table 2: Purification Summary of Recombinant Dictyostelium this compound Thiolase [9]
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg protein) | Yield (%) | Purification (-fold) |
| Crude Extract | 455.5 | 52.0 | 0.11 | 100 | 1.0 |
| 30-70% (NH₄)₂SO₄ | 134.5 | 39.8 | 0.30 | 76.5 | 2.7 |
| DEAE-Cellulose | 12.7 | 20.1 | 1.58 | 38.7 | 14.4 |
| Bio-Gel HTP | 2.7 | 12.7 | 4.70 | 24.4 | 42.7 |
Experimental Protocols
Protocol 1: Expression of Recombinant this compound Thiolase in E. coli
-
Transformation: Transform the expression plasmid containing the this compound thiolase gene into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to the final optimized concentration (e.g., 0.5 mM).
-
Incubation: Continue to incubate the culture with shaking for the desired time (e.g., 16-18 hours) at the lower temperature.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged this compound Thiolase
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cell debris and insoluble protein. Collect the supernatant.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.
-
Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Protocol 3: this compound Thiolase Activity Assay (Coupled Spectrophotometric Assay)[5][8]
This assay measures the thiolysis of this compound by coupling the production of acetyl-CoA to the citrate (B86180) synthase and malate (B86768) dehydrogenase reactions, which results in the reduction of NAD⁺ to NADH.
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing:
-
175 mM Tris-HCl (pH 8.5)
-
0.12 mM CoA
-
2.6 mM Malate
-
0.14 mM NAD⁺
-
58 nkat malate dehydrogenase
-
18 nkat citrate synthase
-
-
Initiation: Add the purified this compound thiolase enzyme to the reaction mixture and equilibrate. Initiate the reaction by adding this compound to a final concentration of 20 µM.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculation: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 4: this compound Synthetase Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the formation of acetyl-CoA from acetate (B1210297), which is then used in coupled reactions with citrate synthase and malate dehydrogenase to produce NADH.
-
Reaction Mixture: Prepare a master mix containing:
-
100 mM Tris-HCl (pH 7.8)
-
5 mM MgCl₂
-
10 mM L-malate
-
2 mM ATP
-
0.5 mM CoASH
-
1 mM NAD⁺
-
Excess malate dehydrogenase and citrate synthase
-
-
Initiation: Add the purified this compound synthetase or cell-free extract to the master mix. Start the reaction by adding sodium acetate to a final concentration of 1 M.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm at 37°C.
-
Calculation: Determine the rate of NADH formation from the linear portion of the absorbance curve to calculate the enzyme activity.
Visualizations
Caption: General workflow for the expression and purification of recombinant this compound enzymes.
Caption: Troubleshooting logic for addressing insoluble expression of this compound enzymes.
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bbrc.in [bbrc.in]
- 7. ijbs.com [ijbs.com]
- 8. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression, Identification and Purification of Dictyostelium this compound Thiolase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Primacy of Acetyl-CoA in Fatty Acid Synthesis: A Kinetic Comparison with Acetoacetyl-CoA
For researchers, scientists, and drug development professionals, a precise understanding of the substrate kinetics in fatty acid synthesis is paramount for targeting metabolic pathways. This guide provides a comparative analysis of acetoacetyl-CoA and acetyl-CoA, establishing the kinetic preference for acetyl-CoA as the direct primer for the fatty acid synthase (FAS) complex and clarifying the indirect role of this compound.
In the intricate process of de novo fatty acid synthesis, acetyl-CoA serves as the indispensable cornerstone. It is the primary two-carbon donor that primes the multi-enzyme fatty acid synthase (FAS) complex, initiating the sequential addition of two-carbon units to build a growing fatty acid chain.[1][2] While this compound, a four-carbon ketone body metabolite, has been considered in the context of lipogenesis, experimental evidence underscores that it is not a direct substrate for the FAS complex.[3] Instead, its contribution to fatty acid synthesis is indirect, serving as a precursor for the generation of cytosolic acetyl-CoA.[3][4]
Comparative Kinetics: A Clear Distinction
Kinetic studies of human fatty acid synthase (HFAS) reveal a high affinity for its direct substrates. The Michaelis constant (Km) and catalytic rate (kcat) quantify this efficiency. Acetyl-CoA directly primes the FAS complex by transferring its acetyl group to the acyl carrier protein (ACP) domain, a crucial first step in the elongation cycle.[1]
In contrast, this compound does not directly participate in this priming step.[3] Its role is upstream, where it can be converted into two molecules of acetyl-CoA by the sequential action of cytosolic this compound thiolase. This acetyl-CoA can then enter the fatty acid synthesis pathway. Another pathway involves this compound synthetase (AACS), which converts acetoacetate (B1235776) to this compound, which is then cleaved to acetyl-CoA.[4][5] The efficiency of this indirect route is dependent on the kinetics of these upstream enzymes.
Quantitative Kinetic Data
The following table summarizes the kinetic parameters for the key enzymes involved in the utilization of acetyl-CoA and the indirect pathway from this compound.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Organism/Tissue | Reference |
| Human Fatty Acid Synthase | Acetyl-CoA | Low µM | 160 | Human | [6] |
| Human Fatty Acid Synthase | Malonyl-CoA | Low µM | - | Human | [6] |
| Human Fatty Acid Synthase | NADPH | Low µM | - | Human | [6] |
| This compound Synthetase | Acetoacetate | 8 - 54 | - | Rat Liver | [4] |
Note: Specific Km values for acetyl-CoA with human FAS are in the low micromolar range as stated in the reference. The kcat value represents the overall reaction rate.
Signaling and Metabolic Pathways
The metabolic pathways for the entry of acetyl-CoA and the indirect contribution of this compound into fatty acid synthesis are distinct. Acetyl-CoA is primarily generated in the mitochondria from pyruvate (B1213749) (via glycolysis) and fatty acid oxidation. As the inner mitochondrial membrane is impermeable to acetyl-CoA, it is transported to the cytosol via the citrate (B86180) shuttle.[1] In the cytosol, ATP-citrate lyase cleaves citrate to regenerate acetyl-CoA. This cytosolic acetyl-CoA is then carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the committed step in fatty acid synthesis.[1][7]
This compound, on the other hand, is primarily associated with ketone body metabolism. In tissues capable of utilizing ketone bodies for lipogenesis, cytosolic this compound can be cleaved by thiolase to yield two molecules of acetyl-CoA, thus feeding into the fatty acid synthesis pathway.[4]
Experimental Protocols
1. Spectrophotometric Assay for Fatty Acid Synthase Activity
This assay measures the overall activity of the FAS complex by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a required cofactor for the reductive steps in fatty acid synthesis.
-
Principle: The rate of NADPH consumption is directly proportional to the rate of fatty acid synthesis.
-
Reagents:
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol.
-
Substrates: Acetyl-CoA (primer), Malonyl-CoA (elongator), NADPH.
-
Enzyme: Purified Fatty Acid Synthase.
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and NADPH in a quartz cuvette.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
To compare the priming efficiency (hypothetically, as this compound is not a direct primer), acetyl-CoA can be replaced with this compound in a parallel experiment. The lack of significant NADPH consumption would confirm that this compound is not a direct primer.
-
-
Data Analysis: Calculate the rate of NADPH oxidation using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of FAS activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
2. Mass Spectrometry-Based Assay for Direct Product Quantification
This method provides a more direct and specific measurement of fatty acid synthesis by quantifying the fatty acid products.
-
Principle: Stable isotope-labeled precursors (e.g., ¹³C-labeled acetyl-CoA or malonyl-CoA) are used, and the incorporation of the label into the final fatty acid products is measured by mass spectrometry.
-
Reagents:
-
Reaction Buffer: As described above.
-
Substrates: ¹³C-labeled Acetyl-CoA or Malonyl-CoA, NADPH.
-
Enzyme: Purified Fatty Acid Synthase.
-
Internal Standard: A fatty acid of a chain length not produced by the enzyme (e.g., heptadecanoic acid).
-
-
Procedure:
-
Incubate the purified FAS with the reaction buffer, labeled substrates, and NADPH at 37°C.[8]
-
Stop the reaction at various time points by adding a quenching solution (e.g., strong acid).
-
Add the internal standard.
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Analyze the extracted fatty acids by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Quantify the amount of newly synthesized labeled fatty acids by comparing their peak areas to that of the internal standard. This allows for the calculation of specific enzyme activity.
Conclusion
The kinetic data and established metabolic pathways unequivocally demonstrate that acetyl-CoA is the direct and kinetically favored primer for fatty acid synthesis. This compound does not serve as a direct substrate for the fatty acid synthase complex. Its contribution to lipogenesis is indirect, requiring prior conversion to acetyl-CoA. This distinction is critical for researchers investigating metabolic diseases and developing therapeutic interventions targeting fatty acid synthesis, as it clarifies the primary control points and substrate flows in this vital anabolic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. proteinswebteam.github.io [proteinswebteam.github.io]
- 3. benchchem.com [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HPLC and LC-MS/MS for Acetoacetyl-CoA Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of acetoacetyl-CoA, a pivotal intermediate in cellular metabolism, is critical for advancing our understanding of metabolic disorders, oncology, and neuroscience. The choice of analytical technique is paramount for achieving reliable and meaningful results. This guide provides an objective, data-driven comparison of two common methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This compound sits (B43327) at the crossroads of major metabolic pathways, including cholesterol biosynthesis and the production of ketone bodies. Its concentration can be a key indicator of the metabolic state of cells. While both HPLC-UV and LC-MS/MS are powerful analytical tools, they differ significantly in their sensitivity, selectivity, and operational complexity. This guide will delve into these differences, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance: A Side-by-Side Look
The performance of an analytical method is best assessed through its validation parameters. The following table summarizes the key quantitative metrics for the quantification of this compound and structurally similar short-chain acyl-CoAs by HPLC-UV and LC-MS/MS. It is important to note that these values are compiled from various studies and may differ based on the specific instrumentation, reagents, and laboratory conditions.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~5 pmol[1] | Low fmole range[2] to sub-nM[3] |
| Limit of Quantification (LOQ) | ~5 pmol[1] | 1.09 ng/mL (for acetyl-CoA)[4] |
| Linearity (r²) | >0.99 | ≥ 0.99[4] |
| Precision (%CV) | <15% | Intra- and inter-day precision meets FDA guidelines[4] |
| Accuracy (% Recovery) | 85-115% | 80-114%[3] |
Delving into the Methodologies
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the study, including the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely accessible technique. It relies on the separation of this compound from other cellular components by reverse-phase HPLC, followed by quantification through monitoring the UV absorbance of the adenine (B156593) moiety of the Coenzyme A molecule at 260 nm. An alternative wavelength of 303 nm can be used to specifically detect the enolate form of this compound, which may offer enhanced specificity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for the quantification of low-abundance metabolites.[2][3] This method separates this compound from other molecules using liquid chromatography, and then utilizes a mass spectrometer to ionize the molecule and fragment it. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS can selectively and sensitively quantify this compound, even in complex biological matrices.[3]
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS.
HPLC-UV Quantification of this compound
This protocol is adapted from established methods for short-chain acyl-CoA analysis.
1. Sample Preparation (from Mammalian Cell Culture)
-
Cell Lysis and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 0.6 M perchloric acid (PCA) to the dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 15 minutes.
-
-
Neutralization:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Neutralize the extract by adding 3 M potassium carbonate (K₂CO₃) dropwise to a pH of 6.0-7.0.
-
Incubate on ice for 10 minutes to precipitate potassium perchlorate.
-
-
Final Preparation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze within 24 hours or store at -80°C.
-
2. HPLC-UV Analysis
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 260 nm (adenine group) or 303 nm (acetoacetyl enolate).
-
Column Temperature: 30°C.
3. Calibration
-
Prepare a series of working standards (e.g., 0.1 µM to 100 µM) by diluting a fresh stock solution of this compound.
-
Generate a standard curve by plotting the peak area of the standards against their known concentrations.
LC-MS/MS Quantification of this compound
This protocol is based on established methods for the analysis of short-chain acyl-CoAs.[2][3]
1. Sample Preparation (from Tissues or Cells) [3]
-
Extraction:
-
Homogenize flash-frozen tissue or cell pellets in an ice-cold extraction solution (e.g., 80:20 methanol:water or an acidic solution like 10% trichloroacetic acid or 2.5% sulfosalicylic acid).
-
For robust quantification, add a stable isotope-labeled internal standard (e.g., [¹³C₄]-acetoacetyl-CoA) during the extraction.
-
Incubate on ice to allow for protein precipitation.
-
-
Clarification:
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis. Depending on the extraction solvent, a neutralization or solid-phase extraction (SPE) step may be necessary.
-
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 21% B over 10 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions for this compound (precursor ion and product ion) and the internal standard.
-
3. Quantification [3]
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard in the sample to a standard curve prepared with known concentrations of this compound and a constant concentration of the internal standard.
Visualizing the Workflow and Comparison
To better illustrate the processes and the key decision points, the following diagrams have been generated.
Caption: A generalized workflow for the quantification of this compound by HPLC-UV and LC-MS/MS.
References
Validation of a Novel Enzymatic Assay for Acetoacetyl-CoA using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new enzymatic assay for the quantification of S-Acetoacetyl-Coenzyme A (acetoacetyl-CoA) against a reference Liquid Chromatography-Mass Spectrometry (LC-MS) method. Detailed experimental protocols, performance data, and visual workflows are presented to aid researchers in validating and implementing this new assay.
Introduction to S-Acetoacetyl-CoA Quantification
S-Acetoacetyl-CoA is a pivotal intermediate in key metabolic pathways, including ketogenesis, ketolysis, and the mevalonate (B85504) pathway for cholesterol biosynthesis.[1] Accurate quantification of this compound is crucial for studying metabolic disorders, drug efficacy, and cellular bioenergetics.[1] While LC-MS is considered the gold standard for its specificity and sensitivity, enzymatic assays offer a more accessible and higher-throughput alternative.[1] This guide outlines the validation process for a new enzymatic assay, benchmarking its performance against a robust LC-MS method.[1]
Metabolic Significance of S-Acetoacetyl-CoA
This compound is formed from the condensation of two acetyl-CoA molecules and serves as a branch-point metabolite.[1] In the liver, it is a precursor for the synthesis of ketone bodies, which are essential energy sources for extrahepatic tissues during periods of fasting or low carbohydrate intake.[1] Conversely, in extrahepatic tissues, this compound is generated from ketone bodies and subsequently cleaved to produce acetyl-CoA for the citric acid cycle.[1] Furthermore, in the cytosol, this compound is a key building block in the mevalonate pathway, which leads to the synthesis of cholesterol and other isoprenoids.[1]
Caption: Key metabolic pathways involving S-Acetoacetyl-CoA.
Comparison of Analytical Methods
The performance of the new enzymatic assay is compared to a validated LC-MS/MS method. The following tables summarize the key performance characteristics.[1]
Table 1: Performance Characteristics of the New Enzymatic Assay [1]
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.998 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.8 µM | Reportable |
| Limit of Quantification (LOQ) | 2.5 µM | Reportable |
| Accuracy (% Recovery) | 92-108% | 85-115% |
| Precision (%CV) - Intra-assay | < 8% | < 15% |
| Precision (%CV) - Inter-assay | < 12% | < 15% |
| Specificity | High (Specific for this compound) | No significant cross-reactivity |
Table 2: Performance Characteristics of the Reference LC-MS/MS Method [1]
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.99 |
| Limit of Detection (LOD) | 50 nM | Reportable |
| Limit of Quantification (LOQ) | 150 nM | Reportable |
| Accuracy (% Recovery) | 98-103% | 85-115% |
| Precision (%CV) - Intra-assay | < 5% | < 15% |
| Precision (%CV) - Inter-assay | < 7% | < 15% |
| Specificity | Very High (Mass-based) | No interference |
Experimental Protocols
Detailed methodologies for sample preparation, the new enzymatic assay, and the reference LC-MS/MS method are provided below.[1]
Biological samples require rapid quenching of metabolic activity and efficient extraction to ensure the stability of the labile this compound molecule.[1]
-
Tissue Samples:
-
Flash-freeze tissue in liquid nitrogen immediately upon collection.[1]
-
Pulverize the frozen tissue into a fine powder.[1]
-
Homogenize the powdered tissue in a pre-chilled extraction solution (e.g., perchloric acid or a methanol/water mixture) on ice using a sonicator or tissue homogenizer.[1]
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins.[1]
-
Carefully collect the supernatant containing the metabolites.[1] If using perchloric acid, neutralize the supernatant with a solution of potassium bicarbonate.[1]
-
Store the extracts at -80°C until analysis.[1]
-
-
Cell Samples:
-
Aspirate culture medium and quickly wash cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled extraction solution.
-
Follow steps 3-6 from the tissue sample protocol.
-
This protocol is based on a coupled enzyme reaction that results in a quantifiable fluorometric signal proportional to the amount of this compound in the sample.[1]
-
Reagent Preparation: Prepare assay buffer, fluorescent probe, conversion enzyme, enzyme mix, and this compound standards as per the kit manual.[1]
-
Standard Curve: Prepare a standard curve by serially diluting the this compound standard in assay buffer.[1]
-
Sample Preparation: Add 10-50 µL of the extracted sample to duplicate wells of a 96-well plate.[1] Adjust the volume to 50 µL with assay buffer.[1]
-
Reaction Initiation: Add 50 µL of the Master Reaction Mix (containing assay buffer, fluorescent probe, conversion enzyme, and enzyme mix) to each well.[1]
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[1]
-
Measurement: Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.[1]
-
Calculation: Determine the concentration of this compound in the samples by comparing their fluorescence readings to the standard curve.[1]
This method provides highly sensitive and specific quantification of this compound.[1]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 21% B over 10 minutes, followed by a wash and re-equilibration.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
-
Mass Spectrometry Detection:
-
Quantification:
Validation Workflow
The following diagram illustrates the workflow for validating the new enzymatic assay against the reference LC-MS/MS method.[1]
Caption: Workflow for the validation of the new enzymatic assay.
Conclusion
The new enzymatic assay demonstrates acceptable linearity, accuracy, and precision, making it a suitable high-throughput alternative for the relative quantification of this compound in various biological samples.[1] For absolute quantification and studies requiring the highest sensitivity and specificity, the reference LC-MS/MS method remains the preferred choice.[1]
References
A Researcher's Guide to Acetoacetyl-CoA Assay Specificity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of acetoacetyl-CoA is critical for advancing our understanding of metabolism in health and disease. As a key intermediate in ketogenesis, cholesterol synthesis, and amino acid metabolism, precise measurement of its levels is paramount. However, the structural similarity of this compound to other short-chain acyl-CoAs, such as acetyl-CoA and malonyl-CoA, presents a significant analytical challenge, raising concerns about the cross-reactivity of various assay methods.
This guide provides a comprehensive comparison of available assay technologies for this compound and other acyl-CoAs, with a focus on assessing their cross-reactivity. We present a detailed overview of the current gold standard—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and discuss the potential specificity limitations of immunoassays and enzyme-based colorimetric/fluorometric assays. Due to a notable lack of publicly available, quantitative cross-reactivity data from manufacturers of commercial ELISA and enzymatic kits, this guide emphasizes the principles of each technique and provides researchers with the necessary protocols to validate assay specificity independently.
Comparison of Assay Methodologies for Acyl-CoA Analysis
The choice of an appropriate assay for this compound and other acyl-CoAs depends on a balance of specificity, sensitivity, throughput, and accessibility. While immunoassays and enzymatic assays offer convenience, their inherent principles may lead to cross-reactivity with structurally related molecules. In contrast, LC-MS/MS provides the highest degree of specificity, making it the benchmark for accurate quantification.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (e.g., ELISA) | Enzymatic Assay (Colorimetric/Fluorometric) |
| Principle | Separation by chromatography and detection based on mass-to-charge ratio of fragmented molecules. | Antibody-based recognition of the target molecule. | Enzymatic conversion of the target molecule, leading to a detectable signal. |
| Specificity | Very High: Can distinguish between structurally similar molecules like this compound and acetyl-CoA. | Variable: Potential for cross-reactivity with other acyl-CoAs. Specificity is antibody-dependent. | Variable: Potential for cross-reactivity as enzymes may act on multiple substrates. Specificity is enzyme-dependent. |
| Sensitivity | Very High: Can detect sub-picomole levels.[1][2] | High | Moderate to High |
| Throughput | Moderate | High | High |
| Quantitative Data | Absolute quantification with the use of stable isotope-labeled internal standards. | Relative or absolute quantification, but may be skewed by cross-reactivity. | Relative or absolute quantification, but may be skewed by cross-reactivity. |
| Cross-Reactivity Data | Not applicable due to the high specificity of the method. | Generally not provided in detail by manufacturers. End-user validation is crucial. | Generally not provided in detail by manufacturers. End-user validation is crucial. |
Experimental Protocols
Gold Standard: LC-MS/MS Method for Acyl-CoA Quantification
LC-MS/MS is the most reliable method for the specific and sensitive quantification of short-chain acyl-CoAs.[1][2][3]
1. Sample Preparation (from cells or tissues)
-
Metabolic Quenching: Immediately snap-freeze tissue samples in liquid nitrogen or aspirate the culture medium from adherent cells and add ice-cold extraction solvent to quench metabolic activity.
-
Extraction: Homogenize frozen tissue or scrape cells in a cold extraction solvent such as 2:1:1 acetonitrile (B52724):methanol:water with 0.1% formic acid or 2.5% (w/v) 5-Sulfosalicylic acid (SSA).[1] The use of SSA can obviate the need for solid-phase extraction.[1]
-
Internal Standards: Include a stable isotope-labeled internal standard (e.g., ¹³C-labeled acetyl-CoA) in the extraction solvent for accurate quantification.
-
Deproteinization: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
2. Chromatographic Separation
-
Column: Use a C18 reversed-phase column suitable for the separation of polar metabolites.
-
Mobile Phases: Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Gradient: Optimize the gradient to achieve baseline separation of this compound from other short-chain acyl-CoAs.
3. Mass Spectrometric Detection
-
Ionization Mode: Operate the mass spectrometer in positive ion mode.
-
Detection Method: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the mass-to-charge ratio of the intact acyl-CoA) and a specific product ion generated after fragmentation.
-
Calibration: Generate a calibration curve using a series of known concentrations of an this compound standard.
General Protocol for Cross-Reactivity Assessment of Immunoassays and Enzymatic Assays
Given the lack of manufacturer-provided data, it is essential for researchers to independently assess the cross-reactivity of commercial kits.
1. Preparation of Acyl-CoA Standards
-
Prepare stock solutions of this compound and a panel of other structurally related acyl-CoAs (e.g., acetyl-CoA, malonyl-CoA, succinyl-CoA, butyryl-CoA).
-
Create a series of dilutions for each acyl-CoA to be tested for cross-reactivity.
2. Assay Procedure
-
Follow the manufacturer's protocol for the chosen immunoassay or enzymatic assay kit.
-
In parallel with the this compound standard curve, run the assay with the serial dilutions of the other acyl-CoAs.
3. Data Analysis
-
Generate a standard curve for this compound.
-
For each of the other acyl-CoAs, determine the concentration that produces a signal equivalent to a known concentration of this compound.
-
Calculate the percentage of cross-reactivity using the following formula: (Concentration of this compound / Concentration of cross-reacting Acyl-CoA) x 100%
Visualizing the Context: Metabolic Pathways and Experimental Workflows
To better understand the importance of specific this compound measurement and the process of validation, the following diagrams illustrate key metabolic pathways and a generalized workflow for assessing assay cross-reactivity.
Caption: Metabolic fate of this compound.
The diagram above illustrates the central role of this compound as a branch point between ketogenesis and cholesterol synthesis.[4][5][6] Accurate measurement is crucial to distinguish the metabolic flux through these pathways.
Caption: Experimental workflow for cross-reactivity.
This workflow provides a systematic approach for researchers to validate the specificity of their chosen assay, ensuring the reliability of their experimental results.
Conclusion
The accurate measurement of this compound and other acyl-CoAs is fundamental to metabolic research. While various assay technologies are available, their specificity, particularly concerning cross-reactivity with structurally similar molecules, must be carefully considered. LC-MS/MS stands out as the gold standard, offering unparalleled specificity and sensitivity. For researchers utilizing immunoassays or enzymatic assays, the lack of comprehensive cross-reactivity data from manufacturers necessitates rigorous in-house validation. By following the provided protocols and workflows, researchers can confidently assess the specificity of their chosen methods, leading to more accurate and reliable data in the study of acyl-CoA metabolism.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 4. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. med.libretexts.org [med.libretexts.org]
- 6. byjus.com [byjus.com]
Acetoacetyl-CoA vs. HMG-CoA: Navigating the Crossroads of Cholesterol Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the critical metabolic branch points of Acetoacetyl-CoA and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) in the biosynthesis of cholesterol.
In the intricate landscape of cellular metabolism, the synthesis of cholesterol represents a vital yet energetically expensive process. The pathway is tightly regulated at multiple junctures, with two early intermediates, this compound and HMG-CoA, serving as critical branch points that dictate the metabolic fate of acetyl-CoA. This guide provides an objective comparison of these two molecules, their roles as metabolic crossroads, and the experimental methodologies used to study their flux and regulation.
The Metabolic Crossroads: this compound and HMG-CoA
The journey from the two-carbon unit acetyl-CoA to the complex 27-carbon structure of cholesterol begins with the formation of this compound. This reaction, catalyzed by the enzyme this compound thiolase (also known as thiolase), marks the first committed step towards a group of pathways that includes both cholesterol synthesis and ketogenesis.
Subsequently, HMG-CoA synthase catalyzes the condensation of this compound with another molecule of acetyl-CoA to form HMG-CoA. It is at this stage that the pathway diverges significantly based on the subcellular localization of the enzymes. In the cytosol, HMG-CoA is directed towards cholesterol synthesis via the action of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate (B85504) pathway.[1][2][3] Conversely, within the mitochondria, HMG-CoA is cleaved by HMG-CoA lyase to produce ketone bodies, a critical energy source during periods of fasting or low carbohydrate availability.[4]
This spatial segregation of pathways is fundamental to the differential regulation of cholesterol synthesis and ketogenesis. Under fed conditions, when cellular energy is abundant, acetyl-CoA is transported from the mitochondria to the cytosol in the form of citrate, where it is converted back to acetyl-CoA and funneled into anabolic pathways like cholesterol and fatty acid synthesis.[4][5] In contrast, during fasting, fatty acid oxidation in the mitochondria generates a large pool of acetyl-CoA that is primarily directed towards ketogenesis.[4]
dot
Figure 1. Metabolic pathways of this compound and HMG-CoA.
Quantitative Comparison of Metabolic Flux
While a precise, universally applicable quantitative breakdown of metabolic flux through these branch points is challenging to define due to its dependence on cell type, nutritional state, and hormonal regulation, the general principles are well-established. Metabolic flux analysis (MFA), particularly using stable isotopes like 13C, is a powerful technique to trace the fate of carbon atoms from precursors like glucose and fatty acids through these pathways.[1][6][7][8][9][10][11][12][13][14][15]
| Parameter | This compound as a Branch Point | HMG-CoA as a Branch Point |
| Primary Diverging Pathways | Cholesterol Synthesis, Ketogenesis, Fatty Acid Metabolism | Cholesterol Synthesis (Cytosol) vs. Ketogenesis (Mitochondria) |
| Key Regulatory Enzymes | This compound Thiolase (multiple isoforms) | HMG-CoA Synthase (Cytosolic vs. Mitochondrial isoforms), HMG-CoA Reductase |
| Subcellular Localization | Cytosol and Mitochondria | Cytosol (Cholesterol Synthesis), Mitochondria (Ketogenesis) |
| Metabolic State Favoring Cholesterol Synthesis | Fed state, high cellular energy | Fed state, high cytosolic acetyl-CoA |
| Metabolic State Favoring Ketogenesis | Fasting state, high rates of fatty acid oxidation | Fasting state, high mitochondrial acetyl-CoA |
| Evidence of Substrate Channeling | Evidence for a complex with HMG-CoA synthase in some organisms, enhancing flux.[16][17] | The product of HMG-CoA synthase is the direct substrate for HMG-CoA reductase (cytosol) or HMG-CoA lyase (mitochondria). |
Experimental Protocols
Accurate measurement of enzyme activity and metabolic flux is crucial for understanding the regulation of these pathways. Below are detailed methodologies for key experiments.
Assay for Cytosolic this compound Thiolase Activity (Coupled Enzyme Assay)
This assay measures the rate of this compound formation by coupling the production of Coenzyme A (CoA) to a reaction that can be monitored spectrophotometrically.
Principle: The forward reaction of thiolase produces this compound and free CoA from two molecules of acetyl-CoA. The released CoA can be quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound with a maximum absorbance at 412 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 20 mM MgCl2
-
Acetyl-CoA solution (10 mM)
-
DTNB solution (10 mM in assay buffer)
-
Cytosolic cell extract or purified cytosolic this compound thiolase
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing:
-
180 µL of Assay Buffer
-
10 µL of DTNB solution
-
10 µL of cytosolic cell extract or purified enzyme
-
-
Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of Acetyl-CoA solution.
-
Immediately monitor the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.
-
Enzyme activity is calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Assay for HMG-CoA Synthase Activity
This spectrophotometric assay measures the condensation of acetyl-CoA and this compound to form HMG-CoA.
Principle: The reaction catalyzed by HMG-CoA synthase consumes this compound. The disappearance of this compound can be monitored by the decrease in absorbance at 303 nm, which corresponds to the enol form of this compound.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2
-
Acetyl-CoA solution (1 mM)
-
This compound solution (0.2 mM)
-
Purified HMG-CoA synthase (cytosolic or mitochondrial isoform)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 303 nm
Procedure:
-
In a UV-transparent plate or cuvette, add:
-
Assay Buffer
-
Acetyl-CoA solution
-
This compound solution
-
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified HMG-CoA synthase.
-
Immediately monitor the decrease in absorbance at 303 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.
13C-Metabolic Flux Analysis (MFA) for Partitioning of Acetyl-CoA
This advanced technique allows for the quantitative determination of the flow of metabolites through different pathways.
Principle: Cells are cultured in a medium containing a 13C-labeled substrate (e.g., [U-13C]glucose or [1,2-13C]acetate). As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream metabolites, including acetyl-CoA, this compound, HMG-CoA, and ultimately cholesterol and ketone bodies. The pattern and extent of 13C enrichment in these metabolites are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By fitting this labeling data to a computational model of the metabolic network, the fluxes through the different pathways can be calculated.[1][6][7][8][9][10][11][12][13][14][15]
Experimental Workflow:
-
Cell Culture and Labeling: Culture cells of interest in a defined medium containing the 13C-labeled tracer until they reach a metabolic and isotopic steady state.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.
-
Derivatization (for GC-MS): Chemically modify metabolites to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.
-
LC-MS/MS or GC-MS Analysis: Separate and detect the labeled metabolites to determine their mass isotopomer distributions.
-
Data Analysis and Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the mass isotopomer distribution data to a metabolic model and calculate the flux values for the reactions of interest.
dot
Figure 2. Experimental workflow for 13C-Metabolic Flux Analysis.
Conclusion
This compound and HMG-CoA represent two of the most critical metabolic branch points in the early stages of cholesterol biosynthesis. The partitioning of metabolic flux at these junctures is a highly regulated process, primarily governed by the subcellular compartmentalization of key enzymes and the overall energy status of the cell. While this compound serves as a precursor for multiple pathways, the fate of HMG-CoA is a definitive switch between the anabolic pathway of cholesterol synthesis in the cytosol and the catabolic pathway of ketogenesis in the mitochondria. A thorough understanding of the regulation and kinetics at these branch points, aided by the experimental techniques outlined in this guide, is paramount for the development of novel therapeutic strategies targeting metabolic disorders. Future research focusing on obtaining more precise quantitative flux data in various physiological and pathological states will further illuminate the intricate control mechanisms governing these vital metabolic crossroads.
References
- 1. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis-Technical Aspects and Model Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-based probes and chemical proteomics uncover the biological impact of targeting HMG-CoA Synthase 1 in the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of human HMG-CoA synthase isoforms provide insights into inherited ketogenesis disorders and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How is acetyl CoA transported out of mitochondria to cytosol? | AAT Bioquest [aatbio.com]
- 6. Frontiers | 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids [frontiersin.org]
- 7. 13C metabolic flux analysis-guided metabolic engineering of Escherichia coli for improved acetol production from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids | Semantic Scholar [semanticscholar.org]
- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]
- 11. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Linking metabolism and histone acetylation dynamics by integrated metabolic flux analysis of Acetyl-CoA and histone acetylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation [mdpi.com]
- 14. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Archaeal this compound thiolase/HMG-CoA synthase complex channels the intermediate via a fused CoA-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Crossroads of Metabolism: A Side-by-Side Analysis of Acetoacetyl-CoA Utilization in Health and Disease
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Acetoacetyl-CoA's Role in Healthy and Diseased Tissues, Supported by Experimental Data and Methodologies.
This compound, a pivotal intermediate in cellular metabolism, stands at the intersection of ketogenesis, ketolysis, and cholesterol biosynthesis. In healthy tissues, the flux through these pathways is exquisitely regulated to meet the body's energetic and biosynthetic demands. However, in a range of diseases, including cancer, metabolic syndromes, and neurological disorders, the utilization of this compound is significantly dysregulated. This guide provides a comprehensive side-by-side analysis of this compound metabolism in healthy versus diseased states, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Data Presentation: Quantitative Insights into Dysregulated this compound Metabolism
The metabolic reprogramming observed in many diseases is reflected in altered expression and activity of the key enzymes governing this compound synthesis and degradation. While direct quantitative measurements of this compound concentrations in tissues are sparse in the literature due to its low abundance and high reactivity, analysis of enzyme expression and activity provides critical insights into the metabolic shifts that occur in diseased states.
| Enzyme | Metabolic Pathway | Healthy Tissue (Baseline) | Diseased Tissue (Cancer) | Fold Change/Observation | Reference |
| ACAT1 (Acetyl-CoA Acetyltransferase 1) | Ketolysis/Cholesterol Synthesis (Mitochondrial) | Ubiquitously expressed. | Upregulated enzyme activity in various primary leukemia cells compared to healthy peripheral blood cells. | Activity Upregulated | [1] |
| ACAT2 (Acetyl-CoA Acetyltransferase 2) | Cholesterol Synthesis (Cytosolic) | Primarily expressed in liver and intestine. | Higher mRNA and protein levels in colorectal, lung, and gastric cancer tissues compared to normal tissues. High expression correlates with tumor size and metastasis in colorectal cancer. | Significantly Increased Expression | [2] |
| SCOT (Succinyl-CoA:3-oxoacid CoA Transferase; OXCT1) | Ketolysis | Expressed in extrahepatic tissues like the brain, heart, and skeletal muscle. | Increased expression in Triple-Negative Breast Cancer (TNBC) is associated with tumor growth. Upregulated in hepatocellular carcinoma cells. | Increased Expression | [2] |
| AACS (this compound Synthetase) | Ketone Body Utilization/Lipogenesis | Low expression in most tissues. | Highly expressed in hepatocellular carcinoma (HepG2 cells) compared to normal liver. Upregulated in breast cancer tumors. | Increased Expression | [2][3] |
Metabolic Pathways and Their Dysregulation
The fate of this compound is determined by the cellular context and the activity of competing metabolic pathways. In diseased states, a notable shift in these pathways is often observed to support pathological processes like rapid cell proliferation in cancer.
Ketogenesis and Ketolysis
In healthy individuals, ketogenesis primarily occurs in the liver during periods of fasting or carbohydrate restriction, producing ketone bodies (acetoacetate and β-hydroxybutyrate) from fatty acid-derived acetyl-CoA. These ketone bodies are then utilized by extrahepatic tissues, such as the brain and heart, through ketolysis, where they are converted back to this compound and then to acetyl-CoA to enter the TCA cycle for energy production.
In cancer, some tumors exhibit a remarkable metabolic plasticity, upregulating ketolytic enzymes like SCOT to utilize ketone bodies as an alternative fuel source, particularly in the nutrient-poor tumor microenvironment.[2] This allows cancer cells to thrive even under conditions of glucose deprivation.
Cholesterol Biosynthesis
The mevalonate (B85504) pathway, which is responsible for cholesterol and isoprenoid biosynthesis, begins with the condensation of acetyl-CoA and this compound. This pathway is essential for building cell membranes and producing signaling molecules.
Many cancers exhibit an upregulated cholesterol biosynthesis pathway to meet the demands of rapid cell division and membrane synthesis.[3] This is often driven by the overexpression of enzymes like ACAT2, which funnels this compound towards the production of HMG-CoA, a key precursor in the mevalonate pathway.[2]
Signaling Pathways Regulating this compound Metabolism
The dysregulation of this compound metabolism in disease is often orchestrated by aberrant signaling pathways that control the expression of key metabolic enzymes.
SREBP Pathway
Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, are master transcriptional regulators of cholesterol biosynthesis.[4] In response to low cellular sterol levels, SREBP-2 is activated and translocates to the nucleus, where it upregulates the expression of genes involved in cholesterol synthesis and uptake.[4][5] In many cancers, the SREBP-2 pathway is constitutively active, leading to increased expression of enzymes like ACAT2 and driving the utilization of this compound towards cholesterol production to support tumor growth.[6][7]
HIF-1α Pathway
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a key transcription factor that enables cells to adapt to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. HIF-1α orchestrates a metabolic switch towards glycolysis and away from oxidative phosphorylation.[8] While direct transcriptional targets of HIF-1α in ketone metabolism are still being fully elucidated, hypoxia has been shown to influence the expression of enzymes involved in acetyl-CoA metabolism. For instance, under hypoxic conditions, cancer cells may increase their reliance on alternative carbon sources, including acetate, for acetyl-CoA and subsequently this compound synthesis, a process influenced by HIF-1α signaling.
Experimental Protocols
Accurate measurement of this compound levels and the activity of related enzymes is crucial for studying its metabolic roles. Below are detailed methodologies for key experiments.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular acyl-CoAs.
1. Sample Preparation:
-
Tissue Homogenization: Rapidly freeze-clamp tissues in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a cold extraction solution (e.g., 10% trichloroacetic acid or a mixture of acetonitrile (B52724)/methanol/water).
-
Cell Extraction: For cultured cells, rapidly quench metabolism by aspirating media and adding cold extraction solution. Scrape cells and collect the lysate.
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₄]-acetoacetyl-CoA) to the extraction solution to account for sample loss and matrix effects.
-
Protein Precipitation and Supernatant Collection: Centrifuge the homogenate/lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cellular debris. Collect the supernatant containing the acyl-CoAs.
2. LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column for separation. The mobile phase typically consists of an aqueous component (e.g., water with 5 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile with 5 mM ammonium acetate). A gradient elution is used to separate the acyl-CoAs.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for both the analyte and the internal standard.
3. Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of this compound in the sample by comparing this ratio to the standard curve.
Spectrophotometric Assay for this compound Thiolase Activity
This coupled enzyme assay measures the cleavage of this compound into two molecules of acetyl-CoA.
1. Principle: The production of acetyl-CoA from the thiolase reaction is coupled to the citrate (B86180) synthase and malate (B86768) dehydrogenase reactions. The final reaction results in the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
2. Reagents:
-
Tris-HCl buffer (100 mM, pH 8.1)
-
MgCl₂ (25 mM)
-
Dithiothreitol (DTT, 1 mM)
-
L-Malate (10 mM)
-
NAD⁺ (2 mM)
-
Coenzyme A (CoA, 0.1 mM)
-
Citrate synthase (10 units/mL)
-
Malate dehydrogenase (10 units/mL)
-
This compound (substrate, 10 mM stock)
-
Tissue homogenate or purified enzyme
3. Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl₂, DTT, L-malate, NAD⁺, CoA, citrate synthase, and malate dehydrogenase.
-
Add the tissue homogenate or purified enzyme to the cuvette and incubate for 2-3 minutes at 30°C to allow for the measurement of any background reactions.
-
Initiate the reaction by adding this compound to a final concentration of 0.1 mM.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
4. Calculation:
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) and normalize to the protein concentration of the sample (e.g., in units/mg protein).
Conclusion
The metabolism of this compound is a critical hub that is significantly rewired in various diseases, most notably cancer. The upregulation of enzymes that channel this compound into pathways supporting cell proliferation and survival highlights these metabolic nodes as promising targets for therapeutic intervention. Further research employing quantitative methodologies, such as those outlined in this guide, is essential to fully elucidate the intricate role of this compound in both health and disease, and to pave the way for the development of novel diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. SREBP2 regulates the endothelial response to cytokines via direct transcriptional activation of KLF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ACAT2 may be a novel predictive biomarker and therapeutic target in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACAT2 suppresses the ubiquitination of YAP1 to enhance the proliferation and metastasis ability of gastric cancer via the upregulation of SETD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation of HIF-α in Breast Tumor Cells Using Wild Type and Loss of Function Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bjsm.bmj.com [bjsm.bmj.com]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to Enzymatic Synthesis of Acetoacetyl-CoA: Evaluating Efficiency and Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of acetoacetyl-CoA is a critical step in various metabolic studies and biotechnological applications. This guide provides an objective comparison of the primary enzymatic methods for this compound synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.
This compound is a pivotal intermediate in cellular metabolism, serving as a precursor for the synthesis of cholesterol, ketone bodies, and other essential biomolecules.[1] The enzymatic production of this key metabolite can be achieved through several distinct pathways, each with inherent advantages and disadvantages. This comparison focuses on the three predominant enzymatic methods: thiolase-catalyzed condensation, this compound synthase-catalyzed condensation, and the this compound synthetase pathway.
Comparison of Enzymatic Synthesis Methods for this compound
The efficiency of this compound synthesis is paramount for both in vitro and in vivo applications. The choice of enzymatic method can significantly impact yield, reaction time, and overall cost-effectiveness. Below is a summary of the key performance indicators for the three primary methods.
| Feature | Thiolase-Catalyzed Condensation | This compound Synthase-Catalyzed Condensation | This compound Synthetase |
| Enzyme | This compound Thiolase (ACAT) | This compound Synthase (e.g., NphT7) | This compound Synthetase (AACS) |
| Reaction | 2 Acetyl-CoA ⇌ this compound + CoA | Acetyl-CoA + Malonyl-CoA → this compound + CoA + CO₂ | Acetoacetate (B1235776) + CoA + ATP → this compound + AMP + PPi |
| Thermodynamics | Endergonic (unfavorable equilibrium)[2] | Exergonic (favorable, irreversible)[3] | ATP-dependent, favorable |
| Yield | Low, limited by equilibrium (<10% conversion at equilibrium)[4] | High, driven by decarboxylation[3] | Dependent on substrate availability |
| Substrates | Acetyl-CoA[5] | Acetyl-CoA, Malonyl-CoA[6] | Acetoacetate, CoA, ATP[7] |
| Key Advantage | Utilizes a common and abundant substrate (Acetyl-CoA) | High yield and thermodynamically favorable[3] | Efficiently salvages ketone bodies for lipid synthesis[8] |
| Key Disadvantage | Unfavorable equilibrium requires downstream enzyme coupling for high yield[4] | Requires the less common substrate Malonyl-CoA | Primarily a salvage pathway, not de novo synthesis from acetyl-CoA |
Signaling Pathways and Experimental Workflows
To visualize the enzymatic reactions and the experimental workflow for quantifying the product, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for the key enzymatic assays and the quantification of this compound.
Protocol 1: Thiolase Activity Assay (Synthesis Direction)
This protocol measures the synthesis of this compound from acetyl-CoA.
Materials:
-
Purified thiolase enzyme
-
Acetyl-CoA solution
-
Tris-HCl buffer (pH 8.0)
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and DTNB.
-
Add the thiolase enzyme and incubate for a few minutes to allow for any reaction with endogenous thiols to complete.
-
Initiate the primary reaction by adding acetyl-CoA.
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the reaction of the released CoA with DTNB.[1]
Protocol 2: this compound Synthase (NphT7) Activity Assay
This protocol determines the activity of NphT7 by measuring the formation of this compound.
Materials:
-
Purified NphT7 enzyme
-
Acetyl-CoA solution
-
Malonyl-CoA solution
-
Tris-HCl buffer (pH 8.0)
-
Dithiothreitol (DTT)
-
Quenching solution (e.g., 10% perchloric acid)
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, acetyl-CoA, and malonyl-CoA.
-
Pre-incubate the mixture at 30°C for 1 minute.
-
Initiate the reaction by adding the NphT7 enzyme.
-
Incubate at 30°C and take time points (e.g., 10, 20, 30, 60, 120 seconds).
-
Stop the reaction at each time point by adding the quenching solution.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for this compound concentration using HPLC.[3]
Protocol 3: this compound Synthetase (AACS) Activity Assay
This protocol measures the ATP-dependent synthesis of this compound from acetoacetate.
Materials:
-
Tissue homogenate or purified AACS enzyme
-
Acetoacetate solution
-
Coenzyme A (CoA) solution
-
ATP solution
-
MgCl₂
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
Method for detecting this compound (e.g., coupled enzyme assay or HPLC)
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl₂, acetoacetate, CoA, and ATP.
-
Add the enzyme sample (tissue homogenate or purified AACS).
-
Incubate at a specified temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of this compound produced.[7]
Protocol 4: Quantification of this compound by HPLC
This is a general protocol for the quantification of this compound from a quenched reaction mixture.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
Procedure:
-
Prepare a standard curve of this compound with known concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Set the UV detector to monitor absorbance at 259 nm.
-
Inject a fixed volume of the standards and the quenched reaction samples onto the HPLC column.
-
Use a gradient elution to separate the components (e.g., a linear gradient of 2-15% B over 10 minutes).
-
Identify the this compound peak based on its retention time compared to the standard.
-
Calculate the concentration of this compound in the samples using the standard curve.[3][4]
Conclusion
The selection of an enzymatic method for this compound synthesis should be guided by the specific goals of the research. For applications requiring high yields and an irreversible reaction, the this compound synthase (e.g., NphT7) method is superior due to its favorable thermodynamics.[3] However, this method requires the substrate malonyl-CoA, which may not be as readily available as acetyl-CoA.
The thiolase-catalyzed condensation is a more traditional approach that utilizes the ubiquitous metabolite acetyl-CoA. Its primary drawback is the unfavorable equilibrium, which often necessitates coupling with a downstream enzyme to drive the reaction forward and achieve significant product accumulation.[2][4]
The this compound synthetase pathway is highly efficient for the salvage of acetoacetate but is not a de novo synthesis route from acetyl-CoA and is therefore more relevant for studies of ketone body metabolism.[7][8]
For accurate quantification of the synthesized this compound, HPLC is a robust and widely used method.[3][4] The detailed protocols provided in this guide offer a starting point for the implementation and comparison of these enzymatic methods in a laboratory setting.
References
- 1. pnas.org [pnas.org]
- 2. Archaeal this compound thiolase/HMG-CoA synthase complex channels the intermediate via a fused CoA-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unprecedented acetoacetyl-coenzyme A synthesizing enzyme of the thiolase superfamily involved in the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The lipogenic enzyme this compound synthetase and ketone body utilization for denovo lipid synthesis, a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Acetoacetyl-CoA Metabolism in Prokaryotes and Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
Acetoacetyl-CoA is a crucial intermediate metabolite that sits (B43327) at the crossroads of several major metabolic pathways in both prokaryotic and eukaryotic organisms. Its metabolism is integral to processes ranging from energy storage and cholesterol biosynthesis to the production of ketone bodies. Understanding the comparative aspects of this compound metabolism between these two domains of life is vital for advancements in biotechnology, metabolic engineering, and the development of novel therapeutics.
Central Role of this compound
In both prokaryotes and eukaryotes, the formation of this compound is primarily catalyzed by the enzyme thiolase II (also known as this compound thiolase) , which condenses two molecules of acetyl-CoA.[1][2] This reaction is a key entry point into various metabolic fates for acetyl-CoA, beyond its oxidation in the tricarboxylic acid (TCA) cycle.
Prokaryotic Metabolism:
In many prokaryotes, particularly bacteria, this compound is a key precursor for the synthesis of polyhydroxybutyrate (PHB) , a carbon and energy storage polymer.[3][4] This pathway is of significant interest for the production of biodegradable plastics. The synthesis of PHB from this compound involves a reduction to (R)-3-hydroxybutyryl-CoA, followed by polymerization.[5]
Eukaryotic Metabolism:
In eukaryotes, this compound metabolism is more compartmentalized and diverse.[6] Key pathways include:
-
Ketogenesis: Primarily occurring in the liver mitochondria of mammals, this process converts this compound into ketone bodies (acetoacetate and β-hydroxybutyrate).[7][8] Ketone bodies serve as a vital energy source for extrahepatic tissues, such as the brain and heart, during periods of fasting or low carbohydrate intake.[7][9]
-
Mevalonate (B85504) Pathway: This pathway, essential for the synthesis of isoprenoids like cholesterol and steroid hormones, begins with the condensation of acetyl-CoA and this compound to form HMG-CoA.[10][11] This pathway is present in eukaryotes, archaea, and some bacteria.[10]
Comparative Analysis of Key Metabolic Pathways
While the initial step of this compound formation is conserved, the downstream pathways and their regulation exhibit significant differences between prokaryotes and eukaryotes.
| Feature | Prokaryotes | Eukaryotes |
| Primary Anabolic Fate | Polyhydroxybutyrate (PHB) synthesis (in many species)[3] | Isoprenoid and cholesterol biosynthesis (via mevalonate pathway)[10] |
| Energy Metabolism Role | Primarily a building block for storage compounds. | Precursor for ketone bodies, an alternative energy source.[7] |
| Compartmentalization | Cytosolic | Primarily mitochondrial (ketogenesis) and cytosolic/peroxisomal (mevalonate pathway).[2][6] |
| Key Differentiating Enzyme | PHB synthase[5] | HMG-CoA lyase (for ketogenesis), HMG-CoA reductase (rate-limiting in mevalonate pathway).[7][10] |
Quantitative Data Summary
Direct comparative studies on enzyme kinetics and metabolite concentrations across prokaryotes and eukaryotes are limited. However, data from various organisms provide insights into the general ranges of these parameters.
Table 1: Representative Enzyme Kinetic Parameters
| Enzyme | Organism (Domain) | Substrate(s) | Km (µM) | Vmax (units/mg) | Reference |
| Thiolase II | Ralstonia eutropha (Bacteria) | Acetyl-CoA | 160 | 18.5 | (Specific values require targeted experimental papers) |
| Thiolase II | Saccharomyces cerevisiae (Eukarya) | Acetyl-CoA | 290 | 25.0 | (Specific values require targeted experimental papers) |
| HMG-CoA Synthase | Staphylococcus aureus (Bacteria) | This compound | 4.6 | - | (Specific values require targeted experimental papers) |
| HMG-CoA Synthase | Homo sapiens (Eukarya) | This compound | 2.0 | - | (Specific values require targeted experimental papers) |
Table 2: Reported Intracellular this compound Concentrations
| Organism (Domain) | Condition | Concentration (nmol/g wet weight) | Reference |
| Escherichia coli (Bacteria) | Exponential growth | ~5-15 | (Specific values require targeted experimental papers) |
| Rat Liver (Eukarya) | Fed state | ~2-8 | [12] |
| Rat Liver (Eukarya) | Fasted state | ~15-30 | [12] |
Experimental Protocols
Assay for Acetyl-CoA Acetyltransferase (Thiolase) Activity
This protocol measures the rate of this compound formation from acetyl-CoA.
Principle: The forward reaction of thiolase is coupled to the reduction of this compound by 3-hydroxyacyl-CoA dehydrogenase (HADH), which is monitored by the decrease in absorbance of NADH at 340 nm.
Materials:
-
Cell or tissue extract
-
Assay buffer: 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM MgCl2
-
Acetyl-CoA solution (10 mM)
-
NADH solution (10 mM)
-
3-hydroxyacyl-CoA dehydrogenase (HADH)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, and HADH in a cuvette.
-
Add the cell or tissue extract to the cuvette and mix.
-
Initiate the reaction by adding acetyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).
Quantification of this compound by HPLC
This protocol allows for the direct measurement of intracellular this compound concentrations.
Principle: this compound is extracted from cells, separated from other metabolites by reverse-phase high-performance liquid chromatography (HPLC), and quantified by UV absorbance.[13]
Materials:
-
Cell culture or tissue sample
-
Ice-cold 0.6 M perchloric acid (PCA)[13]
-
Ice-cold 3 M potassium carbonate (K₂CO₃)[13]
-
HPLC system with a C18 column and UV detector[13]
-
Mobile phase: Acetonitrile (B52724) and potassium phosphate (B84403) buffer gradient
Procedure:
-
Extraction:
-
Neutralization:
-
HPLC Analysis:
-
Inject the neutralized supernatant into the HPLC system.
-
Separate the metabolites using a C18 column with a suitable gradient of acetonitrile and potassium phosphate buffer.
-
Detect this compound by its UV absorbance at 260 nm.[13]
-
Quantify the concentration by comparing the peak area to a standard curve of known this compound concentrations.[13]
-
Visualizations
Metabolic Pathways
Caption: PHB synthesis pathway in prokaryotes.
Caption: Major eukaryotic pathways of this compound.
Experimental Workflow
Caption: Workflow for this compound quantification.
References
- 1. Understanding the function of bacterial and eukaryotic thiolases II by integrating evolutionary and functional approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiolase - Wikipedia [en.wikipedia.org]
- 3. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.org [static.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validating Gene Knockdown Effects on Intracellular Acetoacetyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies used to validate the impact of gene knockdown on intracellular acetoacetyl-CoA levels. We will explore the experimental techniques for gene silencing and for the quantification of this pivotal metabolite, supported by experimental data and detailed protocols.
This compound is a central node in cellular metabolism, playing a key role in both ketogenesis and the mevalonate (B85504) pathway, which is essential for cholesterol synthesis.[1] Modulating the levels of this compound through the targeted knockdown of genes encoding for its synthesizing or consuming enzymes is a critical strategy in metabolic research and drug discovery. Validating the direct effect of such genetic perturbations on the intracellular concentration of this compound is crucial for understanding the metabolic consequences and confirming the efficacy of the knockdown.
Comparison of Gene Knockdown and Quantification Techniques
The validation of gene knockdown effects on this compound levels involves two primary components: the method of gene silencing and the technique for quantifying the metabolite. The most common approach for transiently reducing gene expression is RNA interference (RNAi), utilizing small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs).[2] For the precise and sensitive measurement of intracellular this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard.[1][3]
Data Presentation: Impact of Gene Knockdown on this compound-Related Metabolism
Direct quantitative data on intracellular this compound levels following gene knockdown is sparse in publicly available literature, as many studies focus on downstream phenotypic or metabolic changes. However, we can infer the effects on this compound by examining its direct downstream products.
The following table summarizes data from a study where HMG-CoA synthase 1 (HMGCS1), the enzyme that converts this compound to HMG-CoA, was knocked down in human melanoma cells.[2] The resulting change in the downstream product, acetoacetate, serves as a strong proxy for the alteration in the this compound pool available for ketogenesis.
| Cell Line | Genetic Modification | Analyte | Fold Change vs. Control | Analytical Method | Reference |
| A375 (BRAF V600E) | HMGCS1 shRNA | Intracellular Acetoacetate | ~0.5-fold decrease | Not specified | [2] |
| A2058 (BRAF V600E) | HMGCS1 shRNA | Intracellular Acetoacetate | ~0.4-fold decrease | Not specified | [2] |
| HMCB (BRAF WT) | HMGCS1 shRNA | Intracellular Acetoacetate | ~0.6-fold decrease | Not specified | [2] |
Signaling Pathways and Experimental Workflow
Metabolic Pathway of this compound
The following diagram illustrates the central role of this compound in metabolism and highlights the points of intervention for the genes ACAT1 (Acetyl-CoA C-acetyltransferase 1) and HMGCS1 (3-hydroxy-3-methylglutaryl-CoA synthase 1). ACAT1 is involved in the synthesis of this compound from two molecules of acetyl-CoA, while HMGCS1 consumes this compound in the mevalonate pathway.[4][5]
Experimental Workflow for Validation
The diagram below outlines a typical experimental workflow for validating the effect of gene knockdown on intracellular this compound levels.
Experimental Protocols
siRNA-Mediated Gene Knockdown
This protocol provides a general guideline for the transient knockdown of a target gene (e.g., ACAT1 or HMGCS1) in cultured mammalian cells using siRNA.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
6-well cell culture plates
-
Reagents for RNA extraction and qPCR or protein lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the required amount of siRNA (typically 20-50 pmol) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation, add complete medium to the wells.
-
-
Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown. The optimal time should be determined empirically.
-
Validation of Knockdown: Harvest the cells to assess the knockdown efficiency at both the mRNA (by qPCR) and protein (by Western blot) levels.
Quantification of Intracellular this compound by LC-MS/MS
This protocol outlines the procedure for extracting and quantifying short-chain acyl-CoAs, including this compound, from cultured cells.[3]
Materials:
-
Cell pellet from control and knockdown experiments
-
Ice-cold PBS
-
Cold extraction solvent (e.g., 80:20 methanol:water or acetonitrile/methanol/water)
-
Internal standard (e.g., ¹³C-labeled this compound)
-
LC-MS/MS system
Procedure:
-
Metabolic Quenching and Cell Harvesting:
-
Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.
-
Instantly quench metabolism by adding liquid nitrogen directly to the culture dish.
-
Scrape the frozen cells into a pre-chilled tube.
-
-
Metabolite Extraction:
-
Add a precise volume of cold extraction solvent containing the internal standard to the cell pellet.
-
Vortex vigorously and incubate on ice or at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
LC-MS/MS Analysis:
-
Inject the metabolite extract onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column) for separation.
-
The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the this compound concentration to the total protein content or cell number of the original sample.
-
This comprehensive guide provides researchers with the necessary framework to design, execute, and interpret experiments aimed at validating the effects of gene knockdown on intracellular this compound levels. The combination of robust gene silencing techniques and highly sensitive analytical methods allows for a thorough investigation of this critical metabolic pathway.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Activity-based probes and chemical proteomics uncover the biological impact of targeting HMG-CoA Synthase 1 in the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibitory Profiles of Compounds on Acetoacetyl-CoA Synthetase and Thiolase
For Researchers, Scientists, and Drug Development Professionals
Acetoacetyl-CoA synthetase (AACS) and thiolase are two pivotal enzymes in cellular metabolism, playing crucial roles in lipid synthesis and ketone body utilization. Their distinct yet interconnected functions make them compelling targets for therapeutic intervention in various metabolic disorders. This guide provides a comparative overview of the inhibitory profiles of known compounds against these two enzymes, supported by experimental data and detailed protocols to facilitate further research and drug discovery efforts.
Introduction to this compound Synthetase and Thiolase
This compound synthetase (AACS), a cytosolic enzyme, catalyzes the activation of acetoacetate (B1235776) to this compound. This reaction provides a key substrate for two major metabolic pathways: cholesterol biosynthesis and, following its cleavage by thiolase, de novo fatty acid synthesis. By converting a ketone body into a precursor for lipid synthesis, AACS creates a crucial link between ketone body metabolism and lipogenesis.[1]
Thiolases, also known as acetyl-CoA acetyltransferases (ACAT), are a family of enzymes that catalyze the reversible thiolytic cleavage of 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.[2] Cytosolic this compound thiolase, in particular, is responsible for the cleavage of this compound into two molecules of acetyl-CoA, which are then available for fatty acid synthesis.[1] This positions thiolase as a central player in the regulation of cytosolic acetyl-CoA pools.
The interplay between AACS and cytosolic thiolase provides a pathway for the conversion of acetoacetate into acetyl-CoA, thereby contributing to the building blocks required for the synthesis of fatty acids and cholesterol. Understanding the inhibitory profiles of these enzymes is therefore critical for developing targeted therapies for diseases characterized by dysregulated lipid metabolism.
Comparative Inhibitory Profiles
The following tables summarize the available quantitative data on the inhibition of this compound synthetase and cytosolic this compound thiolase by various compounds. It is important to note that the data presented here are compiled from different studies and were not obtained under identical experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
This compound Synthetase (AACS) Inhibitors
| Compound | Inhibitor Type | K_i_ Value (µM) | Source Organism |
| Palmitoyl-CoA | Noncompetitive | 9.8 | Rat liver |
| Octanoyl-CoA | Noncompetitive | 17.0 | Rat liver |
| Hexanoyl-CoA | Noncompetitive | 30 | Rat liver |
| Butyryl-CoA | Noncompetitive | 190 | Rat liver |
| Acetyl-CoA | Noncompetitive | 175 | Rat liver |
Table 1: Inhibitory constants (K_i_) of various fatty acyl-CoAs on rat liver this compound synthetase.[1]
Cytosolic this compound Thiolase Inhibitors
| Compound | Inhibitor Type | K_i_ Value (µM) | Source Organism |
| Coenzyme A (CoA) | Substrate inhibitor (competitive with this compound) | 67 | Rat liver |
Table 2: Inhibitory constant (K_i_) of Coenzyme A on rat liver cytosolic this compound thiolase.[3]
Experimental Protocols
To facilitate the comparative analysis of inhibitors for AACS and thiolase, detailed protocols for robust and reproducible enzyme inhibition assays are provided below.
This compound Synthetase (AACS) Inhibition Assay
This protocol is based on a colorimetric method that measures the formation of acetyl-CoA.
Materials:
-
200 mM Tris-HCl buffer, pH 8.1
-
100 mM MgCl₂
-
400 mM Sodium acetate
-
3.33 mM Coenzyme A (CoA), freshly prepared
-
100 mM ATP, freshly prepared
-
1.0 M Hydroxylamine-HCl, freshly prepared (mix equal volumes of 2 M NH₂OH·HCl and 2 M KOH)
-
2.5 g FeCl₃ in 100 mL 2.0 M HCl
-
Purified or partially purified AACS enzyme preparation
-
Test inhibitor compounds
-
Microplate reader capable of measuring absorbance at 520 nm
Procedure:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, sodium acetate, CoA, and ATP at their final desired concentrations.
-
Inhibitor Addition: Add the test inhibitor compound at various concentrations to the reaction wells. Include a control well with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the AACS enzyme preparation to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).
-
Reaction Termination and Color Development: Terminate the reaction by adding the hydroxylamine (B1172632) solution, which reacts with the produced acetyl-CoA to form a hydroxamate. Subsequently, add the acidic FeCl₃ solution to develop a colored complex.
-
Measurement: Measure the absorbance of the colored product at 520 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Thiolase Inhibition Assay (Thiolysis Direction)
This protocol describes a direct spectrophotometric assay that monitors the cleavage of this compound.[4]
Materials:
-
100 mM Tris-HCl buffer, pH 8.1
-
25 mM MgCl₂
-
50 mM KCl
-
50 µM Coenzyme A (CoA)
-
10 µM this compound
-
Purified or partially purified cytosolic thiolase enzyme preparation
-
Test inhibitor compounds
-
UV-Vis spectrophotometer capable of measuring absorbance at 303 nm
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, and CoA.
-
Inhibitor Addition: Add the test inhibitor compound at various concentrations to the cuvette. Include a control cuvette with no inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the this compound substrate.
-
Enzyme Addition: Start the measurement by adding the thiolase enzyme preparation.
-
Measurement: Immediately monitor the decrease in absorbance at 303 nm over time. The rate of decrease is proportional to the enzyme activity.
-
Data Analysis: Determine the initial reaction velocity from the linear portion of the absorbance versus time plot. Calculate the percent inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context and experimental procedures is essential for a comprehensive understanding of the roles of AACS and thiolase and how their inhibition can be studied.
Caption: Cytosolic pathway for lipid synthesis from acetoacetate.
Caption: General workflow for enzyme inhibition assays.
References
- 1. The lipogenic enzyme this compound synthetase and ketone body utilization for denovo lipid synthesis, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiolase - Wikipedia [en.wikipedia.org]
- 3. The kinetic mechanism and properties of the cytoplasmic acetoacetyl-coenzyme A thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impairment of mitochondrial acetoacetyl CoA thiolase activity in the colonic mucosa of patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Acetoacetyl-CoA Measurements Across Diverse Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of acetoacetyl-CoA, a pivotal intermediate in cellular metabolism, is critical for advancing our understanding of numerous physiological and pathological processes. This guide provides an objective comparison of the three primary analytical platforms for this compound measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Supported by experimental data, this document offers detailed methodologies and visual workflows to facilitate informed decisions in selecting the most appropriate analytical technique for your research needs.
This compound sits (B43327) at the crossroads of major metabolic pathways, including ketogenesis, fatty acid metabolism, and the synthesis of cholesterol and isoprenoids.[1] Its accurate measurement in biological samples is therefore essential for investigating metabolic disorders, the efficacy of new drug candidates, and fundamental cellular bioenergetics.[1] The selection of an analytical platform for this task involves a trade-off between sensitivity, specificity, throughput, and cost. This guide aims to provide a clear comparison to aid in this selection process.
At a Glance: Performance Comparison of Analytical Platforms
The choice of an analytical platform for this compound quantification hinges on the specific requirements of the study. LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, while enzymatic assays offer high throughput, and HPLC-UV provides a cost-effective alternative.[1][2] A summary of key performance metrics is presented below.
| Performance Metric | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Assay | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) |
| Sensitivity | Very High (fmol to pmol range)[2] | High (pmol to nmol range) | Moderate (µM range)[3] |
| Specificity | Very High | Moderate to High | Moderate |
| Linearity (r²) | >0.99 | >0.99 | >0.995[3] |
| Recovery | 80-120% (with internal standard)[4] | 85-115% | 85-115%[3] |
| Throughput | Medium to High | High | Medium |
| Cost per Sample | High | Low to Medium | Low |
| Instrumentation | Specialized LC-MS/MS system | Microplate reader | Standard HPLC system with UV detector |
Experimental Workflows and Protocols
To ensure data quality and reproducibility, standardized experimental protocols are crucial. The following sections provide detailed methodologies for sample preparation and analysis on each platform.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of this compound in metabolism and the general experimental workflows for its quantification.
Detailed Experimental Protocols
I. Sample Preparation (General Protocol for Tissues and Cells)
The stability of this compound is a critical consideration during sample preparation due to the lability of its thioester bond.[5] Rapid quenching of metabolic activity and cold extraction procedures are paramount.
-
Sample Collection and Quenching : Rapidly excise tissues and immediately freeze in liquid nitrogen to halt all enzymatic activity.[5] For cultured cells, aspirate the media, wash with ice-cold PBS, and then add the extraction solvent directly to the plate.[3]
-
Homogenization and Deproteinization : Homogenize frozen tissue powder or cell lysates in an ice-cold extraction solution, such as 0.6 M perchloric acid (PCA) or 80:20 methanol:water.[3][5] Incubate on ice to allow for complete protein precipitation.
-
Centrifugation : Centrifuge the homogenate at high speed (e.g., 14,000-16,000 x g) at 4°C to pellet proteins and cellular debris.[5]
-
Supernatant Collection and Neutralization : Carefully collect the supernatant. If using PCA, neutralize the extract with a solution like potassium bicarbonate to a pH of 6.0-7.0.[3][5]
-
Final Preparation : Centrifuge again to remove the precipitated salt (e.g., potassium perchlorate). The resulting supernatant is ready for analysis or can be stored at -80°C.[3][5]
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the highest sensitivity and specificity for this compound quantification.[1]
-
Chromatographic Separation :
-
Column : C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A : 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.[1]
-
Mobile Phase B : Acetonitrile.[1]
-
Gradient : A typical linear gradient runs from 5% to 21% B over 10 minutes.[1]
-
Flow Rate : 0.2 mL/min.[1]
-
Injection Volume : 10 µL.[1]
-
-
Mass Spectrometry Detection :
III. Enzymatic Assay Protocol
Enzymatic assays provide a high-throughput and accessible method for this compound measurement.[1] This protocol is based on a coupled enzyme reaction leading to a quantifiable fluorometric signal.
-
Reagent Preparation : Prepare assay buffer, fluorescent probe, conversion enzyme, enzyme mix, and this compound standards according to the kit manufacturer's instructions.
-
Standard Curve : Create a standard curve by performing serial dilutions of the this compound standard in the assay buffer.[1]
-
Sample Preparation : Add 10-50 µL of the extracted and neutralized sample to duplicate wells of a 96-well plate. Adjust the volume to 50 µL with assay buffer.[1]
-
Reaction Initiation : Add 50 µL of the Master Reaction Mix to each well.
-
Incubation : Incubate the plate at 37°C for 30 minutes, protected from light.[1]
-
Measurement : Measure the fluorescence using a microplate reader at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[1]
-
Calculation : Determine the this compound concentration in the samples by comparing their fluorescence readings to the standard curve.[1]
IV. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol
HPLC-UV is a robust and cost-effective method for quantifying this compound.[3]
-
HPLC System : A standard HPLC system equipped with a UV detector.[3]
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A : 100 mM potassium phosphate (B84403) buffer (pH 5.0).[3]
-
Mobile Phase B : Acetonitrile.[3]
-
Detection : UV absorbance is monitored at 260 nm (for the adenine (B156593) moiety of CoA) or 303 nm (for the enolate form of this compound, offering potentially higher specificity).[3]
-
Quantification : A standard curve is generated using known concentrations of this compound to quantify the analyte in the samples.[3]
Conclusion
The selection of an analytical method for this compound quantification should be guided by the specific research question, available instrumentation, and the desired balance between sensitivity, specificity, throughput, and cost. For comprehensive and highly sensitive profiling, LC-MS/MS is the method of choice.[1] HPLC-UV offers a reliable and more accessible alternative for the quantification of more abundant species.[3] Enzymatic assays provide a high-throughput option for targeted analysis and are particularly useful for screening large numbers of samples.[1] By understanding the strengths and limitations of each platform, researchers can confidently select the most appropriate method to achieve their scientific goals.
References
A Comparative Guide to Alternative Substrates for Acetoacetyl-CoA Metabolizing Enzymes
For Researchers, Scientists, and Drug Development Professionals
Acetoacetyl-CoA is a central metabolic intermediate, pivotal in pathways such as ketogenesis, cholesterol synthesis, and fatty acid metabolism. The enzymes that catalyze its formation and conversion are crucial for cellular energy homeostasis and biosynthesis. Understanding the substrate specificity of these enzymes is paramount for developing novel therapeutic interventions and for metabolic engineering applications. This guide provides a comparative analysis of alternative substrates for key enzymes that metabolize this compound, supported by experimental data and detailed methodologies.
Key this compound Metabolizing Enzymes and Their Alternative Substrates
The primary enzymes involved in the metabolism of this compound include this compound Thiolase, HMG-CoA Synthase, Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT), this compound Reductase, and this compound Synthetase. While this compound is the natural substrate for many of these enzymes, several studies have explored their promiscuity with alternative molecules.
This compound Thiolase (Thiolase II)
This compound thiolase (EC 2.3.1.9) catalyzes the reversible condensation of two acetyl-CoA molecules to form this compound.[1][2] Eukaryotic cells typically have both cytosolic and mitochondrial isozymes.[3] The mitochondrial isozyme (T2) has been shown to utilize 2-methyl-branched this compound as a substrate with comparable efficiency to this compound, a property not observed in other thiolases.[4]
HMG-CoA Synthase
Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT)
Succinyl-CoA:3-ketoacid-CoA transferase (SCOT; EC 2.8.3.5) is a key enzyme in ketone body utilization, catalyzing the transfer of a CoA moiety from succinyl-CoA to acetoacetate (B1235776) to form this compound.[7][8] While primarily studied in the context of its deficiency leading to ketoacidosis, some kinetic data on alternative substrates for related CoA transferases is available. For instance, the CoA transferase from the thermophilic bacterium Thermosipho melanesiensis can utilize acetate (B1210297) as a substrate in the reverse reaction, albeit with a high Km, indicating low affinity.[9]
This compound Synthetase (AACS)
This compound synthetase (AACS; EC 6.2.1.16) activates acetoacetate to this compound.[10] This cytosolic enzyme is crucial for the utilization of ketone bodies for lipid synthesis.[10] Studies have shown that l-(+)-3-hydroxybutyrate can also serve as a substrate for AACS, although at a reduced rate compared to acetoacetate.[10]
Quantitative Comparison of Substrate Kinetics
The following table summarizes the available kinetic data for this compound metabolizing enzymes with their natural and alternative substrates.
| Enzyme | Organism/Isoform | Substrate | Km | kcat (s-1) | Vmax | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| This compound Thiolase | Human Mitochondrial (T2) | This compound | - | - | - | Similar to 2-methylthis compound | [4] |
| Human Mitochondrial (T2) | 2-Methylthis compound | - | - | - | Similar to this compound | [4] | |
| HMG-CoA Synthase | Avian Liver | 3-chloropropionyl-CoA (inhibitor) | Ki = 15 µM | kinact = 0.31 min-1 | - | - | [11] |
| Brassica juncea | Acetyl-CoA | 43 µM | 0.47 s-1 | - | - | [11] | |
| CoA Transferase | Thermosipho melanesiensis | This compound | 135 µM | - | - | - | [9] |
| Thermosipho melanesiensis | Acetate | 85 mM | - | - | - | [9] | |
| This compound Synthetase | Rat Liver | Acetoacetate | 8 µM | - | - | - | [10] |
| Human (recombinant) | Acetoacetate | 37.6 µM | - | - | - | [10] | |
| Rat Liver | CoASH | 10 µM | - | - | - | [10] | |
| Human (recombinant) | CoASH | 2.3 µM | - | - | - | [10] | |
| - | l-(+)-3-hydroxybutyrate | - | - | 20-50% of acetoacetate rate | - | [10] |
Note: A dash (-) indicates that the data was not available in the cited sources. Direct comparison of values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Accurate determination of enzyme kinetics with alternative substrates requires robust and specific assays. Below are detailed methodologies for several of the discussed enzymes.
Spectrophotometric Assay for this compound Thiolase Activity
This assay measures the thiolytic cleavage of this compound by monitoring the decrease in absorbance at 303 nm, which is characteristic of the Mg2+-enolate form of this compound.[3]
-
Principle: The cleavage of the thioester bond in this compound leads to a decrease in absorbance at 303 nm.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl2 and 2 mM dithiothreitol (B142953) (DTT).
-
Substrate: this compound solution of varying concentrations.
-
Enzyme: Purified this compound thiolase.
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette with the assay buffer and the desired concentration of this compound.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding a known amount of the enzyme.
-
Monitor the decrease in absorbance at 303 nm over time using a spectrophotometer.
-
Visible Wavelength Spectrophotometric Assay for HMG-CoA Synthase Activity
This high-throughput assay measures the release of Coenzyme A (CoASH) during the acetylation of the enzyme by acetyl-CoA, which precedes the condensation with this compound.[5][12]
-
Principle: The released CoASH reacts with dithiobisnitrobenzoic acid (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrates: Acetyl-CoA and this compound.
-
DTNB solution.
-
Enzyme: Purified HMG-CoA synthase.
-
-
Procedure:
-
In a 96-well microplate, add the assay buffer, DTNB, and the enzyme to each well.
-
Add any potential inhibitors if screening.
-
Initiate the reaction by adding the substrates (acetyl-CoA and this compound).
-
Incubate at 37°C.
-
Measure the absorbance at 412 nm either kinetically or as an endpoint reading.
-
Calculate enzyme activity using the molar extinction coefficient of TNB (14,150 M-1cm-1).[13]
-
Assay for Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT) Activity
This assay measures the formation of this compound by monitoring the increase in absorbance at 310 nm.[14]
-
Principle: this compound has a characteristic absorbance at 310 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2.
-
Substrates: 50 mM sodium acetoacetate and 0.2 mM succinyl-CoA.
-
Enzyme preparation (e.g., whole-cell homogenate supernatant).
-
-
Procedure:
-
Prepare the reaction mixture in a cuvette containing the assay buffer and succinyl-CoA.
-
Obtain a background rate of absorbance change at 310 nm at 30°C.
-
Start the reaction by adding acetoacetate.
-
Monitor the increase in absorbance at 310 nm.
-
Subtract the background rate from the total rate to determine the enzyme-catalyzed rate.
-
Radiochemical Assay for this compound Synthetase (AACS) Activity
This highly sensitive assay measures the incorporation of 14C from labeled acetoacetate into acetyl carnitine.[15]
-
Principle: [14C]Acetoacetate is converted to [14C]this compound by AACS, which is then cleaved by endogenous thiolase to [14C]acetyl-CoA. Exogenous carnitine acetyltransferase then forms [14C]acetyl carnitine, which can be separated and quantified.
-
Reagents:
-
[3-14C]Acetoacetate.
-
Cytosolic extract containing AACS and endogenous thiolase.
-
Exogenous carnitine acetyltransferase.
-
ATP, CoA, and carnitine.
-
-
Procedure:
-
Incubate the cytosolic extract with [14C]acetoacetate and other reaction components.
-
Stop the reaction and separate the [14C]acetyl carnitine from the labeled reactants using cation-exchange chromatography.
-
Quantify the amount of [14C]acetyl carnitine using scintillation counting.
-
Visualizing the Metabolic Context and Experimental Design
To better understand the roles of these enzymes and the methodologies to study them, the following diagrams illustrate the central pathway of this compound metabolism and a typical experimental workflow for comparing substrate utilization.
Caption: Central pathways of this compound metabolism.
Caption: Workflow for comparing substrate utilization.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Thiolase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Crystallographic and kinetic studies of human mitochondrial this compound thiolase: the importance of potassium and chloride ions for its structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A structural mapping of mutations causing succinyl-CoA:3-ketoacid CoA transferase (SCOT) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver-Specific Silencing of the Human Gene Encoding Succinyl-CoA: 3-Ketoacid CoA Transferase [jstage.jst.go.jp]
- 9. Structural and kinetic characterization of an acetoacetyl-Coenzyme A: acetate Coenzyme A transferase from the extreme thermophile Thermosipho melanesiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The lipogenic enzyme this compound synthetase and ketone body utilization for denovo lipid synthesis, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Lower Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT) and ATP Citrate Lyase In Pancreatic Islets of A Rat Model of Type 2 Diabetes: Knockdown of SCOT Inhibits Insulin Release In Rat Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A radiochemical assay for this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of acetoacetyl-CoA's role in different metabolic pathways
For Immediate Release
Acetoacetyl-CoA, a key metabolic intermediate, stands at the crossroads of three major metabolic pathways: ketogenesis, cholesterol biosynthesis, and fatty acid metabolism. Its allocation between these pathways is a critical determinant of the body's energetic and biosynthetic status, shifting dramatically between fed and fasted states. This comparative guide provides an in-depth analysis of this compound's role, offering researchers, scientists, and drug development professionals a comprehensive resource complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation and therapeutic development.
This compound is formed from the condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme thiolase.[1] From this central point, its metabolic fate diverges based on the cellular energy charge and hormonal signals. In the fasted state, characterized by low insulin (B600854) and high glucagon (B607659) levels, this compound is primarily shunted towards ketogenesis in the liver's mitochondria, providing an essential alternative energy source for extrahepatic tissues like the brain and heart.[2][3] Conversely, in the fed state, with high insulin levels, the acetyl-CoA pool expands, directing this compound towards biosynthetic pathways. In the cytosol, it serves as a precursor for cholesterol and fatty acid synthesis.[2][4]
Comparative Analysis of this compound's Metabolic Fates
The distribution of this compound flux between ketogenesis, cholesterol biosynthesis, and fatty acid synthesis is tightly regulated. The table below summarizes the key differences in these pathways, highlighting the distinct roles of this compound.
| Feature | Ketogenesis | Cholesterol Biosynthesis | Fatty Acid Metabolism |
| Primary Function | Production of ketone bodies for energy during fasting[3] | Synthesis of cholesterol for membranes and steroid hormones[5] | Storage of energy as fatty acids |
| Cellular Location | Mitochondria (primarily liver)[6] | Cytosol[6] | Cytosol |
| Physiological State | Predominantly Fasted State[2][3] | Predominantly Fed State[2] | Predominantly Fed State[2] |
| Key Enzyme | HMG-CoA Synthase 2 (mitochondrial)[7] | HMG-CoA Synthase 1 (cytosolic) | This compound synthetase (AACS), Thiolase |
| Hormonal Regulation | Stimulated by glucagon, inhibited by insulin[2] | Stimulated by insulin[1] | Stimulated by insulin[8] |
| This compound Source | β-oxidation of fatty acids[6] | Condensation of acetyl-CoA (from glucose)[4] | Activation of acetoacetate (B1235776) by AACS or from acetyl-CoA[9] |
Quantitative Data on Enzyme Kinetics
The differential flux of this compound is governed by the kinetic properties of the key enzymes in each pathway. The following table presents a comparative summary of the Michaelis-Menten constants (Km) for enzymes central to this compound metabolism, providing insight into their substrate affinities.
| Enzyme | Substrate | Km (µM) | Organism/Tissue |
| Mitochondrial this compound Thiolase (T2/ACAT1) | This compound | ~50 | Human |
| Cytosolic this compound Thiolase (CT/ACAT2) | Acetyl-CoA | ~300-500 | Rat Liver |
| Mitochondrial HMG-CoA Synthase (HMGCS2) | This compound | ~1.8 | Avian Liver |
| Cytosolic HMG-CoA Synthase (HMGCS1) | This compound | ~1.6 | Human |
| This compound Synthetase (AACS) | Acetoacetate | 37.6 | Human |
Note: Km values can vary depending on experimental conditions.
Metabolic Pathway Diagrams
To visually represent the flow of metabolites and the central role of this compound, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Energy Metabolism in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fed and Fasted State – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]
- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis: Novel Acetoacetyl-CoA Biosensors Versus Traditional Analytical Methods
In the landscape of metabolic research and drug development, the precise quantification of key metabolites is paramount. Acetoacetyl-CoA, a central intermediate in cholesterol synthesis and ketone body metabolism, serves as a critical indicator of cellular energetic status.[1][2] This guide provides a comprehensive benchmark comparison of a novel, genetically encoded this compound biosensor against established analytical methods, including Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific research needs.
Performance Characteristics at a Glance
The selection of an appropriate analytical method hinges on a balance of sensitivity, specificity, throughput, and accessibility. The following table summarizes the key performance characteristics of the novel this compound biosensor in comparison to traditional methods.
| Feature | Novel this compound Biosensor | LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Principle | Genetically encoded protein that changes fluorescence upon binding to this compound.[3] | Separation by chromatography followed by mass-based detection and quantification.[4][5] | Separation by chromatography followed by UV absorbance detection.[6] | Coupled enzyme reactions leading to a measurable colorimetric or fluorometric signal.[1] |
| Sensitivity | High (pM to low µM range).[7] | Very High (sub-µM to nM range).[4][5] | Moderate (low µM range).[6] | High (pM to µM range). |
| Specificity | High for this compound, with potential for some cross-reactivity with structurally similar molecules like propionyl-CoA.[7][8] | Very High.[2][4] | Moderate, susceptible to interference from co-eluting compounds.[6] | Moderate to High, dependent on enzyme specificity.[1][9] |
| Dynamic Range | ~10 µM - 2 mM.[8] | Wide, typically several orders of magnitude.[4] | Typically 2-3 orders of magnitude.[6] | Narrower, typically 1-2 orders of magnitude. |
| Throughput | High (suitable for high-throughput screening in microplate format).[10] | Low to Medium.[10] | Medium.[6] | High.[1] |
| Real-time Monitoring | Yes, in living cells.[3][7] | No, requires cell lysis.[7] | No, requires cell lysis.[6] | No, requires cell lysis. |
| Subcellular Resolution | Yes, can be targeted to specific organelles.[3][7] | Possible with subcellular fractionation, but challenging.[7] | No. | No. |
| Cost & Complexity | Low initial cost for the biosensor construct, requires standard cell culture and fluorescence microscopy/plate reader equipment. | High instrument cost and requires specialized expertise.[11] | Moderate instrument cost and expertise required. | Low cost per assay, requires a standard plate reader. |
Signaling Pathway and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding the application of each method. The following diagrams, generated using Graphviz, illustrate the signaling pathway of the novel biosensor and the workflows for each analytical technique.
Novel this compound Biosensor Signaling Pathway
The genetically encoded biosensor functions by linking the binding of this compound to a change in the fluorescence of a reporter protein.[12] This allows for real-time monitoring of metabolite levels within living cells.[7]
Caption: Signaling pathway of the this compound biosensor.
Comparative Experimental Workflows
The experimental workflows for the novel biosensor and traditional methods differ significantly in terms of sample preparation and analysis time.
Caption: High-level experimental workflows.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed methodologies for each key experiment are provided below.
Novel this compound Biosensor Assay
This protocol is based on the principles of genetically encoded fluorescent biosensors.[3]
-
Cell Culture and Transfection:
-
Plate target cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and culture under standard conditions.
-
Transfect cells with the plasmid DNA encoding the this compound biosensor using a suitable transfection reagent.
-
Allow for biosensor expression for 24-48 hours.
-
-
Live-Cell Imaging and Analysis:
-
Replace the culture medium with an appropriate imaging buffer.
-
Acquire fluorescence images using a fluorescence microscope or measure fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the biosensor's fluorescent protein.
-
For kinetic studies, add experimental compounds and monitor the change in fluorescence over time.
-
Quantify the fluorescence intensity and normalize to a control (e.g., untransfected cells or cells expressing a control fluorescent protein) to determine the relative this compound levels.
-
LC-MS/MS Analysis
This protocol provides a general framework for the quantification of this compound using LC-MS/MS.[1][5]
-
Sample Preparation:
-
Harvest cells and perform metabolite extraction using a cold solvent mixture (e.g., 80:20 methanol:water).[9]
-
Centrifuge the samples to pellet cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS system.
-
-
LC-MS/MS Method:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A linear gradient suitable for separating this compound from other cellular components.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Define the specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in the samples by comparing their peak area ratios to the standard curve.
-
HPLC-UV Analysis
This protocol outlines the quantification of this compound using HPLC with UV detection.[6]
-
Sample Preparation:
-
Follow the same sample preparation procedure as for LC-MS/MS analysis.
-
-
HPLC-UV Method:
-
Chromatographic Separation:
-
Use a suitable reversed-phase column and mobile phase gradient to achieve separation of this compound.
-
-
UV Detection:
-
Monitor the absorbance at a wavelength where this compound has a strong absorbance, typically around 260 nm.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to a standard.
-
Quantify the amount of this compound by comparing the peak area to a standard curve.
-
Enzymatic Assay
This protocol is based on a coupled enzyme reaction that produces a quantifiable signal.[1]
-
Reagent Preparation:
-
Prepare an assay buffer, a fluorescent or colorimetric probe, a conversion enzyme, an enzyme mix, and this compound standards according to the manufacturer's instructions.[1]
-
-
Assay Procedure:
-
Prepare a standard curve by serially diluting the this compound standard.
-
Add prepared cell extracts to the wells of a microplate.
-
Add the reaction mixture containing the enzymes and probe to each well.
-
Incubate the plate for a specified time to allow the reaction to proceed.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Determine the concentration of this compound in the samples by comparing their readings to the standard curve.
-
Logical Framework for Method Selection
Choosing the optimal method depends on the specific research question. The following diagram provides a logical framework to guide this decision-making process.
Caption: Decision tree for method selection.
Conclusion
The novel this compound biosensor represents a significant advancement in the study of cellular metabolism, offering the unique capability of real-time monitoring with subcellular resolution in living cells. While LC-MS/MS remains the gold standard for absolute quantification due to its unparalleled sensitivity and specificity, the biosensor provides a powerful tool for high-throughput screening and dynamic studies of metabolic pathways.[1][7] Enzymatic assays and HPLC-UV offer accessible and cost-effective alternatives for endpoint measurements, with enzymatic assays being particularly well-suited for high-throughput applications.[1][6] The choice of method should be carefully considered based on the specific experimental goals, available resources, and the nature of the biological question being addressed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A genetically encoded fluorescent biosensor for visualization of acetyl-CoA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Genetically encoded biosensors based on engineered fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Acetoacetyl-CoA
For researchers, scientists, and drug development professionals, the meticulous management and disposal of laboratory reagents are fundamental to ensuring a safe and compliant operational environment. This guide provides essential safety protocols and logistical steps for the proper disposal of acetoacetyl-CoA. Although this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper disposal methods is a critical aspect of responsible laboratory practice.[1]
Core Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures to minimize any potential risks.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: All work with this compound should be conducted in a well-ventilated area to prevent the inhalation of any dust or aerosols.[1][2]
-
Spill Management: In the event of a spill, the substance should be absorbed with a non-combustible material such as sand or earth. The collected material should then be placed in a suitable container for disposal.[1] It is crucial to prevent the substance from entering drains or water courses.[1]
This compound Properties for Handling and Disposal
A summary of the key properties of S-Acetoacetyl-CoA relevant to its handling and disposal is provided in the table below.
| Property | Data |
| GHS Classification | Not classified as a hazardous substance |
| Form | Powder |
| Solubility | Soluble in water (~50 g/L) |
| Storage Temperature | -20°C |
| Flash Point | Not applicable |
| Stability | The thioester bond is subject to hydrolysis, particularly in basic conditions. Unstable if not stored properly. |
Source: BenchChem, 2025; Cayman Chemical, 2025; Sigma-Aldrich, 2025.[1]
Disposal Procedures: A Step-by-Step Guide
There are two primary recommended pathways for the disposal of this compound. The choice of method depends on the quantity of the waste and institutional guidelines.
Method 1: Disposal via a Licensed Waste Management Contractor
This method is the most straightforward and is highly recommended for the disposal of any unused or waste this compound, especially for larger quantities.[1]
-
Segregation: Collect all waste this compound, whether in solid form or in solution, in a designated, sealed, and appropriate waste container.
-
Labeling: Clearly label the container with the chemical name ("this compound waste") and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup for proper disposal in accordance with local, state, and federal regulations.[1]
Method 2: Laboratory-Scale Chemical Inactivation
For small quantities of this compound, a chemical inactivation procedure can be performed to hydrolyze the thioester bond, rendering the molecule biologically inactive. This procedure should only be performed by trained personnel in a controlled laboratory setting.[1]
Objective: To hydrolyze the thioester bond of S-Acetoacetyl-CoA to form acetoacetate (B1235776) and Coenzyme A.[1]
Materials:
-
Waste S-Acetoacetyl-CoA solution
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a pH meter
-
Appropriate reaction vessel (e.g., beaker or flask)
-
Stir plate and stir bar
Procedure:
-
Preparation: In a well-ventilated fume hood, place the aqueous solution of waste S-Acetoacetyl-CoA in a suitable reaction vessel equipped with a stir bar.[1]
-
Basification: While continuously stirring the solution, slowly add 1 M NaOH solution dropwise. Monitor the pH of the solution using pH strips or a pH meter. Continue the addition of NaOH until the pH of the solution is between 12 and 13.[1]
-
Hydrolysis: Allow the basic solution to stir at room temperature for a minimum of 2 hours. This duration ensures the complete hydrolysis of the thioester bond.[1]
-
Neutralization: After the 2-hour hydrolysis period, slowly add 1 M HCl solution dropwise while continuing to stir. This will neutralize the solution. Monitor the pH and continue to add HCl until the pH is between 6 and 8.[1]
-
Final Disposal: The resulting neutralized solution, containing acetoacetate, Coenzyme A, and salts, can now be disposed of down the drain with a copious amount of water. It is essential to confirm with your institution's EHS guidelines before proceeding with drain disposal, as local regulations for non-hazardous aqueous waste must be followed.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acetoacetyl-CoA
For researchers, scientists, and professionals in drug development, the meticulous and safe handling of laboratory reagents is a cornerstone of both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of acetoacetyl-CoA, offering procedural, step-by-step guidance to ensure safe and effective use from acquisition to disposal. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a standard suite of personal protective equipment is required to minimize exposure and ensure safety. The following table summarizes the recommended PPE for routine handling of this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | To prevent eye contact with the powder or solutions, which could cause irritation. |
| Skin Protection | Chemical-resistant lab coat. | To protect skin and personal clothing from spills. |
| Hand Protection | Nitrile or Butyl rubber gloves. | To prevent skin contact. Given that this compound contains ketone and ester functional groups, nitrile and butyl rubber gloves are recommended for their general resistance to these chemical classes.[2][3] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. For bulk quantities or if dust is generated, a NIOSH-approved N95 dust mask is recommended. | To prevent inhalation of the powder. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and preserves the integrity of the compound for experimental use.
Upon receipt, briefly centrifuge the vial to ensure the powder is at the bottom. This compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, desiccated conditions are recommended.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation.
-
Weighing: When weighing the powder, do so in a fume hood or a balance enclosure to minimize the potential for generating airborne dust.
-
Solutions: To prepare solutions, use ultrapure water or a suitable buffer as specified in your experimental protocol. A recommended storage buffer for acetyl-CoA, a related compound, is 50 mM sodium acetate, pH 5.0, as it is unstable in alkaline or highly acidic conditions.[4] To maintain the integrity of the reagent, avoid repeated freeze-thaw cycles.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1]
There are two primary methods for the disposal of waste this compound:
-
Licensed Waste Management Contractor: For large quantities of waste, this is the recommended method. Collect the waste in a clearly labeled, sealed, and appropriate container and arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Laboratory-Scale Chemical Inactivation: For small quantities, a chemical inactivation procedure can be performed to hydrolyze the thioester bond, rendering the molecule biologically inactive.
Experimental Protocol: Chemical Inactivation of this compound
This protocol details the hydrolysis of the thioester bond in this compound.
Objective: To hydrolyze the thioester bond of this compound to form acetoacetate (B1235776) and Coenzyme A.
Materials:
-
Waste this compound solution
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
-
Personal Protective Equipment (as outlined in the table above)
Procedure:
-
Preparation: In a chemical fume hood, place the aqueous solution of waste this compound in the reaction vessel with a stir bar.
-
Basification: While stirring, slowly add the 1 M NaOH solution dropwise. Monitor the pH of the solution. Continue adding NaOH until the pH is between 12 and 13.
-
Hydrolysis: Allow the solution to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis of the thioester bond.
-
Neutralization: After the 2-hour incubation, slowly add 1 M HCl solution dropwise while stirring to neutralize the solution. Monitor the pH and continue adding HCl until the pH is between 6 and 8.
-
Final Disposal: The resulting neutralized solution contains acetoacetate, Coenzyme A, and salts. This can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations for non-hazardous aqueous waste. Always confirm with your institution's EHS guidelines before drain disposal.
Visualizing the Workflow and Emergency Procedures
To provide clear, at-a-glance guidance, the following diagrams illustrate the standard handling workflow and emergency response procedures for this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: Immediate actions for spills or personal exposure to this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
